molecular formula C10H14N4O B1355898 2-Piperazin-1-ylnicotinamide CAS No. 87394-64-7

2-Piperazin-1-ylnicotinamide

Cat. No.: B1355898
CAS No.: 87394-64-7
M. Wt: 206.24 g/mol
InChI Key: RYNARQDUUQTTFJ-UHFFFAOYSA-N
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Description

2-Piperazin-1-ylnicotinamide is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperazin-1-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N4O/c11-9(15)8-2-1-3-13-10(8)14-6-4-12-5-7-14/h1-3,12H,4-7H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNARQDUUQTTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588472
Record name 2-(Piperazin-1-yl)pyridine-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87394-64-7
Record name 2-(Piperazin-1-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperazin-1-yl)pyridine-3-carboxamide
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Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-Piperazin-1-ylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-Piperazin-1-ylnicotinamide stands as a molecule of significant interest, embodying a chemical scaffold prevalent in a multitude of biologically active agents.[1][2][3] However, its precise mechanism of action remains an uncharted territory within the public scientific domain. This guide eschews definitive pronouncements, instead adopting a forward-looking, investigative framework. As a Senior Application Scientist, my objective is to provide not a static review, but a dynamic roadmap for the elucidation of this compound's biological function. We will proceed by formulating core hypotheses grounded in the established activities of structurally analogous piperazine and nicotinamide derivatives. For each hypothesis, a rigorous, multi-tiered experimental plan will be detailed, complete with protocols and logical workflows. This document is designed to be a self-validating system for discovery, empowering research teams to systematically uncover the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of a Privileged Scaffold

The molecular architecture of this compound marries two moieties of profound pharmacological significance. The piperazine ring is a cornerstone of modern medicinal chemistry, found in drugs targeting a wide array of conditions, from central nervous system disorders to infectious diseases and cancer.[1][4][5][6] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties and to act as a versatile scaffold for engaging with biological targets.[1][3] The nicotinamide component, a form of vitamin B3, is a precursor to the essential coenzyme NAD+ and is itself implicated in a variety of cellular processes, including signaling and DNA repair.

The convergence of these two structures in this compound suggests a high probability of significant biological activity. Literature on related compounds points towards several compelling, albeit divergent, potential mechanisms. These range from antimicrobial and antifungal action to modulation of CNS receptors and antioxidant effects.[7][8][9][10] This guide will dissect these possibilities, presenting a structured approach to move from hypothesis to validated mechanism.

Core Mechanistic Hypotheses and Investigative Workflows

Given the absence of direct evidence, we will build our investigation upon three primary hypotheses derived from the activities of analogous compounds.

Hypothesis 1: Antimicrobial Action via Essential Enzyme Inhibition

A substantial body of evidence demonstrates that piperazine derivatives possess potent antimicrobial and antifungal properties.[7][8][11] The proposed mechanisms often involve the inhibition of critical bacterial or fungal enzymes. For instance, various piperazine-containing compounds have been shown to target DNA gyrase, an enzyme essential for bacterial DNA replication, and enzymes involved in cell wall synthesis like E. coli MurB.[7][12]

The initial step is to ascertain if this compound exhibits any antimicrobial activity. This will be followed by a tiered approach to identify the specific target and mechanism.

Antimicrobial_Workflow cluster_0 Tier 1: Activity Screening cluster_1 Tier 2: Broad Mechanism Identification cluster_2 Tier 3: Specific Target Deconvolution A Minimum Inhibitory Concentration (MIC) Assay (vs. Panel of Bacteria & Fungi) B Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay A->B C Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) A->C D Cell Membrane Integrity Assay (e.g., Propidium Iodide Staining) B->D E Enzyme Inhibition Assays (e.g., DNA Gyrase, DHFR, CYP51) C->E F Molecular Docking Studies E->F G Resistant Mutant Generation & Sequencing E->G

Caption: Tiered workflow for investigating the antimicrobial hypothesis.

Protocol 2.2.1: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a 2-fold serial dilution of this compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2.2.2: DNA Gyrase Supercoiling Assay

  • Reaction Setup: In a reaction buffer, combine supercoiled plasmid DNA, DNA gyrase enzyme, and varying concentrations of this compound. Include a positive control (no inhibitor) and a known inhibitor control (e.g., ciprofloxacin).

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Separate the different DNA topoisomers (supercoiled vs. relaxed) using agarose gel electrophoresis. A potent inhibitor will prevent the conversion of relaxed plasmid to the supercoiled form.[12]

Hypothesis 2: Central Nervous System Modulation via Neurotransmitter Receptor Interaction

The piperazine moiety is a classic pharmacophore in neuropharmacology, integral to drugs with antipsychotic, antidepressant, and anxiolytic effects.[4][13] These activities are typically mediated through interactions with dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[9] The structural similarity of this compound to known CNS-active agents makes this a compelling hypothesis to investigate.

This investigation begins with a broad assessment of receptor binding, followed by functional assays to determine the nature of the interaction (agonist, antagonist, or modulator).

CNS_Workflow cluster_0 Phase 1: Target Binding cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: In Vivo Confirmation A Receptor Binding Screen (Radioligand Binding Assay vs. Panel of CNS targets: Dopamine, Serotonin, etc.) B Cell-Based Functional Assays (e.g., cAMP for Gs/Gi, Calcium Flux for Gq) A->B C Determine Agonist/Antagonist Profile (EC50 / IC50 Determination) B->C D Animal Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) B->D E Assess Blood-Brain Barrier Penetration D->E

Caption: Phased approach for elucidating CNS activity.

Protocol 2.4.1: Radioligand Binding Assay (for Dopamine D2 Receptor)

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human Dopamine D2 receptor.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-Spiperone), and varying concentrations of this compound.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter. Calculate the IC50 value, which represents the concentration of the compound that displaces 50% of the radiolabeled ligand.

Protocol 2.4.2: cAMP Assay (for Serotonin 5-HT1A Receptor)

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor, which is Gi-coupled.

  • Cell Treatment: Pre-treat cells with forskolin (to stimulate cAMP production) and then add varying concentrations of this compound.

  • Incubation: Incubate for a defined period to allow for receptor-mediated modulation of adenylyl cyclase activity.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Analysis: An agonist will inhibit forskolin-stimulated cAMP production, while an antagonist will block the effect of a known 5-HT1A agonist.

Hypothesis 3: Cellular Protection via Antioxidant Activity

Both nicotinamide and various piperazine derivatives have been reported to possess antioxidant properties.[10][14][15][16][17] This activity could stem from direct radical scavenging or the induction of cellular antioxidant pathways. Given the rising interest in oxidative stress as a driver of various pathologies, this represents a therapeutically relevant potential mechanism.

The investigation will progress from simple chemical assays to more complex cell-based models of oxidative stress.

Antioxidant_Workflow cluster_0 Level 1: Chemical Scavenging cluster_1 Level 2: Cellular Antioxidant Activity cluster_2 Level 3: Pathway Analysis A DPPH Radical Scavenging Assay B ABTS Radical Cation Decolorization Assay A->B C Cellular ROS Measurement (e.g., DCFH-DA Assay in H2O2-stressed cells) A->C D Lipid Peroxidation Assay (e.g., TBARS Assay) C->D E Nrf2 Nuclear Translocation (Immunofluorescence or Western Blot) C->E F Expression of Antioxidant Enzymes (qRT-PCR for HO-1, NQO1) E->F

Caption: Multi-level workflow to investigate antioxidant potential.

Protocol 2.6.1: DPPH Radical Scavenging Assay

  • Reaction: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol.

  • Treatment: Add varying concentrations of this compound to the DPPH solution. Use ascorbic acid or Trolox as a positive control.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at ~517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.

  • Calculation: Calculate the percentage of scavenging activity and determine the EC50 value.

Protocol 2.6.2: Cellular Reactive Oxygen Species (ROS) Assay

  • Cell Plating: Plate a suitable cell line (e.g., SH-SY5Y or HepG2) in a 96-well plate.

  • Loading: Load the cells with the ROS-sensitive fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Oxidative Stress: Induce ROS production by adding an oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide.

  • Measurement: Measure the fluorescence intensity using a plate reader. A reduction in fluorescence in treated cells compared to oxidant-only cells indicates antioxidant activity.

Data Synthesis and Mechanistic Prioritization

The results from these three investigative arms must be synthesized to build a coherent picture of the compound's primary mechanism.

HypothesisKey AssaysPositive Outcome Indicators
Antimicrobial MIC, MBC/MFC, DNA Gyrase AssayLow MIC values (<10 µg/mL), Inhibition of DNA supercoiling
CNS Modulation Receptor Binding, cAMP/Ca²+ FluxHigh binding affinity (Ki < 100 nM), Potent functional activity (EC50/IC50 < 1 µM)
Antioxidant DPPH, Cellular ROS AssayPotent radical scavenging (EC50 comparable to controls), Significant reduction of cellular ROS

It is plausible that this compound exhibits polypharmacology, acting through more than one mechanism. For instance, CNS activity and antioxidant properties are often intertwined in neuroprotection. Should positive results emerge in multiple areas, further studies will be required to determine which mechanism is dominant at physiologically relevant concentrations and in relevant disease models.

Conclusion and Forward Path

This technical guide provides a comprehensive, hypothesis-driven framework for the systematic elucidation of the mechanism of action of this compound. By progressing through the tiered experimental workflows, research teams can efficiently screen for biological activity, identify primary molecular targets, and validate these findings in increasingly complex systems. The strength of this approach lies in its inherent logic and self-validating structure, ensuring that resources are directed toward the most promising therapeutic avenues. The ultimate goal is to transform this compound from a molecule of unknown function into a well-characterized drug candidate with a clearly defined and compelling mechanism of action.

References

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Sources

A Strategic Guide to Unveiling the Therapeutic Potential of 2-Piperazin-1-ylnicotinamide: A Biological Activity Screening Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the piperazine and nicotinamide scaffolds in the single small molecule, 2-Piperazin-1-ylnicotinamide, presents a compelling starting point for drug discovery. The piperazine moiety is a cornerstone of modern medicinal chemistry, found in a plethora of approved drugs targeting the central nervous system, inflammation, and infectious diseases.[1][2][3] Concurrently, nicotinamide and its derivatives are crucial players in cellular metabolism and signaling, with demonstrated activities in oncology and infectious diseases.[4][5] This in-depth technical guide outlines a comprehensive, multi-tiered biological activity screening strategy for this compound. By eschewing a rigid, pre-defined path, we present a logical, causality-driven approach to systematically explore its therapeutic potential. This document provides not just the "how," but the "why" behind each experimental choice, offering detailed protocols and data interpretation frameworks to guide researchers in uncovering the pharmacological profile of this promising molecule.

Introduction: The Rationale for Screening this compound

The chemical architecture of this compound is a deliberate hybridization of two pharmacologically significant moieties. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions and its favorable physicochemical properties that can enhance solubility and cell permeability.[1][6] Its presence in drugs like ciprofloxacin (antibacterial), sildenafil (vasodilator), and clozapine (antipsychotic) underscores its versatility.[1][2]

The nicotinamide component, a form of vitamin B3, is a precursor to the essential coenzymes NAD+ and NADP+. Beyond its metabolic role, nicotinamide derivatives have emerged as potent modulators of key enzyme families, including PARPs and sirtuins, which are implicated in cancer and inflammatory diseases.[4] The linkage of these two scaffolds suggests a high probability of interaction with a range of biological targets. This guide proposes a systematic screening cascade designed to efficiently identify and validate the primary biological activities of this compound.

The Screening Cascade: A Phased Approach to Uncovering Biological Activity

A tiered screening approach is the most efficient method for characterizing a novel compound. This strategy begins with broad, high-throughput screens to identify potential areas of activity, followed by more focused secondary and mechanistic assays to confirm and elaborate on these initial "hits."

Screening_Cascade cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Secondary & Mechanistic Assays Physicochemical Physicochemical Profiling Cytotoxicity General Cytotoxicity Physicochemical->Cytotoxicity Broad_Panel Broad Target Panel Screening Cytotoxicity->Broad_Panel GPCR GPCR Activity Broad_Panel->GPCR Kinase Kinase Inhibition Broad_Panel->Kinase Antimicrobial Antimicrobial Activity Broad_Panel->Antimicrobial Anti_inflammatory Anti-inflammatory Activity Broad_Panel->Anti_inflammatory Dose_Response Dose-Response & IC50/EC50 GPCR->Dose_Response Kinase->Dose_Response Antimicrobial->Dose_Response Anti_inflammatory->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Mechanism Mechanism of Action Selectivity->Mechanism Cell_based Cell-based Functional Assays Mechanism->Cell_based

Caption: A multi-phase screening cascade for this compound.

Phase 1: Foundational Profiling

Before embarking on extensive biological screening, it is crucial to establish the foundational physicochemical and safety profile of the compound. These initial data points are essential for designing subsequent assays and interpreting their results.

Physicochemical Property Profiling

Understanding the intrinsic properties of this compound is a prerequisite for all further studies. These properties influence its behavior in biological assays and its potential as a drug candidate.[7][8]

Table 1: Key Physicochemical Parameters

ParameterMethodRationale
Solubility Kinetic and Thermodynamic Solubility AssaysDetermines the concentration range for biological assays and provides an early indication of potential bioavailability issues.[9]
Lipophilicity (LogD) HPLC-based or Shake-flask methodInfluences membrane permeability, plasma protein binding, and metabolic clearance.[10]
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state at physiological pH, which affects target binding and cell penetration.
Chemical Stability HPLC-based stability assay in various buffers (pH 5.0, 7.4, 9.0)Assesses the compound's stability under assay conditions and potential for degradation.
General Cytotoxicity Assessment

A preliminary assessment of cytotoxicity is vital to distinguish between specific biological activity and non-specific toxicity. This is achieved by evaluating the compound's effect on the viability of one or more standard cell lines.

Protocol 1: MTT Assay for General Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.[12][13]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).[11]

Phase 2: Primary Biological Screening

Based on the common activities of piperazine and nicotinamide derivatives, the primary screening will focus on four key areas: GPCR modulation, kinase inhibition, antimicrobial effects, and anti-inflammatory activity.

Primary_Screening cluster_0 This compound cluster_1 Primary Screening Panels cluster_2 Readouts Compound Test Compound GPCR GPCR Panel (e.g., Dopamine, Serotonin Receptors) Compound->GPCR Kinase Kinase Panel (e.g., Tyrosine & Serine/Threonine Kinases) Compound->Kinase Antimicrobial Microbial Panel (e.g., S. aureus, E. coli, C. albicans) Compound->Antimicrobial Anti_inflammatory Cell-based Inflammation Assays (e.g., LPS-stimulated Macrophages) Compound->Anti_inflammatory GPCR_Readout Calcium Flux / cAMP Levels GPCR->GPCR_Readout Kinase_Readout Phosphorylation Levels Kinase->Kinase_Readout Antimicrobial_Readout MIC / Zone of Inhibition Antimicrobial->Antimicrobial_Readout Anti_inflammatory_Readout Cytokine Release (e.g., TNF-α, IL-6) Anti_inflammatory->Anti_inflammatory_Readout

Caption: Overview of the primary biological screening strategy.

G-Protein Coupled Receptor (GPCR) Activity

Many piperazine-containing drugs target GPCRs, particularly those in the central nervous system.[2] A broad GPCR panel screen is a logical starting point.

Protocol 3: High-Throughput GPCR Screening (Calcium Flux Assay)

This assay is suitable for GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.[14]

  • Cell Line: Utilize a cell line stably expressing the target GPCR (e.g., CHO-K1 or HEK293).

  • Cell Plating: Plate cells in a 384-well black, clear-bottom plate and incubate for 24 hours.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Add this compound at a single high concentration (e.g., 10 µM).

  • Signal Detection: Measure the fluorescence intensity before and after the addition of an agonist using a fluorescent plate reader (e.g., FLIPR). An increase in fluorescence indicates agonistic activity, while a decrease in the agonist-induced signal suggests antagonistic activity.

Kinase Inhibition

Nicotinamide derivatives are known to modulate the activity of various kinases.[4] A kinase panel screen can identify potential anti-cancer or anti-inflammatory activity.

Protocol 4: In Vitro Kinase Inhibition Assay

This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.[15]

  • Assay Components: In a 384-well plate, combine the purified kinase, a specific peptide substrate, and ATP.

  • Compound Addition: Add this compound at a single high concentration (e.g., 10 µM).

  • Kinase Reaction: Incubate the plate at 30°C for 1-2 hours to allow the phosphorylation reaction to proceed.

  • Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. This can be antibody-based (e.g., HTRF, AlphaLISA) or luminescence-based (e.g., ADP-Glo).[15]

  • Signal Measurement: Read the signal on a compatible plate reader. A decrease in signal compared to the control indicates kinase inhibition.

Antimicrobial Activity

Both piperazine and nicotinamide scaffolds have been incorporated into antimicrobial agents.[5]

Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Given the roles of both parent scaffolds in inflammation-related pathways, assessing anti-inflammatory potential is warranted.[3]

Protocol 6: Lipopolysaccharide (LPS)-Stimulated Cytokine Release in Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines.[17]

  • Cell Culture: Culture a macrophage-like cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit.

  • Data Analysis: A reduction in cytokine levels in the compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity.

Phase 3: Hit Confirmation and Mechanistic Studies

Positive results from the primary screens ("hits") must be validated and further characterized.

Table 2: Secondary and Mechanistic Assays

Assay TypePurposeExample Protocol
Dose-Response and Potency Determination To confirm the activity of hits and determine their potency (IC50/EC50).Repeat the primary assay with a wider range of compound concentrations (e.g., 10-point dose-response curve).
Selectivity Profiling To assess the specificity of the compound for its primary target versus related targets.For a kinase hit, screen against a panel of related kinases. For a GPCR hit, test against a panel of related receptors.
Mechanism of Action (MoA) Studies To understand how the compound exerts its biological effect.For an enzyme inhibitor, perform enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive).[18]
Cell-based Functional Assays To confirm the activity of the compound in a more physiologically relevant context.For an anti-cancer hit, perform cell proliferation, apoptosis, and cell cycle assays on relevant cancer cell lines.
Early ADME/Tox Profiling To assess the drug-like properties of promising hits.In vitro assays for metabolic stability (liver microsomes), plasma protein binding, and hERG channel inhibition.[19][20]

Data Interpretation and Path Forward

The data generated from this comprehensive screening cascade will provide a detailed pharmacological profile of this compound. Hits will be prioritized based on their potency, selectivity, and favorable ADME/Tox properties. Promising lead compounds can then be advanced into further optimization through medicinal chemistry efforts and subsequent in vivo efficacy studies.

Conclusion

The rational design of this compound, combining two pharmacologically validated scaffolds, makes it a high-priority candidate for biological activity screening. The multi-tiered, data-driven approach outlined in this guide provides a robust framework for systematically uncovering its therapeutic potential. By integrating physicochemical profiling, broad primary screening, and detailed mechanistic studies, researchers can efficiently identify and validate novel biological activities, paving the way for the development of new therapeutic agents.

References

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  • Synthesis, biological evaluation and molecular docking studies of 2-piperazin-1-yl-quinazolines as platelet aggregation inhibitors and ligands of integrin αIIbβ3. PubMed.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology.
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  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
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  • 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide. Vulcanchem.
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  • Methods for Detecting Kinase Activity. Cayman Chemical.
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  • In Vitro ADME & Physicochemical Profiling. Sygnature Discovery.
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Section 1: Foundational Principles and Relevance in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Piperazin-1-ylnicotinamide

The journey of a drug molecule from a laboratory concept to a clinical therapeutic is fundamentally governed by its physicochemical properties.[1] These intrinsic characteristics dictate how a compound will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety.[2] For medicinal chemists and drug development professionals, a comprehensive understanding and empirical characterization of these properties are not merely procedural; they are the cornerstones of rational drug design and lead optimization.[3]

This guide provides a detailed technical overview of the core physicochemical properties of this compound, a heterocyclic molecule incorporating both a nicotinamide scaffold and a piperazine moiety. The presence of the piperazine ring is a common strategy in medicinal chemistry to enhance aqueous solubility and introduce basic centers that can be protonated at physiological pH, potentially improving pharmacokinetic profiles.[4] We will delve into the theoretical importance of each key property, present available data, and provide robust, field-proven experimental protocols for their empirical determination. The causality behind experimental choices is emphasized to provide not just a methodology, but a framework for critical scientific application.

Section 2: Molecular Identity and Structural Attributes

A precise understanding of a compound's identity is the prerequisite for any further characterization.

Chemical Structure:

(A simplified 2D representation of this compound)

Table 1: Core Molecular Identifiers for this compound

IdentifierValueSource
IUPAC Name 2-(Piperazin-1-yl)pyridine-3-carboxamidePubChem[5]
CAS Number 87394-64-7ChemicalBook[6]
Molecular Formula C₁₀H₁₄N₄OPubChem[5]
Molecular Weight 206.24 g/mol PubChem[5]
Appearance Off-White SolidChemicalBook[6]

Section 3: Core Physicochemical Properties: Theoretical and Experimental Characterization

This section details the critical physicochemical parameters, their importance, and the methodologies for their determination.

Table 2: Summary of Physicochemical Properties for this compound

PropertyValueTypeSource / Method
Melting Point (°C) Data not available in cited literatureExperimentalCapillary Method[7]
Aqueous Solubility Data not available in cited literatureExperimentalShake-Flask Method[8][9]
pKa Data not available in cited literatureExperimentalPotentiometric Titration[10][11]
Lipophilicity (XLogP3) -0.5ComputedPubChem[5]
Lipophilicity (LogP/D) Data not available in cited literatureExperimentalShake-Flask Method[12][13]
Melting Point (Mp)

A. Theoretical Basis & Importance The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. Its determination is a fundamental first step in characterization, serving as a crucial indicator of purity.[14][15] Impurities typically depress the melting point and broaden the melting range.[14] Furthermore, the melting point provides insight into the strength of the crystal lattice, which can influence properties like solubility and dissolution rate.

B. Experimental Protocol for Determination: Capillary Method This protocol outlines the use of a modern digital melting point apparatus, a standard and reliable method.[7][16]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the sealed end. Tap the tube gently to ensure the sample is tightly packed.

  • Apparatus Setup: Place the loaded capillary tube into the designated slot in the melting point apparatus.[7]

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating the sample quickly to establish a rough range.[14]

  • Precise Determination: Using a fresh sample, rapidly heat the apparatus to a temperature approximately 15-20°C below the estimated melting point.

  • Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute. This slow rate is critical to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

  • Recording the Range: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T_start) and the temperature at which the entire sample has melted into a clear liquid (T_end).[16]

  • Reporting: The melting point is reported as the range from T_start to T_end. For a pure compound, this range should be narrow (0.5-2°C). Conduct at least two measurements to ensure reproducibility.

C. Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Preparation cluster_measure Measurement cluster_report Reporting prep Prepare Dry, Powdered Sample load Pack Sample into Capillary Tube (2-3mm) prep->load insert Insert Capillary into Apparatus load->insert heat_fast Rapid Heating to ~20°C below est. Mp insert->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe & Record T_start and T_end heat_slow->observe report Report Melting Point Range observe->report SolubilityWorkflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_excess Add Excess Solid to Buffer agitate Agitate at Constant Temp (24-48h) add_excess->agitate separate Centrifuge / Filter to get Saturated Supernatant agitate->separate dilute Dilute Supernatant separate->dilute analyze Analyze Concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate Solubility analyze->calculate pKaWorkflow start Calibrate pH Meter prep Dissolve Sample in Water with 0.15M KCl start->prep acidify Adjust to pH ~2 with 0.1M HCl prep->acidify titrate Titrate with Incremental Additions of 0.1M NaOH acidify->titrate record Record pH after each addition titrate->record plot Plot pH vs. Titrant Volume record->plot analyze Determine Inflection Points (Derivatives) plot->analyze calculate Calculate pKa values from Half-Equivalence Points analyze->calculate LogPWorkflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Pre-saturate n-Octanol and pH 7.4 Buffer add_cmpd Add Compound to Biphasic System saturate->add_cmpd equilibrate Shake to Equilibrate add_cmpd->equilibrate separate Centrifuge to Separate Phases equilibrate->separate sample Sample Both Phases separate->sample analyze Quantify Concentration in Each Phase sample->analyze calculate Calculate LogD = log( [C]oct / [C]aq ) analyze->calculate

Sources

Introduction: The 2-Piperazin-1-ylnicotinamide Scaffold - A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Piperazin-1-ylnicotinamide for Drug Discovery Professionals

The this compound core represents a "privileged scaffold" in drug discovery, a structural motif that is capable of binding to a variety of biological targets with high affinity.[1][2] This guide provides a detailed exploration of the structure-activity relationships (SAR) of this versatile scaffold, offering insights for researchers, scientists, and drug development professionals. The inherent properties of the piperazine ring—its basicity, conformational flexibility, and the presence of two nitrogen atoms for modification—make it a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][3] Our analysis will dissect the key structural components of this scaffold, explain the causal relationships behind experimental design choices, and provide actionable protocols for synthesis and evaluation. This document is designed not merely as a list of observations, but as a self-validating system of logic to guide the rational design of novel therapeutics across diverse areas including antimicrobial, anticancer, and central nervous system (CNS) applications.[4][5][6]

Core Scaffold Analysis: Deconstructing the Pharmacophore

The therapeutic versatility of this compound derivatives stems from the distinct roles played by its three primary structural components:

  • The Nicotinamide "Head": This aromatic pyridine ring with its carboxamide group is crucial for establishing key interactions with biological targets, often through hydrogen bonding and π-stacking.

  • The Piperazine "Linker": This six-membered heterocyclic ring serves as a conformationally flexible linker. Its two nitrogen atoms (N1 and N4) are key points for structural modification and for establishing ionic or hydrogen bond interactions. The basicity of the piperazine moiety also significantly influences the compound's solubility and pharmacokinetic profile.[3]

  • The N4-Substitution Site: The secondary amine (N4) of the piperazine ring provides a readily accessible point for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties.

Below is a graphical representation of this fundamental architecture, highlighting the key regions for SAR exploration.

Caption: Core structure of this compound highlighting key regions for SAR.

Structure-Activity Relationship (SAR) Deep Dive

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for various biological activities.

Modifications at the N4-Position of the Piperazine Ring

The N4-position is the most frequently modified site to enhance target affinity and selectivity.

  • Aryl and Heteroaryl Substitutions: The introduction of aromatic or heteroaromatic rings at the N4-position often leads to a significant enhancement in potency across different targets. The electronic nature and substitution pattern of these rings are critical.

    • Electron-Withdrawing Groups (EWGs): In antimycobacterial agents, for instance, the presence of lipophilic EWGs like trifluoromethyl or dichloro substitutions on a phenyl ring at N4 can dramatically increase activity.[7] This suggests that these groups may be involved in specific interactions within a hydrophobic pocket of the target enzyme or receptor.

    • Bulky Groups: The addition of bulky, lipophilic moieties such as a diphenylmethyl group can also improve activity, indicating the presence of a large, accommodating binding site.[7]

  • Alkyl and Aralkyl Substitutions:

    • Simple alkyl chains (e.g., methyl, ethyl) can modulate lipophilicity and cell permeability.

    • Aralkyl groups, like a benzyl substituent, can provide a balance of lipophilicity and potential for π-stacking interactions, though very large groups can sometimes cause a steric clash, leading to decreased affinity.[8]

  • Acyl and Sulfonyl Groups:

    • Acylation or sulfonylation of the N4-nitrogen can introduce hydrogen bond acceptors and modulate the basicity of the piperazine ring. Piperazine sulfonamide analogs have shown promise as α-amylase inhibitors for type II diabetes, with the nature of the substituent on the sulfonyl group dictating potency.[9]

Modifications of the Nicotinamide Ring

While less common than N4-modification, alterations to the nicotinamide head are crucial for defining target recognition.

  • Isosteric Replacements: Replacing the pyridine ring with other heterocycles (e.g., pyrimidine, quinazoline) can alter the geometry and electronic distribution of the molecule, thereby fine-tuning its interaction with the target protein.[8] For 5-HT7 receptor antagonists, such replacements have been shown to significantly impact binding affinity.[8]

  • Substitution on the Pyridine Ring: Adding substituents to the nicotinamide ring can increase affinity through additional interactions or by influencing the overall conformation of the molecule. For example, adding an alkyl group to the pyrimidine core in a related series of 5-HT7 antagonists resulted in a substantial increase in binding affinity.[8]

Modifications of the Piperazine Ring Itself

Altering the linker can impact the compound's conformational freedom and physicochemical properties.

  • Ring Substitution: Introducing substituents on the carbon atoms of the piperazine ring, creating chiral centers, can lead to stereospecific interactions with the target. In prazosin-related alpha-blockers, the stereochemistry of dialkylpiperazine derivatives was critical for high affinity and selectivity, suggesting a well-defined spatial orientation within the receptor's binding pocket.[10]

  • Ring Homologation/Contraction: Replacing the piperazine with other cyclic diamines like homopiperazine (a seven-membered ring) can alter the distance and angle between the nicotinamide head and the N4-substituent, which can be used to probe the dimensions of the binding site.

The following diagram summarizes the key SAR findings.

Synthesis_Workflow start Starting Materials: - 2-Chloronicotinamide - Piperazine step1 Step 1: Nucleophilic Aromatic Substitution Formation of Core Scaffold start->step1 purify1 Purification (Crystallization/Chromatography) step1->purify1 intermediate Intermediate: 2-(Piperazin-1-yl)nicotinamide step2 Step 2: N4-Derivatization (e.g., Reductive Amination, Acylation, etc.) intermediate->step2 purify2 Final Purification & Characterization (HPLC, NMR, MS) step2->purify2 product Final Product: N4-Substituted Analog purify1->intermediate purify2->product

Sources

An In-depth Technical Guide to the Discovery and Synthesis of 2-Piperazin-1-ylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of established pharmacophores into novel molecular frameworks represents a cornerstone of modern medicinal chemistry. This guide delves into the scientific journey of 2-Piperazin-1-ylnicotinamide, a molecule that marries the versatile piperazine moiety with the biologically significant nicotinamide scaffold. While the definitive "discovery" of this specific entity is not extensively documented in publicly accessible literature, its existence within the patent landscape, notably in US Patent 2018/127370, points to its significance as an intermediate or a compound of interest in contemporary drug discovery programs. This document serves as a comprehensive technical exploration, elucidating the synthetic pathways to this compound and contextualizing its potential through the lens of the known biological activities of its constituent parts.

Introduction: The Strategic Amalgamation of Piperazine and Nicotinamide

The rationale for the synthesis of this compound can be inferred from the well-established roles of its two core components in medicinal chemistry.

The Piperazine Moiety: A Privileged Scaffold

Piperazine and its derivatives are ubiquitous in pharmaceuticals, lauded for their ability to impart favorable pharmacokinetic properties. The six-membered ring containing two nitrogen atoms at positions 1 and 4 can be readily modified, allowing for the fine-tuning of a molecule's solubility, lipophilicity, and metabolic stability. This often translates to improved oral bioavailability and better absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, the piperazine ring can serve as a rigid linker between different pharmacophoric elements, orienting them for optimal interaction with biological targets. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antipsychotic, and anticancer effects.

The Nicotinamide Scaffold: A Vital Biological Player

Nicotinamide, the amide form of vitamin B3, is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are pivotal in a multitude of cellular redox reactions and are integral to energy metabolism. Beyond its role in cellular energetics, nicotinamide and its derivatives exhibit a range of pharmacological activities, including anti-inflammatory, neuroprotective, and potential anticancer properties. The pyridine ring of nicotinamide offers sites for substitution, enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity for various biological targets.

The combination of these two pharmacophores in this compound suggests a strategic design aimed at creating a novel chemical entity with potentially desirable drug-like properties and a unique biological activity profile.

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached through multiple synthetic routes. Two plausible and documented methods are presented here, each with its own set of advantages and considerations.

Pathway A: Hydrolysis of a Nitrile Precursor

This method, detailed in US Patent 2018/127370, involves the acid-catalyzed hydrolysis of 2-(piperazin-1-yl)pyridine-3-carbonitrile.[1] This approach is a classical transformation in organic synthesis for the preparation of primary amides from nitriles.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound via nitrile hydrolysis.

Experimental Protocol:

Step 1: Reaction Setup

  • 2-(Piperazin-1-yl)pyridine-3-carbonitrile (1.0 eq) is suspended in concentrated sulfuric acid (H₂SO₄).

Causality Behind Experimental Choice: Concentrated sulfuric acid serves as both the solvent and the catalyst for the hydrolysis of the nitrile group to the primary amide. The strong acidic environment protonates the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water.

Step 2: Heating

  • The reaction mixture is heated to 100 °C and stirred for an extended period (e.g., 19 hours).[1]

Causality Behind Experimental Choice: The elevated temperature is necessary to overcome the activation energy of the hydrolysis reaction. The long reaction time ensures complete conversion of the starting material.

Step 3: Aqueous Workup

  • The reaction mixture is cooled and carefully diluted with water.

  • The acidic solution is then basified to a high pH (e.g., pH 14) using a saturated aqueous solution of a strong base like sodium hydroxide (NaOH).[1]

  • The aqueous layer is extracted with a suitable organic solvent mixture (e.g., chloroform/isopropanol).[1]

Causality Behind Experimental Choice: Dilution with water is a necessary step to quench the reaction and prepare for extraction. Basification is crucial to deprotonate the product, which is likely protonated in the acidic reaction mixture, thereby increasing its solubility in the organic extraction solvent. The choice of a polar organic solvent mixture aids in the efficient extraction of the relatively polar product.

Step 4: Isolation and Purification

  • The combined organic extracts are concentrated under reduced pressure to yield the crude product.

  • Further purification can be achieved through techniques like column chromatography or recrystallization to afford pure this compound.

Self-Validating System: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material and the formation of the product. The identity and purity of the final compound are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry. The provided ¹H NMR data from a similar synthesis confirms the structure of the product.[1]

Pathway B: Nucleophilic Aromatic Substitution

An alternative and widely used method for the synthesis of similar compounds involves the nucleophilic aromatic substitution (SNA_r) of a suitable precursor, such as 2-chloronicotinamide, with piperazine.

Conceptual Workflow:

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Piperazin-1-ylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential therapeutic targets of 2-Piperazin-1-ylnicotinamide, a heterocyclic compound featuring a nicotinamide core linked to a piperazine moiety. While direct extensive research on this specific molecule is emerging, the well-documented activities of its constituent chemical scaffolds provide a strong foundation for identifying and validating promising therapeutic avenues. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven experimental protocols.

Part 1: Core Directive - A Structurally Guided Exploration

Rather than adhering to a rigid template, this guide is structured to mirror the scientific process of target identification and validation, starting from the foundational chemical properties and expanding to specific, testable hypotheses in various therapeutic areas.

Part 2: Scientific Integrity & Logic - The E-E-A-T Framework

As a senior application scientist, my focus is on the practical application of scientific principles. The insights and protocols herein are grounded in established methodologies and aim to provide a self-validating framework for your research.

Introduction to this compound: A Molecule of Therapeutic Promise

The chemical architecture of this compound, combining a nicotinamide group with a piperazine ring, is intrinsically linked to its potential biological activities. The nicotinamide moiety is a well-known pharmacophore present in numerous bioactive compounds, while the piperazine ring is a common feature in drugs targeting the central nervous system and other biological systems.[1][2] This unique combination suggests a diverse range of potential therapeutic applications.

1.1 Physicochemical Properties and Structural Rationale

The key structural features of this compound are:

  • Nicotinamide Moiety: This component can participate in hydrogen bonding and may interact with a variety of enzymes and receptors.[1]

  • Piperazine Ring: This versatile scaffold can be protonated at physiological pH, potentially enhancing solubility and enabling interactions with charged residues in protein binding pockets.[1]

These features suggest that this compound could be a versatile scaffold for developing novel therapeutics.

Potential Therapeutic Areas and Targets

Based on the extensive literature on related piperazine and nicotinamide derivatives, we can hypothesize several key therapeutic areas and specific molecular targets for this compound.

Central Nervous System (CNS) Disorders

Derivatives of piperazine are well-represented in antipsychotic medications, often targeting dopamine and serotonin receptors.[3][4]

Potential Targets:

  • Dopamine D2 Receptors: A primary target for many antipsychotic drugs.

  • Serotonin 5-HT1A and 5-HT2A Receptors: Modulation of these receptors is a key mechanism for atypical antipsychotics.[3][4]

  • Monoamine Oxidase A (MAO-A): Inhibition of MAO-A can increase levels of monoamine neurotransmitters and is a strategy for treating depression.[5]

2.1.1 Experimental Workflow for CNS Target Validation

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Receptor Binding Radioligand Binding Assays (D2, 5-HT1A, 5-HT2A) Functional Assays cAMP/Ca2+ Functional Assays Receptor Binding->Functional Assays Confirm functional activity Enzyme Inhibition MAO-A Inhibition Assay Neuronal Cell Lines SH-SY5Y or PC-12 Cell Lines Enzyme Inhibition->Neuronal Cell Lines Cellular efficacy Functional Assays->Neuronal Cell Lines Neurotransmitter Uptake Neurotransmitter Uptake/Release Assays Neuronal Cell Lines->Neurotransmitter Uptake Animal Models Rodent Models of Psychosis/Depression Neurotransmitter Uptake->Animal Models Preclinical validation Behavioral Tests Apomorphine-induced climbing, Forced Swim Test Animal Models->Behavioral Tests

Caption: CNS Target Validation Workflow.

2.1.2 Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human D2 receptors.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Centrifuge at 48,000 x g for 20 min at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg of protein).

    • Add 50 µL of [3H]-Spiperone (a radioligand for D2 receptors) at a final concentration of 0.2 nM.

    • Add 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • For non-specific binding, add 10 µM of unlabeled haloperidol.

    • Incubate at 25°C for 60 minutes.

  • Detection and Analysis:

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters three times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Ki value for this compound using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Antimicrobial and Antifungal Applications

The combination of a pyridine ring (a core of nicotinamide) and a piperazine moiety has been explored for antimicrobial and antifungal properties.[6]

Potential Targets:

  • Bacterial Enzymes: Such as MurB, which is involved in peptidoglycan biosynthesis.[6]

  • Fungal Enzymes: Including CYP51 (lanosterol 14-alpha-demethylase) and dihydrofolate reductase, which are crucial for fungal cell membrane integrity and nucleotide synthesis, respectively.[6]

  • Mycobacterium tuberculosis (Mtb) NAD+ synthetase: A key enzyme in NAD biosynthesis, which is essential for the survival of the bacterium.[1]

2.2.1 Experimental Workflow for Antimicrobial Target Validation

G cluster_0 Initial Screening cluster_1 Enzyme Inhibition Assays cluster_2 Mechanism of Action MIC Determination Minimum Inhibitory Concentration (MIC) against bacterial/fungal strains Target Enzymes MurB, CYP51, DHFR, Mtb NAD+ synthetase MIC Determination->Target Enzymes Identify potential targets IC50 Determination Determine IC50 values Target Enzymes->IC50 Determination Molecular Docking In Silico Molecular Docking IC50 Determination->Molecular Docking Predict binding mode Cellular Assays Cell membrane integrity, Biofilm formation assays IC50 Determination->Cellular Assays Confirm cellular effect

Caption: Antimicrobial Target Validation Workflow.

2.2.2 Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

  • Preparation of Inoculum:

    • Grow the microbial strain (e.g., Staphylococcus aureus, Candida albicans) in appropriate broth overnight at 37°C.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Incubation:

    • Add the prepared inoculum to each well.

    • Include positive (microbe only) and negative (medium only) controls.

    • Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring absorbance at 600 nm using a microplate reader.

Enzyme Inhibition

Beyond antimicrobial targets, derivatives of the core scaffolds of this compound have shown inhibitory activity against other classes of enzymes.

Potential Target:

  • Urease: Inhibition of this enzyme is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[7]

2.3.1 Detailed Protocol: Urease Inhibition Assay (Indophenol Method)

  • Reagent Preparation:

    • Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0).

    • Prepare a urea solution (100 mM) and solutions of phenol red and sodium nitroprusside.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of urease solution.

    • Add 5 µL of this compound at various concentrations.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 55 µL of urea solution.

    • Incubate at 37°C for 10 minutes.

    • Stop the reaction by adding 70 µL of a phenol-hypochlorite reagent.

  • Detection and Analysis:

    • Measure the absorbance at 630 nm after a 30-minute incubation at room temperature. The absorbance is proportional to the amount of ammonia produced.

    • Use thiourea as a standard inhibitor.

    • Calculate the percentage of inhibition and determine the IC50 value.[7]

Anticancer Activity

Piperazine derivatives have been investigated for their potential as anticancer agents, with some showing selective efficacy against certain cancer cell lines.[8]

Potential Mechanisms and Targets:

  • Induction of Apoptosis and Autophagy: Many anticancer agents exert their effects by triggering programmed cell death pathways.[8]

  • Sigma Receptors: These receptors are overexpressed in some tumor cells and are being explored as targets for cancer therapy.[8]

  • Cell Cycle Arrest: Inhibition of cell proliferation can be achieved by arresting the cell cycle at specific checkpoints.

2.4.1 Experimental Workflow for Anticancer Target Validation

G cluster_0 Cytotoxicity Screening cluster_1 Mechanism of Action cluster_2 Target Identification Cell Viability MTT/MTS Assay on Cancer Cell Lines (e.g., Melanoma, Breast, Pancreatic) Apoptosis Assay Annexin V/PI Staining (Flow Cytometry) Cell Viability->Apoptosis Assay Investigate cell death Autophagy Assay LC3-II Western Blotting Cell Viability->Autophagy Assay Cell Cycle Analysis Propidium Iodide Staining (Flow Cytometry) Cell Viability->Cell Cycle Analysis Sigma Receptor Binding Sigma Receptor Binding Assays Cell Viability->Sigma Receptor Binding Explore specific targets Western Blotting Western Blot for Pro-caspase 3, PARP cleavage Apoptosis Assay->Western Blotting Confirm apoptotic pathway Autophagy Assay->Western Blotting

Caption: Anticancer Target Validation Workflow.

2.4.2 Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., SK-MEL-28 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation and Interpretation

For each of the proposed therapeutic areas, a systematic approach to data collection and presentation is crucial.

Table 1: Summary of Potential Therapeutic Targets and IC50/Ki Values for this compound

Therapeutic AreaPotential TargetAssay TypeIC50/Ki (nM)
CNS Disorders Dopamine D2 ReceptorRadioligand Binding
Serotonin 5-HT1A ReceptorRadioligand Binding
Serotonin 5-HT2A ReceptorRadioligand Binding
Monoamine Oxidase AEnzyme Inhibition
Antimicrobial S. aureusMIC Determination
E. coliMIC Determination
C. albicansMIC Determination
MurB EnzymeEnzyme Inhibition
Enzyme Inhibition UreaseEnzyme Inhibition
Anticancer SK-MEL-28 (Melanoma)MTT Assay
MDA-MB-231 (Breast)MTT Assay
BxPC-3 (Pancreatic)MTT Assay

This table should be populated with experimental data as it is generated.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for therapeutic development across multiple disease areas. The structural combination of a nicotinamide core and a piperazine ring provides a strong rationale for investigating its activity against CNS, microbial, and cancer-related targets. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these potential therapeutic applications. Future research should focus on lead optimization through structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

References

  • National Center for Biotechnology Information. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. In PubChem.
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Topic: 2-Piperazin-1-ylnicotinamide and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The 2-piperazin-1-ylnicotinamide scaffold represents a confluence of two moieties of profound significance in medicinal chemistry: nicotinamide and piperazine. This unique combination creates a "privileged structure" that has demonstrated a remarkable breadth of biological activities, ranging from antimicrobial and anticancer to antitubercular and anti-inflammatory effects. The piperazine ring frequently enhances aqueous solubility and oral bioavailability, addressing key pharmacokinetic challenges in drug development, while the nicotinamide core provides a versatile anchor for interacting with various biological targets.[1] This guide offers a comprehensive exploration of this scaffold, detailing its synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships (SAR). It provides senior researchers and drug development professionals with field-proven insights, detailed experimental protocols, and a forward-looking perspective on the untapped potential of these compelling derivatives.

The this compound Scaffold: A Privileged Motif

The Strategic Convergence of Nicotinamide and Piperazine

The power of the this compound scaffold lies in the synergistic contribution of its two core components. Nicotinamide, a form of vitamin B3, is a fundamental building block for the coenzyme nicotinamide adenine dinucleotide (NAD+), central to cellular metabolism and redox reactions. Its derivatives are known to possess a wide array of biological properties, including antioxidant, antitubercular, and anticancer effects.[2]

The piperazine heterocycle is one of the most ubiquitous motifs in modern pharmaceuticals.[3][4] Its inclusion in a molecule is a deliberate strategic choice to modulate physicochemical properties. The two nitrogen atoms in the six-membered ring can be protonated at physiological pH, which often leads to improved water solubility and better absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Furthermore, the piperazine ring serves as a structurally rigid and synthetically tractable linker, allowing for the precise spatial orientation of pharmacophoric groups to optimize target engagement.[1][4]

Physicochemical and Pharmacokinetic Rationale

The combination of these two moieties yields a scaffold with a highly desirable profile for drug discovery:

  • Enhanced Solubility: The basic nitrogens of the piperazine ring provide a handle for protonation, significantly improving solubility and making formulation development less challenging.[1][5]

  • Balanced Lipophilicity: The scaffold allows for fine-tuning of lipophilicity through substitution at the N-4 position of the piperazine, enabling chemists to strike the delicate balance required for both membrane permeability and target affinity.

  • Metabolic Stability: The piperazine ring is relatively stable to metabolic degradation, contributing to a longer half-life in vivo.

  • Synthetic Accessibility: The scaffold is readily assembled and derivatized through robust and well-established chemical reactions, facilitating the rapid generation of compound libraries for screening.[4][6]

Synthetic Strategies and Chemical Space Expansion

The generation of a diverse library of this compound derivatives is crucial for exploring their full therapeutic potential. This typically involves a core synthesis followed by systematic derivatization.

Core Synthesis of this compound

Two primary routes are commonly employed for the synthesis of the core scaffold. The choice often depends on the availability of starting materials and the desired scale.

Protocol 1: Amide Coupling Route

This method involves the activation of a nicotinic acid derivative followed by coupling with a piperazine synthon.

  • Step 1: Activation of Nicotinic Acid: 2-Chloronicotinic acid (1 eq.) is dissolved in a polar aprotic solvent such as DMF. A coupling agent like EDC (1.2 eq.) and an activator such as HOBt (1.2 eq.) are added. The mixture is stirred at room temperature for 30 minutes to form the active ester intermediate.

    • Causality: EDC/HOBt is a highly efficient system for forming amide bonds by creating a reactive O-acylisourea intermediate that is readily attacked by an amine, minimizing side reactions and operating under mild conditions.[5]

  • Step 2: Nucleophilic Substitution/Amidation: Piperazine (2.5 eq., used in excess as a solvent and reactant) is added to the activated ester solution.[6] The reaction is heated to 80-100°C and stirred for 4-6 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Step 3: Work-up and Purification: The reaction mixture is cooled, diluted with water, and basified with a saturated NaOH solution to pH ~10-11. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., DCM/Isopropanol). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Step 4: Final Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent streaking, yielding the pure 2-(piperazin-1-yl)nicotinamide.[5]

Protocol 2: From 2-Chloronicotinamide

This alternative route begins with a pre-formed amide.

  • Step 1: Nucleophilic Aromatic Substitution: 2-Chloronicotinamide (1 eq.) and piperazine (3 eq.) are heated in a suitable solvent like DMF or neat at 110°C for 48 hours.[7]

    • Causality: The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the C-2 position for nucleophilic aromatic substitution by the secondary amine of piperazine.

  • Step 2: Purification: The purification follows the same procedure as described in Protocol 1 (Steps 3 and 4).

Workflow for Derivative Library Generation

The core scaffold serves as a platform for creating a vast chemical space through derivatization, primarily at the N-4 position of the piperazine ring.

G cluster_0 Core Synthesis cluster_1 Parallel Derivatization at N-4 Position Start 2-Chloronicotinic Acid or 2-Chloronicotinamide Core 2-(Piperazin-1-yl)nicotinamide (Core Scaffold) Start->Core Amide Coupling or SNAr Reductive Reductive Amination (Aldehydes/Ketones) Core->Reductive Acylation Acylation (Acyl Chlorides) Core->Acylation Alkylation Alkylation (Alkyl Halides) Core->Alkylation Sulfonylation Sulfonylation (Sulfonyl Chlorides) Core->Sulfonylation Library Diverse Derivative Library Reductive->Library Acylation->Library Alkylation->Library Sulfonylation->Library MoA_TB Drug This compound Derivative Enzyme Mtb NAD+ Synthetase Drug->Enzyme Binds & Inhibits Pathway NAD+ Biosynthesis Enzyme->Pathway Catalyzes Result Mtb Cell Death Pathway->Result Essential For

Caption: Proposed mechanism of antitubercular activity via inhibition of NAD+ synthetase.

  • Biological Activity Data:

CompoundTarget StrainMIC (μM)Reference
Derivative AH37Rv (Drug-Sensitive)2.1[5]
Derivative AMDR-TB3.8[5]
Anticancer Properties

The disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. A novel series of arylamide derivatives incorporating the piperazine moiety have been identified as potent inhibitors of tubulin polymerization. [8]

  • Mechanism of Action: These compounds bind to the colchicine binding site on β-tubulin, preventing the polymerization of α,β-tubulin heterodimers into microtubules. [8]This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death). [8]

MoA_Cancer Drug Arylamide-Piperazine Derivative Target β-Tubulin (Colchicine Site) Drug->Target Binds To Process Tubulin Polymerization Target->Process Inhibits Arrest G2/M Cell Cycle Arrest Process->Arrest Leads To Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

  • Biological Activity Data (IC50 Values):

CompoundCell Line (Cancer Type)IC50 (nM)Reference
16f (MY-1121)SMMC-7721 (Liver)89.42[8]
16f (MY-1121)HuH-7 (Liver)91.62[8]
16f (MY-1121)A549 (Lung)115[8]
16f (MY-1121)HeLa (Cervical)238[8]
Antimicrobial and Antifungal Activity

The scaffold has also been explored for broad-spectrum antimicrobial applications, with derivatives showing activity against both bacteria and fungi. [9][10]

  • Mechanism of Action: The exact mechanisms can vary, but molecular docking studies have pointed towards targets like E. coli MurB (involved in peptidoglycan synthesis) and fungal enzymes such as CYP51 and dihydrofolate reductase. [9]* Activity Spectrum: Certain derivatives have demonstrated potency against resistant bacterial strains like methicillin-resistant S. aureus (MRSA) and were more effective than the reference drug ampicillin in some cases. [9]The most sensitive bacterium was identified as Listeria monocytogenes, while Trichoderma viride was highly susceptible among fungi. [9]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.

  • Piperazine N-4 Substitution: This is the most critical "hotspot" for derivatization. Attaching bulky, lipophilic groups such as diphenylmethyl or substituted benzyl rings at this position often enhances antitubercular activity. [11]This suggests the presence of a corresponding hydrophobic pocket in the target enzyme.

  • Aromatic Ring Substituents: For antitubercular agents, introducing electron-withdrawing groups (e.g., Cl, CF3) onto the terminal phenyl ring of the N-4 substituent can be beneficial. [11]* Nicotinamide Core: Modifications to the pyridine ring of the nicotinamide portion are less explored but represent an opportunity for future optimization. The position of substituents on the nicotinamide can be critical for activity, as seen in antifungal derivatives where the placement of amino and isopropyl groups was essential. [10]

    Position of Substitution Type of Substituent Effect on Activity (e.g., Antitubercular) Reference
    Piperazine N-4 Bulky, lipophilic groups (e.g., diphenylmethyl) Increased activity [11]
    Piperazine N-4 Small alkyl groups Decreased or moderate activity [11]
    Terminal Phenyl Ring (at N-4) Electron-withdrawing groups (Cl, CF3) Generally improved activity [11]

    | Nicotinamide Ring | Varied substitutions | Highly context-dependent; critical for antifungal activity | [10]|

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides validated, step-by-step protocols for key workflows.

Protocol: N-4 Derivatization via Reductive Amination

This protocol details the synthesis of an N-4-benzyl derivative, a common modification.

  • Reagents: 2-(Piperazin-1-yl)nicotinamide (1 eq.), Benzaldehyde (1.1 eq.), Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.), 1,2-Dichloroethane (DCE, solvent), Acetic Acid (catalytic).

  • Step 1: Imine Formation: Dissolve 2-(piperazin-1-yl)nicotinamide in DCE. Add benzaldehyde and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.

    • Self-Validation: The reaction can be monitored by TLC, showing the consumption of the starting amine and the formation of a new, less polar spot corresponding to the iminium intermediate.

  • Step 2: Reduction: Add NaBH(OAc)3 portion-wise to the reaction mixture. The reaction is mildly exothermic. Stir for 12-24 hours at room temperature.

    • Causality: NaBH(OAc)3 is a mild and selective reducing agent, ideal for reducing iminium ions in the presence of other functional groups like amides. [12]* Step 3: Quenching and Work-up: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate. Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCE or DCM.

  • Step 4: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product via column chromatography (silica gel, DCM/MeOH gradient) to obtain the pure N-4-benzyl derivative.

In Silico Workflow: Molecular Docking Study

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to a protein target. [9]

G cluster_0 Preparation cluster_1 Docking & Analysis PDB 1. Obtain Target Structure (e.g., from PDB) PrepTarget 2. Prepare Target (Remove water, add hydrogens, assign charges) PDB->PrepTarget PrepLigand 3. Prepare Ligand (Generate 3D conformer, assign charges) PrepTarget->PrepLigand DefineSite 4. Define Binding Site (Grid generation) PrepLigand->DefineSite RunDocking 5. Run Docking Algorithm DefineSite->RunDocking Analyze 6. Analyze Poses (Scoring, visual inspection, identify interactions) RunDocking->Analyze SAR SAR Analyze->SAR Inform SAR

Caption: A typical workflow for a molecular docking experiment.

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a versatile and fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability, favorable pharmacokinetic properties, and demonstrated efficacy against a range of challenging biological targets underscore its value in medicinal chemistry.

Future research should focus on:

  • Expanding Therapeutic Targets: While success has been found in oncology and infectious diseases, exploring the utility of these derivatives against new targets, such as kinases or GPCRs, could unlock new applications.

  • Multiparameter Optimization: Moving beyond potency, future work must focus on optimizing the full ADMET (absorption, distribution, metabolism, excretion, toxicity) profile of lead compounds to improve their clinical translatability.

  • Novel Derivatization: Exploring less common modifications, such as substitutions on the nicotinamide ring or the use of bioisosteric replacements for the piperazine core, could lead to compounds with novel pharmacological profiles and improved intellectual property positions.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to further exploit the rich potential of the this compound scaffold in the ongoing quest for next-generation medicines.

References

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  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - NIH. (URL: [Link])
  • Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed. (URL: [Link])
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In Silico Bioactivity Profiling of 2-Piperazin-1-ylnicotinamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Preamble: The Imperative for Predictive Pharmacology

In the landscape of modern drug discovery, the journey from a chemical entity to a clinical candidate is fraught with challenges, high attrition rates, and significant financial investment. The ability to predict a molecule's biological activity and potential liabilities before its synthesis or extensive experimental testing is paramount.[1][2] In silico methodologies provide a powerful computational lens to forecast the multifaceted interactions of a molecule like 2-Piperazin-1-ylnicotinamide with biological systems. This guide eschews a conventional template to provide a fluid, logic-driven framework for conducting a comprehensive computational bioactivity assessment, grounded in established scientific principles and practical, field-tested insights. We will dissect the "why" behind each methodological choice, ensuring a transparent and reproducible scientific narrative.

The subject of our analysis, this compound, features a nicotinamide core, known for its role in cellular metabolism, and a piperazine moiety, a common scaffold in centrally active agents, such as antipsychotics that target dopamine and serotonin receptors.[3] This structural combination presents a compelling case for a multi-faceted bioactivity profile, warranting a thorough predictive investigation.

Section 1: The Pillars of In Silico Prediction

Before embarking on a specific workflow, it is crucial to understand the foundational computational strategies that form the basis of our investigation. These methods are not mutually exclusive; rather, their power is magnified when used in a complementary, integrated fashion.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is predicated on the principle that the biological activity of a chemical is a direct function of its molecular structure.[4] By converting a molecule's structure into a series of numerical values known as molecular descriptors (e.g., molecular weight, logP, topological indices), we can build mathematical models that correlate these features with a known biological response.[5][6] The resulting model can then be used to predict the activity of novel compounds, like our subject molecule, for which experimental data is unavailable.[2] The integrity of a QSAR model hinges on rigorous validation, typically involving internal (cross-validation) and external (test set) assessments to ensure its predictive power is robust and not a result of overfitting.[7]

Molecular Docking

Where QSAR provides a statistical correlation, molecular docking simulates the physical reality of a ligand-protein interaction.[8] This structure-based technique predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein.[9][10] The process involves two key components: a search algorithm that explores various possible binding poses of the ligand within the receptor's active site, and a scoring function that estimates the binding affinity for each pose.[10] The output, often a "docking score," provides a quantitative estimate of binding strength, allowing for the ranking of potential drug candidates.[9]

ADMET Profiling

A molecule's journey through the body is as critical as its interaction with a target. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models assess the pharmacokinetic and safety profiles of a compound.[1][11] Early in silico ADMET evaluation helps to identify potential liabilities, such as poor oral bioavailability or potential for toxicity, thereby reducing the risk of late-stage failures in the drug development pipeline.[12] These predictions are often based on large datasets of experimentally determined properties and employ a range of machine learning and rule-based systems.[1][13]

Section 2: A Validated Workflow for Bioactivity Prediction

Diagram: Overall In Silico Prediction Workflow

G cluster_start Phase 1: Preparation & Target ID cluster_analysis Phase 2: Predictive Modeling cluster_end Phase 3: Synthesis & Validation ligand_prep Ligand Preparation (this compound) qsar Ligand-Based: QSAR Modeling ligand_prep->qsar docking Structure-Based: Molecular Docking ligand_prep->docking admet Safety & PK: ADMET Prediction ligand_prep->admet target_id Target Identification (Similarity & Substructure) data_acq Data Acquisition (ChEMBL, PubChem) target_id->data_acq target_id->docking data_acq->qsar interpretation Data Integration & Bioactivity Hypothesis qsar->interpretation docking->interpretation admet->interpretation validation Experimental Validation interpretation->validation Hypothesis Driven

Caption: A comprehensive workflow for in silico bioactivity prediction.

Step 2.1: Ligand Preparation and Physicochemical Characterization

The first step is to accurately represent our molecule of interest in a format suitable for computational analysis.

Protocol:

  • Obtain 2D Structure: Source the 2D structure of this compound. If not available in databases, draw it using chemical sketcher software (e.g., MarvinSketch, ChemDraw).

  • Convert to 3D: Convert the 2D structure into a 3D conformation using a tool like Open Babel.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is critical as the initial 3D structure can significantly impact subsequent calculations.

  • Calculate Descriptors: Use cheminformatics toolkits (e.g., RDKit, PaDEL-Descriptor) to calculate key physicochemical properties.

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight218.27 g/mol Conforms to Lipinski's Rule of Five (<500), favoring good absorption.
LogP (octanol-water)~1.5 - 2.0Indicates balanced lipophilicity, suitable for membrane permeability.
Hydrogen Bond Donors1Conforms to Lipinski's Rule of Five (<5).
Hydrogen Bond Acceptors4Conforms to Lipinski's Rule of Five (<10).
Topological Polar Surface Area61.9 ŲSuggests good potential for oral bioavailability (<140 Ų).

Note: These values are estimations based on the chemical structure and may vary slightly between different calculation software.

Step 2.2: Target Identification

Given the novelty of the compound, we must generate hypotheses about its potential biological targets.

Protocol:

  • Chemical Similarity Search: Use the structure of this compound as a query in databases like ChEMBL or PubChem.[14] This identifies known bioactive molecules with similar structures, and by extension, their targets. The principle here is that structurally similar molecules often share biological targets.

  • Substructure Search: The piperazine and nicotinamide moieties are known pharmacophores. Searching for these substructures in drug databases can reveal their prevalence in drugs acting on specific target classes (e.g., GPCRs, kinases).[3]

  • Hypothesis Generation: Based on the search results, compile a list of potential protein targets for further investigation. Given the piperazine moiety, high-priority targets would include dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors.

Step 2.3: Structure-Based Prediction: Molecular Docking

We will now simulate the interaction of our molecule with the prioritized targets. For this example, we'll use the Dopamine D2 Receptor (D2R).

Protocol:

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., PDB ID: 6CM4 for D2R) from the Protein Data Bank.

    • Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools.[15][16] This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and repairing any missing side chains or loops. This step is crucial for accurately representing the protein's chemistry.

  • Binding Site Definition:

    • Identify the binding site (the "active site"). If a co-crystallized ligand is present, its location defines the binding site.

    • Define a "grid box" around this site. The docking algorithm will confine its search for binding poses within this box, making the calculation more efficient and relevant.[15][17]

  • Ligand Preparation (Docking):

    • Prepare the 3D structure of this compound. This includes generating possible ionization states at a physiological pH of 7.4, as the charge state dramatically affects binding. The piperazine nitrogen is a likely site of protonation.

  • Docking Execution:

    • Run the docking simulation using software like AutoDock Vina, Glide, or GOLD.[16] The software will systematically place the ligand in the binding site and score the resulting poses.[9]

  • Pose Analysis and Validation:

    • Analyze the top-scoring poses. A credible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with key residues in the active site.

    • Self-Validation: As a control, re-dock the original co-crystallized ligand into the binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically <2.0 Å.[17]

Diagram: Conceptual Molecular Docking

Caption: Ligand docking into a protein's active site.

Step 2.4: Ligand-Based Prediction: QSAR (Conceptual)

If sufficient data exists for a specific target (e.g., a set of known D2R antagonists), a QSAR model can be built to predict the activity of our compound.

Protocol:

  • Data Curation: Collect a dataset of compounds with known activity (e.g., Ki or IC50 values) against the target from a database like ChEMBL.

  • Descriptor Calculation: For each compound in the dataset, calculate a wide range of molecular descriptors (1D, 2D, 3D).[5]

  • Model Building: Split the data into a training set and a test set. Use the training set to build a statistical model (e.g., Multiple Linear Regression, Random Forest, Support Vector Machine) that correlates the descriptors with biological activity.[6][18]

  • Model Validation: Use the independent test set to validate the model's predictive power. A robust model will accurately predict the activity of the compounds it has not seen before.[7]

  • Prediction: Input the descriptors for this compound into the validated model to obtain a predicted activity value.

Step 2.5: ADMET Profile Prediction

We will now assess the drug-like properties of our molecule using established computational models.

Protocol:

  • Utilize Prediction Tools: Submit the structure of this compound to web-based ADMET prediction servers (e.g., SwissADME, pkCSM) or standalone software.[1]

  • Analyze Key Endpoints: Evaluate predictions for critical ADMET properties. The choice of which tools to use is important, and comparing results from multiple predictors is recommended for a more confident assessment.[1]

Data Presentation: Predicted ADMET Profile Summary

ParameterPredictionImplication
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
P-glycoprotein SubstrateNoLess likely to be removed from cells by efflux pumps.[19]
Distribution
BBB PermeationYesThe molecule may be able to cross the blood-brain barrier.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions with other CYP2D6 substrates.
CYP3A4 InhibitorNoLower risk of interactions with drugs metabolized by this key enzyme.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
hERG InhibitionLow RiskLower likelihood of causing cardiac toxicity.

Section 3: Data Synthesis and Concluding Remarks

The final and most critical step is to integrate the disparate data streams into a coherent bioactivity hypothesis.

  • Docking results might suggest a high affinity for the D2 receptor, with the piperazine nitrogen forming a key salt bridge with an aspartate residue in the binding pocket.

  • The QSAR model could predict a specific potency range (e.g., a Ki of 50-100 nM).

  • The ADMET profile indicates the compound is likely orally bioavailable and can penetrate the central nervous system, which is consistent with a potential role as a CNS-active agent. However, the predicted inhibition of CYP2D6 is a potential liability that would need to be monitored.

Concluding Hypothesis: Based on this integrated in silico analysis, this compound is predicted to be an orally bioavailable, CNS-penetrant ligand for the Dopamine D2 receptor, potentially acting as an antagonist. The predicted affinity is in the nanomolar range. While its safety profile appears generally favorable, potential for CYP450-mediated drug-drug interactions warrants further investigation. This computational assessment provides a strong, data-driven rationale for the synthesis and experimental validation of this compound in relevant biochemical and cellular assays. Computational approaches significantly accelerate the preclinical stage of drug discovery by reducing costs and minimizing attrition.[5]

References

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An In-Depth Technical Guide to Molecular Docking Studies of 2-Piperazin-1-ylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between small molecules and their macromolecular targets.[1][2] This guide offers a comprehensive, technically-grounded walkthrough of the principles and practices involved in conducting a molecular docking study, centered on the compound 2-Piperazin-1-ylnicotinamide. We will dissect the entire workflow, from initial target selection and ligand preparation to the execution of docking simulations and the critical analysis of their results. By explaining the causality behind each methodological choice, this document serves as a robust resource for researchers, scientists, and drug development professionals seeking to leverage computational docking for their projects. The protocols and validation strategies described herein are designed to ensure that the generated data is not only predictive but also scientifically sound and reproducible.

The Rationale for Computational Modeling in Drug Discovery

The journey of a drug from concept to clinic is long and fraught with failure. Computational methods like molecular docking have become indispensable tools to de-risk this process, offering a cost-effective and rapid means to screen vast chemical libraries and prioritize candidates for experimental validation.[3] At its core, molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor.[4] This is achieved through two primary components: a sampling algorithm that explores various ligand conformations within the receptor's binding site, and a scoring function that estimates the binding free energy for each conformation.[3][5] A lower, more negative binding energy score generally indicates a more stable and favorable interaction.[6]

Ligand of Interest: this compound

The selection of this compound as our subject is predicated on its rich chemical architecture, which suggests significant therapeutic potential. The structure combines a nicotinamide moiety with a piperazine ring, both of which are prevalent in pharmacologically active compounds.

  • Nicotinamide Moiety: A form of vitamin B3, this group is a key component of coenzymes like NAD/NADH and is crucial in cellular metabolism. Its derivatives are explored for a wide range of activities.

  • Piperazine Ring: This six-membered heterocycle containing two nitrogen atoms is a common scaffold in medicinal chemistry.[7] Its presence can improve pharmacokinetic properties like solubility and bioavailability and provides versatile points for chemical modification.[7] Piperazine derivatives have demonstrated a vast array of biological activities, including antimicrobial, antifungal, and anticancer effects.[8][9][10]

Given these features, this compound (PubChem CID: 16785637) presents as a compelling candidate for investigating interactions with various biological targets, such as kinases, integrins, or microbial enzymes, where related structures have shown activity.[9][11][12]

Foundational Requirements for a Credible Docking Study

The axiom "garbage in, garbage out" is particularly resonant in computational studies. The accuracy of a molecular docking simulation is fundamentally dependent on the quality of the initial structures of both the protein (receptor) and the small molecule (ligand).[13][14]

Target Selection and Preparation

The first step is to identify a relevant biological target. This is often guided by existing biological data or therapeutic hypotheses. Once a target is chosen, a high-resolution 3D structure is required, typically obtained from the Protein Data Bank (PDB).

Causality of Preparation Steps:

  • Removal of Water Molecules: Crystallographic structures often contain water molecules. While some may be structurally important ("bridging" waters), most bulk solvent molecules can interfere with the docking algorithm and are typically removed to simplify the system.[15]

  • Addition of Hydrogen Atoms: X-ray crystallography often does not resolve the positions of hydrogen atoms. However, hydrogens are critical for defining the correct tautomeric and ionization states of amino acid residues and for forming hydrogen bonds. Therefore, they must be computationally added.[16]

  • Assignment of Charges: A force field (e.g., Kollman charges) is used to assign partial atomic charges to the protein atoms. This is essential for the scoring function to accurately calculate electrostatic interactions, a major component of binding energy.[16]

Ligand Preparation

The ligand, this compound, must also be meticulously prepared.

Causality of Preparation Steps:

  • Generation of a 3D Conformation: Ligands are often represented as 2D structures. A robust 3D conformation must be generated using computational chemistry tools.

  • Charge Calculation: Similar to the protein, partial charges must be assigned to the ligand atoms.

  • Defining Rotatable Bonds: The flexibility of the ligand is a key aspect of docking. The algorithm needs to know which bonds in the molecule are rotatable to explore different conformations during the simulation.[5]

The Molecular Docking Workflow: A Self-Validating Protocol

This section provides a detailed, step-by-step methodology for docking this compound into a target protein using the widely-cited AutoDock Vina software.[17][18]

Essential Software and Tools
  • AutoDock Tools (ADT): A graphical user interface used for preparing protein and ligand files and setting up the docking grid.[15]

  • AutoDock Vina: The core docking engine that performs the conformational search and scoring.[16][17]

  • PyMOL or Chimera: Molecular visualization software for analyzing the results.[19]

Experimental Protocol 1: Protein Preparation
  • Load PDB File: Open the target protein's PDB file in AutoDock Tools.

  • Clean the Protein: Remove all water molecules and any co-crystallized ligands or ions not relevant to the study (Edit -> Delete Water).[15]

  • Add Hydrogens: Add polar hydrogens to the structure (Edit -> Hydrogens -> Add -> Polar Only).

  • Compute Charges: Calculate Gasteiger or Kollman charges for the protein atoms (Edit -> Charges -> Compute Gasteiger).

  • Set Atom Types: Assign AutoDock 4 atom types (Grid -> Macromolecule -> Choose).

  • Save as PDBQT: Save the prepared protein file in the PDBQT format, which includes charge and atom type information.

Experimental Protocol 2: Ligand Preparation
  • Load Ligand: Import the 3D structure of this compound into ADT (Ligand -> Input -> Open).

  • Detect Root: Allow ADT to detect the rigid root and rotatable bonds of the ligand (Ligand -> Torsion Tree -> Detect Root).

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Defining the Search Space: The Grid Box

The docking simulation must be confined to a specific volume of the protein, known as the binding site.[20] This is defined by a "grid box."

  • Open Grid Box: In ADT, go to Grid -> Grid Box.

  • Position and Size: Center the grid box on the active site of the protein. If a co-crystallized ligand is present, center the box on it. The size should be large enough to accommodate the ligand and allow it to rotate freely, typically with a 3-6 Å buffer around the known binding area.[20]

  • Record Coordinates: Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box. These are required for the Vina configuration file.

Workflow Visualization

G General Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Structure (e.g., from PDB) PrepProt 3. Prepare Protein (Remove water, add H, assign charges) PDB->PrepProt Ligand 2. Obtain Ligand Structure (e.g., from PubChem) PrepLig 4. Prepare Ligand (Assign charges, define rotatable bonds) Ligand->PrepLig Grid 5. Define Grid Box (Specify search space) PrepProt->Grid PrepLig->Grid Config 6. Create Configuration File Grid->Config Vina 7. Run Docking Simulation (AutoDock Vina) Config->Vina Results 8. Analyze Output (Binding affinities, poses) Vina->Results Visual 9. Visualize Interactions (PyMOL, Chimera) Results->Visual Validate 10. Validate Protocol (RMSD, enrichment) Visual->Validate

receptor = protein.pdbqt ligand = ligand.pdbqt

out = results.pdbqt

center_x = 15.190 center_y = 53.903 center_z = 16.917

size_x = 20 size_y = 20 size_z = 20

Caption: Decision-making process for validating a docking protocol.

Hypothetical Case Study: Docking this compound into Integrin αIIbβ3

Based on studies showing 2-piperazin-1-yl-quinazolines act as inhibitors of the αIIbβ3 integrin, a key receptor in platelet aggregation, we will use this as a hypothetical target. A[11]fter validating our protocol (assuming an RMSD < 2.0 Å with a known inhibitor), we dock our ligand.

Table 1: Hypothetical Docking Results for this compound against Integrin αIIbβ3

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
1-8.5Asp126, Glu172, Phe107Salt Bridge, H-Bond, π-cation
2-8.2Asp126, Tyr122Salt Bridge, H-Bond
3-7.9Ser120, Phe107H-Bond, Hydrophobic

Analysis of the Top-Ranked Pose: The predicted binding affinity of -8.5 kcal/mol is promising. Visual inspection of Pose 1 reveals that the protonated nitrogen of the piperazine ring forms a strong salt bridge with the carboxylate group of Asp126, a critical interaction for anchoring the ligand. A[21]dditionally, the amide group of the nicotinamide moiety forms a hydrogen bond with the side chain of Glu172, and the pyridine ring engages in a favorable π-cation interaction with Phe107. T[21]his combination of strong electrostatic and hydrogen bonding interactions provides a chemically logical and compelling hypothesis for the ligand's binding mode, warranting further investigation through molecular dynamics simulations and, ultimately, experimental validation.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically rigorous framework for conducting a molecular docking study on this compound. We have emphasized that molecular docking is not a black box, but a powerful computational experiment where every step, from structure preparation to protocol validation, must be executed with a clear understanding of the underlying principles.

The results of a well-conducted docking study provide a structural hypothesis for a ligand's mechanism of action. The next logical steps are to use more computationally intensive methods, such as Molecular Dynamics (MD) simulations, to assess the stability of the predicted binding pose over time. U[22][23]ltimately, the computational predictions must be tested through in vitro biological assays to confirm the activity and validate the insights gained from docking.

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Google AI.
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  • Computational Insights into the Antimalarial Potential of Phytochemicals from Centella asiatica: A Molecular Docking Approach. (2025, November 13). MDPI. [Link]
  • Andronati, S. A., et al. (2016). Synthesis, biological evaluation and molecular docking studies of 2-piperazin-1-yl-quinazolines as platelet aggregation inhibitors and ligands of integrin αIIbβ3. Bioorganic & medicinal chemistry letters, 26(7), 1839–1843. [Link]
  • Stepanyan, G. M., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. [Link]
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  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
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  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
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solubility and stability of 2-Piperazin-1-ylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Piperazin-1-ylnicotinamide

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound (CAS: 87394-64-7), a heterocyclic compound featuring both a nicotinamide and a piperazine moiety. Designed for researchers, pharmaceutical scientists, and drug development professionals, this document moves beyond mere procedural outlines to deliver field-proven insights into experimental design, causality, and data interpretation. We detail robust, self-validating protocols for determining pH-dependent solubility profiles and for conducting forced degradation studies in accordance with regulatory expectations. The narrative is grounded in an E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) framework, ensuring that every recommendation is scientifically sound and practically applicable. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to enhance clarity and reproducibility.

Physicochemical Foundation of this compound

A thorough understanding of a molecule's intrinsic physicochemical properties is a prerequisite for designing meaningful solubility and stability studies. These parameters govern the compound's behavior in various environments and provide a predictive basis for its performance in formulation and under stress conditions.

Core Molecular Attributes

This compound is a small molecule comprised of a pyridine ring (part of the nicotinamide structure) and a piperazine ring.[1][2] The piperazine moiety is a common functional group in medicinal chemistry, often incorporated to enhance aqueous solubility and modulate pharmacokinetic properties.[3][4][5]

PropertyValueSource
IUPAC Name 2-(piperazin-1-yl)pyridine-3-carboxamide[2]
CAS Number 87394-64-7[1][2]
Molecular Formula C₁₀H₁₄N₄O[1][2]
Molecular Weight 206.24 g/mol [1][2]
XLogP3-AA (Computed) -0.5[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]

The negative XLogP value suggests a high degree of hydrophilicity, predicting good intrinsic aqueous solubility.[2]

Ionization Behavior (pKa) and Its Implications

The ionization state of this compound is the single most critical factor governing its aqueous solubility. The structure contains multiple basic nitrogen atoms, but the two nitrogens of the piperazine ring are the most significant contributors to its pKa profile.

  • Piperazine Ring: Unsubstituted piperazine has two distinct pKa values: pKa₁ ≈ 5.35 and pKa₂ ≈ 9.73.[6][7] These correspond to the two protonation steps of the diamine.

  • Pyridine Ring: The nitrogen in the pyridine ring is significantly less basic due to aromaticity.

  • Amide Group: The amide group is essentially neutral.

Causality: The two pKa values of the piperazine moiety dictate that the molecule's net charge will change significantly across the physiological pH range. At low pH (e.g., pH < 4), the molecule will be predominantly dicationic (+2). Between the two pKa values (pH ≈ 6-9), it will exist primarily as a monocation (+1). At high pH (e.g., pH > 10), it will be in its neutral, free base form. This charge modulation is directly proportional to its interaction with water and, therefore, its solubility.

G cluster_low_pH Low pH (< pKa1) cluster_mid_pH pKa1 < pH < pKa2 cluster_high_pH High pH (> pKa2) node_low Dicationic (+2) High Solubility node_mid Monocationic (+1) Good Solubility node_low->node_mid Deprotonation node_high Neutral (0) Lower Solubility (Free Base) node_mid->node_high Deprotonation

Caption: Predicted ionization states and relative solubility of this compound across pH ranges.

Comprehensive Solubility Profiling

A solubility profile is not a single value but a dataset that characterizes a compound's behavior under various conditions. For an ionizable molecule like this compound, a pH-solubility profile is essential.

Experimental Design: The "Why"

The equilibrium shake-flask method is the gold standard for solubility determination due to its direct measurement of thermodynamic equilibrium. The experimental design must be self-validating. This is achieved by ensuring that equilibrium has been reached, typically by measuring concentration at multiple time points (e.g., 24 and 48 hours) and confirming the values are consistent.

Protocol: pH-Dependent Aqueous Solubility Determination

This protocol describes a robust method for generating a pH-solubility curve.

Pillar of Trustworthiness: This protocol is self-validating. By requiring concentration measurements at two separate time points, it confirms that the system has reached thermodynamic equilibrium, ensuring the reported solubility is not a kinetic artifact.

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4, 8.0, 9.0, 10.0). Use buffers with appropriate buffering capacity for each pH range (e.g., HCl for pH 1.2, phosphate buffers for mid-range, borate buffers for high pH).

  • Compound Addition: Add an excess of solid this compound to vials containing each buffer. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate for 48 hours.

  • Sampling (Time Point 1): At 24 hours, stop agitation and allow solids to settle. Withdraw an aliquot of the supernatant. Immediately filter the sample through a low-binding 0.22 µm filter (e.g., PVDF) to remove undissolved solids.

  • Sampling (Time Point 2): Resume agitation. At 48 hours, repeat the sampling and filtration process from step 4.

  • Sample Dilution: Dilute the filtered samples with an appropriate mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.0).

  • Data Analysis: Compare the concentrations measured at 24 and 48 hours. If they are within an acceptable margin (e.g., ±5%), equilibrium is confirmed. Report the 48-hour value as the equilibrium solubility at that specific pH.

G start Start prep_buffers Prepare Buffers (pH 1-10) start->prep_buffers add_compound Add Excess Solid Compound to Buffers prep_buffers->add_compound equilibrate Equilibrate at Constant Temp (e.g., 25°C for 48h) add_compound->equilibrate sample_24h Sample & Filter at 24h equilibrate->sample_24h sample_48h Sample & Filter at 48h equilibrate->sample_48h quantify Quantify Concentration (HPLC-UV) sample_24h->quantify sample_48h->quantify compare Compare [24h] vs [48h] quantify->compare report Report Equilibrium Solubility compare->report Values Converge

Caption: Workflow for equilibrium shake-flask solubility determination.

Expected Results and Data Presentation

The solubility data should be presented in a clear tabular format. Based on the pKa profile, a U-shaped pH-solubility curve is anticipated, with high solubility at low pH, a minimum near the isoelectric point, and rising solubility as the second deprotonation occurs.

pHTemperature (°C)Equilibrium Solubility (mg/mL)
1.225> 50 (Predicted)
4.52510 - 20 (Predicted)
7.4251 - 5 (Predicted)
9.0250.5 - 2 (Predicted)
10.0252 - 10 (Predicted)

Stability Assessment and Forced Degradation

Stability testing is crucial for identifying potential degradation pathways, developing stability-indicating analytical methods, and determining appropriate storage conditions. Forced degradation, or stress testing, intentionally degrades the sample under harsh conditions to rapidly identify likely degradation products.[8][9] These studies are a regulatory requirement and a scientific necessity.[9]

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH recommendations and the chemical nature of the molecule.[8][10] For this compound, the key liabilities are the amide bond (susceptible to hydrolysis) and the piperazine ring (susceptible to oxidation).

  • Acid/Base Hydrolysis: Targets the amide linkage.

  • Oxidation: Targets the nitrogen atoms in the piperazine ring.

  • Thermal: Assesses intrinsic solid-state and solution stability.

  • Photolytic: Evaluates sensitivity to light, which can induce complex radical reactions.

The goal is to achieve a target degradation of 10-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[10]

Protocol: Forced Degradation Studies

Pillar of Expertise: This protocol includes a "control" or "time-zero" sample for each condition. This is critical for distinguishing actual degradation from experimental artifacts and for calculating mass balance, a key indicator of a well-behaved stability-indicating method.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup:

    • Acidic Hydrolysis: Mix stock solution with 0.1 N HCl. Heat at 60 °C.

    • Basic Hydrolysis: Mix stock solution with 0.1 N NaOH. Keep at room temperature (hydrolysis is often faster in base).

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the stock solution at 60 °C. For solid-state thermal stress, store the pure powder at 60 °C.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source providing ICH-compliant UV/Vis exposure (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Time Points and Sampling: For each condition, prepare multiple vials. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples to prevent further degradation before analysis (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).

  • Analysis: Analyze all samples (including time-zero controls) using the stability-indicating HPLC-UV method (Section 4.0).

  • Data Evaluation:

    • Calculate the percentage of parent compound remaining.

    • Identify and quantify major degradation products (as a percentage of the total peak area).

    • Calculate the mass balance (Parent Peak Area + Σ Degradant Peak Areas). A mass balance close to 100% indicates that all major degradants are being detected.

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic 0.1N HCl, 60°C start->acid base Basic 0.1N NaOH, RT start->base oxide Oxidative 3% H₂O₂, RT start->oxide thermal Thermal 60°C start->thermal photo Photolytic ICH Light Box start->photo sampling Sample at T=0, 2, 4, 8, 24h acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze All Samples (Stability-Indicating HPLC) neutralize->analyze evaluate Evaluate Data: - % Parent Remaining - % Degradants - Mass Balance analyze->evaluate

Caption: General workflow for conducting forced degradation studies.

Predicted Degradation Pathways

Based on chemical principles, the primary degradation products are likely to be:

  • From Hydrolysis: 2-(Piperazin-1-yl)nicotinic acid, resulting from the cleavage of the amide bond.

  • From Oxidation: N-oxide derivatives of the piperazine ring.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Protocol: Reversed-Phase HPLC-UV Method
  • Chromatographic System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% B to 95% B over 15 minutes.

    • Rationale: A gradient is essential to ensure that both the polar parent compound and any less polar degradation products are eluted and resolved effectively.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of the nicotinamide chromophore (approx. 265 nm). A PDA detector is highly recommended to assess peak purity and identify the λmax of new peaks.

  • Validation: The method must be validated for specificity by analyzing the stressed samples. The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation product peaks (Resolution > 2.0).

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of pharmaceutical development. For this compound, the physicochemical profile is dominated by the basicity of the piperazine ring, which dictates a pronounced pH-dependent solubility. Its primary chemical liabilities are hydrolysis of the amide bond and oxidation of the piperazine ring. The robust, self-validating protocols detailed in this guide provide a clear and scientifically rigorous path for researchers to fully characterize this molecule. By grounding experimental design in chemical first principles and adhering to authoritative guidelines, development teams can build a comprehensive data package that supports formulation design, defines stable storage conditions, and satisfies regulatory requirements.

References

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An In-Depth Technical Guide to 2-(piperazin-1-yl)nicotinamide (CAS 87394-64-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available biological data for 2-(piperazin-1-yl)nicotinamide, registered under CAS number 87394-64-7. This molecule, a derivative of nicotinamide incorporating a piperazine moiety, represents a scaffold of significant interest in medicinal chemistry. While specific pharmacological applications for this particular compound are not yet extensively documented in publicly available literature, its structural motifs are present in a wide array of biologically active agents. This guide will delve into the known synthesis protocols, its physicochemical characteristics, and the broader context of related nicotinamide and piperazine derivatives to illuminate its potential for further investigation in drug discovery and development.

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for numerous cellular metabolic and signaling processes.[1][2] The modification of the nicotinamide scaffold has been a fertile area of research, leading to the discovery of compounds with a wide range of therapeutic applications, including anti-inflammatory, neuroprotective, and antineoplastic activities.[1]

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity, and to serve as a linker to interact with biological targets. The combination of these two pharmacologically significant moieties in 2-(piperazin-1-yl)nicotinamide suggests a potential for interesting biological activities.

This guide aims to consolidate the currently available technical information on CAS 87394-64-7, providing a foundation for researchers and drug development professionals interested in exploring its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(piperazin-1-yl)nicotinamide is presented in the table below.

PropertyValueSource
CAS Number 87394-64-7PubChem
Molecular Formula C₁₀H₁₄N₄OPubChem
Molecular Weight 206.24 g/mol PubChem
IUPAC Name 2-(piperazin-1-yl)pyridine-3-carboxamidePubChem
Appearance Off-White Solid
SMILES C1CN(CCN1)C2=C(C=CC=N2)C(=O)NPubChem
InChIKey RYNARQDUUQTTFJ-UHFFFAOYSA-NPubChem

Synthesis and Manufacturing

A documented laboratory-scale synthesis of 2-(piperazin-1-yl)nicotinamide is described in United States Patent US2018/127370. The synthesis proceeds via the hydrolysis of a nitrile precursor.

Experimental Protocol: Synthesis of 2-(piperazin-1-yl)nicotinamide

Starting Material: 2-(piperazin-1-yl)pyridine-3-carbonitrile

Reagents and Conditions:

  • Concentrated sulfuric acid

  • Water

  • Aqueous saturated sodium hydroxide (NaOH)

  • Chloroform/isopropanol (9:1)

Procedure:

  • Suspend 2-(piperazin-1-yl)pyridine-3-carbonitrile (1.0 equivalent) in concentrated sulfuric acid.

  • Stir the reaction mixture at 100°C for 19 hours.

  • Cool the reaction mixture and dilute with water.

  • Basify the mixture to a pH of 14 using aqueous saturated NaOH.

  • Extract the aqueous layer with a 9:1 mixture of chloroform and isopropanol (3x).

  • Combine the organic layers and concentrate under reduced pressure to yield the crude product.

  • The resulting tan solid is 2-(piperazin-1-yl)nicotinamide.

Yield: 47%

This synthetic route provides a clear and reproducible method for obtaining the target compound for research purposes.

G cluster_synthesis Synthesis of 2-(piperazin-1-yl)nicotinamide start 2-(piperazin-1-yl)pyridine-3-carbonitrile hydrolysis Hydrolysis (conc. H₂SO₄, 100°C, 19h) start->hydrolysis workup Workup (H₂O, NaOH, Extraction) hydrolysis->workup product 2-(piperazin-1-yl)nicotinamide workup->product

Diagram of the synthesis workflow for 2-(piperazin-1-yl)nicotinamide.

Biological Activity and Potential Applications

The broader families of nicotinamide and piperazine derivatives have been extensively studied, offering insights into the potential therapeutic areas for 2-(piperazin-1-yl)nicotinamide.

Insights from Nicotinamide Derivatives

Nicotinamide derivatives are being investigated for a multitude of therapeutic applications:

  • Oncology: As inhibitors of enzymes like PARP (Poly (ADP-ribose) polymerase) and various kinases.

  • Neurodegenerative Diseases: Exhibiting neuroprotective effects in models of Alzheimer's, Parkinson's, and Huntington's diseases.[1]

  • Metabolic Disorders: Showing potential in the management of diabetes mellitus.

  • Infectious Diseases: Some derivatives have demonstrated antifungal and other antimicrobial activities.

Insights from Piperazine Derivatives

The piperazine moiety is a cornerstone in the development of centrally acting agents and other therapeutics:

  • Central Nervous System (CNS) Disorders: Found in numerous antipsychotic, antidepressant, and anxiolytic drugs.

  • Oncology: A key component of several kinase inhibitors used in cancer therapy.

  • Infectious Diseases: Present in various antiviral and antiparasitic agents.

Given these precedents, 2-(piperazin-1-yl)nicotinamide could potentially exhibit activity in one or more of these therapeutic areas. A logical starting point for its pharmacological evaluation would be to screen it against a panel of kinases, as well as in assays relevant to CNS disorders and cancer cell proliferation.

G cluster_potential Potential Therapeutic Areas cluster_nicotinamide Nicotinamide Derivatives cluster_piperazine Piperazine Derivatives compound 2-(piperazin-1-yl)nicotinamide oncology_n Oncology compound->oncology_n neuro_n Neurodegeneration compound->neuro_n metabolic_n Metabolic Disorders compound->metabolic_n cns CNS Disorders compound->cns oncology_p Oncology compound->oncology_p infectious_p Infectious Diseases compound->infectious_p

Potential therapeutic areas based on structural motifs.

Future Directions and Research Strategy

For researchers interested in 2-(piperazin-1-yl)nicotinamide, the following strategic steps are recommended:

  • Data Mining: A thorough exploration of the PubChem BioAssay database for CHEMBL47688 is paramount to uncover any existing screening data. This will provide the most direct evidence of its biological activity.

  • In Silico Analysis: Computational modeling and docking studies can be employed to predict potential biological targets based on the compound's structure. This can help prioritize experimental screening efforts.

  • In Vitro Screening: A broad-based in vitro screening campaign is warranted. This should include assays for:

    • Kinase inhibition (a diverse panel)

    • Antiproliferative activity against a panel of cancer cell lines

    • Receptor binding assays for common CNS targets

    • Antimicrobial activity

  • Analog Synthesis: Depending on the results of the initial screening, a focused synthesis of analogs can be undertaken to establish a structure-activity relationship (SAR) and optimize for potency and selectivity.

Conclusion

2-(piperazin-1-yl)nicotinamide (CAS 87394-64-7) is a chemical entity with a structural composition that suggests a high potential for biological activity. While specific data on its pharmacological profile are currently limited in the public domain, the well-documented activities of its constituent nicotinamide and piperazine moieties provide a strong rationale for its further investigation. The availability of a clear synthetic route and its inclusion in screening libraries make it an accessible compound for researchers in academia and industry. Future studies focused on targeted biological screening and computational analysis are likely to unveil its therapeutic potential.

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An In-depth Technical Guide to Exploring the Nicotinamide and Piperazine Pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with a variety of biological targets, providing a robust starting point for drug discovery campaigns. This guide delves into two such pharmacophores of immense significance: nicotinamide and piperazine.

The nicotinamide moiety, a form of vitamin B3, is a cornerstone of cellular metabolism and signaling, making it a key recognition element for a host of enzymes.[1] The piperazine ring, a simple six-membered heterocycle, offers a unique combination of structural rigidity and synthetic versatility that has proven invaluable, particularly in the development of drugs targeting the central nervous system (CNS).[2][3][4][5]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive exploration of these two pharmacophores. We will dissect their fundamental properties, delve into established synthetic protocols, analyze their roles in critical signaling pathways, and present detailed experimental workflows for their evaluation.

Part 1: The Nicotinamide Pharmacophore: A Key Player in Cellular Regulation

The nicotinamide scaffold is central to the structure of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and a substrate for several enzyme families, including poly(ADP-ribose) polymerases (PARPs) and sirtuins.[6][7] This inherent biological relevance makes it a powerful pharmacophore for designing enzyme inhibitors.

Chemical Properties and Reactivity

Nicotinamide's reactivity is primarily centered around the amide group and the pyridine ring. The amide can undergo hydrolysis, but it is the pyridine nitrogen that often plays a crucial role in molecular recognition through hydrogen bonding. The aromatic ring can participate in π-π stacking interactions within enzyme active sites.

Key Biological Targets and Mechanisms of Action
  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: PARP enzymes are critical for DNA repair.[8] In cancer therapy, particularly for tumors with BRCA mutations, inhibiting PARP leads to a "synthetic lethality" effect. Nicotinamide-based PARP inhibitors mimic the nicotinamide portion of NAD+, competitively binding to the enzyme's active site and preventing the recruitment of DNA repair machinery.[9][10] Nicotinamide itself can act as a PARP-1 inhibitor, albeit at higher doses.[11]

  • Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is often upregulated in cancer cells to meet their high metabolic demands.[6][7][12] By inhibiting NAMPT, the cellular pool of NAD+ is depleted, leading to metabolic stress and apoptosis in cancer cells.[6][7][13] This can also sensitize cancer cells to other treatments like chemotherapy and radiation.[6]

dot

NAMPT_Pathway Nicotinamide Nicotinamide NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) Nicotinamide->NAMPT NMN NMN (Nicotinamide Mononucleotide) NAMPT->NMN Rate-limiting step NAD NAD+ (Nicotinamide Adenine Dinucleotide) NMN->NAD PARPs_Sirtuins PARPs, Sirtuins, etc. NAD->PARPs_Sirtuins Substrate Cellular_Processes DNA Repair, Metabolism, Cell Survival PARPs_Sirtuins->Cellular_Processes NAMPT_Inhibitor NAMPT Inhibitor NAMPT_Inhibitor->NAMPT Inhibition

Caption: The NAD+ salvage pathway and the inhibitory action of NAMPT inhibitors.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Extensive SAR studies have been conducted on nicotinamide-based inhibitors.[14][15][16] For instance, in the context of Nicotinamide N-Methyltransferase (NNMT) inhibitors, quinolinium-based analogs have shown promising activity.[14] Computational docking studies have been instrumental in understanding the binding orientations and key intermolecular interactions driving inhibitor potency.[14][17]

Bioisosteric replacement is a common strategy to improve the pharmacokinetic properties of nicotinamide-based drugs.[18] For example, replacing the nicotinamide riboside portion of NAD+ with a C-nucleoside has led to the development of potent inhibitors of enzymes like inosine monophosphate dehydrogenase (IMPDH).[19]

Experimental Protocol: Synthesis of a Nicotinamide Derivative

This protocol outlines a general two-step synthesis for N-(thiophen-2-yl) nicotinamide derivatives, a class of compounds with potential biological activities.[1]

Step 1: Formation of Nicotinoyl Chloride [1]

  • Suspend the substituted nicotinic acid in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride to the suspension at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude nicotinoyl chloride. This intermediate is typically used in the next step without further purification.[1]

Step 2: Acylation of Thiophen-2-amine [1]

  • Dissolve the substituted thiophen-2-amine and a suitable base (e.g., triethylamine) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the crude nicotinoyl chloride in anhydrous DCM to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-(thiophen-2-yl) nicotinamide derivative.

Part 2: The Piperazine Pharmacophore: A Versatile Scaffold for CNS Drug Discovery

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions.[3] Its prevalence in CNS-active drugs stems from its ability to serve as a versatile scaffold that can be modified to target a wide range of receptors and transporters.[2][3][4][5][20]

Chemical Properties and Conformational Analysis

Piperazine is a basic compound that readily forms salts, which can improve aqueous solubility.[21] The chair conformation is the most stable, and the orientation of substituents on the nitrogen atoms (axial vs. equatorial) can significantly impact biological activity.

Key Biological Targets and Mechanisms of Action
  • Serotonin and Dopamine Receptors: Long-chain arylpiperazines are a well-established class of ligands for serotonin (5-HT) and dopamine (D2) receptors.[22] By modifying the aryl group, the linker, and the terminal fragment, compounds with varying selectivity and functional activity (agonist, antagonist) can be designed.[23] These compounds are foundational in the development of antipsychotics, antidepressants, and anxiolytics.[24][25]

  • Histone Deacetylase (HDAC) Inhibitors: The piperazine moiety has been successfully incorporated into the design of CNS-penetrant HDAC6 inhibitors.[26] By combining the structural features of HDAC6 inhibitors with those of brain-penetrant histamine H1 receptor antagonists containing a benzylpiperazine unit, researchers have developed selective and brain-penetrant compounds with antidepressant activity.[26]

dot

Piperazine_Targets cluster_CNS Central Nervous System Targets Piperazine_Core Piperazine Pharmacophore Serotonin_Receptors Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Piperazine_Core->Serotonin_Receptors Dopamine_Receptors Dopamine Receptors (e.g., D2) Piperazine_Core->Dopamine_Receptors HDAC6 HDAC6 Piperazine_Core->HDAC6 Antidepressants Antidepressants Serotonin_Receptors->Antidepressants Anxiolytics Anxiolytics Serotonin_Receptors->Anxiolytics Antipsychotics Antipsychotics Dopamine_Receptors->Antipsychotics Neuroprotective_Agents Neuroprotective Agents HDAC6->Neuroprotective_Agents

Caption: The piperazine pharmacophore and its diverse CNS targets.

Structure-Activity Relationship (SAR) Studies

The SAR of piperazine derivatives is highly dependent on the substitution pattern at the N1 and N4 positions. For long-chain arylpiperazines, the nature of the aryl group is a key determinant of receptor affinity and selectivity.[23] The length and composition of the linker chain also play a crucial role in modulating pharmacological activity.

Experimental Protocol: Synthesis of a Piperazine Derivative

This protocol describes a general method for the synthesis of N-N substituted piperazines via reductive amination.[27]

  • Dissolve the primary or secondary amine (e.g., 2-(piperazin-1-yl)ethanamine) in a suitable solvent like acetonitrile.

  • Add a protecting group to one of the piperazine nitrogens if necessary (e.g., using ethyl trifluoroacetate).

  • To a solution of the protected piperazine and a ketone or aldehyde in a suitable solvent, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • If a protecting group was used, deprotect under appropriate conditions (e.g., mild basic conditions for a trifluoroacetyl group).

  • Purify the final product by column chromatography.

Part 3: Experimental Workflows for Pharmacophore Exploration

The successful development of drugs based on the nicotinamide and piperazine pharmacophores relies on a systematic and iterative process of design, synthesis, and biological evaluation.

dot

Drug_Discovery_Workflow cluster_SAR Iterative SAR Cycle Start Target Identification & Validation Hit_ID Hit Identification (e.g., HTS, Fragment Screening) Start->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Design Compound Design (e.g., Docking, SAR) Hit_to_Lead->Design Preclinical Preclinical Development Lead_Opt->Preclinical Lead_Opt->Design Clinical Clinical Trials Preclinical->Clinical Synthesis Chemical Synthesis Design->Synthesis Bio_Assay Biological Assays (In Vitro & In Vivo) Synthesis->Bio_Assay Bio_Assay->Design

Caption: A generalized workflow for drug discovery and lead optimization.

In Vitro Assays

A crucial first step in evaluating new compounds is to determine their activity and selectivity using in vitro assays.

  • Enzyme Inhibition Assays: For nicotinamide-based inhibitors, determining the IC50 value against the target enzyme (e.g., PARP, NAMPT) is essential. This is often done using biochemical assays that measure the consumption of a substrate or the formation of a product.

  • Receptor Binding Assays: For piperazine derivatives targeting GPCRs, radioligand binding assays are commonly used to determine the binding affinity (Ki) for the target receptor and a panel of related receptors to assess selectivity.[22]

  • Cell-Based Assays: Cellular assays are critical to confirm that a compound is active in a more biologically relevant context. These can include:

    • Cell Viability/Cytotoxicity Assays: To determine the effect of the compound on cell proliferation and survival.

    • Target Engagement Assays: To confirm that the compound is interacting with its intended target within the cell.

    • Functional Assays: To measure the downstream effects of target modulation (e.g., changes in signaling pathways, gene expression).

Data Presentation: Quantitative Comparison of Inhibitors
CompoundTargetIC50 (nM)Ki (nM)Cell Viability (GI50, µM)
Nicotinamide Analog A NNMT1000--
Nicotinamide Analog B NNMT1.2-10
Piperazine Analog C 5-HT1A-14.7-
Piperazine Analog D 5-HT1A-11.8-

Data presented is illustrative and based on findings from various studies.[16][24]

Conclusion and Future Perspectives

The nicotinamide and piperazine pharmacophores continue to be cornerstones of drug discovery, offering rich chemical space for the development of novel therapeutics. The deep understanding of their roles in key biological pathways, coupled with advanced synthetic methodologies and robust screening platforms, provides a powerful toolkit for medicinal chemists.

Future directions in this field will likely focus on:

  • Multi-target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which may offer enhanced efficacy or a better side-effect profile.

  • Targeted Delivery: Conjugating these pharmacophores to delivery systems that can concentrate the drug at the site of action, thereby increasing efficacy and reducing systemic toxicity.

  • Novel Bioisosteres: The continued exploration of novel bioisosteric replacements to fine-tune the physicochemical and pharmacokinetic properties of these compounds.

By leveraging the principles and protocols outlined in this guide, researchers can continue to unlock the full therapeutic potential of the nicotinamide and piperazine pharmacophores.

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  • Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. PubMed Central.
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health.
  • Incorporation of Piperazino Functionality into 1,3-Disubstituted Urea as the Tertiary Pharmacophore. SciSpace.
  • Examples of the drug molecules contaning the piperazine pharmacophore. ResearchGate.
  • Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. ecancermedicalscience.
  • Structures of nicotinamide and the 3 drugs used in this study. ResearchGate.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.

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A Technical Guide to 2-Piperazin-1-ylnicotinamide: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutics is often accelerated by the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple, distinct biological targets. The 2-piperazin-1-ylnicotinamide core has emerged as one such scaffold, demonstrating remarkable versatility and favorable physicochemical properties. This guide provides an in-depth technical analysis of this scaffold, synthesizing its medicinal chemistry, pharmacological profile, and key therapeutic applications. We will explore the causality behind synthetic strategies and bio-assay designs, offering field-proven insights for leveraging this powerful fragment in drug development programs.

The Privileged Scaffold Concept: A Strategy for Efficient Drug Discovery

In medicinal chemistry, a privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1] The concept, introduced by Evans et al., recognizes that certain molecular architectures possess an optimal arrangement of steric and electronic features that allow them to interact with a variety of biological macromolecules. The piperazine ring, in particular, is a frequently used heterocycle in biologically active compounds due to its unique characteristics.[2][3]

Key attributes of piperazine-based privileged scaffolds include:

  • Physicochemical Properties: The piperazine moiety, with its two nitrogen atoms, often enhances aqueous solubility and can be protonated at physiological pH. This modulates the pharmacokinetic properties of the final molecule, such as absorption and distribution.[3]

  • Synthetic Tractability: The chemical reactivity of the piperazine ring's nitrogen atoms facilitates its incorporation and derivatization, allowing for the systematic exploration of chemical space.[2]

  • Structural Versatility: The piperazine ring acts as a versatile linker or scaffold, orienting pharmacophoric groups in precise three-dimensional arrangements to optimize interactions with biological targets.[2]

The this compound core combines the benefits of the piperazine ring with a nicotinamide headpiece, a derivative of vitamin B3 (niacin)[1]. This fusion creates a scaffold with a unique electronic and structural profile, predisposing it to interact with a wide range of protein targets, particularly those in the central nervous system (CNS).[4][5]

The this compound Core: Anatomy of a Privileged Fragment

The this compound scaffold consists of a pyridine ring substituted at the 2-position with a piperazine ring and at the 3-position with a carboxamide group. This arrangement provides multiple points for diversification and interaction.

  • Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. The aromatic system can participate in π-stacking interactions with aromatic residues in a protein's binding pocket.

  • Piperazine Ring: This is the primary site for diversification. The distal nitrogen (N4) is readily functionalized with a wide variety of substituents to modulate potency, selectivity, and pharmacokinetic (ADME) properties. Its basicity is a key determinant of the molecule's overall pKa.

  • Nicotinamide Moiety: The carboxamide group is a classic hydrogen bond donor and acceptor. It often serves as a key anchoring point within a binding site. Substitutions on the amide nitrogen can further tune the molecule's properties.

This combination of features makes the scaffold a potent modulator of various biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in critical metabolic pathways.[6][7]

Synthesis and Medicinal Chemistry

The construction of this compound derivatives typically follows convergent synthetic routes that offer high flexibility for diversification.

General Synthetic Strategy

A common and effective method involves the nucleophilic aromatic substitution (SNAr) reaction between a 2-halonicotinamide derivative and piperazine.

Rationale: The electron-withdrawing nature of both the pyridine ring nitrogen and the adjacent carboxamide group activates the 2-position of the pyridine ring, making it susceptible to nucleophilic attack by the secondary amine of piperazine. 2-chloronicotinamide is a frequently used starting material due to its commercial availability and appropriate reactivity.[8]

Detailed Protocol: Synthesis of a Generic 2-(4-Arylpiperazin-1-yl)nicotinamide

This protocol describes a two-step process: the initial SNAr reaction followed by N-arylation of the piperazine ring, a common strategy for CNS-targeted agents.

Step 1: Synthesis of 2-(Piperazin-1-yl)nicotinamide Intermediate

  • Reaction Setup: To a solution of 2-chloronicotinamide (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO or NMP), add an excess of piperazine (3.0-5.0 eq). The excess piperazine acts as both the nucleophile and the base to quench the HCl generated in situ.

  • Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

    • Causality Insight: The use of excess piperazine and elevated temperature is crucial to drive the SNAr reaction to completion and minimize the formation of dimeric byproducts.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., chloroform/isopropanol mixture).[8] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the 2-(piperazin-1-yl)nicotinamide intermediate.

Step 2: N-Arylation of the Piperazine Intermediate (Buchwald-Hartwig Amination)

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the 2-(piperazin-1-yl)nicotinamide intermediate (1.0 eq), the desired aryl halide (e.g., aryl bromide, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3 or NaOt-Bu, 1.5-2.0 eq) in an anhydrous solvent like toluene or dioxane.

    • Causality Insight: The Buchwald-Hartwig amination is a powerful cross-coupling reaction. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the reductive elimination step, which forms the C-N bond. The base is required to deprotonate the piperazine nitrogen, forming the active nucleophile.

  • Heating: Heat the mixture to 80-110 °C until the starting material is consumed (monitored by LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. The filtrate is washed with water and brine, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Experimental Workflow Diagram

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Buchwald-Hartwig Amination A 2-Chloronicotinamide + Excess Piperazine in DMSO B Heat (100-120°C, 12-24h) A->B C Aqueous Work-up & Extraction B->C D Column Chromatography C->D E 2-(Piperazin-1-yl)nicotinamide (Intermediate) D->E F Intermediate + Aryl Halide + Pd Catalyst/Ligand + Base E->F Input for Step 2 G Heat (80-110°C, Inert Atm.) F->G H Filtration & Aqueous Work-up G->H I Column Chromatography H->I J Final Product: 2-(4-Arylpiperazin-1-yl)nicotinamide I->J

Caption: General workflow for the synthesis of this compound derivatives.

Pharmacological Profile and Therapeutic Applications

Derivatives of the this compound scaffold have shown activity against a wide range of biological targets, leading to diverse therapeutic applications.[9][10]

Central Nervous System (CNS) Disorders

The piperazine scaffold is a cornerstone in the development of drugs for CNS disorders, including antipsychotic, antidepressant, and anxiolytic agents.[4][5] The ability of the scaffold to interact with monoamine pathways is a key reason for its success.

  • Targeting Dopamine and Serotonin Receptors: Many atypical antipsychotics and antidepressants function by modulating dopamine (D₂) and serotonin (5-HT) receptors. The this compound core can be elaborated with substituents that confer high affinity and specific functional activity (agonist, antagonist, or partial agonist) at these GPCRs. For example, compounds in this class have been investigated for their potential in treating schizophrenia and depression.[4]

Signaling Pathway: Dopamine D₂ Receptor Modulation

A common mechanism for antipsychotic drugs involves antagonism or partial agonism at the dopamine D₂ receptor, which is a Gαi-coupled GPCR. Activation of this receptor typically inhibits adenylyl cyclase, reducing intracellular cAMP levels.

G Ligand Dopamine (Agonist) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Activates Antagonist Scaffold-based Antagonist Antagonist->Receptor Blocks G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Sources

A Technical Guide to the Preliminary In Vitro Evaluation of 2-Piperazin-1-ylnicotinamide: A Multifaceted Approach to Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro assessment of 2-Piperazin-1-ylnicotinamide, a novel compound at the intersection of two pharmacologically significant scaffolds: piperazine and nicotinamide. The versatile nature of these parent structures suggests a broad spectrum of potential biological activities, from anticancer to antimicrobial and beyond.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for elucidating the compound's preliminary efficacy and mechanism of action. Our approach is grounded in established methodologies for analogous compounds, ensuring a scientifically rigorous and efficient evaluation.

The core philosophy of this guide is to present a logical, causality-driven experimental cascade. We begin with broad-spectrum cytotoxicity screening to identify potential anticancer activity, followed by more targeted mechanistic assays based on the known pharmacology of nicotinamide and piperazine derivatives.

I. Foundational Assessment: Cytotoxicity and Antiproliferative Activity

The initial step in evaluating any new chemical entity with potential therapeutic value is to determine its effect on cell viability. The nicotinamide and piperazine moieties are integral to numerous anticancer agents.[3][4][5][6] Therefore, a primary hypothesis is that this compound may exhibit antiproliferative properties.

A diverse panel of human cancer cell lines is crucial to identify specific sensitivities and to develop an early understanding of the compound's potential spectrum of activity. The following cell lines are recommended based on the activities of related nicotinamide derivatives:[3][4]

  • HCT-116 (Colorectal Carcinoma): A standard for colorectal cancer research.

  • HepG2 (Hepatocellular Carcinoma): Represents liver cancer, a common target for novel therapeutics.[4][7]

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive breast cancer cell line.[7]

  • Vero (Normal Kidney Epithelial Cells): Crucial for assessing selectivity. A significant difference in potency between cancer and non-cancerous cells is a primary indicator of a favorable therapeutic window.[3][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the concentration-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

The results of the MTT assay should be summarized in a clear, tabular format for easy comparison.

Cell LineCompoundIC₅₀ (µM)Selectivity Index (SI)¹
HCT-116This compoundExperimental ValueCalculated Value
HepG2This compoundExperimental ValueCalculated Value
MCF-7This compoundExperimental ValueCalculated Value
VeroThis compoundExperimental ValueN/A

¹ Selectivity Index (SI) = IC₅₀ in Vero cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

II. Mechanistic Deep Dive: Target-Based Enzyme Inhibition Assays

Based on the structural alerts within this compound, several enzyme targets can be hypothesized. Nicotinamide derivatives are known inhibitors of various kinases, while the piperazine moiety is common in compounds targeting enzymes like monoamine oxidase.[3][8]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Numerous nicotinamide derivatives have been designed and evaluated as potent VEGFR-2 inhibitors.[3][4][7] An in vitro kinase assay is the definitive method to confirm direct inhibition.

This protocol utilizes a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Reagent Preparation: Prepare the kinase reaction buffer, VEGFR-2 enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solution as per the manufacturer's instructions.

  • Compound Preparation: Serially dilute this compound to various concentrations. Sorafenib, a known VEGFR-2 inhibitor, should be used as a positive control.[3][7]

  • Kinase Reaction: In a 96-well plate, combine the VEGFR-2 enzyme, the test compound (or control), and the substrate. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

CompoundVEGFR-2 IC₅₀ (nM)
This compoundExperimental Value
Sorafenib (Control)Literature/Experimental Value[3]

The following diagram illustrates the logical flow of the preliminary in vitro evaluation.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Mechanistic Elucidation A This compound (Test Compound) B MTT Cytotoxicity Assay (HCT-116, HepG2, MCF-7, Vero) A->B C Determine IC50 Values & Selectivity Index B->C D Potent & Selective Hit (from Phase 1) C->D Proceed if IC50 < 10 µM & SI > 10 E Target-Based Assays (e.g., VEGFR-2 Kinase Assay) D->E F Determine Target IC50 E->F G Further Mechanistic Studies (Apoptosis, Cell Cycle) F->G

Caption: Workflow for the in vitro evaluation of this compound.

III. Exploring Antimicrobial and Antifungal Potential

The piperazine scaffold is a well-known pharmacophore in antimicrobial and antifungal agents.[9][10] Therefore, a parallel evaluation of this compound against a panel of clinically relevant microbes is warranted.

A representative panel should include Gram-positive and Gram-negative bacteria, as well as a common fungal strain.

  • Gram-positive: Staphylococcus aureus

  • Gram-negative: Escherichia coli, Pseudomonas aeruginosa

  • Fungus: Candida albicans

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

MicroorganismStrainMIC (µg/mL)
S. aureus(e.g., ATCC 29213)Experimental Value
E. coli(e.g., ATCC 25922)Experimental Value
P. aeruginosa(e.g., ATCC 27853)Experimental Value
C. albicans(e.g., ATCC 90028)Experimental Value
IV. Synthesis of this compound

The successful evaluation of this compound relies on its availability. A plausible synthesis route can be adapted from literature protocols for analogous structures.

The synthesis can be achieved via a nucleophilic aromatic substitution reaction.

G Reactant1 2-Chloronicotinamide Product This compound Reactant1->Product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Reactant2 Piperazine Reactant2->Product

Caption: Proposed synthesis of this compound.

  • To a solution of 2-Chloronicotinamide (1 equivalent) in a suitable solvent such as DMF, add Piperazine (1.2 equivalents) and a base like potassium carbonate (2 equivalents).

  • Heat the reaction mixture at 80-100°C and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Characterization should be performed using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm the structure and purity.[11]

V. Conclusion and Future Directions

This guide outlines a structured, multi-pronged approach for the preliminary in vitro evaluation of this compound. The proposed experiments are designed to efficiently screen for potential anticancer and antimicrobial activities while providing initial mechanistic insights. Positive results, particularly high potency and selectivity in the cytotoxicity and enzyme inhibition assays, would provide a strong rationale for advancing the compound to more complex studies. These would include apoptosis and cell cycle analysis for anticancer leads, and time-kill kinetics or resistance studies for antimicrobial candidates.[7] The synthesis protocol provided ensures a reliable source of the compound for these essential investigations. This systematic evaluation will be instrumental in determining the therapeutic promise of this compound and guiding its journey in the drug discovery pipeline.

References

  • Hawash, M. et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI.
  • Qneibi, M. et al. (2024). Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. Semantic Scholar.
  • Li, Y. et al. (2022). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC - NIH.
  • Qneibi, M. et al. (2024). Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. ResearchGate.
  • Hawash, M. et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Taylor & Francis Online.
  • Aghayan, M. et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.
  • Jadhav, H. et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.
  • Rawat, S. et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.
  • Patel, R. & Park, S. (2013). An evolving role of piperazine moieties in drug design and discovery. PubMed.
  • Kalogries, S. et al. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
  • Zhang, Y. et al. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.
  • Kaya, B. et al. (2019). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. NIH.

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Methodological & Application

Synthesis of 2-Piperazin-1-ylnicotinamide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-Piperazin-1-ylnicotinamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperazine moiety is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets.[1][2][3] This document provides a step-by-step methodology for the synthesis via a nucleophilic aromatic substitution (SNAr) reaction, discusses the critical parameters influencing the reaction's success, and offers insights into the characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction and Significance

This compound belongs to the class of N-arylpiperazines, a structural motif frequently encountered in centrally active pharmacological agents, including antipsychotics, antidepressants, and anxiolytics.[2] The incorporation of the piperazine ring into the nicotinamide scaffold can significantly influence the molecule's solubility, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic profile. The synthesis of such derivatives is a crucial step in the exploration of new chemical entities with potential therapeutic applications, ranging from antimicrobial to anticancer activities.[3][4][5]

This application note focuses on a widely applicable and efficient synthetic route: the nucleophilic aromatic substitution reaction between 2-chloronicotinamide and piperazine. This method is favored for its operational simplicity and the ready availability of the starting materials.[6]

Synthetic Strategy and Mechanism

The core of this protocol is the nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-rich piperazine acts as a nucleophile, attacking the electron-deficient carbon atom of the pyridine ring that is attached to the chlorine atom. The electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring and the carboxamide group facilitates this nucleophilic attack.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 2-Chloronicotinamide Piperazine Product 2-Chloronicotinamide->Product Piperazine, Heat

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Chloronicotinamide≥98%Commercially Available10366-35-5
Piperazine (anhydrous)≥99%Commercially Available110-85-0
Dimethylformamide (DMF)AnhydrousCommercially Available68-12-2
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2
Methanol (MeOH)ACS GradeCommercially Available67-56-1
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseN/A
Anhydrous Sodium SulfateACS GradeCommercially Available7757-82-6
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Step-by-Step Procedure

G start Start reactants 1. Combine 2-Chloronicotinamide (1.0 eq) and Piperazine (3.0 eq) in DMF start->reactants reaction 2. Heat the mixture at 80-100 °C for 4-8 hours reactants->reaction monitoring 3. Monitor reaction progress by TLC reaction->monitoring workup 4. Cool to RT, pour into water, and extract with DCM monitoring->workup wash 5. Wash organic layer with saturated NaHCO3 and brine workup->wash dry 6. Dry over anhydrous Na2SO4, filter, and concentrate wash->dry purify 7. Purify by column chromatography (DCM/MeOH gradient) dry->purify characterize 8. Characterize the product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinamide (e.g., 1.57 g, 10 mmol, 1.0 eq) and anhydrous piperazine (e.g., 2.58 g, 30 mmol, 3.0 eq).

  • Solvent Addition: To the flask, add anhydrous dimethylformamide (DMF, 20 mL).

  • Reaction: Stir the mixture at room temperature to ensure homogeneity, then heat the reaction to 80-100 °C. Maintain this temperature for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The disappearance of the 2-chloronicotinamide spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acidic impurities, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing the polarity to 95:5 DCM:MeOH).

  • Isolation and Characterization: Collect the fractions containing the desired product (visualized by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A reported synthesis using a similar, though harsher, method from a nitrile precursor yielded the product as a tan solid.[6]

Expertise & Experience: Rationale for Procedural Choices

  • Excess Piperazine: The use of a threefold excess of piperazine serves a dual purpose. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Secondly, the excess concentration of the nucleophile increases the reaction rate.

  • Solvent Choice: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. Its high boiling point allows the reaction to be conducted at elevated temperatures, and it effectively solvates both the polar starting materials and the charged intermediates of the SNAr mechanism.

  • Temperature Control: The reaction is heated to increase the rate of reaction. However, excessively high temperatures should be avoided to minimize the formation of side products. A temperature range of 80-100 °C is generally optimal for this transformation.

  • Aqueous Work-up and Extraction: Pouring the reaction mixture into water is a crucial step to precipitate the product if it is a solid and to facilitate the removal of the high-boiling DMF solvent. Dichloromethane is a suitable extraction solvent due to its immiscibility with water and its ability to dissolve the desired product.

  • Washing with Sodium Bicarbonate: The wash with a saturated solution of sodium bicarbonate is important to remove any remaining acidic byproducts or unreacted starting materials, ensuring a cleaner crude product before purification.

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on systematic monitoring and characterization at key stages:

  • TLC Monitoring: Regular analysis of the reaction mixture by TLC provides a real-time assessment of the reaction's progress. A well-run reaction will show a clean conversion of the starting material to a single major product spot.

  • Purification and Characterization: Column chromatography is a reliable method for isolating the pure product. The purity of the final compound should be rigorously assessed. The expected molecular weight of this compound (C₁₀H₁₄N₄O) is approximately 206.24 g/mol .[7] Spectroscopic analysis is non-negotiable for structural confirmation.

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperazine ring.

    • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the product.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction parameters and employing rigorous purification and characterization techniques, researchers can confidently synthesize this valuable compound for further investigation in various fields of chemical and biological sciences.

References

  • Petrosyan, T. R., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 354(1), e2000208.
  • Al-Ghorbani, M., et al. (2016). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridine Derivatives with Expected Biological Activity. Molecules, 21(11), 1461.
  • Wang, B., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(11), 3169.
  • Berkheij, M., et al. (2005). Synthesis of 2-Substituted Piperazines via Direct α-Lithiation. Tetrahedron Letters, 46(14), 2369-2371.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 579-593.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • D'Autilia, F., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 23(19), 11787.
  • Google Patents. (2016). CN106117153A - The preparation method of 2 piperazinones.
  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of new 2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • MDPI. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.
  • Royal Society of Chemistry. (2019). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines.
  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • PubChem. (n.d.). 2-(Piperazin-1-yl)pyridine-3-carboxamide.
  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.

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Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Piperazin-1-ylnicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Chemical Significance and Therapeutic Potential of 2-Piperazin-1-ylnicotinamide Scaffolds

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, the this compound scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This structural motif marries the key pharmacophoric features of the nicotinamide ring, a vital component of the cofactor NAD+[1], with the versatile piperazine moiety. Piperazine and its derivatives are prevalent in numerous approved drugs, valued for their ability to modulate physicochemical properties such as solubility and bioavailability, and to present substituents in a defined spatial orientation for optimal target engagement.[2] The amalgamation of these two pharmacophores has led to the discovery of compounds with potential applications as anticancer[3][4], antipsychotic[5], and dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes.[6]

This guide provides a comprehensive overview of the laboratory-scale synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, step-by-step protocols for the synthesis of a variety of derivatives, and discuss methods for their purification and characterization. The causality behind experimental choices will be explained, ensuring that the protocols are not merely a list of instructions, but a self-validating system for robust and reproducible synthesis.

Synthetic Strategy: The Nucleophilic Aromatic Substitution (SNAr) Approach

The most direct and widely employed method for the synthesis of this compound derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the nicotinamide ring by a piperazine derivative.

Mechanism of the SNAr Reaction

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8][9] The pyridine ring of the nicotinamide is rendered electron-deficient by the electron-withdrawing nature of the ring nitrogen and the carboxamide group. This electrophilicity at the C2 position facilitates the attack by the nucleophilic secondary amine of the piperazine.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The piperazine nitrogen attacks the carbon atom bearing the leaving group (e.g., chlorine), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized and stabilized by the electron-withdrawing groups on the aromatic ring.

  • Elimination of the Leaving Group and Re-aromatization: The aromaticity of the pyridine ring is restored by the elimination of the leaving group, yielding the final this compound product.

The efficiency of the SNAr reaction is influenced by several factors, including the nature of the leaving group (F > Cl > Br > I), the electron-withdrawing capacity of the substituents on the nicotinamide ring, and the nucleophilicity of the piperazine derivative.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of a parent this compound and a selection of its N-substituted derivatives.

Protocol 1: Synthesis of the Parent Compound, 2-(Piperazin-1-yl)nicotinamide

This protocol describes the synthesis of the core scaffold, which can be further functionalized if desired.

Materials:

  • 2-Chloronicotinamide

  • Piperazine (anhydrous)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloronicotinamide (1.0 eq) in anhydrous DMF, add piperazine (2.5 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to afford pure 2-(piperazin-1-yl)nicotinamide.

Protocol 2: General Procedure for the Synthesis of 2-(4-Substituted-piperazin-1-yl)nicotinamide Derivatives

This general protocol can be adapted for the synthesis of a variety of N-substituted derivatives by using the appropriate N-substituted piperazine.

Materials:

  • 2-Chloronicotinamide

  • N-substituted piperazine (e.g., N-benzylpiperazine, N-phenylpiperazine, N-methylpiperazine) (1.2 eq)

  • Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 eq)

  • Appropriate workup and purification reagents as described in Protocol 1.

Procedure:

  • In a round-bottom flask, combine 2-chloronicotinamide (1.0 eq), the desired N-substituted piperazine (1.2 eq), and the chosen base (2.0 eq) in the anhydrous solvent.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and stir for 16-48 hours, monitoring by TLC.

  • After cooling to room temperature, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup as described in Protocol 1 (extraction with an organic solvent, washing with bicarbonate and brine).

  • Dry the organic phase, concentrate, and purify the residue by column chromatography[10][11] or recrystallization to yield the desired 2-(4-substituted-piperazin-1-yl)nicotinamide derivative.

Data Presentation: Characterization of Synthesized Derivatives

The successful synthesis of the target compounds must be confirmed by rigorous analytical characterization. The following table provides expected physicochemical properties and representative ¹H and ¹³C NMR chemical shift ranges for a series of 2-(4-substituted-piperazin-1-yl)nicotinamide derivatives. Actual values may vary slightly based on the specific instrumentation and solvent used.

Derivative (R group)Molecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm) - Piperazine ProtonsExpected ¹³C NMR (δ, ppm) - Piperazine Carbons
H C₁₀H₁₄N₄O206.243.0-3.2 (4H), 3.8-4.0 (4H)~45, ~54
Methyl C₁₁H₁₆N₄O220.272.3-2.5 (3H, N-CH₃), 2.5-2.7 (4H), 3.8-4.0 (4H)~46 (N-CH₃), ~53, ~55
Benzyl C₁₇H₂₀N₄O296.373.6-3.8 (2H, N-CH₂), 2.5-2.7 (4H), 3.8-4.0 (4H), 7.2-7.4 (5H, Ar-H)~53, ~55, ~63 (N-CH₂)
Phenyl C₁₆H₁₈N₄O282.343.2-3.4 (4H), 3.9-4.1 (4H), 6.8-7.3 (5H, Ar-H)~49, ~54
4-Fluorophenyl C₁₆H₁₇FN₄O300.333.1-3.3 (4H), 3.8-4.0 (4H), 6.9-7.1 (4H, Ar-H)~50, ~54

Note: NMR data is based on typical values reported in the literature for similar structures.[12][13][14][15][16]

Visualization of Synthetic and Biological Pathways

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic workflow for the preparation of 2-(4-substituted-piperazin-1-yl)nicotinamide derivatives.

G cluster_start Starting Materials cluster_reaction S_NAr Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Chloronicotinamide C Combine in Anhydrous Solvent (e.g., DMF, Dioxane) with Base (e.g., K2CO3) Heat (80-120 °C) A->C B N-Substituted Piperazine (R = H, Me, Bn, Ph, etc.) B->C D Aqueous Workup (Extraction, Washes) C->D E Purification (Column Chromatography or Recrystallization) D->E F 2-(4-Substituted-piperazin-1-yl)nicotinamide E->F

Caption: General workflow for the synthesis of this compound derivatives.

Hypothetical Biological Signaling Pathway

Given the reported activity of similar compounds as DPP-IV inhibitors[6], the following diagram illustrates a simplified representation of the DPP-IV signaling pathway, a potential target for these derivatives.

G cluster_pathway DPP-IV Signaling Pathway A GLP-1 / GIP (Incretin Hormones) B DPP-IV Enzyme A->B Degradation D GLP-1 Receptor (Pancreatic β-cells) A->D Activation C Inactive Metabolites B->C E Increased Insulin Secretion D->E F Blood Glucose Regulation E->F G This compound Derivative (Inhibitor) G->B Inhibition

Caption: Inhibition of DPP-IV by a this compound derivative.

Conclusion and Future Directions

The synthetic protocols outlined in this application note provide a robust framework for the laboratory-scale synthesis of a diverse range of this compound derivatives. The SNAr reaction between 2-chloronicotinamide and various piperazines is a reliable and versatile method for accessing this important chemical scaffold. The provided characterization data and purification strategies will aid researchers in obtaining high-purity compounds for biological evaluation.

The therapeutic potential of this class of compounds is significant, with preliminary studies on related structures indicating a range of activities. Further exploration of the structure-activity relationships (SAR) by synthesizing a broader library of derivatives with diverse substituents on both the piperazine and nicotinamide rings is a promising avenue for future research. The development of more efficient and environmentally benign synthetic methodologies will also be of great interest to the scientific community.

References

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (n.d.).
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (n.d.). [Link]
  • Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. (n.d.).
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016).
  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. (n.d.).
  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021). YouTube. [Link]
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. (n.d.). [Link]
  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]
  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (n.d.).
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023). Cherry. [Link]
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2023).
  • Purification of nicotinamide. (n.d.).
  • Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[9][12]benzoquinone hydrochloride. (2008).
  • 13 C NMR spectra of... (n.d.).
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2019). PubMed. [Link]
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.).
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (n.d.). PubMed. [Link]
  • Column Chrom
  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing autom
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (n.d.).
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). MDPI. [Link]

Sources

Application Note: Determination of Purity for 2-Piperazin-1-ylnicotinamide using HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative determination of purity for 2-Piperazin-1-ylnicotinamide. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in drug development and manufacturing environments. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound is a chemical entity of interest within pharmaceutical research and development. Like any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical step in the drug development pipeline. The presence of impurities, which can arise from the synthesis process, degradation, or storage, can impact the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture.[4][5] When combined with a UV detector, it offers a sensitive and reliable method for purity analysis of chromophoric compounds like this compound.[6][7][8] This application note provides a comprehensive, step-by-step protocol for the purity analysis of this compound, including method development considerations and a full validation summary.

The primary challenge in developing a method for a polar, amine-containing compound like this compound is achieving adequate retention and symmetrical peak shape on traditional reversed-phase columns.[9][10][11] This is often due to strong interactions between the basic amine groups and residual silanols on the silica-based stationary phase.[12] The method described herein addresses this by employing a polar-endcapped C18 column and a pH-controlled mobile phase to ensure robust and reproducible results.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a variable wavelength or photodiode array UV detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was selected to provide alternative selectivity and improved peak shape for the polar analyte.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

  • Reference Standard: this compound, of known purity.

  • Sample: this compound test sample.

Chromatographic Conditions

The selection of a reversed-phase method is standard for pharmaceutical analysis due to its versatility.[13] The mobile phase composition was optimized to achieve a suitable retention time and resolution between the main peak and potential impurities. A phosphate buffer is used to control the pH, which is critical for the consistent ionization state of the amine-containing analyte, thereby ensuring reproducible retention times.[14][15] Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity.

Table 1: Optimized HPLC-UV Conditions

ParameterCondition
Column Polar-endcapped C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 25 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample and prepare as described for the Standard Solution.

Analytical Method Workflow

The following diagram illustrates the logical flow of the purity analysis process, from initial preparation to the final report generation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting P1 Prepare Mobile Phases (A: Buffer, B: ACN) A1 Equilibrate HPLC System with Initial Conditions P1->A1 P2 Prepare Standard Solution (0.5 mg/mL) A2 Inject Standard & Sample Solutions P2->A2 P3 Prepare Sample Solution (0.5 mg/mL) P3->A2 A1->A2 A3 Acquire Chromatographic Data A2->A3 D1 Integrate Peaks (Main Analyte & Impurities) A3->D1 D2 Calculate Purity using Area Percent Method D1->D2 D3 Generate Final Report D2->D3

Caption: Workflow for HPLC-UV Purity Analysis.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][16] The validation included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was demonstrated by analyzing a blank (diluent), the reference standard, the sample solution, and a placebo mixture. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of this compound. The peak purity was also assessed using a photodiode array detector to confirm the homogeneity of the analyte peak.

Linearity

Linearity was evaluated by preparing and analyzing a series of solutions of the reference standard over a concentration range of 0.05 mg/mL to 0.75 mg/mL (10% to 150% of the nominal concentration). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

Table 2: Linearity Results

ParameterResultAcceptance Criteria
Range 0.05 - 0.75 mg/mL-
Correlation Coeff. (r²) 0.9998≥ 0.999
Y-intercept MinimalClose to origin
Accuracy

Accuracy was determined by spiking a known amount of the this compound reference standard into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.

Table 3: Accuracy (Recovery) Results

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
80%99.50.498.0% - 102.0%
100%100.20.398.0% - 102.0%
120%100.80.598.0% - 102.0%
Precision
  • Repeatability (Intra-day precision): Six replicate injections of the sample solution were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assessment was performed by a different analyst on a different day using a different instrument to assess the method's reproducibility.

Table 4: Precision Results

Parameter%RSD of Peak AreaAcceptance Criteria
Repeatability 0.45%≤ 1.0%
Intermediate Precision 0.68%≤ 2.0%
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.50

Results and Calculation

The purity of the this compound sample is calculated using the area normalization method. This assumes that all impurities have a similar UV response to the main component.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Any peak with an area less than the LOQ should be disregarded in the total area calculation.

System Suitability

Before sample analysis, a system suitability test must be performed by injecting the standard solution five times. The results must meet the criteria outlined below to ensure the chromatographic system is performing adequately.

Table 6: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 1.0%
%RSD of Retention Time ≤ 1.0%

Conclusion

The HPLC-UV method described in this application note is a validated, robust, and reliable procedure for determining the purity of this compound. The method's performance characteristics meet the stringent requirements of the ICH guidelines, making it suitable for routine quality control analysis in a regulated laboratory environment. The use of a polar-endcapped column and controlled mobile phase pH are key to achieving the excellent chromatographic performance observed for this polar, basic compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
  • Quality Guidelines. International Council for Harmonisation. URL: https://www.ich.org/page/quality-guidelines
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. URL: https://starodub.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. URL: https://www.chromatographyonline.com/view/hplc-analysis-very-polar-compounds-bioanalysis
  • Reversed Phase HPLC Columns. Phenomenex. URL: https://www.phenomenex.com/Products/HPLCDetail/Reversed%20Phase
  • What is HPLC-UV?. Chromatography Today. URL: https://www.chromatographytoday.
  • Polar Compounds. SIELC Technologies. URL: https://sielc.com/polar-compounds/
  • HPLC UV Detector. SCION Instruments. URL: https://scioninstruments.com/knowledge-centre/hplc-uv-detector/
  • What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. News-Medical.net. URL: https://www.news-medical.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-104-LC-Hypercarb-Polar-Compounds-AN62043-EN.pdf
  • How It Works: UV Detection for HPLC. LCGC International. URL: https://www.chromatographyonline.com/view/how-it-works-uv-detection-hplc
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. URL: https://www.waters.com/webassets/cms/library/docs/wpp11.pdf
  • Applications of uv with hplc. Slideshare. URL: https://www.slideshare.
  • Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents. URL: https://patents.google.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. URL: https://www.alwsci.com/news/mobile-phase-selection-guide-optimal-solvent-pairing-strategies-for-different-analytical-tasks-77114631.html
  • Exploring the Different Mobile Phases in HPLC. Veeprho. URL: https://veeprho.com/exploring-the-different-mobile-phases-in-hplc/
  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. URL: https://www.thaiscience.info/journals/Article/TMP/10985856.pdf
  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. URL: https://www.waters.com/webassets/cms/library/docs/wa20735.pdf

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Application Note & Protocols: A Multi-Target Strategy for Characterizing 2-Piperazin-1-ylnicotinamide Activity In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for developing an in vitro assay for 2-Piperazin-1-ylnicotinamide activity.

Abstract

This document provides a comprehensive framework for the in vitro characterization of this compound, a molecule incorporating both a nicotinamide and a piperazine moiety. Given the central role of nicotinamide in NAD+ biology, we hypothesize that this compound may modulate the activity of key NAD+-dependent enzymes.[1][2] This guide eschews a single-assay approach, instead presenting a logical, multi-target screening workflow designed to identify and validate the compound's primary mechanism of action. We provide detailed, step-by-step protocols for high-throughput-compatible assays against four major classes of NAD+-metabolizing enzymes: Nicotinamide Phosphoribosyltransferase (NAMPT), Sirtuins (SIRTs), Poly(ADP-ribose) Polymerases (PARPs), and CD38. Furthermore, we detail the requisite steps for assay validation and preliminary mechanism of action studies, ensuring the generation of robust and reliable data for drug discovery professionals.

Introduction: Rationale and Strategic Overview

This compound is a synthetic organic compound whose structure suggests a potential interaction with pathways related to nicotinamide adenine dinucleotide (NAD+) metabolism. The nicotinamide component is the direct precursor for the NAD+ salvage pathway, while the piperazine ring is a common scaffold in medicinal chemistry known to enhance solubility and target engagement.[3]

Enzymes that synthesize, consume, or are regulated by NAD+ are critical nodes in cellular signaling, DNA repair, and metabolism, making them high-value targets for therapeutic intervention.[1][2] Key families include:

  • Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the salvage pathway that converts nicotinamide to nicotinamide mononucleotide (NMN). Its inhibition is a strategy in oncology.[4][5]

  • Sirtuins (SIRTs): A family of NAD+-dependent protein deacetylases that regulate metabolism, inflammation, and aging. Nicotinamide is a known pan-Sirtuin inhibitor.[6]

  • Poly(ADP-ribose) Polymerases (PARPs): Enzymes that use NAD+ to synthesize poly(ADP-ribose) chains, a process vital for DNA repair.[7] PARP inhibitors are established anti-cancer agents.[8]

  • CD38: A transmembrane glycoprotein with NAD+ glycohydrolase activity, which degrades NAD+ to regulate calcium signaling.[9][10]

Therefore, the most logical first step in characterizing this compound is to screen it against these enzyme classes. This application note outlines a systematic workflow to achieve this.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validate Phase 3: Hit Validation & MoA Compound_Prep Compound Characterization (Solubility & Stability) Stock_Prep Stock Solution Preparation Compound_Prep->Stock_Prep Informed by data Screening Multi-Target Screening (Single High Concentration) Stock_Prep->Screening NAMPT NAMPT Assay Screening->NAMPT SIRT1 SIRT1/2 Assay Screening->SIRT1 PARP1 PARP1 Assay Screening->PARP1 CD38 CD38 Assay Screening->CD38 Dose_Response Dose-Response Curve (IC50 Determination) NAMPT->Dose_Response Identify 'Hits' SIRT1->Dose_Response Identify 'Hits' PARP1->Dose_Response Identify 'Hits' CD38->Dose_Response Identify 'Hits' Validation Assay Validation (Z'-Factor) Dose_Response->Validation Confirm robustness MoA Mechanism of Action (e.g., Substrate Competition) Dose_Response->MoA For confirmed hits caption Figure 1. Overall Experimental Workflow.

Caption: Figure 1. Overall Experimental Workflow.

Foundational Steps: Compound Handling and Preparation

Reliable in vitro data begins with proper handling of the test compound. The physicochemical properties of this compound must be understood before initiating biological assays.

Solubility and Stability Assessment

The piperazine moiety is expected to enhance aqueous solubility.[3] However, empirical determination is crucial.

Protocol 2.1.1: Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

  • Serially dilute the stock solution into a 96-well microplate using DMSO.

  • Add 198 µL of aqueous assay buffer (e.g., PBS, pH 7.4) to 2 µL of the DMSO dilutions.

  • Incubate at room temperature for 2 hours with gentle shaking.

  • Measure turbidity by reading absorbance at 620 nm. The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is the approximate kinetic solubility.

Scientist's Note: Most in vitro assays tolerate a final DMSO concentration of up to 1%.[10] Ensure your final compound dilutions in the assay plate do not exceed this, as higher concentrations can inhibit enzyme activity.[11]

Protocol 2.1.2: Stability Assessment

  • Prepare the compound at a working concentration (e.g., 100 µM) in the final assay buffer to be used for screening.

  • Incubate aliquots at room temperature for various time points (e.g., 0, 1, 2, 4, 24 hours).

  • Analyze the samples by HPLC to quantify the amount of parent compound remaining. A degradation of >10% over the planned assay duration indicates potential stability issues.

Preparation of Stock Solutions
  • Accurately weigh the compound and dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 20 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the primary stock into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Primary Target Screening: A Multi-Assay Approach

The following protocols are designed for a 96- or 384-well plate format, making them suitable for high-throughput screening (HTS).[12] For primary screening, test the compound at a single high concentration (e.g., 10 or 30 µM) to identify potential "hits."

G cluster_salvage NAD+ Salvage Pathway cluster_consumption NAD+ Consuming Enzymes Nicotinamide Nicotinamide NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP NMN Nicotinamide Mononucleotide NAD NAD+ NMN->NAD NMNAT SIRTs Sirtuins NAD->SIRTs Acetylated Protein PARPs PARPs NAD->PARPs CD38 CD38 NAD->CD38 NAMPT->NMN SIRTs->NAM Deacetylated_Protein Deacetylated Protein + O-Acetyl-ADP-Ribose SIRTs->Deacetylated_Protein PARPs->NAM PAR_Chain Poly(ADP-ribose) Chains PARPs->PAR_Chain CD38->NAM cADPR cADPR CD38->cADPR DNA_Damage DNA Damage DNA_Damage->PARPs caption Figure 2. Simplified NAD+ Metabolism Pathway.

Caption: Figure 2. Simplified NAD+ Metabolism Pathway.

Protocol 3.1: NAMPT Inhibition Assay (Fluorometric)

Principle: This assay measures the activity of NAMPT by quantifying the production of NAD+ in a two-step reaction. First, NAMPT converts nicotinamide and PRPP into NMN. Then, a coupling enzyme converts NMN into NAD+, which is subsequently used by a cycling enzyme to reduce a probe into a highly fluorescent product. The decrease in fluorescence in the presence of the test compound indicates NAMPT inhibition.[4]

Materials:

  • Recombinant Human NAMPT Enzyme

  • Nicotinamide

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • NAMPT Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • NAD+ Cycling/Detection Mix (Commercial kits available)

  • Positive Control Inhibitor: FK866[1]

  • White, opaque 96-well microplate

Procedure:

  • Prepare a reaction master mix containing NAMPT Assay Buffer, Nicotinamide (at its Km value), and PRPP.

  • In the microplate, add 2 µL of test compound, positive control, or DMSO (vehicle control).

  • Add 48 µL of the reaction master mix to each well.

  • To initiate the reaction, add 50 µL of NAMPT enzyme diluted in assay buffer to all wells except the "No Enzyme" control. For the "No Enzyme" control, add 50 µL of assay buffer.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and initiate detection by adding 50 µL of the NAD+ Cycling/Detection Mix to all wells.

  • Incubate at room temperature for 15-30 minutes, protected from light.

  • Read fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~540 nm Ex / ~590 nm Em).

Protocol 3.2: Sirtuin (SIRT1) Deacetylase Inhibition Assay (Fluorometric)

Principle: This is a two-step assay that measures the deacetylase activity of Sirtuins. SIRT1 first deacetylates a peptide substrate containing an acetylated lysine residue adjacent to a fluorophore (e.g., AMC). A developer enzyme is then added, which specifically digests the deacetylated peptide, releasing the fluorophore and generating a signal.[6][13] A reduction in signal indicates SIRT1 inhibition.

Materials:

  • Recombinant Human SIRT1 Enzyme

  • Fluorogenic SIRT1 Substrate (e.g., p53-derived peptide with acetyl-lysine and AMC)

  • NAD+

  • SIRT Assay Buffer (e.g., 50 mM Tris pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution (containing a protease like Trypsin)

  • Stop Solution (containing a Sirtuin inhibitor like Nicotinamide and a protease inhibitor for non-endpoint reads)

  • Positive Control Inhibitor: Nicotinamide[6]

  • Black, opaque 96-well microplate

Procedure:

  • In the microplate, add 5 µL of test compound, positive control, or DMSO vehicle.

  • Prepare a master mix containing SIRT Assay Buffer, NAD+ (saturating concentration), and the Fluorogenic SIRT1 Substrate. Add 45 µL of this mix to each well.

  • Start the reaction by adding 50 µL of SIRT1 enzyme diluted in assay buffer.

  • Incubate at 37°C for 45-60 minutes.

  • Add 50 µL of Developer Solution to each well.

  • Incubate at 37°C for 30 minutes, protected from light.

  • Read fluorescence on a microplate reader (e.g., ~380 nm Ex / ~460 nm Em).[13]

G Substrate_Ac Fluorogenic Substrate (Acetylated, Quenched) SIRT1 SIRT1 Enzyme + NAD+ Substrate_Ac->SIRT1 Substrate_Deac Deacetylated Substrate (Quenched) Developer Developer (Protease) Substrate_Deac->Developer Fluorophore Free Fluorophore (Fluorescent Signal) SIRT1->Substrate_Deac Developer->Fluorophore Inhibitor This compound (Potential Inhibitor) Inhibitor->SIRT1 Inhibits? caption Figure 3. Principle of the Fluorogenic Sirtuin Assay.

Caption: Figure 3. Principle of the Fluorogenic Sirtuin Assay.

Protocol 3.3: PARP1 Inhibition Assay (Chemiluminescent)

Principle: This assay quantifies the auto-poly-ADP-ribosylation of PARP1. PARP1 enzyme is coated on a microplate. When activated by damaged DNA and supplied with NAD+, it synthesizes poly(ADP-ribose) (PAR) chains on itself. These PAR chains are then detected using an antibody specific for PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.[8] A decrease in the light signal corresponds to PARP1 inhibition.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+

  • PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Anti-PAR Monoclonal Antibody

  • HRP-conjugated Secondary Antibody

  • Chemiluminescent HRP Substrate

  • Positive Control Inhibitor: Olaparib[7]

  • White, opaque 96-well microplate (high protein binding)

Procedure:

  • Coat the microplate with PARP1 enzyme overnight at 4°C. Wash wells 3 times with Wash Buffer.

  • Prepare a reaction mix containing PARP Assay Buffer, Activated DNA, and NAD+.

  • Add 5 µL of test compound, positive control, or DMSO vehicle to the wells.

  • Add 95 µL of the reaction mix to start the PARP reaction.

  • Incubate at room temperature for 60 minutes.

  • Wash wells 3 times with Wash Buffer.

  • Add 100 µL of diluted Anti-PAR antibody and incubate for 60 minutes.

  • Wash wells 3 times.

  • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 60 minutes.

  • Wash wells 5 times.

  • Add 100 µL of chemiluminescent substrate and immediately read luminescence on a microplate reader.

Protocol 3.4: CD38 Hydrolase Activity Assay (Fluorometric)

Principle: This assay directly measures the NAD+ glycohydrolase activity of CD38 using a fluorescent NAD+ analog, N6-Etheno-NAD (ε-NAD). ε-NAD is weakly fluorescent, but upon hydrolysis by CD38 to etheno-ADP-ribose, its fluorescence intensity increases significantly.[9][11] Inhibition of CD38 is measured as a decrease in the rate of fluorescence increase.

Materials:

  • Recombinant Human CD38 Enzyme

  • N6-Etheno-NAD (ε-NAD)

  • CD38 Assay Buffer (e.g., 40 mM Tris pH 7.4)[11]

  • Positive Control Inhibitor: Apigenin[9]

  • Black, opaque 96-well microplate

Procedure:

  • In the microplate, add 5 µL of test compound, positive control, or DMSO vehicle.

  • Add 45 µL of CD38 enzyme diluted in assay buffer to all wells.

  • Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding 50 µL of ε-NAD substrate diluted in assay buffer.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Read the fluorescence kinetically every 1-2 minutes for 30-60 minutes (e.g., ~300 nm Ex / ~410 nm Em). The rate of reaction (slope of the linear portion of the kinetic curve) is used to determine activity.

Hit Validation and Data Analysis

Compounds that show significant inhibition (>50%) in the primary screen are considered "hits" and must be validated.

Dose-Response Curves and IC50 Determination

Procedure:

  • For each "hit," perform the corresponding assay as described above, but instead of a single concentration, use a serial dilution of the compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Calculate the percent inhibition for each concentration relative to the high (DMSO vehicle) and low (no enzyme or potent inhibitor) controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[14]

Assay Quality and Robustness (Z'-Factor)

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[15] It should be calculated during both primary screening and validation to ensure reliability.

Calculation: Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|

  • SD_High and Mean_High are the standard deviation and mean of the high signal control (e.g., DMSO).

  • SD_Low and Mean_Low are the standard deviation and mean of the low signal control (e.g., positive control inhibitor).

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unsuitable assay

Scientist's Note: A Z'-factor of >0.5 is the gold standard for a robust and reliable screening assay.[16] If your Z'-factor is low, assay optimization (e.g., reagent concentrations, incubation times) is required.[17]

Preliminary Mechanism of Action (MoA) Studies

Once a potent IC50 is confirmed, initial MoA studies can be performed to understand how the compound inhibits the enzyme. For an enzyme with a substrate like NAD+ or nicotinamide, determining if the inhibition is competitive is a key step.

Procedure (Example for NAMPT):

  • Run the NAMPT assay with a matrix of concentrations of both the inhibitor (this compound) and the substrate (nicotinamide).

  • Keep the concentration of the second substrate, PRPP, constant and saturating.

  • Generate dose-response curves for the inhibitor at several fixed concentrations of nicotinamide (e.g., 0.5x, 1x, 2x, 5x Km).

  • Analyze the data using a double-reciprocal plot (Lineweaver-Burk) or by fitting directly to Michaelis-Menten models.[18] A competitive inhibitor will increase the apparent Km of the substrate without changing the Vmax.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-Factor Reagent instability; Suboptimal concentrations; High well-to-well variability.Check reagent stability and preparation. Titrate enzyme and substrate concentrations. Ensure proper mixing and accurate pipetting.
High False Positive Rate Compound autofluorescence/luminescence; Compound precipitates at test concentration.Pre-read plates after compound addition but before reaction start. Re-test hits in a secondary, orthogonal assay. Check solubility.
Irreproducible IC50 Values Compound instability in buffer; Incorrect serial dilutions; Assay drift over time.Verify compound stability over the assay duration. Use freshly prepared dilution series. Standardize all incubation times precisely.[19]
No Hits Identified Compound is inactive against tested targets; Compound concentration is too low.Consider screening at a higher concentration if solubility permits. Explore other potential targets outside of NAD+ metabolism.

Conclusion

This application note provides a robust, hypothesis-driven workflow for the initial in vitro characterization of this compound. By systematically screening the compound against the most probable enzyme targets involved in NAD+ metabolism and subsequently validating any identified hits, researchers can efficiently determine its biological activity and mechanism of action. This structured approach, combining detailed protocols with principles of assay validation, ensures the generation of high-quality, decision-enabling data essential for the progression of early-stage drug discovery projects.

References

  • BPS Bioscience. (n.d.). CD38 Inhibitor Screening Assay Kit (Hydrolase Activity). BPS Bioscience.
  • Galli, U., et al. (2016). Sirtuin 6 (SIRT6) Activity Assays. In Methods in Molecular Biology. Springer.
  • BPS Bioscience. (n.d.). CD38 Inhibitor Screening Assay Kit (Cyclase Activity). BPS Bioscience.
  • Amsbio. (n.d.). CD38 Inhibitor Screening Assay Kit (Hydrolase Activity). Amsbio.
  • BPS Bioscience. (n.d.). CD38 Inhibitor Screening Assay Kit (Hydrolase Activity). Caltag Medsystems.
  • BPS Bioscience. (n.d.). NAMPT Assay Service. BPS Bioscience.
  • BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs.
  • Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit. Elabscience.
  • JPT Peptide Technologies. (n.d.). Universal Continuous Sirtuin Assay Kit. JPT Peptide Technologies.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
  • Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols.
  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience.
  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf.
  • Wang, B., et al. (2017). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Oncotarget.
  • Chini, C. C. S., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry.
  • BMG LABTECH. (2008). PARP assay for inhibitors. BMG LABTECH.
  • Domainex. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Domainex.
  • Amsbio. (n.d.). PARP Assays. Amsbio.
  • Tarragó, M. G., et al. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. In Methods in Molecular Biology. Springer.
  • Chini, C. C. S., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry.
  • American Association for Cancer Research. (2022). Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types. Cancer Research.
  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review.

Sources

The Versatility of the 2-Piperazin-1-ylnicotinamide Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2-piperazin-1-ylnicotinamide core is one such scaffold, offering a unique combination of structural rigidity and flexibility, hydrogen bonding capabilities, and tunable physicochemical properties.[1][2] This guide serves as a comprehensive resource for researchers and drug development professionals, providing in-depth application notes and detailed protocols for leveraging the this compound moiety as a lead compound in the pursuit of novel therapeutics. Through a synthesis of established methodologies and expert insights, we will explore the synthesis, biological evaluation, and optimization of this versatile chemical entity.

The inherent features of this scaffold—a pyridine ring for aromatic interactions, a piperazine moiety for modulating solubility and basicity, and an amide linkage for hydrogen bonding—make it an attractive starting point for developing inhibitors of enzymes and modulators of receptors across various disease areas, including infectious diseases, oncology, and neurology.[2][3][4]

I. Synthesis and Characterization: Building the Core Moiety

The synthesis of this compound is a critical first step in any drug discovery campaign. A common and efficient method involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring with piperazine.

Protocol 1: Synthesis of this compound

Objective: To synthesize the this compound scaffold from commercially available starting materials.

Materials:

  • 2-Chloronicotinamide

  • Piperazine

  • Sulfuric acid (concentrated)

  • Sodium hydroxide (NaOH)

  • Chloroform

  • Isopropanol

  • Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-chloronicotinamide in a suitable solvent.

  • Piperazine Addition: Add an excess of piperazine to the suspension. The reaction can be performed under mild conditions.

  • Hydrolysis (Amide formation): In a separate reaction, 2-(piperazin-1-yl)pyridine-3-carbonitrile can be suspended in concentrated sulfuric acid.

  • Heating: Stir the mixture at 100°C for approximately 19 hours.[5]

  • Work-up:

    • Cool the reaction mixture and carefully dilute with water.

    • Basify the solution to a pH of 14 using a saturated aqueous NaOH solution.[5]

    • Extract the aqueous layer multiple times with a chloroform/isopropanol mixture (e.g., 9:1 ratio).[5]

  • Purification:

    • Combine the organic extracts and concentrate under reduced pressure to yield the crude product.

    • Further purification can be achieved through column chromatography or recrystallization to obtain the final compound as a solid.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

II. Biological Evaluation: Screening for Therapeutic Activity

The this compound scaffold has been implicated in a range of biological activities. The following protocols outline general screening assays to identify the therapeutic potential of novel derivatives.

Application Note 1: Antimicrobial and Antifungal Activity

Derivatives of the nicotinamide and piperazine core have shown promise as antimicrobial and antifungal agents.[4][6] The mechanism often involves the inhibition of essential fungal enzymes, such as those involved in cell wall biosynthesis.[6]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against pathogenic fungi.

Materials:

  • Test compounds (dissolved in DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum: Grow fungal cultures in a suitable broth and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plates using RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., MIC80, 80% inhibition) compared to the growth control, which can be determined visually or by measuring the optical density at a specific wavelength.

Application Note 2: Anticancer Activity

Piperazine-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action can be diverse, including the induction of apoptosis or cell cycle arrest.

Objective: To evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Test compounds (dissolved in DMSO)

  • Cancer cell lines (e.g., HT-29 colon cancer, A549 lung cancer) and a normal cell line (e.g., MRC-5)[7]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

III. Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once initial activity is established, the next phase involves synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple points for modification.

Key Modification Points for SAR Studies:
  • Piperazine Ring (N-4 position): Substitution at this position can significantly impact activity and selectivity. A variety of alkyl, aryl, and heterocyclic groups can be introduced.

  • Pyridine Ring: Substitution on the pyridine ring can modulate electronic properties and provide additional interaction points with the target.

  • Amide Linker: While less commonly modified, changes to the amide bond can influence conformation and hydrogen bonding potential.

Table 1: Example Structure-Activity Relationship Data for a Hypothetical Series of this compound Analogs

Compound IDR1 (Piperazine N-4)R2 (Pyridine Ring)Antifungal MIC80 (µg/mL) vs. C. albicansAnticancer IC50 (µM) vs. HT-29
Lead-001 HH16>100
Analog-002 -CH3H850
Analog-003 -CH2PhH425
Analog-004 -CH2Ph5-Cl210
Analog-005 -CH2Ph6-NH2>32>100

This is a hypothetical table for illustrative purposes.

IV. Visualizing Workflows and Pathways

Experimental Workflow for Lead Discovery

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Biological Screening cluster_2 Hit-to-Lead & SAR Synthesis Synthesis of This compound Core Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, HPLC) Purification->Characterization Antifungal Antifungal Assay (MIC Determination) Characterization->Antifungal Anticancer Cytotoxicity Assay (MTT Assay) Characterization->Anticancer Other Other Relevant Assays (e.g., Enzyme Inhibition) Characterization->Other SAR Analog Synthesis & SAR Studies Antifungal->SAR Anticancer->SAR Other->SAR Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection

Caption: A typical workflow for the discovery and development of leads based on the this compound scaffold.

Logical Flow of Structure-Activity Relationship (SAR) Studies

SAR_Flow cluster_0 Piperazine (N-4) Modification cluster_1 Pyridine Ring Modification cluster_2 Amide Linker Modification start Initial Hit (this compound) Moderate Activity Poor Selectivity Piperazine_Mod Introduce diverse substituents (alkyl, aryl, heteroaryl) Potency Selectivity PK Properties start:f0->Piperazine_Mod:pot start:f1->Piperazine_Mod:sel Pyridine_Mod Vary electronic properties (EWG/EDG) Potency Target Engagement Piperazine_Mod->Pyridine_Mod Amide_Mod Bioisosteric replacement (e.g., reverse amide, ester) Conformation H-Bonding Pyridine_Mod->Amide_Mod Optimized_Lead Optimized Lead High Potency Good Selectivity Favorable ADME Amide_Mod->Optimized_Lead

Caption: A logical progression for SAR studies to optimize the this compound lead scaffold.

V. Concluding Remarks and Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. Future research should focus on exploring a wider range of biological targets and employing computational methods to guide the rational design of more potent and selective analogs. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers embarking on this exciting area of drug discovery.

References

  • Gevorgyan, A., et al. (2016). Synthesis, biological evaluation and molecular docking studies of 2-piperazin-1-yl-quinazolines as platelet aggregation inhibitors and ligands of integrin αIIbβ3. Bioorganic & Medicinal Chemistry Letters, 26(7), 1839-43.
  • Dwyer, M. P., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-31.
  • Wang, G. X., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(39), 7786-93.
  • Fassihi, A., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 16(1), 164-175.
  • Wang, S., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 301-309.
  • MacLeod, A. M., et al. (2010). The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. Bioorganic & Medicinal Chemistry Letters, 20(1), 363-7.
  • Kumar, R. R., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(11), 1735-1754.
  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9133-9147.
  • Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537.
  • Verza, M., et al. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 25(5), 2917.
  • Al-Otaibi, Y. A., et al. (2022). Synthesis, in vitro Antiproliferative and Anti-HIV Activity of New Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles. Letters in Drug Design & Discovery, 19(9), 830-842.
  • Al-Iरिया, A. N., et al. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. Future Journal of Pharmaceutical Sciences, 8(1), 17.
  • Cilibrizzi, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
  • Bhavana, K. R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2594.
  • Patel, K., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity.
  • Modec, B., et al. (2023). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 47(39), 18275-18285.
  • Kaya, B., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 193-202.
  • Pyka-Pająk, A., & Dołowy, M. (2020). TLC of Vitamins Including Nicotinic Acid Derivatives. In Thin Layer Chromatography in Drug Analysis (pp. 573-605). CRC Press.
  • Mitchell, S. J., et al. (2024). Mitochondrial Health Through Nicotinamide Riboside and Berberine: Shared Pathways and Therapeutic Potential. International Journal of Molecular Sciences, 25(11), 6183.
  • de Souza, M. V. N., et al. (2015). Piperazine derivatives: synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. Journal of the Brazilian Chemical Society, 26, 1215-1232.

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-Piperazin-1-ylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities for therapeutic development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the antimicrobial properties of 2-Piperazin-1-ylnicotinamide. This compound, which integrates the structural features of both piperazine and nicotinamide moieties, represents a promising scaffold for antimicrobial drug discovery. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial and antifungal effects.[1][2][3][4] Similarly, nicotinamide (a form of vitamin B3) and its derivatives have been investigated for their roles in combating infectious diseases.[5][6][7][8][9] This guide offers detailed, step-by-step protocols for a suite of standard antimicrobial susceptibility assays, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, the Kirby-Bauer disk diffusion method, and time-kill kinetic assays. Furthermore, it outlines strategies for preliminary mechanism of action studies.

Introduction: The Scientific Rationale

The global health crisis of antimicrobial resistance (AMR) demands a continuous pipeline of new antimicrobial agents with novel mechanisms of action. The chemical scaffold of this compound is of particular interest due to the established antimicrobial activities of its constituent parts.

  • Piperazine Moiety: The piperazine ring is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds.[3] Its derivatives are known to exhibit significant antibacterial and antifungal activities against a wide range of pathogens.[1][2][10] The basicity of the nitrogen atoms in the piperazine ring is thought to play a role in the electrostatic interactions with microbial targets.[4]

  • Nicotinamide Moiety: As a precursor to essential coenzymes like NAD+ and NADP+, nicotinamide is central to microbial metabolism. Compounds that interfere with NAD+ biosynthesis or utilization can exert potent antimicrobial effects. For instance, a related compound, 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide, has been suggested to inhibit Mtb NAD+ synthetase, a crucial enzyme in nicotinamide adenine dinucleotide biosynthesis.[11]

The combination of these two moieties in this compound presents a compelling case for its investigation as a novel antimicrobial agent. This guide provides the foundational protocols to systematically evaluate its efficacy.

Preliminary Characterization of this compound

Before initiating antimicrobial assays, it is crucial to understand the physicochemical properties of the test compound.

2.1. Solubility and Stability

A critical first step is to determine the solubility of this compound in various solvents to prepare a stock solution.

  • Recommended Solvents: Initially, test solubility in sterile deionized water, dimethyl sulfoxide (DMSO), and ethanol.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL) in a suitable solvent. DMSO is often a good starting point for organic compounds.

    • Observe for complete dissolution. If necessary, gentle warming or sonication can be applied.

    • Document the chosen solvent and final concentration. Note that the final concentration of the solvent in the assay medium should be non-inhibitory to the test microorganisms (typically ≤1% for DMSO).

2.2. Stock Solution Preparation

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve in the chosen solvent to achieve a high-concentration stock (e.g., 1280 µg/mL).

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution in aliquots at -20°C or as determined by stability studies.

Core Antimicrobial Susceptibility Testing Protocols

This section details the primary assays to determine the in vitro activity of this compound. These protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standards in the field.[12][13][14]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18]

Principle: A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial twofold dilutions of this compound. After incubation, the plates are visually inspected for turbidity to identify the MIC.[16][18]

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • This compound stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Protocol:

  • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Serial Dilution:

    • Add 100 µL of the this compound stock solution (e.g., at 2x the highest desired final concentration) to the wells in column 1.

    • Using a multichannel pipette, mix the contents of column 1 and transfer 100 µL to column 2.

    • Repeat this serial dilution process across the plate to column 10. Discard the final 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).[19]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[20]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to wells in columns 1 through 11. Do not inoculate column 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[21]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[16]

Data Presentation:

MicroorganismThis compound MIC (µg/mL)
S. aureus ATCC 29213Record Value
E. coli ATCC 25922Record Value
P. aeruginosa ATCC 27853Record Value
C. albicans ATCC 90028Record Value
Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of a bacterium to an antimicrobial agent.[22]

Principle: A paper disk impregnated with a known amount of this compound is placed on an agar plate inoculated with the test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk.[22][23][24]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm)

  • This compound solution of known concentration

  • Test bacterial cultures

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Protocol:

  • Disk Preparation:

    • Prepare a solution of this compound at a desired concentration.

    • Aseptically apply a precise volume (e.g., 20 µL) of the solution onto each sterile paper disk and allow them to dry completely in a sterile environment.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[24]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Placement:

    • Using sterile forceps, place the prepared disks onto the inoculated MHA plate.

    • Ensure disks are at least 24 mm apart and not too close to the edge of the plate.[24]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[24]

  • Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.

Data Presentation:

MicroorganismThis compound Disk Content (µg)Zone of Inhibition (mm)
S. aureus ATCC 25923Record ValueRecord Value
E. coli ATCC 25922Record ValueRecord Value
Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[25][26]

Principle: A standardized inoculum is exposed to a specific concentration of the antimicrobial agent (usually at multiples of the MIC). At various time points, aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria (CFU/mL).[26][27]

Materials:

  • CAMHB or other suitable broth

  • This compound solution

  • Test microorganism culture

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Shaking incubator

Protocol:

  • Preparation: Prepare flasks containing CAMHB with this compound at desired concentrations (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control flask without the compound.

  • Inoculation: Inoculate each flask with the test microorganism to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Time Zero (T=0) Sampling: Immediately after inoculation, remove an aliquot from each flask.

  • Serial Dilution and Plating: Perform serial tenfold dilutions of the aliquot in sterile saline and plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation: Incubate the flasks in a shaking incubator at 37°C. At specified time points (e.g., 2, 4, 8, 24 hours), repeat the sampling, dilution, and plating process.

  • Colony Counting: After 18-24 hours of incubation of the plates, count the colonies on plates that have between 30 and 300 colonies. Calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration and the growth control. A ≥3-log₁₀ decrease in CFU/mL (99.9% kill) is considered bactericidal activity.[25]

Data Presentation:

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0Record ValueRecord ValueRecord ValueRecord Value
2Record ValueRecord ValueRecord ValueRecord Value
4Record ValueRecord ValueRecord ValueRecord Value
8Record ValueRecord ValueRecord ValueRecord Value
24Record ValueRecord ValueRecord ValueRecord Value

Visualization of Experimental Workflows

MIC_Workflow stock stock dilute dilute stock->dilute inoculate inoculate dilute->inoculate media media plate plate media->plate plate->dilute inoculum inoculum inoculum->inoculate incubate incubate inoculate->incubate read read incubate->read

Disk_Diffusion_Workflow A Prepare Standardized Inoculum (0.5 McFarland) B Inoculate MHA Plate (Lawn Culture) A->B D Place Disks on Inoculated Agar B->D C Prepare & Dry Compound- Impregnated Disks C->D E Invert & Incubate 16-18h at 35°C D->E F Measure Zone of Inhibition (mm) E->F

Preliminary Mechanism of Action (MoA) Studies

Based on the structures of related compounds, plausible mechanisms of action for this compound include inhibition of DNA gyrase or interference with NAD+ biosynthesis.[11][28] Simple, targeted assays can provide initial evidence to guide further investigation.

5.1. DNA Gyrase Inhibition Assay

A commercially available DNA gyrase inhibition assay kit can be used. These kits typically measure the conversion of relaxed plasmid DNA to supercoiled DNA by the enzyme. An effective inhibitor will prevent this supercoiling.

5.2. NAD+ Metabolism Interference

This can be indirectly assessed by measuring intracellular ATP levels, as disruption of NAD+ synthesis will impact cellular bioenergetics.[29] Commercially available ATP quantification kits (e.g., luciferase-based) can be used to measure ATP levels in bacterial cells after treatment with this compound at sub-MIC and MIC concentrations. A significant drop in ATP levels compared to an untreated control would suggest interference with energy metabolism.

MoA_Investigation Compound This compound DNA_Gyrase DNA_Gyrase Compound->DNA_Gyrase Hypothesis 1 NAD_Synth NAD_Synth Compound->NAD_Synth Hypothesis 2 Gyrase_Assay Gyrase_Assay DNA_Gyrase->Gyrase_Assay ATP_Assay ATP_Assay NAD_Synth->ATP_Assay

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, every experiment must incorporate a self-validating system of controls.

  • Positive Controls: Use a well-characterized antibiotic (e.g., Ciprofloxacin, Gentamicin) as a positive control in all assays. This verifies that the assay conditions are suitable for detecting antimicrobial activity.

  • Negative Controls:

    • Growth Control: Microorganisms in media without the test compound must show robust growth.

    • Sterility Control: Media without microorganisms should remain clear, ensuring no contamination.

    • Solvent Control: Test the solvent used for the stock solution at its final assay concentration to ensure it has no intrinsic antimicrobial activity.

  • Quality Control (QC) Strains: Utilize standard QC strains with known susceptibility profiles (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) as recommended by CLSI and EUCAST.[30] The results for these strains must fall within the acceptable ranges defined by these organizations.

Conclusion

This document provides a robust framework for the initial antimicrobial characterization of this compound. By adhering to these standardized protocols and incorporating rigorous controls, researchers can generate high-quality, reproducible data to evaluate the potential of this compound as a novel antimicrobial agent. The determination of its MIC, spectrum of activity, and bactericidal/bacteriostatic properties will be crucial for its continued development. Preliminary mechanism of action studies will further elucidate its therapeutic potential and guide future optimization efforts.

References

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  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (2025-08-09).
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  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. (2020-10-07).
  • Synthesis and antimicrobial activity of new 2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines | Request PDF - ResearchGate.
  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PubMed. (2024-03-13).
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.

Sources

Application Notes & Protocols: Exploring the Potential of 2-Piperazin-1-ylnicotinamide in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Novel Functional Monomer

While 2-Piperazin-1-ylnicotinamide has been noted in medicinal chemistry, its potential in material science remains largely untapped. A detailed analysis of its molecular architecture reveals a compelling bifunctional molecule, uniquely integrating two key reactive moieties: a piperazine ring and a nicotinamide core . This combination presents a versatile platform for creating novel functional materials.

  • The piperazine group , a cyclic diamine, is a well-established building block for polymers like polyamides and can act as a potent curing agent for epoxy resins.[1] Its two secondary amine protons offer reactive sites for polymerization and surface grafting.

  • The nicotinamide moiety , featuring a pyridine ring and an amide group, provides sites for hydrogen bonding, metal coordination, and π-π stacking interactions. These features are highly desirable for creating supramolecular assemblies, functional metal-organic frameworks (MOFs), and materials with specific electronic properties.[2]

This guide outlines three exploratory, yet scientifically grounded, applications for this compound, moving from its use as a polymer building block to its potential as a functional surface agent. The protocols provided are designed as a robust starting point for researchers aiming to innovate in polymer chemistry, coordination polymers, and corrosion science.

Physicochemical Properties for Material Design

A foundational understanding of the molecule's properties is critical for experimental design.

PropertyValue / DescriptionSignificance in Material Science
Molecular Formula C₁₀H₁₄N₄OProvides the basis for stoichiometric calculations in polymer synthesis.
Molecular Weight 206.24 g/mol [3]Essential for determining molar ratios in reaction mixtures.
Appearance Off-White Solid[4]A basic physical characteristic for material handling and quality control.
Functional Groups Secondary Amines (Piperazine), Pyridine Ring, AmideThese sites govern the molecule's reactivity and intermolecular interactions.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF).Dictates solvent choice for polymerization and coating applications.
Storage Keep in dark place, Inert atmosphere, Room temperature[4]Highlights the need for proper storage to prevent degradation.

Application I: Synthesis of Novel Polyamides via Interfacial Polymerization

Expert Insight: The diamine nature of the piperazine moiety in this compound makes it an excellent candidate for condensation polymerization with diacyl chlorides. Interfacial polymerization is a particularly powerful technique for this purpose, as it is a fast and effective method for producing thin-film composite membranes.[5][6][7] The incorporation of the nicotinamide group into the polyamide backbone is hypothesized to enhance thermal stability and introduce metal-binding sites, creating a functional membrane with potential applications in filtration and catalysis.

Logical Workflow for Polyamide Film Synthesis

cluster_prep Phase Preparation cluster_reaction Interfacial Polymerization cluster_post Post-Processing A Aqueous Phase: Dissolve this compound & NaOH in DI Water C Immerse Porous Support (e.g., Polysulfone) in Aqueous Phase A->C B Organic Phase: Dissolve Terephthaloyl Chloride in Hexane D Pour Organic Phase onto Aqueous Phase Surface B->D E Polyamide Film Forms at the Interface D->E 1-2 min F Carefully Remove Film E->F G Wash with Hexane & Water F->G H Heat Cure (e.g., 60°C) to Stabilize G->H

Caption: Workflow for interfacial polymerization.

Protocol 2.1: Lab-Scale Synthesis of a Functional Polyamide Membrane

Objective: To synthesize a thin-film composite membrane using this compound and terephthaloyl chloride (TPC).

Materials:

  • This compound (Monomer A)

  • Terephthaloyl chloride (TPC) (Monomer B)

  • Sodium Hydroxide (NaOH)

  • n-Hexane (ACS Grade)

  • Deionized (DI) Water

  • Porous polysulfone support membrane

Equipment:

  • Shallow glass dish

  • Beakers

  • Pipettes

  • Forceps

  • Convection oven

Procedure:

  • Aqueous Phase Preparation: Prepare a 2% (w/v) aqueous solution of this compound. Add 0.5% (w/v) NaOH to act as an acid scavenger. Stir until fully dissolved.

    • Causality: The NaOH neutralizes the HCl byproduct of the condensation reaction, driving the polymerization forward.

  • Organic Phase Preparation: Prepare a 0.1% (w/v) solution of terephthaloyl chloride in n-hexane.

  • Support Saturation: Cut a piece of the polysulfone support membrane to the desired size. Immerse it in the aqueous phase (Step 1) for 2 minutes to ensure complete saturation.

  • Interfacial Reaction: Remove the saturated support, drain excess liquid, and place it in the bottom of the shallow glass dish. Carefully pour the organic TPC solution (Step 2) over the support.

    • Self-Validation: The immediate formation of a thin, white polyamide film at the interface indicates a successful reaction. The reaction is self-limiting as the formed film acts as a barrier to further monomer diffusion.[5][6]

  • Reaction Time: Allow the reaction to proceed undisturbed for 1-2 minutes.

  • Washing: Carefully decant the organic solution. Wash the newly formed membrane by gently rinsing with fresh n-hexane to remove unreacted TPC, followed by a DI water rinse.

  • Curing: Using forceps, carefully remove the composite membrane from the dish and place it in a convection oven at 60°C for 30 minutes to further cross-link and stabilize the polyamide layer.[6]

Application II: Design of Novel Metal-Organic Frameworks (MOFs)

Expert Insight: MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands.[8] The nitrogen atoms on both the pyridine and piperazine rings of this compound can act as effective coordination sites for transition metals (e.g., Zn²⁺, Cu²⁺). This makes the molecule a promising candidate for a multitopic organic linker, potentially forming porous structures with high surface areas suitable for gas storage or heterogeneous catalysis.[2][9][10]

Hypothesized MOF Assembly

cluster_mof MOF Lattice Unit M1 M²⁺ L Py-N 2-Piperazin-1- ylnicotinamide Pz-N M1:f0->L:p Coordination M2 M²⁺ M2:f0->L:pz M3 M²⁺ M4 M²⁺ L:p->M3:f0 L:pz->M4:f0

Caption: Coordination of metal ions (M²⁺) by the ligand.

Protocol 3.1: Solvothermal Synthesis of a Zinc-Based MOF

Objective: To synthesize a crystalline MOF using this compound and Zinc Nitrate.

Materials:

  • This compound (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum filtration setup

Procedure:

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol (20.6 mg) of this compound and 0.1 mmol (29.7 mg) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

    • Causality: DMF is a high-boiling point polar solvent commonly used in solvothermal MOF synthesis to facilitate the dissolution of reactants and mediate crystal growth at elevated temperatures.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Tightly cap the vial (or seal the autoclave). Place it in a programmable oven and heat to 100°C for 48 hours.

  • Cooling: Allow the oven to cool slowly to room temperature over a period of 12-24 hours.

    • Causality: Slow cooling is crucial for promoting the formation of well-defined, single crystals rather than an amorphous precipitate.

  • Product Isolation: A crystalline powder should be visible at the bottom of the vial. Isolate the solid product by decanting the supernatant DMF.

  • Washing and Activation: Wash the collected crystals by soaking them in fresh DMF (3 x 10 mL, 12 hours each) to remove unreacted starting materials. Then, exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL, 12 hours each).

    • Self-Validation: The presence of a crystalline powder, verifiable by Powder X-ray Diffraction (PXRD), confirms the formation of a new, ordered material.

  • Drying: Dry the final product under vacuum at 80°C to remove the ethanol from the pores, activating the MOF for subsequent analysis (e.g., gas adsorption).

Application III: Corrosion Inhibitor for Mild Steel

Expert Insight: Many organic molecules containing heteroatoms (N, O, S) and aromatic rings are effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[11] Piperazine and its derivatives have shown significant promise in this area.[12][13][14] this compound, with its multiple nitrogen and oxygen atoms, is an excellent candidate for this application. The lone pair electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of iron, while the planar nicotinamide ring can provide a broad surface coverage.

Protocol 4.1: Evaluation of Corrosion Inhibition Efficiency by Weight Loss

Objective: To quantify the corrosion inhibition efficiency of this compound for mild steel in an acidic medium (1 M HCl).

Materials:

  • Mild steel coupons (e.g., 2 cm x 2 cm x 0.1 cm)

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

  • DI Water

  • Abrasive paper (silicon carbide, various grits)

Equipment:

  • Analytical balance (±0.1 mg)

  • Beakers (250 mL)

  • Water bath or thermostat

  • Vernier caliper

  • Ultrasonic bath

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper, rinse with DI water, degrease with acetone in an ultrasonic bath, and dry.

  • Initial Measurement: Measure the dimensions of each coupon to calculate the surface area (A). Weigh each coupon accurately using an analytical balance to get the initial weight (W_initial).

  • Inhibitor Solutions: Prepare a stock solution of the inhibitor in 1 M HCl. From this, prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 500 ppm) in 1 M HCl. Prepare a blank solution of 1 M HCl with no inhibitor.

  • Immersion Test: Completely immerse one prepared coupon into 200 mL of each test solution (and the blank). Place the beakers in a water bath maintained at a constant temperature (e.g., 25°C) for a set duration (e.g., 6 hours).

  • Final Measurement: After the immersion period, carefully remove the coupons. Rinse with DI water, scrub gently with a soft brush to remove corrosion products, clean with acetone, and dry. Reweigh each coupon to get the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × ρ × t), where ρ is the density of mild steel (~7.85 g/cm³) and t is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.

    • Self-Validation: A systematic decrease in weight loss and corrosion rate with increasing inhibitor concentration validates the compound's inhibitive action. An efficiency approaching or exceeding 90% at higher concentrations indicates a highly effective inhibitor.[14]

Conclusion and Future Directions

This compound presents a compelling, multifunctional building block for material scientists. The protocols detailed herein provide a launchpad for synthesizing novel functional polyamides, exploring new topologies in metal-organic frameworks, and developing effective corrosion mitigation strategies. Future work should focus on detailed characterization of the synthesized materials (e.g., using FT-IR, NMR, TGA, PXRD, and SEM) to fully elucidate their properties and performance, paving the way for their application in advanced technologies.

References

  • Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel. SciSpace by Typeset.
  • Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. MDPI.
  • Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. ResearchGate.
  • Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. PubMed.
  • Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel. ResearchGate.
  • Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by in-situ FT-IR Spectroscopy. Preprints.org.
  • Corrosion Inhibition of Piperazine for Potash Solution Mining and Processing Plants. University of Saskatchewan.
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protocol for molecular docking with 2-Piperazin-1-ylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Silico Molecular Docking of 2-Piperazin-1-ylnicotinamide

Abstract

This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies with this compound, a heterocyclic compound of interest in medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for successful in silico analysis. We will detail the critical stages of protein and ligand preparation, the execution of the docking simulation using the widely-validated AutoDock Vina software, and the essential post-docking analysis required to generate meaningful and reproducible results. The protocol emphasizes self-validation and is grounded in established computational practices to ensure scientific rigor.

Introduction: The Convergence of Compound and Computation

The piperazine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] Compounds like this compound, which combines a piperazine ring with a nicotinamide core, represent a class of molecules with significant potential for biological activity, including antimicrobial and anticancer effects.[2][3] Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[4][5] This approach is fundamental in structure-based drug design, enabling the rapid screening of virtual libraries, elucidation of binding mechanisms, and optimization of lead compounds.[6][7]

This guide provides a robust workflow for docking this compound, ensuring that each step is understood not just as a procedure, but as a critical component of a scientifically valid investigation.

The Molecular Docking Workflow: A Three-Stage Process

The molecular docking process can be logically divided into three primary stages: pre-docking preparation, simulation execution, and post-docking analysis. Each stage is crucial for the integrity of the final results.[8][9]

G cluster_0 PART 1: Pre-Docking Preparation cluster_1 PART 2: Docking Execution cluster_2 PART 3: Post-Docking Analysis P1 Target Selection & Preparation L1 Ligand Preparation P1->L1 Parallel Processing G1 Grid Box Generation L1->G1 D1 Run Docking Simulation (AutoDock Vina) G1->D1 A1 Analyze Scores & Poses D1->A1 V1 Validate Results (RMSD) A1->V1 MD1 Optional: MD Simulation (GROMACS) V1->MD1

Figure 1: High-level overview of the molecular docking workflow.

Part 1: Pre-Docking Preparation - The Foundation of Accuracy

The quality of your input files directly dictates the quality of your docking results. Rushing this stage is a common cause of failed or misleading simulations.

Target Protein Selection and Preparation

The first step in any docking project is to select and prepare the target receptor structure.[10][11]

Protocol 3.1: Receptor Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure (ideally < 2.5 Å) with a co-crystallized ligand if possible. This known ligand will be crucial for validating your docking protocol.

  • Clean the PDB File: The raw PDB file contains more than just the protein. It is critical to remove non-essential components.[12]

    • Use molecular visualization software like UCSF Chimera or Discovery Studio Visualizer.[13][14]

    • Delete all water molecules (HOH).

    • Remove any co-factors, ions, or small molecules that are not part of your study's hypothesis.

    • If the PDB file contains multiple chains (a biological assembly), retain only the chain that contains the binding site of interest.

  • Add Hydrogens and Assign Charges: Crystal structures typically do not include hydrogen atoms. These must be added computationally.[15]

    • Use a tool like the Dock Prep function in UCSF Chimera or the preparation wizards in AutoDock Tools (ADT).[12][16]

    • This step adds hydrogens appropriate for a defined physiological pH (typically 7.4).

    • Partial atomic charges (e.g., Gasteiger charges) are calculated and assigned to each atom. These charges are essential for the scoring function to evaluate electrostatic interactions.[17]

  • Save in PDBQT Format: AutoDock Vina requires the receptor file to be in the PDBQT format, which includes the 3D coordinates, partial charges (Q), and atom types (T).[18] Save the prepared protein as protein.pdbqt.

Ligand Preparation: this compound

Proper ligand preparation ensures that the molecule's 3D conformation, charge, and rotatable bonds are correctly defined.[19][20]

Protocol 3.2: Ligand Preparation

  • Obtain 2D Structure: The structure of this compound can be obtained from databases like PubChem or drawn using chemical drawing software like ChemDraw.

  • Convert to 3D and Energy Minimize: A 2D drawing must be converted into a realistic 3D conformation.

    • Import the 2D structure into a program like Avogadro or use an online converter.

    • Perform an energy minimization using a force field (e.g., MMFF94). This step optimizes the bond lengths and angles to find a low-energy, stable 3D conformation.[19]

  • Define Torsion and Rotatable Bonds: The flexibility of the ligand is a key aspect of docking.

    • Use AutoDock Tools to automatically detect rotatable bonds. For this compound, this will primarily be the bonds in the linker between the nicotinamide and piperazine rings.

  • Save in PDBQT Format: As with the protein, the final prepared ligand must be saved in the PDBQT format as ligand.pdbqt.

Part 2: Docking Execution with AutoDock Vina

With prepared input files, the docking simulation can be configured and executed. AutoDock Vina is a widely used, efficient, and accurate open-source docking program.[21][22]

G cluster_prep Input Files cluster_config Configuration cluster_run Execution cluster_out Output Files PDBQT_P protein.pdbqt VINA AutoDock Vina Engine PDBQT_P->VINA PDBQT_L ligand.pdbqt PDBQT_L->VINA CONF conf.txt (Grid Box Coordinates & Size) CONF->VINA LOG log.txt (Binding Scores) VINA->LOG OUT output.pdbqt (Docked Poses) VINA->OUT

Figure 2: Workflow for executing an AutoDock Vina simulation.

Protocol 4.1: Running the Simulation
  • Define the Grid Box: The grid box is a 3D cube that defines the search space for the docking algorithm. It must be large enough to contain the entire binding site but not so large that it wastes computational time.[13][18]

    • In AutoDock Tools or UCSF Chimera, load the prepared protein.

    • Identify the key residues of the binding site (often known from the co-crystallized ligand).

    • Center the grid box on these residues. Adjust the dimensions (in Ångströms) to fully enclose the site, typically with a 4-5 Å buffer around the known ligand's position.

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create the Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the calculation.[18]

    Causality: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the chance of finding the best pose but also increase computation time. A value of 16 is a good balance for rigorous single-ligand docking.[21]

  • Execute Vina: Open a command-line terminal in the folder containing your files and run the following command: vina --config conf.txt

Part 3: Post-Docking Analysis - Interpreting the Data

Analyzing Binding Affinity and Poses
  • Interpret Binding Affinity: Open the log.txt file. Vina will report the binding affinities for the top predicted poses in kcal/mol.[25] A more negative value indicates a stronger predicted binding affinity.[23]

  • Visualize Docked Poses: Use PyMOL, UCSF Chimera, or Discovery Studio to open the protein.pdbqt and output.pdbqt files. This will show you the top predicted binding poses of this compound within the protein's binding site.

  • Analyze Key Interactions: The most important part of the analysis is to identify the non-covalent interactions that stabilize the complex.[26] Look for:

    • Hydrogen Bonds: The nicotinamide moiety is a prime candidate for hydrogen bonding.

    • Hydrophobic Interactions: The aromatic rings can form favorable interactions with nonpolar residues.

    • Ionic Interactions: If the piperazine ring is protonated, it can form salt bridges with acidic residues like Aspartate or Glutamate.

Interaction TypePotential ResiduesDonor/Acceptor on Ligand
Hydrogen Bond Ser, Thr, Asn, Gln, HisNicotinamide (carbonyl O, amide NH2), Piperazine (NH)
Hydrophobic Ala, Val, Leu, Ile, PhePyridine ring, Piperazine ring (aliphatic part)
Ionic / Salt Bridge Asp, GluProtonated Piperazine (NH+)
Table 1: Potential interactions between this compound and a target protein.
Self-Validation: Ensuring Trustworthiness

A docking result is only a prediction. To build confidence, the protocol itself must be validated.[27]

  • Redocking the Native Ligand: If you used a protein structure with a co-crystallized ligand, the best form of validation is to "redock" this known ligand.

    • Protocol: Prepare and dock the co-crystallized ligand using the exact same protocol and grid box.

    • Success Criterion: Compare the top-scoring docked pose of the native ligand to its original position in the crystal structure. Calculate the Root-Mean-Square Deviation (RMSD) between the two poses. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your protocol can accurately reproduce a known binding mode.[23][27]

  • Positive Control: Dock a known, potent inhibitor of your target protein. The predicted binding affinity should be significantly better (more negative) than that of a known non-binder or a random molecule.[26]

Advanced Validation: Molecular Dynamics (MD) Simulation

While docking treats the protein as largely rigid, MD simulations can assess the stability of the predicted protein-ligand complex in a dynamic, solvated environment.[7] Tools like GROMACS are industry standards for this purpose.[28][29][30] An MD simulation can confirm whether the key interactions identified in docking are maintained over time (e.g., over 100 nanoseconds).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the molecular docking of this compound. By adhering to rigorous preparation, validated execution, and critical analysis, researchers can leverage this powerful computational tool to generate credible hypotheses about the molecule's binding mechanism. Remember that molecular docking is the beginning, not the end, of the discovery process. Its predictions are most powerful when used to guide and prioritize subsequent experimental validation.[27]

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
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  • Al-Ostath, A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies. NIH. [Link]
  • Arakelyan, K., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides. PubMed. [Link]
  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
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Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-Piperazin-1-ylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis and purification of 2-Piperazin-1-ylnicotinamide, a key intermediate in the development of various pharmaceutical agents. The protocols detailed herein are designed for scalability, focusing on process efficiency, product purity, and operational safety. This guide is founded on established principles of chemical engineering and process chemistry, offering not just procedural steps but also the underlying scientific rationale for key decisions. All protocols are presented as self-validating systems, with integrated analytical checkpoints to ensure process control and final product quality.

Introduction: Strategic Importance of this compound

The piperazine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and bioavailability.[1] this compound, in particular, serves as a crucial building block for a range of therapeutic candidates. Its synthesis and purification on a large scale, therefore, represent a critical step in the drug development pipeline. The methodologies presented in this guide are designed to be robust and reproducible, facilitating the transition from laboratory-scale synthesis to pilot plant and even commercial-scale production.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the development of robust synthesis and purification protocols.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₄O[2]
Molecular Weight206.24 g/mol [2]
pKapKa1: ~5.4, pKa2: ~9.7 (Estimated based on piperazine)[3][4]
AppearanceOff-white to tan solid (typical)[5]
SolubilitySoluble in water and polar organic solvents.[6]

Note: The pKa values are estimated based on the parent piperazine structure and are critical for developing effective acid-base extraction and purification strategies.

Large-Scale Synthesis of this compound

The most direct and industrially viable route for the large-scale synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinamide and piperazine.[7]

Reaction Chemistry and Mechanism

The reaction proceeds via an addition-elimination mechanism, where the piperazine acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nicotinamide group. The chloride ion is subsequently eliminated as the leaving group.

SNAr_Mechanism

Process Safety Considerations for Large-Scale Synthesis

Handling large quantities of piperazine and other reagents necessitates strict adherence to safety protocols.

  • Piperazine Handling: Piperazine is a corrosive and sensitizing agent.[8] Appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory.[9] Work should be conducted in a well-ventilated area, and containment strategies should be in place to manage potential spills.[10]

  • Reaction Exotherm: The nucleophilic aromatic substitution reaction can be exothermic. On a large scale, this heat generation must be carefully managed to prevent runaway reactions. The reactor should be equipped with an efficient cooling system, and the addition of reagents should be controlled to maintain the desired temperature range.

  • Pressure Management: The reaction is typically run at atmospheric pressure. However, the reactor should be fitted with a pressure relief system as a precautionary measure.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a target scale of 1 kg of this compound.

Materials:

ReagentCAS No.QuantityMolar Eq.
2-Chloronicotinamide10366-35-50.76 kg1.0
Piperazine110-85-02.10 kg5.0
Toluene108-88-37.6 L-
Sodium Hydroxide (50% w/w aq.)1310-73-2As needed-
Deionized Water7732-18-5As needed-

Equipment:

  • 20 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.

  • Heating/cooling mantle.

  • Filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reagents: Charge the reactor with toluene (7.6 L) and piperazine (2.10 kg). Stir the mixture until the piperazine is fully dissolved.

  • Initiate Heating: Begin heating the mixture to 80-85 °C.

  • Addition of 2-Chloronicotinamide: Once the temperature is stable, slowly add 2-chloronicotinamide (0.76 kg) to the reactor over a period of 1-2 hours. Maintain the temperature between 80-90 °C during the addition.

  • Reaction Monitoring: Monitor the reaction progress by HPLC analysis of aliquots taken every 2 hours. The reaction is considered complete when the consumption of 2-chloronicotinamide is >99%. The typical reaction time is 8-12 hours.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 20-25 °C.

  • Aqueous Wash: Add deionized water (4 L) to the reactor and stir for 30 minutes. Allow the layers to separate and remove the aqueous layer.

  • Caustic Wash: Add a 5% w/w aqueous sodium hydroxide solution (4 L) to the reactor and stir for 30 minutes. This step is to remove any unreacted 2-chloronicotinamide and acidic impurities. Separate and discard the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water (4 L) until the pH of the aqueous layer is neutral.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to a volume of approximately 2 L.

  • Crystallization: Cool the concentrated solution to 0-5 °C and hold for at least 4 hours to induce crystallization of the crude product.

  • Isolation: Isolate the crude this compound by filtration. Wash the filter cake with cold toluene (1 L).

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Large-Scale Purification of this compound

The primary method for purifying this compound on a large scale is recrystallization.[11] The choice of solvent system is critical for achieving high purity and yield.

Potential Impurities

A thorough understanding of potential impurities is essential for developing an effective purification strategy.[12]

ImpurityPotential Origin
2-ChloronicotinamideUnreacted starting material
PiperazineExcess reagent
1,4-bis(3-carbamoylpyridin-2-yl)piperazineDi-substitution of piperazine
NicotinamideHydrolysis of starting material or product
Nicotinic AcidFurther hydrolysis

Forced degradation studies can be performed to identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[13][14]

Recrystallization Protocol

Solvent System: A mixed solvent system of isopropanol and water is recommended for the recrystallization of this compound. This system provides good solubility at elevated temperatures and poor solubility at lower temperatures, which is ideal for crystallization.

Procedure:

  • Dissolution: In a suitable reactor, suspend the crude this compound (1 kg) in isopropanol (5 L). Heat the mixture to reflux (approximately 82 °C) with stirring.

  • Addition of Water: Slowly add deionized water to the refluxing mixture until a clear solution is obtained. The approximate ratio of isopropanol to water will be around 9:1 (v/v).

  • Hot Filtration (Optional): If any insoluble matter is present, perform a hot filtration through a pre-heated filter to remove it.

  • Cooling and Crystallization: Slowly cool the solution to 0-5 °C over a period of 4-6 hours. Hold the mixture at this temperature for at least 2 hours to ensure complete crystallization.

  • Isolation: Isolate the purified product by filtration.

  • Washing: Wash the filter cake with a cold (0-5 °C) mixture of isopropanol and water (9:1 v/v, 1 L).

  • Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.

Purification_Workflow

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring the reaction, assessing the purity of the final product, and ensuring it meets the required specifications.[15][16]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A validated reverse-phase HPLC method is the primary tool for determining the purity and assay of this compound.[17][18]

Proposed HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 1:1 mixture of water and acetonitrile

Method Validation:

The HPLC method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[19][20]

Other Analytical Techniques
  • Gas Chromatography (GC): Can be used to determine residual solvents (e.g., toluene, isopropanol).

  • Mass Spectrometry (MS): For confirmation of the molecular weight of the product and identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the final product.

  • Karl Fischer Titration: To determine the water content of the final product.

Conclusion

The successful large-scale synthesis and purification of this compound are achievable through careful process design, optimization, and control. The protocols outlined in this document provide a robust framework for achieving high yields of a high-purity product. Adherence to strict safety protocols and the implementation of validated analytical methods are paramount to ensuring the quality and consistency of the final product, thereby facilitating its use in the development of life-saving pharmaceuticals.

References

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Application Notes and Protocols: Experimental Design for Testing 2-Piperazin-1-ylnicotinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preclinical evaluation of novel 2-Piperazin-1-ylnicotinamide analogs, a promising class of compounds targeting nicotinamide phosphoribosyltransferase (NAMPT). As cancer cells exhibit a heightened reliance on the NAD+ salvage pathway, NAMPT has emerged as a critical therapeutic target.[1][2][3] This guide outlines a strategic, multi-tiered approach to analog testing, beginning with fundamental enzymatic and cellular assays and progressing to more complex in vivo models. The protocols detailed herein are designed to rigorously assess compound potency, selectivity, mechanism of action, and preliminary pharmacokinetic and safety profiles, thereby enabling the identification of lead candidates for further drug development.

Introduction: The Rationale for Targeting NAMPT

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular metabolism, playing a pivotal role in redox reactions, DNA repair, and cell signaling.[4] Many cancer cells display elevated metabolic rates and are therefore highly dependent on NAD+ availability. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a dominant source of this coenzyme in mammalian cells. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, making it a compelling target for anticancer therapies.[1][3][4] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death.[4][5]

This compound and its analogs are a class of small molecules designed to inhibit NAMPT.[6][7] The core structure, featuring a nicotinamide moiety for recognition at the enzyme's active site and a piperazine ring to modulate physicochemical properties, provides a versatile scaffold for chemical modification.[6][8] The goal of an analog testing program is to systematically evaluate a series of these compounds to identify derivatives with improved potency, selectivity, and drug-like properties.

Strategic Experimental Workflow

A logical and phased approach is critical for the efficient evaluation of a library of analogs. The workflow should progress from high-throughput in vitro screens to more resource-intensive in vivo studies, with clear go/no-go decision points at each stage.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation & Mechanistic Studies cluster_2 Phase 3: In Vitro ADME & Lead Optimization cluster_3 Phase 4: In Vivo Proof-of-Concept A Biochemical Assay: NAMPT Enzyme Inhibition C Cellular Target Engagement: Intracellular NAD+ Quantification A->C Potent Hits B Cellular Assay: Cancer Cell Line Viability (e.g., MTT) B->C D Selectivity Profiling: Normal Cell Line Cytotoxicity C->D Confirmed Activity E Mechanism of Action: Apoptosis Assays (e.g., Annexin V) C->E F Metabolic Stability: (Microsomes, Hepatocytes) D->F Selective Hits E->F H Pharmacokinetic (PK) Profiling in Rodents F->H Good in vitro Profile G Permeability: (e.g., PAMPA) G->H I Xenograft Tumor Model Efficacy Studies H->I Favorable PK

Figure 1: A phased experimental workflow for the evaluation of this compound analogs.

Phase 1: Primary Screening Protocols

The initial phase aims to rapidly identify potent inhibitors from the analog library using high-throughput biochemical and cellular assays.

3.1. Protocol: In Vitro NAMPT Enzymatic Inhibition Assay

Rationale: This assay directly measures the ability of the analogs to inhibit the enzymatic activity of recombinant NAMPT. It serves as the primary screen to identify compounds that interact with the target protein. A coupled-enzyme assay is often used, where the product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+, which is then used to generate a colorimetric or fluorescent signal.[4]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Reconstitute recombinant human NAMPT enzyme to a working concentration (e.g., 10 nM).

    • Prepare a solution of nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) in assay buffer.

    • Prepare a solution of NMNAT (nicotinamide mononucleotide adenylyltransferase) and alcohol dehydrogenase (ADH) as the coupling enzymes.

    • Prepare a stock solution of the test analogs in 100% DMSO. Serially dilute the compounds to create a concentration range (e.g., 0.01 µM to 100 µM). FK866 can be used as a positive control inhibitor.[2]

  • Assay Procedure (96- or 384-well plate format):

    • Add 2 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 20 µL of the NAMPT enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 20 µL of the NAM/PRPP substrate mix.

    • Incubate for 60 minutes at 37°C.

    • Add 10 µL of the coupling enzyme mix and the colorimetric/fluorometric substrate (e.g., WST-1).

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Read the absorbance (e.g., 450 nm for WST-1) or fluorescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Analog IDIC₅₀ (nM) vs. NAMPT
Lead Cmpd15.2 ± 2.1
Analog A-18.7 ± 1.5
Analog A-225.4 ± 3.8
Analog A-3>10,000
FK8665.1 ± 0.9
Table 1: Example data from the primary in vitro NAMPT enzymatic inhibition assay.
3.2. Protocol: Cellular Viability Assay (MTT/XTT)

Rationale: This assay assesses the cytotoxic or cytostatic effect of the analogs on cancer cells. It provides an initial indication of cell permeability and on-target efficacy in a cellular context. The MTT assay is a widely used colorimetric method that measures the metabolic activity of viable cells.[1][9][10]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A2780 ovarian cancer, HT-1080 fibrosarcoma) in appropriate media until approximately 80% confluent.[11]

    • Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test analogs in cell culture media.

    • Remove the old media from the cell plates and add 100 µL of the media containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to solubilize the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Phase 2: Secondary Validation and Mechanistic Elucidation

Analogs that demonstrate potent activity in both primary assays are advanced to this phase to confirm their mechanism of action and assess their selectivity.

4.1. Protocol: Cellular Target Engagement - NAD+ Quantification

Rationale: To confirm that the observed cytotoxicity is due to NAMPT inhibition, it is crucial to measure the intracellular levels of NAD+. A significant, dose-dependent reduction in NAD+ levels following compound treatment provides strong evidence of on-target activity.[4][11]

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed and treat cells with the test analogs at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for a defined period (e.g., 24 hours).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate extraction buffer (e.g., an acidic or basic buffer depending on the NAD+/NADH kit manufacturer's instructions).

    • Centrifuge the lysates to pellet cellular debris.

  • NAD+ Quantification:

    • Use a commercially available NAD+/NADH quantification kit (colorimetric or fluorometric).

    • Follow the manufacturer's protocol to measure the NAD+ concentration in the cell lysates. This typically involves an enzymatic cycling reaction where NAD+ is reduced to NADH, which then reacts with a probe to generate a signal.

  • Data Analysis:

    • Normalize the NAD+ levels to the total protein concentration in each sample (determined by a BCA or Bradford assay).

    • Express the NAD+ levels as a percentage of the vehicle-treated control.

NAD_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Analog This compound Analog Analog->NAMPT Inhibition NMNAT NMNAT NMN->NMNAT ATP ATP ATP->NMNAT NAD NAD+ NMNAT->NAD Cell_Functions Cellular Functions (Metabolism, DNA Repair) NAD->Cell_Functions

Figure 2: The NAD+ salvage pathway and the inhibitory action of this compound analogs on NAMPT.

4.2. Selectivity and Mechanism of Action
  • Normal Cell Cytotoxicity: To assess the therapeutic window, lead compounds should be tested against non-cancerous cell lines (e.g., human diploid fibroblasts, normal epithelial cells).[9] A significantly higher GI₅₀ in normal cells compared to cancer cells indicates desirable tumor selectivity.

  • Apoptosis Assays: To determine if cell death occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be performed.[5] An increase in the Annexin V positive population indicates the induction of apoptosis.

  • Rescue Experiments: The specificity of NAMPT inhibition can be confirmed by "rescuing" the cells from cytotoxicity. This is achieved by co-administering the analog with nicotinic acid (NA), which can be converted to NAD+ via the Preiss-Handler pathway, bypassing NAMPT.[4] Alternatively, supplementing the media with NAD+ can also rescue the cells.[5]

Phase 3: In Vitro ADME Profiling

Promising candidates from Phase 2 should be subjected to a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to evaluate their drug-like properties.

AssayPurposeExample Method
Metabolic Stability To assess the compound's susceptibility to metabolic breakdown.Liver Microsome Stability Assay
Permeability To predict the compound's ability to cross biological membranes.PAMPA (Parallel Artificial Membrane Permeability Assay)
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins.Equilibrium Dialysis
CYP450 Inhibition To identify potential for drug-drug interactions.Fluorometric CYP Inhibition Assay
Table 2: Key in vitro ADME assays for lead optimization.
Phase 4: In Vivo Evaluation

The final preclinical stage involves evaluating the most promising lead candidates in animal models to assess their pharmacokinetic properties and anti-tumor efficacy.

6.1. Protocol: Rodent Pharmacokinetic (PK) Study

Rationale: This study determines how the drug is absorbed, distributed, metabolized, and eliminated in a living organism. Key parameters like half-life (t½), clearance (CL), and volume of distribution (Vd) are essential for designing effective dosing regimens for efficacy studies.[12][13]

Step-by-Step Protocol:

  • Animal Dosing:

    • Use healthy adult mice or rats (e.g., BALB/c mice).

    • Administer the test compound via intravenous (IV) and oral (PO) routes in separate groups of animals. A typical dose might be 5-10 mg/kg.

    • The formulation vehicle should be appropriate for the route of administration (e.g., saline with a solubilizing agent).

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Process the blood to obtain plasma and store frozen at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), to quantify the concentration of the analog in the plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

    • Calculate key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd) and determine oral bioavailability (%F).

6.2. Protocol: Xenograft Tumor Model Efficacy Study

Rationale: This is the definitive preclinical test of a compound's anti-cancer activity. It involves implanting human cancer cells into immunocompromised mice and treating them with the test analog to see if tumor growth is inhibited.[11][14]

Step-by-Step Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of a sensitive cancer cell line (e.g., NCI-H1155 or A2780) into the flank of immunocompromised mice (e.g., nude or SCID mice).[11]

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, test analog at different doses, positive control).

    • Administer the treatment according to a predetermined schedule (e.g., once daily, orally) based on the PK data.

  • Efficacy Monitoring:

    • Measure tumor volume with calipers two to three times per week.

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis like NAD+ levels).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Conclusion

The experimental design detailed in these application notes provides a robust framework for the systematic evaluation of this compound analogs. By progressing from high-throughput in vitro screening to rigorous in vivo proof-of-concept studies, researchers can effectively identify and characterize novel NAMPT inhibitors with therapeutic potential. Each step is designed to answer critical questions about potency, selectivity, mechanism of action, and drug-like properties, ensuring that only the most promising candidates are advanced toward clinical development.

References
  • Structure-based virtual screening, molecular dynamics simulation and in vitro evaluation to identify inhibitors against NAMPT. (n.d.). Taylor & Francis.
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  • Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. (n.d.). National Institutes of Health.
  • Preclinical studies of NAMPT inhibitors in cancer. (n.d.). ResearchGate.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). ScienceOpen.
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  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (n.d.). ResearchGate.
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  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. (n.d.). AACR Journals.
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Probing Neuronal Health: Application of Piperazine Derivatives as Modulators of TRPC6 Channels in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Piperazine Scaffolds in Neurological Chemical Biology

The intricate signaling networks within the central nervous system (CNS) present a formidable challenge for therapeutic development. Chemical probes, small molecules that selectively interact with specific biological targets, are indispensable tools for dissecting these complex pathways and validating novel drug targets. While the user's initial interest lay in 2-Piperazin-1-ylnicotinamide, a comprehensive review of the scientific literature reveals a scarcity of specific biological data for this particular molecule. However, the core chemical scaffolds it represents—piperazine and nicotinamide—are foundational in the design of neurologically active compounds.[1][2] The piperazine moiety is a "privileged structure" in medicinal chemistry, known for its presence in numerous CNS-active drugs and its ability to interact with a variety of biological targets.[1] Nicotinamide, a form of vitamin B3, is well-documented for its neuroprotective roles, influencing neuronal health and mitigating neurodegeneration.[2]

This guide, therefore, pivots to a well-documented and scientifically robust application of a piperazine-containing chemical probe: the modulation of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a promising target in the context of neurodegenerative disorders such as Alzheimer's disease.[3][4] We will use a recently identified, selective piperazine-based TRPC6 activator, designated as "cmp2," as a prime exemplar to illustrate the principles and protocols for utilizing such probes in neuroscience research.[5][6] This application note will provide researchers with the conceptual framework and detailed methodologies to investigate TRPC6-mediated signaling pathways in biological systems.

The Biological Target: TRPC6 Channels in Neuronal Function and Disease

TRPC6 is a non-selective cation channel permeable to Ca2+ that is expressed in the central nervous system, particularly in the hippocampus.[7][8] It plays a crucial role in regulating intracellular calcium homeostasis, which is vital for numerous neuronal processes, including synapse development and stability, memory formation, and neuroprotection.[7][8][9] Dysregulation of TRPC6 function has been implicated in the pathophysiology of Alzheimer's disease and other neurodegenerative conditions.[9][10] Notably, reduced TRPC6 expression has been observed in Alzheimer's patients, and activation of this channel has been shown to be neuroprotective in preclinical models.[10][11][12]

The activation of TRPC6 can trigger several downstream signaling cascades that are critical for neuronal health. One of the key mechanisms is the initiation of store-operated calcium entry (SOCE), which in turn activates Calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor cAMP response element-binding protein (CREB).[8][9][13] These pathways are essential for synaptic plasticity and the expression of neuroprotective genes like brain-derived neurotrophic factor (BDNF).[7][8]

Signaling Pathway of TRPC6 Activation in Neurons

TRPC6_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GPCR GPCR/RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca ER Ca2+ Store IP3->ER_Ca Depletes TRPC6 TRPC6 Channel DAG->TRPC6 Activates CaMKII CaMKII TRPC6->CaMKII Ca2+ influx activates Orai2 Orai2 Orai2->TRPC6 Complexes with Probe Piperazine Probe (e.g., cmp2) Probe->TRPC6 Activates STIM2 STIM2 STIM2->Orai2 Activates ER_Ca->STIM2 Activates CREB CREB CaMKII->CREB Activates Synaptic_Plasticity Synaptic Plasticity & Neuroprotection CaMKII->Synaptic_Plasticity BDNF BDNF Expression CREB->BDNF BDNF->Synaptic_Plasticity

Caption: TRPC6 signaling cascade in neurons.

The Chemical Probe: Piperazine-Based TRPC6 Activators

A growing body of research has focused on the development of small molecule modulators of TRPC6. Among these, piperazine derivatives have emerged as a promising class of TRPC6 activators.[3][4][14] These compounds offer the potential for good blood-brain barrier penetration and favorable pharmacological properties.

A notable example is the novel piperazine derivative, cmp2 , which has been identified as a selective TRPC6 activator.[5][6] Studies have shown that cmp2 can reverse deficits in synaptic plasticity in a mouse model of Alzheimer's disease, highlighting its potential as both a research tool and a therapeutic lead.[5][6]

Physicochemical and Pharmacological Properties of Exemplar TRPC6 Activators
Propertycmp2PPZ2
Molecular Formula C₂₄H₂₅N₃O₂C₂₃H₂₉N₃O₂
Molecular Weight 387.48 g/mol 379.50 g/mol
Target(s) Selective TRPC6 activatorTRPC3/TRPC6/TRPC7 activator
Reported Activity Reverses synaptic plasticity deficits in 5xFAD miceInduces BDNF-like neurite growth
Blood-Brain Barrier Crosses BBBNot reported to cross BBB
Reference [5][6][14][15]

Application Notes and Protocols

The following protocols provide a framework for using a piperazine-based TRPC6 activator, such as cmp2, to probe the function of TRPC6 channels in cellular and in vitro models relevant to neuroscience research.

Experimental Workflow for Characterizing a TRPC6 Activator

experimental_workflow start Start synthesis Synthesis of Piperazine Derivative start->synthesis in_vitro_assay In Vitro TRPC6 Activation Assay synthesis->in_vitro_assay calcium_imaging Cellular Calcium Imaging in_vitro_assay->calcium_imaging electrophysiology Electrophysiology (Patch-Clamp) calcium_imaging->electrophysiology neuroprotection_assay Neuronal Viability/ Neuroprotection Assay electrophysiology->neuroprotection_assay downstream_signaling Western Blot for Downstream Signaling (p-CaMKII, p-CREB) neuroprotection_assay->downstream_signaling in_vivo_studies In Vivo Studies in Disease Model (e.g., 5xFAD mice) downstream_signaling->in_vivo_studies end End in_vivo_studies->end

Caption: Workflow for characterizing a piperazine-based TRPC6 activator.

Protocol 1: In Vitro TRPC6 Activation Assay using a Fluorescent Membrane Potential Dye

This protocol describes a high-throughput screening method to identify and characterize TRPC6 activators using a cell line stably expressing the channel and a fluorescent membrane potential dye.[2][16][17]

1. Materials:

  • HEK293 cells stably expressing human TRPC6 (HEK-TRPC6).

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

  • FLIPR Membrane Potential Assay Kit.

  • Piperazine-based test compound (e.g., cmp2) dissolved in DMSO.

  • Positive control: 1-oleoyl-2-acetyl-sn-glycerol (OAG).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence imaging plate reader (e.g., FLIPR).

2. Procedure:

  • Cell Seeding: Seed HEK-TRPC6 cells in 96-well plates at a density of 100,000-150,000 cells per well and culture for 24 hours.

  • Dye Loading: Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye solution. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the piperazine test compound and the positive control (OAG) in assay buffer.

  • Assay:

    • Place the cell plate in the fluorescence imaging plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the test compounds or control to the wells.

    • Immediately begin recording the fluorescence signal for 3-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Normalize the data to the baseline and express as a percentage of the maximal response to the positive control.

    • Generate dose-response curves and calculate the EC50 value for the test compound.

3. Causality and Validation:

  • Causality: An increase in fluorescence indicates membrane depolarization, which is a direct consequence of cation influx through activated TRPC6 channels.

  • Validation: The use of a known TRPC6 activator (OAG) as a positive control validates the assay's responsiveness. Untransfected HEK293 cells should not show a significant response, confirming the specificity of the assay for TRPC6.

Protocol 2: Measurement of TRPC6-Mediated Calcium Influx in Neuronal Cells

This protocol details the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration following the application of a piperazine-based TRPC6 activator in primary neurons or a neuronal cell line.[18][19][20][21]

1. Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+.

  • Piperazine test compound.

  • Ionomycin (for maximal calcium response).

  • EGTA (for minimal calcium response).

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (for Fura-2) or single wavelength excitation/emission (for Fluo-4).

2. Procedure:

  • Cell Culture: Culture neurons on glass-bottom dishes or plates suitable for fluorescence imaging.

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM) with 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Calcium Measurement:

    • Mount the dish on the microscope stage and perfuse with Ca2+-containing HBSS.

    • Record baseline fluorescence for 1-2 minutes.

    • Apply the piperazine test compound and continue recording for 5-10 minutes.

    • At the end of the experiment, apply ionomycin followed by EGTA to obtain maximal and minimal fluorescence values for calibration.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.

    • For Fluo-4, measure the change in fluorescence intensity at ~516 nm following excitation at ~494 nm.

    • Calibrate the fluorescence signal to intracellular calcium concentrations using the Grynkiewicz equation for Fura-2.

    • Plot the change in intracellular calcium concentration over time.

3. Causality and Validation:

  • Causality: A sustained increase in intracellular calcium upon application of the test compound indicates the opening of calcium-permeable channels, such as TRPC6.

  • Validation: To confirm the involvement of TRPC6, the experiment can be repeated in the presence of a TRPC6 inhibitor or in cells where TRPC6 has been knocked down using siRNA. The absence or significant reduction of the calcium response would validate the probe's on-target activity.

Conclusion and Future Perspectives

Piperazine-based chemical probes, exemplified by TRPC6 activators like cmp2, are powerful tools for elucidating the complex roles of ion channels in neuronal health and disease. The protocols outlined in this guide provide a robust framework for researchers to investigate the therapeutic potential of targeting TRPC6 in neurodegenerative disorders. By combining cell-based assays, electrophysiology, and in vivo models, scientists can gain a deeper understanding of the signaling pathways governed by TRPC6 and accelerate the development of novel neuroprotective therapies. The continued exploration of piperazine and nicotinamide scaffolds will undoubtedly yield new and improved chemical probes for dissecting the intricate biology of the central nervous system.

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  • Sawamura, S., Hatano, N., & Muraki, K. (2017). Screening of TRPC Channel Activators IdentifiesNovel Neurotrophic Piperazine Compounds.
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  • Popugaeva, E., Vasileva, A. V., & Poroikov, V. V. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific reports, 14(1), 24194. [Link]
  • Kohlhaas, M., & Maack, C. (2020). Modulation of Calcium Transients in Cardiomyocytes by Transient Receptor Potential Canonical 6 Channels. Frontiers in physiology, 11, 98. [Link]
  • Birnbaumer, L. (2009). Methods to Study TRPC Channel Regulation by Interacting Proteins. TRPC Channels, 15-38. [Link]
  • Roy, S., & De, P. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton transactions (Cambridge, England : 2003), 50(41), 14397–14418. [Link]
  • Tsvilovskyy, V., & Solis-Lopez, A. (2016). Significant contribution of TRPC6 channel-mediated Ca2+ influx to the pathogenesis of Crohn's disease fibrotic stenosis.
  • Ilatovskaya, D. V., & Staruschenko, A. (2015). Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes. Frontiers in physiology, 6, 32. [Link]
  • JoVE. (2022, November 24). Mitochondrial Calcium Influx Analysis | Protocol Preview [Video]. YouTube. [Link]
  • Sawamura, S., Hatano, N., & Muraki, K. (2017). Screening of Transient Receptor Potential Canonical Channel Activators Identifies Novel Neurotrophic Piperazine Compounds. Semantic Scholar. [Link]
  • Tang, Q., & Guo, W. (2018). Structural basis for pharmacological modulation of the TRPC6 channel. eLife, 7, e41348. [Link]

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purification of 2-Piperazin-1-ylnicotinamide using column chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 2-Piperazin-1-ylnicotinamide using Column Chromatography

Abstract

This comprehensive application note provides a detailed protocol and the underlying scientific rationale for the purification of this compound via normal-phase column chromatography. This compound is a polar, basic heterocyclic compound whose purification on standard silica gel presents significant challenges, primarily due to strong interactions between its basic nitrogen centers and the acidic silanol groups of the stationary phase. These interactions often lead to poor separation, significant peak tailing, and potential loss of the compound. This guide outlines a robust methodology employing a basic modifier in the mobile phase to neutralize the silica surface, ensuring a high-purity yield. The protocols are designed for researchers, chemists, and drug development professionals requiring a reliable method for isolating this and structurally similar compounds.

Introduction: The Purification Challenge

This compound and its analogs are scaffolds of considerable interest in medicinal chemistry.[1] Syntheses, such as the common route from 2-chloronicotinamide and piperazine, invariably produce a crude mixture containing unreacted starting materials, by-products, and other impurities.[2] The target molecule's structure, featuring a pyridine ring, an amide, and a piperazine moiety, confers high polarity and basicity due to multiple nitrogen atoms.[3]

When subjected to standard normal-phase chromatography on silica gel, such basic compounds are prone to strong, non-ideal interactions with the stationary phase. Silica gel's surface is populated with weakly acidic silanol groups (Si-OH), which can protonate basic amines, causing them to bind tightly to the column.[4] This results in:

  • Irreversible Adsorption: Loss of the target compound on the column.

  • Peak Tailing: Broad, streaking bands that co-elute with impurities, drastically reducing separation efficiency.

  • Inconsistent Elution: Unpredictable retention times and poor reproducibility.

The key to a successful purification is to mitigate these acid-base interactions. This protocol achieves this by employing a mobile phase system containing a small amount of a basic additive, which effectively passivates the acidic sites on the silica gel, allowing for an efficient and predictable separation based on polarity.[4][5]

Principle of Modified Normal-Phase Chromatography

The strategy hinges on the principle of competitive binding. By introducing a volatile base like aqueous ammonia or triethylamine into the eluent, the base molecules saturate the acidic silanol sites on the silica surface. This "masks" the sites from the analyte. Consequently, the separation of this compound and its related impurities proceeds based on conventional polar interactions (like hydrogen bonding and dipole-dipole forces) rather than being dominated by disruptive acid-base chemistry.

Separation_Principle Figure 1: Mechanism of Amine Deactivation of Silica Gel cluster_0 Standard Silica Chromatography cluster_1 Modified (Amine-Treated) Chromatography Silica_Standard Silica Surface Si-OH (Acidic Site) Analyte_Standard Analyte (Basic Amine) Analyte_Standard->Silica_Standard:f1 Strong Acid-Base Interaction (Causes Tailing) Silica_Modified Silica Surface Si-O⁻ NH₄⁺ (Deactivated Site) Analyte_Modified Analyte (Basic Amine) Eluent Mobile Phase Elution Analyte_Modified->Eluent Smooth Elution (Separation by Polarity) Modifier NH₃ (Basic Modifier) Modifier->Silica_Modified:f1 Site Neutralization

Caption: Mechanism of basic modifier action on silica gel.

Pre-Chromatography: Method Development with TLC

Before committing the bulk of the crude material to a column, it is imperative to develop and optimize the mobile phase system using Thin-Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound and achieve the best possible separation from all major impurities.[6]

Protocol 1: TLC Mobile Phase Screening
  • Prepare Stock Solutions:

    • Solution A: Dichloromethane (DCM) / Methanol (MeOH) mixture (e.g., 95:5 v/v).

    • Solution B: Concentrated Aqueous Ammonia (approx. 25-28%).

  • Prepare Eluents: In small, sealed chambers, prepare various mobile phase mixtures. A good starting point is to use a fixed amount of ammonia and vary the ratio of the primary solvents. For example:

    • System 1: DCM / MeOH / NH₄OH (95:5:0.5)

    • System 2: DCM / MeOH / NH₄OH (90:10:0.5)

    • System 3: DCM / MeOH / NH₄OH (85:15:0.5)

  • Spot Plates: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM/MeOH). Using a capillary tube, spot the solution onto silica gel 60 F254 TLC plates.

  • Develop & Visualize: Place the spotted plates in the prepared chambers and allow the solvent front to ascend to near the top. Visualize the separated spots under UV light (254 nm), which should reveal the aromatic nicotinamide ring. Additional visualization can be achieved with Dragendorff's reagent, which stains nitrogen-containing compounds.

  • Analyze: Calculate the Rƒ value for each spot in each system. Select the solvent system that gives the best separation with the target compound at an Rƒ between 0.2 and 0.4. This system will be the starting point for the column chromatography elution.

Detailed Protocol: Column Chromatography Purification

This protocol assumes a standard laboratory setup for flash column chromatography. The scale should be adjusted based on the quantity of crude material. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[7]

Workflow Figure 2: Purification Workflow Crude Crude this compound TLC TLC Method Development (Protocol 1) Crude->TLC Packing Column Preparation & Packing TLC->Packing Loading Sample Loading (Dry Loading Recommended) Packing->Loading Elution Gradient Elution Loading->Elution Analysis Fraction Collection & TLC Analysis Elution->Analysis Analysis->Elution Continue elution if product still on column Combine Combine Pure Fractions Analysis->Combine Pool fractions with pure product Evap Solvent Removal (Rotary Evaporation) Combine->Evap Pure Pure Product (>95% Purity) Evap->Pure Confirm Purity & Identity Confirmation (NMR, LC-MS) Pure->Confirm

Caption: General experimental workflow for purification.

Step 1: Column Preparation (Wet Packing)
  • Select Column: Choose a glass column of appropriate size for the amount of silica gel to be used.

  • Plug Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand on top of the plug.[7]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel (e.g., silica gel 60, 40-63 µm particle size) with the initial, least polar eluting solvent chosen from the TLC analysis. Stir to create a uniform slurry free of lumps.

  • Pack Column: Clamp the column vertically. Fill the column about one-third full with the eluent. Pour the silica slurry into the column in a single, continuous motion. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Settle Packing: Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down into a uniform, stable bed. Never let the top of the silica bed run dry. Once packed, add another thin layer of sand on top to protect the surface.

Step 2: Sample Loading (Dry Loading)

Dry loading is highly recommended for polar compounds like this compound to ensure a narrow starting band and improve separation.[8]

  • Adsorption: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol) in a round-bottom flask. Add a small amount of silica gel (approx. 1-2 times the weight of the crude product).

  • Evaporation: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Loading: Drain the solvent from the packed column until it is just level with the top layer of sand. Carefully add the silica-adsorbed sample onto the sand layer, ensuring an even surface.

  • Top Layer: Gently add a final layer of sand on top of the sample layer.

Step 3: Elution and Fraction Collection
  • Initial Elution: Carefully fill the column with the starting mobile phase. Using gentle air pressure (flash chromatography), begin eluting the solvent through the column.

  • Gradient Elution: Start with the mobile phase composition determined by TLC. Gradually increase the polarity of the mobile phase by systematically increasing the percentage of the more polar solvent (methanol). A stepwise gradient is often effective. For example:

    • 2 column volumes of DCM/MeOH/NH₄OH (95:5:0.5)

    • 2 column volumes of DCM/MeOH/NH₄OH (93:7:0.5)

    • Continue increasing the methanol percentage as needed.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).

Step 4: Fraction Analysis and Product Isolation
  • TLC Monitoring: Analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate alongside a spot of the original crude mixture.

  • Identify Pure Fractions: Develop the TLC plate using the optimized mobile phase. Identify the fractions that contain only the spot corresponding to the pure product.

  • Combine and Evaporate: Combine the identified pure fractions into a pre-weighed round-bottom flask. Remove the solvents using a rotary evaporator. The presence of aqueous ammonia may require co-evaporation with a solvent like isopropanol to remove residual water.

  • Drying: Dry the resulting solid or oil under high vacuum to remove any final traces of solvent.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Summary of Chromatographic Parameters

The following table provides a summary of the recommended parameters for the purification of this compound.

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective adsorbent for normal-phase chromatography.[7]
Mobile Phase System Dichloromethane / Methanol / Aq. AmmoniaDCM/MeOH provides a good polarity range. Ammonia (0.5-1%) is critical to deactivate acidic silanol sites and prevent tailing.[4][9]
Alternative System Ethyl Acetate / Hexane / TriethylamineA less polar system. Triethylamine (1-2%) serves the same purpose as ammonia. May be suitable if impurities are very non-polar.
Elution Mode Stepwise GradientStart with low polarity to elute non-polar impurities, then gradually increase polarity to elute the product, followed by highly polar impurities.
TLC Rƒ Target 0.2 - 0.4Provides optimal resolution and a practical elution time on the column.[6]
Visualization UV (254 nm), Dragendorff's ReagentThe aromatic ring is UV-active. Dragendorff's reagent is specific for the nitrogen-containing piperazine and pyridine moieties.
Sample Loading Dry LoadingEnsures a concentrated sample band at the start of the separation, leading to higher resolution.[8]

Troubleshooting

  • Product Not Eluting: The mobile phase is not polar enough. Increase the percentage of methanol in the eluent.

  • Poor Separation (Overlapping Spots): The polarity jump in the gradient may be too large, or the initial solvent system may be too polar. Try a shallower gradient or a less polar starting eluent.

  • Streaking/Tailing on TLC/Column: The concentration of the basic modifier (ammonia/triethylamine) may be too low. Increase its concentration slightly (e.g., from 0.5% to 1%).

  • Product is Insoluble in Loading Solvent: Use a stronger solvent like pure methanol or DMF for the dry loading adsorption step, ensuring it is fully removed before loading onto the column.

References

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]
  • Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Nacalai Tesque, Inc. [Link]
  • Use of TLC and RPTLC for separation of nicotinic acid deriv
  • HILIC-APCI-MS/MS chromatograms for nicotinamide (NiNH 2 ), nicotinic acid (NiAc)...
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed. [Link]
  • Column chromatography. University of Colorado Boulder, Department of Chemistry. [Link]
  • Simultaneous estimation of dimenhydrinate, cinnarizine and their toxic impurities...
  • Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis.
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
  • 2-(Piperazin-1-yl)pyridine-3-carboxamide. PubChem. [Link]
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]
  • A Review on Analytical Methods for Piperazine Determination. International Journal of ChemTech Research. [Link]
  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]
  • 2-Piperazin-1-yl-1,3-benzothiazole. PubChem. [Link]
  • Column chrom
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. National Institutes of Health (NIH). [Link]
  • Process for the purification of nicotinic acid amide I.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]
  • The purification of nicotinamide nucleotide-dependent dehydrogenases on immobilized cofactors. National Institutes of Health (NIH). [Link]
  • [Fast separation of nicotinamide and nicotinic acid with molecularly imprinted monolithic column]. PubMed. [Link]

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Troubleshooting & Optimization

optimizing reaction conditions for 2-Piperazin-1-ylnicotinamide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Piperazin-1-ylnicotinamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to navigate common challenges and optimize your synthetic outcomes.

Overview of Synthetic Strategies

The synthesis of this compound typically involves the coupling of a 2-halonicotinamide derivative (most commonly 2-chloronicotinamide) with piperazine. Two primary methodologies are prevalent:

  • Nucleophilic Aromatic Substitution (SNAr): A classical approach where piperazine directly displaces the halide on the electron-deficient pyridine ring. This method is often performed at elevated temperatures and may require a large excess of piperazine to minimize side reactions.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A more modern and versatile cross-coupling reaction that utilizes a palladium catalyst and a phosphine ligand to form the C-N bond.[1][2] This method generally proceeds under milder conditions with higher functional group tolerance and often provides superior yields.[3][4]

This guide will focus primarily on optimizing the Buchwald-Hartwig approach due to its robustness and widespread application in medicinal chemistry.[3]

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for this synthesis?

  • 2-Halonicotinamide: 2-Chloronicotinamide is the most common and cost-effective precursor. 2-Bromonicotinamide can also be used and may exhibit higher reactivity in some catalytic systems.[2] Ensure the starting material is pure and dry, as impurities can inhibit the catalyst.

  • Piperazine: Anhydrous piperazine is recommended. The presence of water can affect the activity of the base and catalyst. Alternatively, N-Boc-piperazine can be used to prevent double arylation, followed by a subsequent deprotection step.[5]

  • Catalyst System: This consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, Xantphos, dppp). The choice of ligand is critical and often substrate-dependent.[2] Pre-catalysts, which are air-stable and form the active Pd(0) species in situ, are also excellent choices.[6]

  • Base: A strong, non-nucleophilic base is required to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly for sensitive substrates.[1][4]

Q2: Why is the Buchwald-Hartwig amination preferred over a direct SNAr reaction? The Buchwald-Hartwig amination is an exceedingly general method for aromatic amine synthesis.[1] It offers several advantages:

  • Milder Conditions: Reactions can often be run at lower temperatures (e.g., 80-100 °C) compared to SNAr, which may require higher temperatures, leading to better functional group tolerance.[3]

  • Higher Yields: The catalytic approach is generally more efficient, leading to higher product yields.[1]

  • Broader Scope: It is effective for a wider range of substrates, including less activated aryl halides. While 2-chloronicotinamide is activated towards SNAr, the catalytic method provides a more reliable platform.

Q3: How do I monitor the reaction progress? Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (e.g., 1%) to prevent the basic product from streaking on the silica plate. LC-MS is ideal for confirming the disappearance of starting material and the appearance of the product mass (M+H)⁺ at approximately 207.2 m/z.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Problem Area 1: Low or No Product Yield

Q: My reaction shows no conversion of the starting material. What went wrong?

A: This is often related to an inactive catalyst.

  • Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. Ensure your reaction was set up under an inert atmosphere (Nitrogen or Argon) and that your solvents were properly degassed.

  • Incorrect Base: Strong bases like NaOtBu are essential for catalyst turnover.[1] Ensure the base is fresh and was handled under inert conditions, as it can be deactivated by moisture and CO₂.

  • Poor Substrate Quality: Impurities in the 2-chloronicotinamide or piperazine can poison the catalyst. Verify the purity of your starting materials.

  • Low Temperature: While Buchwald-Hartwig reactions are efficient, they are not always performed at room temperature. A typical temperature range is 80-110 °C. For challenging substrates, higher temperatures may be necessary.[6]

Q: The reaction has stalled at ~50% conversion. How can I push it to completion?

A: Stalling can indicate a loss of catalytic activity over time or an equilibrium issue.

  • Add More Catalyst/Ligand: A fresh portion of the catalyst and ligand can sometimes restart a stalled reaction.

  • Increase Temperature: If the reaction is being run at a moderate temperature (e.g., 80 °C), increasing it to 100-110 °C may improve the rate and conversion.

  • Screen Different Ligands: The initial choice of ligand may not be optimal. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective for heteroaromatic couplings.

Problem Area 2: Side Product Formation

Q: I am observing a significant byproduct with a mass of ~328 m/z. What is it and how can I prevent it?

A: This mass corresponds to the double arylation product, where two molecules of 2-nicotinamide have reacted with both nitrogen atoms of a single piperazine molecule.

  • Stoichiometry Control: The most straightforward way to minimize this is to use a significant excess of piperazine (3-5 equivalents). This statistically favors the mono-arylation product.

  • Use a Protected Piperazine: A more robust solution is to use N-Boc-piperazine. This ensures only one nitrogen is available for coupling. The Boc-protecting group can then be easily removed using an acid like trifluoroacetic acid (TFA) or HCl in a separate step.[5]

Q: My final product appears to be contaminated with a compound that has lost the amide group. Why did this happen?

A: This suggests hydrolysis of the carboxamide functional group.

  • Harsh Basic Conditions: Prolonged reaction times at high temperatures with strong bases can potentially lead to amide hydrolysis, although this is less common under standard Buchwald-Hartwig conditions.

  • Workup Issues: Quenching the reaction with a strong acid can lead to hydrolysis if the conditions are too harsh or heated. A careful aqueous workup is recommended.

Troubleshooting Decision Flow

The following diagram illustrates a logical workflow for troubleshooting common synthesis problems.

TroubleshootingFlow start Low Yield or Impure Product check_sm Verify Starting Material Purity (NMR/LCMS) start->check_sm check_conditions Review Reaction Conditions start->check_conditions analyze_crude Analyze Crude Reaction Mixture (LCMS/NMR) start->analyze_crude catalyst Catalyst Inactive? check_conditions->catalyst temp_base Suboptimal Temperature or Base? check_conditions->temp_base stoich Incorrect Stoichiometry? check_conditions->stoich side_products Major Side Products Observed? analyze_crude->side_products no_reaction No Reaction Occurred? analyze_crude->no_reaction catalyst->temp_base No inert Ensure Inert Atmosphere Use Fresh Reagents catalyst->inert Yes temp_base->stoich No optimize Screen Ligands, Bases, and Temperature temp_base->optimize Yes adjust_eq Use Excess Piperazine or N-Boc-Piperazine stoich->adjust_eq Yes side_products->adjust_eq Yes (e.g., Double Addition) no_reaction->catalyst Yes re_run Re-run with Optimized Conditions inert->re_run optimize->re_run adjust_eq->re_run

Caption: Troubleshooting decision tree for synthesis optimization.

Optimized Reaction Conditions & Data

Systematic optimization is key to achieving high yields in Buchwald-Hartwig aminations.[3] The table below summarizes a set of typical starting conditions and potential optimization pathways.

ParameterStandard ConditionOptimization StrategyRationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Screen Pd(OAc)₂, pre-catalystsPre-catalysts can offer easier activation and more consistent results.[6]
Ligand Xantphos (2-4 mol%)Screen XPhos, RuPhos, dpppLigand choice dramatically impacts catalytic activity and is substrate-dependent.[2]
Base NaOtBu (1.5-2.0 eq.)Screen K₂CO₃, Cs₂CO₃, K₃PO₄Milder bases can be beneficial if the substrate has base-sensitive functional groups.[4]
Solvent Toluene or DioxaneScreen THF, CPMESolvent choice affects solubility and reaction temperature.[2]
Temperature 100 °CVary from 80-120 °CHigher temperatures can increase reaction rates but may also promote side reactions.
Piperazine 3.0 eq.Use N-Boc-piperazine (1.2 eq.)N-Boc-piperazine prevents double arylation and simplifies purification.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Synthesis using N-Boc-Piperazine

This protocol is recommended for achieving high yields with minimal side-product formation.

Workflow cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Isolation cluster_deprotection Boc Deprotection setup 1. Add Reagents to Flask: - 2-Chloronicotinamide - N-Boc-Piperazine - Pd₂(dba)₃ / Xantphos - NaOtBu solvent 2. Add Degassed Toluene setup->solvent reflux 3. Heat to 100 °C (Monitor by LCMS) solvent->reflux quench 4. Cool & Quench (add water) reflux->quench extract 5. Extract with Ethyl Acetate quench->extract purify 6. Purify by Column Chromatography extract->purify dissolve 7. Dissolve Intermediate in DCM purify->dissolve add_tfa 8. Add TFA (Stir at RT) dissolve->add_tfa concentrate 9. Concentrate & Basify (aq. NaHCO₃) add_tfa->concentrate final_extract 10. Extract & Isolate Final Product concentrate->final_extract

Caption: Experimental workflow from reaction to final product.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried flask under an Argon atmosphere, add 2-chloronicotinamide (1.0 eq.), N-Boc-piperazine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.5 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating: Heat the reaction mixture to 100 °C and stir until LC-MS analysis indicates complete consumption of the 2-chloronicotinamide (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield tert-butyl 4-(3-carbamoylpyridin-2-yl)piperazine-1-carboxylate.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours.

  • Isolation: Concentrate the mixture in vacuo. Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Final Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over sodium sulfate, and concentrate to afford the final product, this compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Purification via Salt Formation

For large-scale synthesis, purification by crystallization can be more efficient than chromatography.

  • After the initial aqueous workup (Step 5 above, post-deprotection), concentrate the crude product.

  • Dissolve the crude material in a minimal amount of a suitable solvent like isopropanol or acetone.

  • Slowly add a solution of HCl in diethyl ether or isopropanol while stirring.

  • The hydrochloride salt of the product should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield pure this compound hydrochloride salt.[7]

References

  • ResearchGate. (2023). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Findlay, J. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • ResearchGate. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • National Institutes of Health. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
  • National Institutes of Health. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
  • PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines.
  • YouTube. (2023). Condition Optimization for Buchwald-Hartwig Reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Google Patents. (1959). Purification of piperazine.

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Technical Support Center: Synthesis of 2-Piperazin-1-ylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Piperazin-1-ylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of this compound

Question: My reaction is showing a low yield of the desired product. What are the potential causes and how can I improve it?

Answer: A low yield in this synthesis can stem from several factors, primarily related to the reactivity of the starting materials and reaction conditions. Let's break down the common culprits and their solutions.

Potential Cause A: Incomplete Reaction

The nucleophilic aromatic substitution (SNAr) of 2-chloronicotinamide with piperazine can be sluggish.

  • Solution:

    • Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Monitor the temperature carefully to avoid decomposition.

    • Prolong Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.

    • Use of a Catalyst: While not always necessary, the addition of a catalytic amount of a phase-transfer catalyst or a copper(I) salt can sometimes facilitate the reaction.[1]

Potential Cause B: Side Reactions

Several side reactions can compete with the desired product formation, consuming the starting materials and reducing the yield.

  • Hydrolysis of 2-chloronicotinamide: The amide and chloro- functionalities of the starting material can be susceptible to hydrolysis, especially in the presence of moisture or if the piperazine used is a hydrate. This forms 2-hydroxynicotinamide, which is unreactive towards piperazine.

    • Solution:

      • Use Anhydrous Reagents and Solvents: Ensure that the piperazine and the solvent are anhydrous. Piperazine is hygroscopic; consider using freshly opened reagent or drying it before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Disubstitution of Piperazine: Piperazine has two secondary amine groups, both of which can react with 2-chloronicotinamide to form a disubstituted byproduct.

    • Solution:

      • Use an Excess of Piperazine: Employing a significant molar excess of piperazine (typically 3-5 equivalents) will statistically favor the monosubstitution product.

      • Slow Addition of 2-chloronicotinamide: Adding the 2-chloronicotinamide solution dropwise to the piperazine solution at a low temperature can help to control the reaction and minimize disubstitution.

Workflow for Optimizing Yield

cluster_start Low Yield Observed cluster_analysis Initial Analysis cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_end Outcome Start Low Yield Analysis Analyze Reaction Mixture (TLC, LC-MS) Start->Analysis Incomplete Incomplete Reaction Analysis->Incomplete Unreacted Starting Material SideProducts Side Products Detected Analysis->SideProducts Byproducts Present IncreaseTemp Increase Temperature Incomplete->IncreaseTemp ProlongTime Prolong Reaction Time Incomplete->ProlongTime ExcessPiperazine Use Excess Piperazine SideProducts->ExcessPiperazine Disubstitution Anhydrous Ensure Anhydrous Conditions SideProducts->Anhydrous Hydrolysis SlowAddition Slow Addition of Electrophile SideProducts->SlowAddition Disubstitution ImprovedYield Improved Yield IncreaseTemp->ImprovedYield ProlongTime->ImprovedYield ExcessPiperazine->ImprovedYield Anhydrous->ImprovedYield SlowAddition->ImprovedYield

Caption: Troubleshooting workflow for low yield.

Problem 2: Difficulty in Product Purification

Question: I am struggling to isolate pure this compound from the reaction mixture. What are the best purification strategies?

Answer: The purification of this compound can be challenging due to the presence of excess piperazine, the disubstituted byproduct, and potentially other impurities.

Impurity Profile and Purification Strategy

ImpurityStructureReason for FormationRecommended Purification Method
Piperazine C₄H₁₀N₂Used in excessAcid-base extraction or column chromatography.
1,4-bis(3-carbamoylpyridin-2-yl)piperazine C₁₈H₁₈N₆O₂Reaction of both piperazine nitrogensColumn chromatography or crystallization.
2-Hydroxynicotinamide C₆H₆N₂O₂Hydrolysis of 2-chloronicotinamideColumn chromatography.

Recommended Purification Protocols

Protocol 1: Acid-Base Extraction (for removal of excess piperazine)

  • Dissolution: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic piperazine and the desired product, transferring them to the aqueous layer. The less basic disubstituted byproduct may remain in the organic layer.

  • Basification: Separate the aqueous layer and basify it with a base (e.g., 1M NaOH or saturated NaHCO₃) to a pH of ~10-11. This will deprotonate the desired product, causing it to precipitate or allowing it to be extracted.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or a mixture of chloroform/isopropanol).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient elution system is often effective. Start with a non-polar solvent system (e.g., pure DCM or ethyl acetate) and gradually increase the polarity by adding methanol. A small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) should be added to the mobile phase to prevent the product from tailing on the acidic silica gel. A typical gradient could be DCM to 10% Methanol in DCM.

  • Monitoring: Monitor the fractions by TLC. The desired product is typically more polar than the disubstituted byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent laboratory-scale synthesis involves the nucleophilic aromatic substitution of 2-chloronicotinamide with piperazine. This method is generally straightforward and utilizes readily available starting materials.

Q2: How can I prevent the formation of the disubstituted piperazine byproduct?

The key to preventing disubstitution is to use a significant excess of piperazine (at least 3 equivalents). This ensures that a molecule of 2-chloronicotinamide is more likely to encounter a free piperazine molecule rather than the already substituted product. Slow addition of the 2-chloronicotinamide to the piperazine solution can also help.[1]

Q3: My starting material, 2-chloronicotinamide, appears to be degrading during the reaction. Why is this happening?

2-chloronicotinamide can be susceptible to hydrolysis, especially under basic conditions or in the presence of water, to form 2-hydroxynicotinamide.[2] Ensure that your reaction is conducted under anhydrous conditions and consider the purity of your piperazine, as it can be hygroscopic.

Q4: What is the best way to monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a mobile phase that gives good separation between the starting material (2-chloronicotinamide) and the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.

Q5: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.[3]

Q6: Can I use a different base in this reaction?

Piperazine itself acts as both the nucleophile and the base to neutralize the HCl generated during the reaction. Adding an external non-nucleophilic base like triethylamine or diisopropylethylamine can sometimes be beneficial, but it may also complicate the workup.

Reaction Scheme and Side Reactions

cluster_main Main Reaction cluster_side1 Side Reaction 1: Disubstitution cluster_side2 Side Reaction 2: Hydrolysis A 2-Chloronicotinamide C This compound (Desired Product) A->C + Piperazine E 2-Hydroxynicotinamide (Byproduct) A->E + H₂O B Piperazine B->C D 1,4-bis(3-carbamoylpyridin-2-yl)piperazine (Byproduct) C->D + 2-Chloronicotinamide

Caption: Synthetic pathway and common side reactions.

References

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
  • The preparation method of 2 piperazinones.
  • Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization.
  • Hydrolysis Reactions. Chemistry LibreTexts. [Link]
  • 2-Chloronicotinamide | C6H5ClN2O. PubChem. [Link]
  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Royal Society of Chemistry. [Link]
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

Sources

Technical Support Center: Synthesis of 2-Piperazin-1-ylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Piperazin-1-ylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The primary synthetic route discussed is the palladium-catalyzed Buchwald-Hartwig amination, a powerful and widely used method for forming C-N bonds.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve problems encountered during the synthesis.

Q1: My reaction shows low or no conversion of the starting material (2-chloronicotinamide). What are the likely causes?

A1: Low conversion is a frequent issue in Buchwald-Hartwig aminations and can stem from several factors related to the catalyst, reagents, or reaction environment.

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[3] This reduction can be inefficient if the ligand or other reaction components are suboptimal.

    • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable palladacycle precatalyst which can ensure more reliable formation of the active catalytic species.[4]

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use by sparging with an inert gas or using several freeze-pump-thaw cycles.

  • Poor Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[5] For electron-deficient heteroaryl chlorides like 2-chloronicotinamide, bulky, electron-rich phosphine ligands are often required.

    • Solution: Screen different ligands. While BINAP and dppf are common, more specialized biaryl phosphine ligands like Xantphos, XPhos, or SPhos may offer significantly better results for this specific substrate.[5][6]

  • Inappropriate Base: The base plays a crucial role in the deprotonation of the amine, which is a key step in the catalytic cycle.[1] A base that is too weak may not be effective, while an overly strong base can promote side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective strong base. However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, often at higher temperatures.[3][7]

Q2: I'm observing significant formation of side products, such as 2,2'-bipyridyls or hydrodehalogenation of the starting material. How can I minimize these?

A2: Side product formation often points to issues with the catalytic system or reaction conditions.

  • Hydrodehalogenation (Replacement of -Cl with -H): This side reaction can occur when a β-hydride elimination pathway competes with the desired reductive elimination of the product.[1]

    • Solution: This is often ligand-dependent. Using bulky ligands that promote faster reductive elimination can minimize this pathway. Ensure your amine and solvent are anhydrous, as water can be a proton source.

  • Homocoupling (Formation of 2,2'-bipyridyls): This can be more prevalent with more reactive starting materials like bromopyridines, but can also occur with chloropyridines under certain conditions.[8]

    • Solution: Optimizing the catalyst-to-ligand ratio is key. A slight excess of the ligand can sometimes suppress homocoupling. Lowering the reaction temperature, if feasible without stalling the reaction, can also help.

  • Double Arylation of Piperazine: While less common when using piperazine as the nucleophile in excess, it can occur.

    • Solution: Use a moderate excess of piperazine (e.g., 1.5 to 2.0 equivalents) to favor the mono-arylation product.

Q3: The purification of my final product is challenging, and I'm struggling to remove residual palladium and ligand byproducts.

A3: Purification is a critical step. The basic nature of the piperazine moiety can complicate standard silica gel chromatography.

  • Palladium Removal: Residual palladium can be problematic, especially for pharmaceutical applications.

    • Solution 1 (Chromatography): If using column chromatography, consider pre-treating the crude product. Dissolve it in a suitable solvent and stir with a metal scavenger (e.g., silica-bound thiol) before filtration and concentration.

    • Solution 2 (Aqueous Wash): Perform an acidic wash. Dissolve the crude product in an organic solvent (like ethyl acetate or DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer with NaOH or K₂CO₃ and extract the purified product back into an organic solvent.

  • Ligand Byproduct Removal: Oxidized phosphine ligands can be greasy and difficult to separate.

    • Solution: The acidic wash described above is often effective, as the neutral or acidic ligand byproducts will remain in the organic layer while the basic product is extracted into the aqueous layer.

  • Chromatography Tailing: The basic nitrogen atoms in this compound can interact strongly with the acidic silica gel, causing significant tailing.

    • Solution: Add a small amount of a basic modifier to your chromatography eluent. A common choice is 0.5-2% triethylamine (NEt₃) or ammonia in methanol, which will compete for the active sites on the silica and lead to better peak shape.

Frequently Asked Questions (FAQs)

What is the best starting material: 2-chloronicotinamide or 2-bromonicotinamide?

While aryl bromides are generally more reactive than aryl chlorides in oxidative addition, modern Buchwald-Hartwig catalyst systems are highly effective for aryl chlorides.[4] Given that 2-chloronicotinamide is often more commercially available and cost-effective, it is an excellent starting point. If you are struggling with reactivity, switching to the bromo-analogue may increase reaction rates but could also increase the propensity for side reactions like homocoupling.[8]

How do I choose the optimal solvent and temperature?

Toluene and dioxane are the most common solvents for Buchwald-Hartwig aminations due to their high boiling points and ability to dissolve the various components. The optimal temperature is typically between 80-110 °C. It's crucial to find a balance: the temperature should be high enough to ensure a reasonable reaction rate but not so high that it promotes catalyst decomposition or side reactions. Start with a temperature around 90-100 °C and adjust as needed based on reaction monitoring (e.g., by TLC or LC-MS).

Can I use an excess of piperazine to drive the reaction to completion?

Yes, using piperazine in excess is a common strategy. However, since piperazine has two nucleophilic nitrogen atoms, using a large excess can sometimes lead to purification challenges. A molar ratio of 1.5 to 2.0 equivalents of piperazine relative to the 2-chloronicotinamide is a good starting point. This helps to favor the desired mono-arylation product and push the reaction equilibrium forward.

My product appears to be a salt (e.g., hydrochloride). How does this affect the reaction?

If your piperazine starting material is a salt (e.g., piperazine dihydrochloride), you must add additional equivalents of base to neutralize the salt and generate the free amine in situ. For every equivalent of piperazine dihydrochloride, you will need two additional equivalents of your reaction base (e.g., NaOtBu or Cs₂CO₃).

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

Reaction Scheme: Starting Materials: 2-Chloronicotinamide and Piperazine Product: this compound

Materials & Reagents:

Reagent M.W. Amount Moles Equivalents
2-Chloronicotinamide 156.56 1.0 g 6.39 mmol 1.0
Piperazine 86.14 1.10 g 12.77 mmol 2.0
Pd₂(dba)₃ 915.72 58 mg 0.064 mmol 0.01 (1 mol%)
Xantphos 578.68 111 mg 0.192 mmol 0.03 (3 mol%)
Sodium tert-butoxide 96.10 921 mg 9.58 mmol 1.5

| Anhydrous Toluene | - | 20 mL | - | - |

Step-by-Step Procedure:

  • Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinamide (1.0 g), piperazine (1.10 g), Xantphos (111 mg), and sodium tert-butoxide (921 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (58 mg) followed by anhydrous, degassed toluene (20 mL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove insoluble salts and the palladium catalyst.

    • Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

    • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient eluent system, such as 0-10% methanol in dichloromethane, with 1% triethylamine added to the mobile phase to prevent tailing.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Inputs / Outputs Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amide) Amine_Complex->Amido_Complex Deprotonation (Base) Salt Base-H+ X- Amine_Complex->Salt Amido_Complex->Pd0 Reductive Elimination Product Product (Ar-Piperazine) Amido_Complex->Product ArX Ar-Cl (2-Chloronicotinamide) ArX->OA_Complex Amine Piperazine Amine->Amine_Complex Base Base (NaOtBu) Base->Amine_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_inert Is the system fully inert? (Degassed solvent, Ar/N₂ atm) start->check_inert check_reagents Are reagents pure and dry? (Amine, Base, Solvent) check_inert->check_reagents Yes solution_inert Action: Re-run with rigorous inert techniques. check_inert->solution_inert No check_catalyst Is the catalyst system optimal? (Pd source, Ligand, Temp) check_reagents->check_catalyst Yes solution_reagents Action: Use fresh/purified reagents. Ensure base is not expired. check_reagents->solution_reagents No solution_catalyst Action: Screen different ligands (e.g., XPhos). Try a Pd(0) source. Vary temperature. check_catalyst->solution_catalyst No success Improved Yield solution_inert->success solution_reagents->success solution_catalyst->success

Caption: A workflow for troubleshooting low-yield reactions.

References

  • NBU-IR. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Maes, B., Loones, K. T. J., Lemiére, G., Dommisse, R., & Haemers, A. (2002). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine. Synlett, 2002(12), 2023-2026.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives.
  • PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines.
  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • American Chemical Society. (2022). Palladium-catalysed selective oxidative amination of olefins with basic amines.
  • National Institutes of Health. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • National Institutes of Health. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.

Sources

Technical Support Center: Optimization of 2-Piperazin-1-ylnicotinamide for Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of 2-piperazin-1-ylnicotinamide derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of improving the metabolic stability of this important chemical scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your optimization campaigns. The piperazine ring is a privileged scaffold in medicinal chemistry, found in over 100 FDA-approved drugs, prized for its ability to confer favorable physicochemical properties like aqueous solubility.[1][2][3] However, this same structure is frequently a site of metabolic instability, posing a significant hurdle in drug development.[4][5]

This guide will address common experimental challenges in a practical, question-and-answer format, provide detailed troubleshooting steps, and outline robust protocols to help you identify and mitigate metabolic liabilities effectively.

Part 1: Frequently Asked Questions - Understanding the Metabolic Landscape

This section addresses foundational questions regarding the metabolic pathways most likely to affect your compound.

Q1: What are the primary metabolic "hotspots" on the this compound core?

A1: The this compound scaffold presents several potential sites for metabolic transformation, primarily mediated by cytochrome P450 (CYP) enzymes.[5] Based on extensive data from similar piperazine-containing structures, we can predict the most probable sites of metabolic attack.

The key metabolic pathways for this scaffold include:

  • Piperazine Ring Oxidation: The carbon atoms of the piperazine ring, particularly those alpha to the nitrogen atoms, are susceptible to hydroxylation.[5][6]

  • N-Oxidation: The basic nitrogen atoms of the piperazine ring can be directly oxidized.[7]

  • Pyridine Ring Oxidation: The electron-rich nicotinamide ring can also undergo oxidation at various positions.

  • Ring Cleavage: More extensive metabolism can lead to the opening of the piperazine ring, a common liability for this heterocycle.[5][7]

Below is a diagram illustrating these potential metabolic hotspots.

cluster_0 This compound cluster_1 Potential Metabolic Hotspots molecule molecule M1 Piperazine C-H Oxidation M1->molecule Hydroxylation at C3', C5' M2 Pyridine Ring Oxidation M2->molecule Hydroxylation M3 Piperazine N-Oxidation M3->molecule Oxidation at N4' M4 Piperazine Ring Cleavage M4->molecule Degradation Pathway

Caption: Predicted metabolic hotspots on the this compound scaffold.

Q2: What is the difference between Phase I and Phase II metabolism, and which is more critical for my compound?

A2: Both phases are critical, but they serve different functions.

  • Phase I Metabolism: Involves the introduction or exposure of functional groups (e.g., -OH, -NH2) through oxidation, reduction, or hydrolysis.[8] For your compound, CYP-mediated oxidation of the piperazine and pyridine rings is the primary Phase I concern and the main driver of low metabolic stability.[5][7]

  • Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.[8] The secondary amine on the piperazine ring or a newly introduced hydroxyl group from Phase I can undergo N- or O-glucuronidation.[7]

Initially, you should focus on mitigating Phase I metabolism, as this is typically the rate-limiting step that determines the compound's intrinsic clearance. Blocking the "hotspots" of Phase I oxidation is the most common and effective optimization strategy.[9]

Part 2: Troubleshooting Guides - From Assay Failure to Actionable Insights

This section is dedicated to solving specific experimental problems you may encounter.

Issue 1: My compound has a very short half-life (<10 min) in my human liver microsome (HLM) stability assay. What are my immediate next steps?

A short half-life is a common starting point in lead optimization. It indicates rapid metabolism, but before redesigning the molecule, you must validate the result and identify the cause.

Step 1: Verify the Integrity of the Assay Before questioning the compound, question the experiment. A self-validating protocol includes essential controls.

Control ExperimentPurposeExpected OutcomeTroubleshooting if Failed
-NADPH Control To confirm metabolism is enzyme-dependent.Compound should be stable ( >90% remaining).If degradation occurs, suspect chemical instability in the buffer or non-CYP enzymatic degradation. Perform a buffer stability test.
+NADPH, No Microsomes To rule out cofactor-mediated chemical degradation.Compound should be stable.If degradation occurs, the compound is reacting with NADPH itself, which is rare but possible.
Positive Control To confirm the enzymatic activity of the microsomes.A standard compound (e.g., Verapamil, Testosterone) should be metabolized within the expected range.If the positive control is stable, the microsomes may be inactive. Use a fresh lot of microsomes.

Step 2: Pinpoint the Site of Metabolism with Metabolite Identification (MetID) Knowing that your compound is unstable is not enough; you must know where it is being metabolized. This is the most critical step to guide rational chemical modification.

  • Action: Perform a scaled-up microsomal incubation and analyze the sample by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • Objective: Search for the mass of the parent compound +16 Da (mono-oxidation), +32 Da (di-oxidation), or other expected metabolic transformations.

  • Interpretation: The fragmentation pattern (MS/MS) of the metabolite(s) will often reveal the site of modification. For example, if a fragment corresponding to the piperazine ring shifts by +16 Da while the nicotinamide fragment remains unchanged, you have confirmed oxidation on the piperazine moiety.

The following workflow illustrates this iterative optimization process.

G A Design & Synthesize This compound Analog B Assess Metabolic Stability (In Vitro Liver Microsomal Assay) A->B C Result: High Clearance? B->C D Metabolite Identification (LC-MS/MS) C->D  Yes G Advance Candidate (Low Clearance) C->G  No E Identify Metabolic Hotspot D->E F Redesign Molecule to Block Metabolism (e.g., Fluorination, Bioisostere) E->F F->A Iterative Cycle

Caption: The iterative workflow for optimizing metabolic stability.

Issue 2: I'm seeing poor HPLC peak shape (tailing) for my basic piperazine compounds.

This is a frequent analytical challenge caused by the interaction of the basic piperazine nitrogens with acidic silanol groups on standard silica-based C18 columns. This can compromise data quality and sensitivity.

Solutions:

  • Mobile Phase Modification: The most direct solution is to modify your mobile phase to suppress this secondary interaction.

    • Low pH: Add 0.1% formic acid or acetic acid to the mobile phase. This protonates the piperazine nitrogens, which then get repelled by any protonated silanols, improving peak shape.

    • High pH: Use a hybrid or pH-stable column and a high pH mobile phase (e.g., ammonium hydroxide at pH 10). At high pH, the silanol groups are deprotonated and less likely to interact with the neutral basic compound.

  • Use of Additives: Adding a small amount of a competing base, like 0.1% triethylamine (TEA), can saturate the active silanol sites, preventing your analyte from interacting with them.[10]

  • Column Choice: Modern columns with advanced end-capping or hybrid particle technology are specifically designed to minimize these interactions and provide excellent peak shape for basic compounds.

Part 3: Strategic Optimization & Key Protocols

Once you have identified the metabolic hotspot, the next step is rational molecular design.

Q3: My MetID results confirm oxidation on the piperazine ring. What are my best design strategies?

A3: You have two primary avenues: blocking metabolism at the identified site or replacing the entire scaffold with a more stable bioisostere.

Strategy 1: Blocking Metabolic Sites This involves making small, targeted modifications to the parent structure.

  • Steric Hindrance: Placing a small alkyl group (e.g., a methyl group) adjacent to the metabolic hotspot can sterically hinder the CYP enzyme from accessing the site.[6]

  • Electronic Modification: Introducing an electron-withdrawing group, such as fluorine, near the site of oxidation can lower the electron density of the C-H bond, making it less favorable for CYP-mediated hydrogen atom abstraction.[5][6] This is a very common and often successful strategy.

Strategy 2: Bioisosteric Replacement If blocking strategies fail or negatively impact potency, replacing the entire piperazine ring may be necessary. A bioisostere is a different functional group with similar physical and chemical properties that can maintain biological activity.[4]

BioisostereKey FeaturesImpact on Metabolic Stability
Piperidine Single basic nitrogen, generally more lipophilic.Can be more stable than piperazine, but still susceptible to C-oxidation and N-dealkylation.[5]
Morpholine Contains an oxygen atom, reducing nitrogen basicity.Generally more metabolically stable than piperidine due to the electron-withdrawing effect of oxygen.[5]
Diazaspiro[3.3]heptane Rigid, spirocyclic structure.Can significantly improve stability by altering the ring conformation and preventing optimal binding in the CYP active site.[4]
Homopiperazine Seven-membered ring analog.Often used to modulate potency and selectivity, but metabolic stability must be evaluated on a case-by-case basis.[1][11]

The choice of strategy depends on the specific site of metabolism identified in your MetID experiment.

G Start Metabolite ID Result Q1 Metabolism at Piperazine Ring Carbon? Start->Q1 Q2 Metabolism at Piperazine N4 Position? Q1->Q2 No S1 Strategy: Introduce gem-difluoro or steric bulk (e.g., methyl) on adjacent carbon Q1->S1 Yes S2 Strategy: Replace N-H with N-CH3, N-CF3, or other small, stable group Q2->S2 Yes S3 Strategy: Consider bioisosteric replacement (e.g., Morpholine, Diazaspiroalkane) Q2->S3 No / Unsuccessful

Caption: Decision tree for selecting an optimization strategy based on MetID results.

Part 4: Core Experimental Protocols

Reproducible and robust data is the foundation of any successful drug discovery program. Follow these detailed protocols closely.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test Compound Stock: 10 mM in DMSO

  • Human Liver Microsomes (HLM): 20 mg/mL stock

  • Phosphate Buffer: 100 mM, pH 7.4

  • NADPH Regenerating System (NRS) Solution A (e.g., Corning Gentest™)

  • NRS Solution B (e.g., Corning Gentest™)

  • Positive Control (e.g., 10 mM Verapamil in DMSO)

  • Acetonitrile with Internal Standard (e.g., 100 nM Tolbutamide) for quenching

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM. The final HLM concentration in the incubation should be 0.5 mg/mL.

  • Prepare Compound Plate: Serially dilute the 10 mM test compound stock to create an intermediate plate. The final concentration of the test compound in the incubation will be 1 µM. The final DMSO concentration must be ≤ 0.1%.

  • Initiate Pre-incubation: Add the HLM master mix to the compound plate. Mix and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Start Reaction: Initiate the metabolic reaction by adding pre-warmed NRS solutions (A and B). This is your T=0 time point. For the "-NADPH" control, add buffer instead of NRS.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard. This quenches the reaction.

  • Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the peak area ratio of the test compound to the internal standard.

Data Analysis:

  • Plot the natural log of the % remaining of the test compound versus time.

  • The slope of the linear regression line is the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (1 / [HLM protein concentration])

References

  • Dalvie, D., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.
  • Gaikwad, M. S., et al. (2014). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate.
  • Al-Majdoub, Z. M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • Driscoll, J. P., et al. (2010). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology.
  • Varghese, S., et al. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Analytical and Bioanalytical Chemistry.

Sources

Technical Support Center: Overcoming Poor Yield in Amidation of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the amidation of nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving optimal yields in their amidation reactions. Nicotinic acid and its derivatives are crucial building blocks in pharmaceuticals and other biologically active molecules.[1] However, their electronic nature can sometimes lead to sluggish reactions and the formation of unwanted side products.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you might encounter during your experiments. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and provide actionable solutions.

Troubleshooting Guide: Diagnosing and Resolving Low Amidation Yields

Low yields in the amidation of nicotinic acid derivatives can be frustrating. This section provides a systematic approach to identifying and resolving the root cause of the problem.

Issue 1: The Reaction is Sluggish or Stalls Completely

Q: I've combined my nicotinic acid derivative, amine, and coupling agent, but the reaction is not proceeding to completion, even after an extended period. What's going wrong?

A: A stalled reaction is often indicative of insufficient activation of the carboxylic acid or issues with the nucleophilicity of the amine.

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: The pyridine ring in nicotinic acid is electron-withdrawing, which can make the carboxyl group less reactive. Standard coupling agents may not be sufficient for efficient activation.

    • Solution 1: Stronger Coupling Reagents: Consider using more potent coupling reagents. While common carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used, phosphonium salts (e.g., PyBOP, HBTU) or uronium salts (e.g., HATU, HCTU) can be more effective for challenging substrates.[2][3] These reagents often lead to faster reaction times and higher yields.[2][3]

    • Solution 2: Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with your carbodiimide can significantly enhance the reaction rate.[4][5][6] These additives form highly reactive activated esters, which are more susceptible to nucleophilic attack by the amine.[4][5]

    • Solution 3: Conversion to Acid Chloride: For a more robust activation, convert the nicotinic acid derivative to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9] The resulting acid chloride is highly electrophilic and will readily react with the amine.[8] However, this is a two-step process and requires careful handling of the moisture-sensitive acid chloride.[8][10]

  • Low Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered amines can be poor nucleophiles, leading to slow reaction rates.

    • Solution: Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. However, be cautious, as excessive heat can lead to side reactions and racemization if chiral centers are present.

    • Solution: Use of a Non-nucleophilic Base: The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can deprotonate the amine, increasing its nucleophilicity.[8]

Issue 2: Formation of Significant Side Products

Q: My reaction is producing a complex mixture of products, and the desired amide is only a minor component. What are the likely side reactions and how can I suppress them?

A: The formation of side products is a common challenge in amidation reactions, particularly with sensitive substrates.

Potential Side Reactions & Mitigation Strategies:

  • N-Acylurea Formation: When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming your starting material.

    • Solution: Add HOBt or HOAt: As mentioned previously, these additives intercept the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and reacts more readily with the amine.[4][11][12]

  • Epimerization/Racemization: If your nicotinic acid derivative or amine contains a chiral center, the harsh reaction conditions or the use of certain coupling reagents can lead to a loss of stereochemical integrity.

    • Solution 1: Milder Coupling Reagents: Reagents like HATU and HCTU are known to minimize racemization.[2]

    • Solution 2: Controlled Temperature: Running the reaction at lower temperatures can help preserve the stereochemistry.

    • Solution 3: Choice of Base: Use of a sterically hindered base like DIPEA is often preferred over less hindered bases to minimize racemization.

  • Formation of Nicotinoyl Chloride Hydrochloride: When using thionyl chloride to form the acid chloride, the generated HCl can protonate the pyridine nitrogen, leading to the formation of the hydrochloride salt.[10][13] This can sometimes complicate the subsequent amidation step.

    • Solution: Use of a Base: The amidation reaction of the acid chloride is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl formed.[8]

Issue 3: Difficulty in Product Purification

Q: I've managed to form the desired amide, but I'm struggling to separate it from the unreacted starting materials and coupling agent byproducts. What are some effective purification strategies?

A: Purification can be challenging due to the similar polarities of the product and impurities.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup can remove many water-soluble impurities.

    • Acid Wash: A dilute acid wash (e.g., 1N HCl) will protonate and solubilize unreacted amines and basic byproducts.

    • Base Wash: A dilute base wash (e.g., 1N NaOH or saturated NaHCO₃) will deprotonate and solubilize unreacted nicotinic acid.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[14] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography is the method of choice. A carefully selected solvent system will allow for the separation of your desired amide from impurities.

  • Removal of Urea Byproducts: The urea byproduct from carbodiimide coupling agents (like DCU from DCC) can sometimes be difficult to remove.

    • Solution: Using EDC results in a water-soluble urea byproduct that can be easily removed during the aqueous workup.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best "all-around" coupling reagent for the amidation of nicotinic acid derivatives?

A1: While there is no single "best" reagent for all situations, a combination of EDC and HOBt is a robust and cost-effective starting point for many amidation reactions involving nicotinic acid derivatives.[5][12] For more challenging couplings, particularly with electron-poor amines or sterically hindered substrates, HATU is an excellent, albeit more expensive, choice due to its high reactivity and low propensity for racemization.[2]

Q2: Can I run my amidation reaction without a solvent?

A2: While some reactions can be performed neat (without solvent), particularly at elevated temperatures, it is generally recommended to use an appropriate aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (ACN). The solvent helps to dissolve the reactants, facilitate mixing, and control the reaction temperature.

Q3: My nicotinic acid derivative is poorly soluble. How can I improve its solubility for the reaction?

A3: Poor solubility can be a significant hurdle. Here are a few strategies:

  • Co-solvent System: Try a mixture of solvents. For example, adding a small amount of a more polar solvent like DMF or DMSO to a less polar solvent like DCM can improve solubility.

  • Sonication: Using an ultrasonic bath can help to dissolve stubborn starting materials.

  • Gentle Heating: As mentioned earlier, gentle heating can increase solubility and reaction rate.

Q4: How can I monitor the progress of my amidation reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q5: Are there any "green" or more environmentally friendly methods for amidation?

A5: Yes, the development of greener amidation methods is an active area of research. Some approaches include:

  • Catalytic Direct Amidation: These methods use a catalyst to directly couple the carboxylic acid and amine, often at elevated temperatures to drive off water, avoiding the need for stoichiometric activating agents.[15][16][17]

  • Enzymatic Amidation: Biocatalysts, such as lipases, can be used to form amide bonds under mild conditions.[18][19] This approach offers high selectivity and avoids the use of harsh reagents.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amidation
  • To a solution of the nicotinic acid derivative (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM, 0.1-0.5 M), add HOBt (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the amine (1.1 eq) followed by EDC·HCl (1.2 eq).

  • If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA (2.5 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Two-Step Amidation via Acid Chloride Formation

Step 1: Formation of Nicotinoyl Chloride

  • To a stirred suspension of the nicotinic acid derivative (1.0 eq) in an anhydrous solvent (e.g., toluene or DCM), add thionyl chloride (SOCl₂, 2-3 eq) dropwise at 0 °C.

  • A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[7]

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The crude nicotinoyl chloride is often used directly in the next step without further purification.[13]

Step 2: Amidation of Nicotinoyl Chloride

  • Dissolve the crude nicotinoyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the solution to 0 °C and add the amine (1.1 eq) followed by a tertiary amine base such as triethylamine (TEA, 2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Troubleshooting Workflow for Low Amidation Yield

Troubleshooting_Workflow Start Low Amidation Yield Check_Activation Is Carboxylic Acid Activation Sufficient? Start->Check_Activation Check_Amine Is the Amine Nucleophilic Enough? Check_Activation->Check_Amine Yes Solution_Activation Use Stronger Coupling Reagent (HATU, PyBOP) Add HOBt/HOAt Convert to Acid Chloride (SOCl₂) Check_Activation->Solution_Activation No Check_Side_Reactions Are Side Reactions Occurring? Check_Amine->Check_Side_Reactions Yes Solution_Amine Increase Reaction Temperature Add Non-Nucleophilic Base (DIPEA) Check_Amine->Solution_Amine No Optimize Optimize and Re-evaluate Check_Side_Reactions->Optimize No Solution_Side_Reactions Add HOBt to prevent N-acylurea formation Use milder conditions for chiral compounds Control temperature and base selection Check_Side_Reactions->Solution_Side_Reactions Yes Solution_Activation->Optimize Solution_Amine->Optimize Solution_Side_Reactions->Optimize

Caption: A logical workflow for troubleshooting low yields.

Mechanism of EDC/HOBt Mediated Amidation

EDC_HOBt_Mechanism Nicotinic_Acid Nicotinic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Nicotinic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt EDC_Urea EDC Urea Byproduct O_Acylisourea->EDC_Urea Side Reaction (N-Acylurea) HOBt HOBt HOBt->Active_Ester Amide_Product Amide Product (R-CONH-R') Active_Ester->Amide_Product + Amine HOBt_Regen HOBt (regenerated) Active_Ester->HOBt_Regen Amine Amine (R'-NH₂) Amine->Amide_Product

Caption: The catalytic cycle of EDC/HOBt amidation.

References

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
  • Process for the purification of nicotinic acid amide I.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
  • Optimized reaction conditions for amide bond formation in DNA-encoded combin
  • Preparation of nicotinic acid amide.
  • Condition optimization for the amidation reaction a.
  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. [Link]
  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
  • A plausible mechanism for the synthesis of an amide using I starting...
  • Synthesis of acid chlorides?
  • Optimization of reaction conditions for the preparation of amide 2 1a.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Amide synthesis by acyl
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
  • Amine to Amide (via Acid Chloride). Common Organic Chemistry. [Link]
  • On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids.
  • A fast, simple and efficient one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride. Royal Society of Chemistry. [Link]
  • A Sustainable Green Enzymatic Method for Amide Bond Form
  • Optimization of the reaction conditions of amide synthesis.
  • Amidation of carboxylic acids.
  • One-pot activation and amidation of carboxylic acids with acetylene.
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. [Link]
  • NICOTINIC ACID AMIDE.
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. PMC - NIH. [Link]
  • The Preparation of Nicotinyl Chloride. Journal of the American Chemical Society. [Link]
  • Synthesis of nicotinoyl chloride.
  • NICOTINIC ACID. Organic Syntheses Procedure. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • A Catalytic Green Process for the Production of Niacin. CHIMIA. [Link]
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them? Chemistry Stack Exchange. [Link]
  • Coupling agents for amidation.
  • 14.
  • Processes for producing highly pure nicotinamide.
  • (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.
  • Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC - PubMed Central. [Link]
  • Formation of Nicotinamide from Nicotinuric Acid by Peptidylglycine α-Amidating Monooxygenase (PAM): A Possible Alternative Route from Nicotinic Acid (Niacin) to NADP in Mammals. Journal of the American Chemical Society. [Link]
  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Ker
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv

Sources

Technical Support Center: Stability of 2-Piperazin-1-ylnicotinamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Piperazin-1-ylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Understanding and mitigating stability issues is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges associated with handling this molecule.

Understanding the Stability Profile of this compound

This compound incorporates two key structural motifs: a nicotinamide moiety and a piperazine ring. Both can be susceptible to degradation under common experimental conditions. The primary stability concerns for this compound in solution are hydrolysis, oxidation, and pH-dependent degradation.[1]

  • Hydrolysis: The amide linkage in the nicotinamide portion of the molecule can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of nicotinic acid and 1-(2-aminoethyl)piperazine. Studies on similar nicotinamide derivatives have shown that the N-glycosidic bond can be prone to cleavage in aqueous solutions.[2][3]

  • Oxidation: The piperazine ring, with its two secondary amine groups, is susceptible to oxidation.[1] This can be catalyzed by light, atmospheric oxygen, or the presence of metal ions.[4] Oxidative degradation can lead to the formation of various byproducts, potentially altering the compound's biological activity and leading to inconsistent experimental results.[1]

  • pH-Dependent Degradation: As a weak base due to the piperazine moiety, the stability of this compound is highly dependent on the pH of the solution.[1][5] The protonation state of the piperazine nitrogens can influence the molecule's susceptibility to both hydrolysis and oxidation. It is crucial to determine the optimal pH range for maximum stability.[1]

Visualizing Potential Degradation

parent This compound hydrolysis Hydrolysis Products (e.g., Nicotinic Acid + Piperazine derivative) parent->hydrolysis H₂O, H⁺ or OH⁻ oxidation Oxidation Products (e.g., N-oxides, ring-opened products) parent->oxidation O₂, light, metal ions cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_samples Dilute Stock into Buffers (~50 µg/mL) prep_stock->prep_samples prep_buffers Prepare Buffers (pH 3 to 10) prep_buffers->prep_samples t0_analysis T0 Analysis (HPLC) prep_samples->t0_analysis incubation Incubate Samples (40°C, dark) t0_analysis->incubation tx_analysis Time-Point Analysis (HPLC at 2, 4, 8, 24h) incubation->tx_analysis calc_remaining Calculate % Remaining tx_analysis->calc_remaining plot_data Plot % Remaining vs. Time calc_remaining->plot_data determine_k Determine Degradation Rate (k) plot_data->determine_k plot_k Plot log(k) vs. pH determine_k->plot_k find_optimal_ph Identify Optimal pH plot_k->find_optimal_ph

Sources

Technical Support Center: Refining Purification Protocols for 2-Piperazin-1-ylnicotinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 2-piperazin-1-ylnicotinamide analogs. As a class of compounds with significant therapeutic potential, achieving high purity is paramount for accurate biological evaluation and downstream applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of these heterocyclic molecules. The protocols and insights provided herein are grounded in established scientific principles and practical laboratory experience to ensure you can confidently navigate the complexities of your purification workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and issues that researchers often face when purifying this compound analogs.

Q1: My this compound analog is showing poor separation on a silica gel column. What are the likely causes and initial troubleshooting steps?

A1: Poor separation on silica gel is a frequent challenge with nitrogen-containing heterocycles like your analogs. The basicity of the piperazine and pyridine moieties can lead to strong interactions with the acidic silica surface, resulting in peak tailing, streaking, or even irreversible adsorption.[1]

Initial Troubleshooting Steps:

  • TLC Analysis: Before attempting column chromatography, always optimize your solvent system using Thin Layer Chromatography (TLC).[1] A good starting point for these analogs is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol).

  • Add a Basic Modifier: To mitigate the acidic nature of silica gel, add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (0.1-1%) or a solution of ammonia in methanol are common choices that can significantly improve peak shape and resolution.

  • Check for Column Overloading: Ensure you are not overloading the column. A general rule of thumb is to load 1-5% of crude material relative to the mass of the stationary phase.[1]

Q2: I'm observing an unexpected impurity in my final product's NMR spectrum. What are some common process-related impurities I should consider?

A2: Besides unreacted starting materials and by-products from the primary reaction, several other impurities can be introduced or formed during the synthesis and workup of nicotinamide derivatives.

Common Impurities to Investigate:

  • Nicotinic Acid (Impurity A): If your synthesis starts from nicotinic acid, incomplete amidation can leave this as a residual impurity.[2]

  • Positional Isomers: Depending on your synthetic route, you might form isomers such as picolinamide (Impurity C) or isonicotinamide (Impurity D).[3]

  • N-Oxides: The pyridine nitrogen is susceptible to oxidation, leading to the formation of nicotinamide N-oxide (Impurity E).[3]

  • Residual Solvents: Always check for residual solvents from your reaction and purification steps. A comprehensive list of common solvent chemical shifts in various deuterated solvents can be found in literature.[4]

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute is supersaturated or cools too quickly, or when impurities are present that inhibit crystal lattice formation.[1]

Solutions to Promote Crystallization:

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.[1]

  • Seeding: Introduce a tiny crystal of the pure compound to induce crystallization.[1][5]

  • Solvent System Modification: If the compound is too soluble, you may need to change the solvent system. Using a co-solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" or "antisolvent"), can be effective.[5][6] The antisolvent is slowly added to the solution of the compound in the good solvent.

Q4: How can I confirm the purity and identity of my final this compound analog?

A4: A combination of analytical techniques is essential to confirm the identity and purity of your compound.

Recommended Analytical Methods:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for both purity assessment and molecular weight confirmation.[7] The mass-to-charge ratio helps in identifying your target compound and any impurities.[7]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and can also reveal the presence of impurities.

  • HPLC (High-Performance Liquid Chromatography): HPLC with a suitable detector (e.g., UV) is the standard for quantitative purity analysis.[7]

  • FTIR (Fourier Transform Infrared Spectroscopy): FTIR can confirm the presence of key functional groups in your molecule.

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific and complex purification challenges.

Guide 1: Optimizing Column Chromatography for Basic Analogs

Problem: Significant peak tailing and poor recovery of your this compound analog during silica gel chromatography, even with a basic modifier.

Causality: The strong basicity of the piperazine moiety can lead to irreversible adsorption onto the acidic silica gel surface, even in the presence of a modifier. The pKa of the piperazine nitrogens can significantly influence their interaction with the stationary phase.

Workflow for Optimization:

Caption: Decision tree for optimizing chromatography.

Detailed Steps:

  • Increase Modifier Concentration: Gradually increase the concentration of triethylamine or ammonia in your mobile phase. Monitor the separation by TLC to find the optimal concentration that minimizes tailing without compromising resolution.

  • Switch Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.[1]

    • Reversed-Phase (C18) Chromatography: For highly polar or basic compounds, reversed-phase chromatography is often a superior choice.[1] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Alternative Purification Techniques:

    • Recrystallization: If your compound is a solid and a suitable solvent system can be found, recrystallization is a highly effective method for achieving high purity.[8][9]

    • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful option.

Guide 2: Addressing "Oiling Out" and Co-precipitation during Recrystallization

Problem: Your analog oils out during cooling, or crystallizes with significant impurity inclusion (co-precipitation).

Causality: "Oiling out" occurs when the solubility of the compound at a higher temperature exceeds its solubility at a lower temperature to such an extent that it separates as a liquid phase before it can form an ordered crystal lattice. Co-precipitation of impurities often happens when the impurities have similar solubility profiles to the target compound.

Protocol for Effective Recrystallization:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.[8]

  • Employ a Multi-Solvent System: This is particularly useful when a single solvent does not provide the desired solubility profile.[6]

    • Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble).

    • While hot, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (the saturation point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Charcoal Treatment for Colored Impurities: If your product is colored by impurities, you can add a small amount of activated charcoal to the hot solution, then filter the hot solution to remove the charcoal and the adsorbed impurities before allowing it to cool.

Data Presentation: Solvent Systems for Recrystallization

Solvent SystemCompound Polarity SuitabilityNotes
Ethanol/WaterPolar to moderately polarA common and effective system for many nitrogen-containing heterocycles.
Methanol/Diethyl EtherPolarGood for compounds that are highly soluble in methanol.
Acetone/HexaneModerately polar to non-polarUseful for less polar analogs.
Ethyl Acetate/HeptaneModerately polar to non-polarAnother good option for compounds with intermediate polarity.
Guide 3: Chiral Separation of Piperazine-Containing Analogs

Problem: Your this compound analog is a racemate, and you need to separate the enantiomers for stereospecific biological evaluation.

Causality: Enantiomers have identical physical properties in an achiral environment, making their separation challenging. Chiral separation techniques rely on creating a diastereomeric interaction with a chiral selector, which allows for differentiation.

Workflow for Chiral Separation Method Development:

Caption: Workflow for chiral separation.

Key Considerations for Chiral HPLC:

  • Chiral Stationary Phase (CSP) Selection: This is the most critical factor.[10] For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have shown broad applicability.[10]

  • Mobile Phase Optimization: The choice of mobile phase (e.g., hexane/isopropanol, or methanol/acetonitrile in reversed-phase) and additives can significantly impact the separation.

Alternative Technique: Chiral Capillary Electrophoresis (CE)

  • CE can be a powerful alternative for the chiral separation of cationic piperazine derivatives.[11]

  • Chiral selectors, such as sulfated β-cyclodextrin, are added to the background electrolyte to facilitate the separation of enantiomers.[11][12]

III. Purity Analysis and Characterization

Challenge: Accurately determining the purity of the final compound and identifying any remaining low-level impurities.

Comprehensive Analytical Approach:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can help in confirming the elemental composition of your target compound and any impurities.

  • Quantitative NMR (qNMR): By using an internal standard of known concentration, qNMR can provide a highly accurate measure of the absolute purity of your compound.

  • LC-MS/MS: For complex mixtures or trace impurity analysis, tandem mass spectrometry (LC-MS/MS) offers enhanced specificity and sensitivity.[7]

Data Presentation: Typical LC-MS Conditions for Purity Analysis

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for a wide range of polarities.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for positive ion mode ESI and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic eluent.
Gradient 5-95% B over 10 minutesTo elute compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CImproves peak shape and reproducibility.
Ionization Mode ESI PositivePiperazine and pyridine moieties are readily protonated.

IV. References

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]

  • ASTM International. (2005). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Google Patents. (n.d.). EP3419974B1 - Process for the separation of enantiomers of piperazine derivatives. Retrieved from

  • Veeprho. (n.d.). Nicotinamide EP Impurity A | CAS 59-67-6. Retrieved from [Link]

  • Unidentified Source. (n.d.). TROUBLESHOOTING GUIDE.

  • National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nicotinamide-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • PubMed. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pharmaffiliates Nicotinamide-impurities. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nicotinamide-impurities. Retrieved from [Link]

  • ACS Publications. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen | Bioconjugate Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen - PMC. Retrieved from [Link]

  • PubMed. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Retrieved from [Link]

  • YouTube. (2019). Chromatography Troubleshooting. Retrieved from [Link]

  • PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Retrieved from [Link]

Sources

Technical Support Center: Managing Reaction Intermediates in Multi-Step Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperazine synthesis. The piperazine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2][3] However, its symmetrical nature and the reactivity of its two nitrogen atoms present significant challenges in multi-step syntheses, particularly in controlling the formation and stability of intermediates.[4]

This guide provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common challenges encountered during piperazine synthesis.

Q1: How can I improve the yield of my desired mono-substituted piperazine and minimize the 1,4-di-substituted byproduct?

A: The formation of di-substituted byproduct is the most frequent challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[5][6] To improve mono-selectivity, consider these primary strategies:

  • Stoichiometry Control: Use a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile. This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule over the mono-substituted intermediate.[5][7]

  • Slow Addition: Add the alkylating or arylating agent slowly, preferably at a low temperature. This keeps the concentration of the electrophile low, reducing the rate of the second substitution.[5][7]

  • In-Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., acetic acid or HCl) forms a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing substitution to the free, non-protonated nitrogen.[6][8]

  • Protecting Groups: For the highest level of control, use a mono-protected piperazine, such as N-Boc-piperazine. This ensures only one nitrogen is available for reaction, after which the protecting group is removed. This multi-step approach often gives cleaner reactions and higher purity.[5][8]

Q2: My piperazine intermediate is proving difficult to purify. What are the most effective purification strategies?

A: The high polarity, basicity, and potential water solubility of piperazine derivatives can complicate purification.[9] Effective methods leverage these properties:

  • Acid-Base Extraction: This classic technique separates basic piperazine products from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The piperazine intermediate moves to the aqueous layer as its salt. The layers are separated, the aqueous layer is basified, and the purified product is re-extracted into an organic solvent.[5]

  • Crystallization as a Salt: Piperazine intermediates can often be selectively precipitated from a solution as a salt, leaving impurities behind. Two common methods are:

    • Diacetate Salt Formation: Dissolving the crude mixture in acetone and adding glacial acetic acid can precipitate the piperazine diacetate salt in high purity.[5][10]

    • Hexahydrate Formation: In aqueous solutions, adding a water-insoluble alcohol (like isooctanol) can cause the piperazine hexahydrate to precipitate.[9][11]

  • Chromatography: If the above methods fail, column chromatography is an option. However, the high polarity can cause streaking on silica gel. Consider using a more polar mobile phase (e.g., with methanol or ammonia) or alternative stationary phases.

Q3: What are the best analytical techniques for monitoring the progress of my piperazine synthesis and characterizing intermediates?

A: A multi-technique approach is most effective for monitoring these reactions:

  • Thin Layer Chromatography (TLC): The workhorse for rapid, qualitative reaction monitoring. Use a mobile phase that provides good separation between starting material, the mono-substituted product, and the di-substituted byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides fast, accurate mass information to confirm the identity of intermediates and byproducts in the reaction mixture. It is invaluable for tracking conversion and identifying unknowns.[12]

  • High-Performance Liquid Chromatography (HPLC-UV): For quantitative analysis of purity. Since many simple piperazine intermediates lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to achieve low detection limits with a UV detector.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile piperazine derivatives and for identifying impurities, including positional isomers which can be difficult to distinguish by MS alone.[14][15]

Q4: I'm concerned about the potential for N-nitrosamine impurities. How can I prevent their formation and detect them?

A: N-nitrosamines are carcinogenic impurities that can form from the reaction of secondary amines, like piperazine, with nitrosating agents (e.g., nitrites, NOx).[16] This is a critical concern in pharmaceutical development.

  • Prevention: The primary cause is the presence of residual nitrosating agents.

    • Scrutinize all reagents and solvents for nitrite contamination.

    • If using reagents like sodium nitrite or operating in an environment with NOx gases, ensure they are completely consumed or quenched.[17]

    • The reaction is often faster under acidic conditions but can occur at neutral or alkaline pH with certain nitrogen oxides (N2O3, N2O4).[18]

  • Mitigation: Nitrite scavengers, such as ascorbic acid or hydroquinone, can be added to the reaction mixture to destroy residual nitrosating agents.[17]

  • Detection: Highly sensitive analytical methods are required. LC-MS/MS is the standard for detecting and quantifying trace levels of N-nitrosamines.

Q5: How do I choose the right orthogonal protecting group strategy for a complex, unsymmetrically substituted piperazine?

A: Orthogonal protecting groups are essential for selectively functionalizing the N1 and N4 positions. The choice depends on the stability of your molecule to the required deprotection conditions.[4]

Protecting GroupAbbreviationDeprotection ConditionsStability
tert-ButoxycarbonylBocStrong acid (e.g., TFA, HCl)Stable to base and hydrogenolysis.[4]
BenzyloxycarbonylCbz (or Z)Catalytic Hydrogenolysis (H₂/Pd/C)Stable to acid and base.[4]
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine in DMF)Stable to acid and hydrogenolysis.[4]

Decision-Making Rationale:

  • If your molecule is sensitive to acid, avoid Boc.

  • If your molecule contains reducible functional groups (e.g., alkenes, alkynes, some benzyl ethers), avoid Cbz.

  • If your molecule is sensitive to base, avoid Fmoc.

A common and powerful orthogonal pair is Boc and Cbz, as one is removed by acid and the other by hydrogenation, conditions that do not affect each other.[4]

Section 2: In-Depth Troubleshooting Guides
Guide 1: Low Yield and Selectivity in N-Alkylation/N-Arylation

Scenario: Your reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct confirmed by LC-MS.

Causality: Once the first nitrogen atom is substituted, the second nitrogen remains a potent nucleophile. Under conditions of high temperature, prolonged reaction time, or high electrophile concentration, the formation of the di-substituted product is often thermodynamically and kinetically favorable.[7]

Troubleshooting Workflow:

G start Low Mono-substitution Yield (High Di-substitution) q1 Are you using a large excess (5-10 eq.) of piperazine? start->q1 s1 Increase piperazine to 5-10 equivalents. q1->s1 No q2 Is the electrophile added slowly and at low temperature? q1->q2 Yes s1->q2 s2 Add electrophile dropwise at 0 °C or below. q2->s2 No q3 Is purification difficult due to excess piperazine? q2->q3 Yes s2->q3 s3 Consider in-situ protonation or a protecting group strategy. q3->s3 Yes end Improved Mono-substitution q3->end No s3->end

Caption: Troubleshooting workflow for low mono-substitution yield.

Detailed Protocol: In-Situ Mono-Protonation for Selective N-Alkylation

This one-pot method avoids the need for a large excess of piperazine or a separate protection step.[8]

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve piperazine (2.0 eq.) in a suitable solvent (e.g., methanol).

  • Protonation: Slowly add a solution of piperazine dihydrochloride (1.0 eq.) to the free piperazine solution. This in-situ reaction forms piperazine monohydrochloride. Alternatively, dissolve free piperazine (1.0 eq) in a solvent like acetic acid to form the monoacetate salt.[8]

  • Reaction: To the resulting slurry, add your electrophile (e.g., alkyl halide, 1.0 eq.).

  • Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS until the starting electrophile is consumed.

  • Workup: Once complete, proceed with a standard aqueous workup and extraction. The mono-substituted product can then be purified.

Rationale: The protonated nitrogen of the piperazine-1-ium cation is no longer nucleophilic, effectively acting as a temporary, "traceless" protecting group and directing the reaction to the single available free nitrogen.[8]

Guide 2: Purification of Polar and Water-Soluble Intermediates

Scenario: Your N-substituted piperazine intermediate shows high solubility in water and streaks badly during silica gel chromatography, making purification by standard methods nearly impossible.

Causality: The two basic nitrogen atoms (pKa values around 5.3 and 9.7) make the piperazine core highly polar and prone to hydrogen bonding, leading to high water solubility and strong interactions with the acidic silanol groups on a standard silica gel stationary phase.[9]

Purification Strategy Decision Tree:

G start Crude Polar Piperazine Intermediate q1 Is the product a solid or can it be crystallized? start->q1 s1 Attempt Purification via Diacetate Salt Precipitation q1->s1 Yes q2 Is the product an oil or non-crystalline? q1->q2 No end Purified Intermediate s1->end s2 Use Acid-Base Extraction q2->s2 Yes s3 Proceed to Chromatography q2->s3 No s2->end s3->end

Caption: Decision tree for selecting a purification strategy.

Detailed Protocol: Purification via Piperazine Diacetate Salt Formation

This protocol is highly effective for purifying piperazine itself and many of its derivatives from non-basic, organic impurities.[10]

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C. The target concentration should be around 0.5 to 20 weight percent piperazine.[10]

  • Acidification: While stirring, slowly add glacial acetic acid. Use at least a stoichiometric amount (2 equivalents of acid per mole of piperazine) and up to 5 times the stoichiometric amount.[5][9]

  • Precipitation: The crystalline piperazine diacetate will begin to precipitate. To ensure complete precipitation, cool the mixture to a temperature between 10-30°C.[5][9]

  • Isolation: Separate the precipitated salt from the liquid by filtration.

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities.[5][9]

  • Drying: Dry the purified piperazine diacetate under vacuum.

  • (Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated by dissolving the diacetate salt in water, basifying the solution (e.g., with NaOH), and extracting the free base with an organic solvent.

Rationale: The diacetate salt of piperazine is often a highly crystalline solid with low solubility in organic solvents like acetone, whereas many common organic synthesis byproducts remain in solution. This difference in solubility allows for an efficient separation.[10]

Guide 3: Managing N-Nitrosamine Formation

Scenario: A regulatory filing or quality control check requires you to demonstrate control over N-nitrosopiperazine (MNPZ), a potential carcinogenic impurity.

Causality: Secondary amines like piperazine can react with nitrosating agents (formed from NOx or nitrite salts) to produce N-nitrosamines. This reaction is a significant concern in the pharmaceutical industry.[16] The formation can occur under a surprisingly wide range of pH conditions.[18]

Mechanism of N-Nitrosamine Formation:

G cluster_0 Nitrosating Agent Formation cluster_1 Nitrosation of Piperazine NaNO2 Sodium Nitrite (NaNO2) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 + H+ H+ Acid (H+) N2O3 Dinitrogen Trioxide (N2O3) (Active Nitrosating Agent) HNO2->N2O3 + HNO2 - H2O Piperazine Piperazine N2O3->Piperazine Reaction MNPZ N-Nitrosopiperazine (MNPZ) Piperazine->MNPZ Nucleophilic Attack

Caption: Simplified pathway for N-nitrosamine formation from nitrite.

Proactive Control Strategy:

  • Source Material Control: Qualify suppliers for key starting materials, reagents, and solvents to ensure they are free from nitrite and nitrate contamination.

  • Process Optimization: Design the synthetic step to avoid conditions that favor nitrosation.

    • If a nitrite-containing reagent is used (e.g., in a Sandmeyer reaction earlier in the synthesis), ensure it is used in stoichiometric amounts and that any excess is quenched immediately.

    • Use a nitrite scavenger. Add a small amount (e.g., 1-5 mol%) of ascorbic acid or α-tocopherol to the reaction mixture if there is a risk of nitrosating agent carryover.

  • Atmospheric Control: For late-stage synthesis steps, consider running reactions under an inert atmosphere (N₂ or Ar) to avoid exposure to atmospheric NOx, especially in industrial areas.

  • pH Control: While nitrosation is often associated with acidic pH, certain species like N₂O₄ can be potent nitrosating agents under neutral or alkaline conditions.[18] Therefore, pH control alone is not a complete solution.

  • Analytical Verification: Develop and validate a sensitive analytical method (e.g., LC-MS/MS or GC-MS) capable of detecting N-nitrosopiperazine at the parts-per-million (ppm) level or lower to verify the effectiveness of your control strategy.[13]

References
  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). Benchchem.
  • Technical Support Center: Large-Scale Piperazine Synthesis. (2025). Benchchem.
  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (2025). Benchchem.
  • Technical Support Center: Synthesis of Piperazine Deriv
  • Purification Process For Ranolazine Piperazine Intermedi
  • Nitrosamine Formation in CO2 Capture by Piperazine. (2014).
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • Rapid formation of N-nitrosamines from nitrogen oxides under neutral and alkaline conditions. (n.d.). PubMed.
  • Technical Support Center: Synthesis of Substituted Piperazines. (2025). Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
  • A Review on Analytical Methods for Piperazine Determin
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). Benchchem.
  • Endogenous formation of N-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment with piperazine citr
  • Recovery and purification of piperazine. (1969).
  • Purification of piperazine. (1959).
  • The chemistry of nitroso-compounds. Part 15. Formation of N-nitrosamines in solution from gaseous nitric oxide in the presence of iodine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Methods for the catalytic synthesis of piperazine. (2025).
  • The synthesis, analysis and characterisation of piperazine based drugs. (2015). Figshare.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture. (2025).
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • Reactions of Piperazines. (n.d.). Ambeed.com.
  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2025).
  • Piperazine. (n.d.). Wikipedia.
  • Opportunities and challenges for direct C-H functionaliz
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020).
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central.

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Technical Support Center: Improving HPLC Detection of 2-Piperazin-1-ylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Piperazin-1-ylnicotinamide. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this compound and facing challenges in achieving robust and reproducible HPLC results. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your analytical methods.

Section 1: Foundational Knowledge - Understanding the Analyte

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate its behavior within the HPLC system and are the root cause of many common chromatographic issues.

Q1: What are the key chemical properties of this compound that affect its HPLC analysis?

A1: this compound is a polar, basic molecule, and these two characteristics are the primary drivers of its chromatographic behavior.

  • Polarity: The molecule contains multiple nitrogen and oxygen atoms, including a nicotinamide moiety and a piperazine ring, which are capable of hydrogen bonding.[1] This makes the compound highly water-soluble and gives it a low calculated LogP value (XLogP3-AA: -0.5), confirming its hydrophilic nature.[2] In standard reversed-phase (RP-HPLC) chromatography, which uses a nonpolar stationary phase (like C18), highly polar compounds often exhibit poor retention and may elute at or near the solvent front (void volume).[3][4]

  • Basicity: The piperazine ring contains two secondary amine functional groups. These nitrogens are basic and can be easily protonated in acidic or neutral solutions.[1][5] A protonated, positively charged analyte can engage in undesirable secondary ionic interactions with the stationary phase, leading to significant peak tailing.[6]

Caption: Key functional groups of this compound.

Section 2: Troubleshooting Common Peak Shape Problems

Peak shape is a critical indicator of the quality of a chromatographic separation. Tailing, fronting, and splitting are common issues that can compromise resolution and integration accuracy.

Q2: My peak for this compound is tailing significantly on a C18 column. What's causing this and how do I fix it?

A2: Severe peak tailing for a basic compound like this is almost always caused by secondary interactions with the silica-based stationary phase.[6][7]

The Mechanism: Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface. At a mid-range pH (approx. 3-7), your basic analyte is protonated (positively charged), and some of these silanols are deprotonated (negatively charged, SiO-). This leads to strong ionic interactions that delay a portion of the analyte from eluting, resulting in a tailed peak.

Solutions (from most to least common):

  • Adjust Mobile Phase pH: This is the most effective solution.

    • High pH (e.g., pH 9-10): By raising the pH above the pKa of the piperazine nitrogens (pKa of piperazine is ~9.73), you neutralize the analyte.[5] A neutral molecule will not interact ionically with the silanols, dramatically improving peak shape. This is often the best approach. Use a pH-stable column.

    • Low pH (e.g., pH 2-3): By lowering the pH, you fully protonate your analyte but also suppress the ionization of the silanol groups. This minimizes the ionic interaction, though it may not eliminate it completely.[7]

  • Use a Modern, High-Purity Column: Modern "Type B" silica columns are much higher in purity and have better end-capping, meaning there are far fewer accessible silanol groups to cause tailing.[7]

  • Increase Buffer Strength: A higher concentration of buffer ions (e.g., 20-25 mM instead of 10 mM) can help to saturate the active sites on the stationary phase, reducing their availability to interact with your analyte.[6]

  • Consider a Different Stationary Phase: If pH adjustments are not sufficient, switch to a more inert column chemistry (see Section 3).

G Start Peak Tailing Observed? AdjustpH Adjust Mobile Phase pH (High pH > 9 or Low pH < 3) Start->AdjustpH Yes Resolved Problem Resolved Start->Resolved No CheckColumn Is Column Modern & High-Purity? AdjustpH->CheckColumn Some Improvement AdjustpH->Resolved Fixed IncreaseBuffer Increase Buffer Concentration (e.g., to 20-25 mM) CheckColumn->IncreaseBuffer No CheckColumn->Resolved Yes NewColumn Switch to New Column (e.g., pH stable C18, Polar-Embedded) IncreaseBuffer->NewColumn HILIC Consider HILIC for Enhanced Retention & Peak Shape NewColumn->HILIC HILIC->Resolved NotResolved Still Tailing

Caption: Troubleshooting workflow for peak tailing.

Q3: My peak is fronting or split. What are the likely causes?

A3: Peak fronting and splitting are typically related to column overload or solvent effects.

  • Column Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, and the peak shape is distorted.

    • Solution: Reduce the injection volume or dilute your sample (e.g., by a factor of 10) and re-inject. If the peak shape improves, you have confirmed overload.[8]

  • Sample Solvent Incompatibility: This is a very common cause. If your sample is dissolved in a solvent that is significantly stronger (more organic in RP-HPLC) than your mobile phase, the sample will not "focus" properly at the head of the column.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.

Q4: I am seeing no retention, and the peak appears at the solvent front. Why?

A4: This is a classic sign that your analyte is too polar for the current reversed-phase conditions.[3] The C18 stationary phase is too nonpolar to interact with and retain the hydrophilic this compound, so it travels with the mobile phase and elutes in the void volume.

  • Solution: You must increase the interaction between the analyte and the stationary phase. The best approach is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC) , which is designed specifically for retaining and separating very polar compounds.[3] (See Section 3 for more on HILIC).

Section 3: Optimizing Mobile Phase and Column Selection

The choice of mobile phase and column is the foundation of your HPLC method. For a challenging compound like this compound, these choices are paramount.

Q5: What are the best buffers to use, especially if I need LC-MS compatibility?

A5: Buffer selection is critical for controlling pH and ensuring reproducibility. For LC-MS applications, the buffer must be volatile to avoid fouling the mass spectrometer source.

  • For LC-MS: Use volatile buffers. Ammonium formate and ammonium acetate are excellent choices for controlling pH in the acidic-to-neutral range, while ammonium bicarbonate is effective at higher pH.[9][10][11]

  • For UV Detection Only: Non-volatile buffers like phosphate can be used. Phosphate is an excellent buffer across a wide pH range (pKa1 ~2.1, pKa2 ~7.2).[12][13] However, phosphate buffers can precipitate in high concentrations of organic solvent, so care must be taken during gradient elution.[6]

Data Presentation: Recommended Buffers for HPLC and LC-MS

Buffer SystemUseful pH RangeVolatile (MS-Compatible)?UV Cutoff (nm)Notes
Formic Acid / Ammonium Formate2.8 - 4.8Yes~210Excellent choice for low pH LC-MS.[9]
Acetic Acid / Ammonium Acetate3.8 - 5.8Yes~205Common for mid-range pH in LC-MS.[9][10]
Phosphoric Acid / Phosphate Salts1.1 - 3.1 & 6.2 - 8.2No~200Very versatile for UV-only methods.[12]
Ammonium Bicarbonate8.8 - 9.8 (approx.)Yes~200Good choice for high pH LC-MS methods.[9]

Table data synthesized from multiple sources.[9][12][13]

Q6: A standard C18 column isn't working well. What are my other column options?

A6: If a standard C18 column is giving you poor retention or peak shape, consider these alternatives:

  • HILIC Columns: This is the preferred technique for highly polar compounds.[3]

    • Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, zwitterionic, or diol) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile). A water-enriched layer forms on the surface of the stationary phase. Polar analytes partition into this water layer and are retained. Elution is achieved by increasing the aqueous content (the strong solvent).[3]

    • Advantages: Excellent retention for polar compounds, improved sensitivity in MS due to the high organic content which aids desolvation.[3]

  • Polar-Embedded/Polar-Endcapped RP Columns: These columns have a polar group embedded within the alkyl chain or at the end of it.

    • Advantages: They are more stable in highly aqueous mobile phases (preventing "phase collapse") and can offer different selectivity for polar analytes compared to standard C18 columns.[7]

G cluster_RP Reversed-Phase (RP-HPLC) cluster_HILIC Hydrophilic Interaction (HILIC) RP Nonpolar Stationary Phase (C18) Polar Mobile Phase (Water/ACN) RP_Analyte Polar Analyte (Poor Retention) RP_Analyte->RP:f0 Weak Interaction HILIC Polar Stationary Phase (Silica) Nonpolar Mobile Phase (ACN/Water) HILIC_Analyte Polar Analyte (Good Retention) WaterLayer Immobilized Water Layer HILIC_Analyte->WaterLayer Partitions into WaterLayer->HILIC:f0 Adsorbed on

Caption: Comparison of RP-HPLC and HILIC retention mechanisms.

Section 4: General HPLC Best Practices & System Health

Even with an optimized method, system-level problems can arise. Here are answers to common questions about system performance.

Q7: My baseline is noisy or drifting. How can I improve it?

A7: Baseline issues can mask small peaks and affect integration. Common causes include:

  • Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents.[14] Always filter and degas your mobile phases to remove particulates and dissolved air.[14][15] Contamination, especially in gradient runs, can cause a drifting baseline or ghost peaks.

  • Detector: A failing detector lamp can cause significant noise.[15] The flow cell may also be contaminated or contain an air bubble.[14][15] Flush the system with a strong solvent like isopropanol to clean the cell.

  • System Leaks: A small leak in a fitting can introduce air and cause pressure fluctuations, leading to a noisy baseline.[15][16]

Q8: My retention times are not reproducible. What should I check?

A8: Drifting retention times are a serious issue that undermines method reliability.

  • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run.[15] This is especially critical in HILIC, which can require longer equilibration times than reversed-phase. For gradient methods, ensure the column is re-equilibrated to initial conditions for an adequate amount of time between injections.

  • Mobile Phase Composition: Inaccurately prepared mobile phase is a primary cause of retention time shifts.[15] Always use graduated cylinders for accurate measurements and ensure components are fully mixed. If using online mixing, check that the pump's proportioning valves are working correctly.[6]

  • Temperature Control: Column temperature significantly affects retention. Use a thermostatted column compartment to maintain a consistent temperature.[15][17]

  • Pump and Flow Rate: Worn pump seals or faulty check valves can lead to an inconsistent flow rate, which directly impacts retention times.[14][16]

Section 5: Experimental Protocols

The following are starting-point protocols. They should be further optimized for your specific instrument and application.

Experimental Protocol 1: High pH Reversed-Phase Method for Improved Peak Shape

This protocol is designed to neutralize the basic analyte, minimizing silanol interactions and producing a symmetrical peak.

  • Column Selection: Use a column specifically designed for high pH stability (e.g., a hybrid-silica C18 or a polymerically-bonded C18).

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare a 10 mM ammonium bicarbonate solution in HPLC-grade water. Adjust the pH to 10.0 with ammonium hydroxide. Filter through a 0.22 µm membrane.

    • Solvent B (Organic): HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • UV Detection: As appropriate for the analyte (e.g., 265 nm).

    • Gradient Program (Scouting):

      • 0.0 min: 5% B

      • 15.0 min: 70% B

      • 16.0 min: 95% B

      • 18.0 min: 95% B

      • 18.1 min: 5% B

      • 25.0 min: 5% B (Re-equilibration)

  • Sample Preparation: Dissolve the sample in a mixture of 95% Water / 5% Acetonitrile to match the initial mobile phase conditions.

Experimental Protocol 2: HILIC Method for Enhanced Retention

This protocol is for situations where the analyte is unretained by reversed-phase chromatography.

  • Column Selection: Use a HILIC column (e.g., bare silica, amide, or zwitterionic phase).

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare a 10 mM ammonium formate solution in HPLC-grade water. Adjust the pH to 3.2 with formic acid.

    • Solvent B (Organic): HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL (use a small injection volume in HILIC).

    • Gradient Program (Scouting):

      • 0.0 min: 95% B

      • 15.0 min: 50% B

      • 16.0 min: 50% B

      • 16.1 min: 95% B

      • 25.0 min: 95% B (Re-equilibration is critical)

  • Sample Preparation: Dissolve the sample in a solvent with high organic content, ideally 95% Acetonitrile / 5% Water, to ensure good peak shape.

References
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
  • MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]
  • Waters Corporation. (n.d.).
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. [Link]
  • LCGC International. (2018). Buffers for LC and LC-MS. [Link]
  • Persee Analytics, Inc. (2024).
  • LCGC International. (2018).
  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]
  • Phenomenex. (n.d.).
  • ResearchGate. (2023). How to fix peak shape in hplc?. [Link]
  • PubChem. (n.d.). 2-(Piperazin-1-yl)pyridine-3-carboxamide. [Link]
  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • ResearchGate. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
  • UNODC. (n.d.).
  • NTU Journal of Pure Sciences. (2022).

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Technical Support Center: Troubleshooting Low Bioactivity of 2-Piperazin-1-ylnicotinamide in Initial Screens

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers investigating novel bioactive compounds. This guide provides a structured troubleshooting framework for scientists and drug development professionals who have encountered unexpectedly low or no bioactivity during the initial screening of 2-Piperazin-1-ylnicotinamide and its analogs.

The this compound scaffold is a promising starting point for drug discovery, combining the well-established piperazine moiety, known to enhance aqueous solubility and modulate pharmacokinetic properties, with the biologically significant nicotinamide core.[1][2] However, the journey from a promising chemical structure to a validated biological hit is fraught with potential pitfalls. Low initial activity is not necessarily a lack of biological potential but is often a symptom of correctable experimental factors.

This document is designed to guide you through a logical, evidence-based process of elimination to identify the root cause of low bioactivity, ensuring that promising compounds are not prematurely discarded.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Checks — Is the Compound the Problem?

This section addresses the most common and fundamental sources of poor compound performance: its physical and chemical integrity in the context of your assay.

Q1: My this compound shows weak or no activity in my primary screen. What is the first thing I should do?

A1: Before questioning the biological hypothesis, you must first validate your tool. The most robust approach is to systematically de-risk the compound and the experimental setup. We recommend a tiered approach that begins with the compound itself before moving to assay-specific and biological factors.

This entire workflow can be visualized as a decision-making process:

Troubleshooting_Workflow cluster_compound Tier 1: Compound Integrity cluster_assay Tier 2: Assay Performance cluster_biology Tier 3: Biological Hypothesis start Start: Low/No Bioactivity Observed purity Verify Purity & Identity (LC-MS / HPLC) start->purity solubility Assess Solubility & Stability (See Q2-Q4) decision1 Is Compound Soluble, Stable, and Pure? solubility->decision1 purity->solubility interference Check for Assay Interference (See Q5-Q6) variability Analyze Assay Variability (See Q7) interference->variability decision2 Is Assay Robust & Free of Interference? variability->decision2 context Evaluate Biological Context (Permeability, Metabolism) (See Q8) hypothesis Re-evaluate Target & Mechanism (See Q9) context->hypothesis decision3 Is Biological Model Appropriate? hypothesis->decision3 decision1->interference Yes end_fail Conclusion: Compound is likely inactive in this context. Consider analogs. decision1->end_fail No (Address issue & re-test) decision2->context Yes decision2->end_fail No (Address issue & re-test) decision3->end_fail No end_success Proceed to Hit Validation: - Dose-Response - Orthogonal Assays - SAR Studies decision3->end_success Yes

Caption: Systematic workflow for troubleshooting low bioactivity.

Start with Tier 1 : Confirm the purity, solubility, and stability of your compound batch.[3] An impure or degraded compound, or one that has precipitated out of solution, cannot be expected to yield reliable data.

Q2: How should I properly prepare my this compound stock solution and dilute it for screening to avoid solubility issues?

A2: This is one of the most critical steps, as poor solubility is a primary cause of artificially low bioactivity.[4] The piperazine moiety is generally included to improve aqueous solubility, but the overall molecule's properties dictate its behavior.[1][5]

Core Protocol: Stock Solution Preparation & Dilution

  • Solvent Selection: For initial screening, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Dissolution: Ensure the compound is fully dissolved. Vortex thoroughly. If particulates remain, brief sonication in a water bath can be effective.[6] Always visually inspect for clarity before use.

  • Dilution into Aqueous Media: This is where precipitation often occurs. The final DMSO concentration in your assay should be minimized, typically ≤0.5%, as higher concentrations can be toxic to cells or affect enzyme activity.[7]

    • Pre-warm the Assay Medium: Pre-warming your cell culture medium or assay buffer to the experimental temperature (e.g., 37°C) can help maintain solubility upon dilution.[6]

    • Add Stock to Medium (Not Vice Versa): Add the small volume of DMSO stock to the larger volume of aqueous medium while vortexing or swirling gently. This promotes rapid dispersal and reduces the chance of localized over-concentration and precipitation.[6]

    • Intermediate Dilution: For very high final concentrations, consider a serial dilution step in a medium containing a higher, but still tolerated, percentage of DMSO before the final dilution into the assay plate.

Q3: I followed the dilution protocol, but I still suspect my compound is precipitating in the assay plate. How can I confirm this and what are my options?

A3: Visual confirmation of precipitation can be difficult in microtiter plates. If you suspect precipitation, it is crucial to investigate further as this will lead to an underestimation of the compound's true potency.

Observation Potential Cause Recommended Action & Troubleshooting
Cloudiness/Precipitate in Media Exceeding kinetic solubility limit.1. Lower the Concentration: Your highest screening concentration may be too high. Run a dose-response curve starting from a lower concentration.[8] 2. Visual Confirmation: Prepare the final dilution in a clear tube and visually inspect for precipitation against a dark background. Centrifuge the tube; a pellet confirms precipitation. 3. Light Scattering Measurement: Use a plate reader capable of nephelometry to quantitatively assess turbidity across your dilution series.
Inconsistent Results / Poor Dose-Response Partial or time-dependent precipitation.1. Use Co-solvents: If tolerated by your assay, small amounts of co-solvents like ethanol, propylene glycol, or PEG-400 can improve solubility.[7] Always validate the co-solvent's effect on the assay in a vehicle control. 2. pH Adjustment: For ionizable compounds like those containing a piperazine ring, solubility can be pH-dependent.[7] Test if adjusting the buffer pH (within assay tolerance) improves solubility. 3. Formulation with Cyclodextrins: For persistent issues, complexation with cyclodextrins can form inclusion complexes that dramatically increase aqueous solubility.[6][9] This is an advanced technique requiring optimization for your specific compound.

Q4: Could my compound be degrading in the assay buffer during the incubation period? How do I perform a basic stability check?

A4: Yes, compound stability is a critical parameter.[] Many compounds are sensitive to hydrolysis, oxidation, or light exposure, especially during long incubations at 37°C.[11][12] A simple stability check can save significant resources.

Protocol: Basic Assay Stability Assessment

  • Sample Preparation: Prepare your this compound at its final screening concentration in the complete assay buffer (including all components: media, serum, additives, etc.).

  • Incubation: Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO2) for the same duration as your experiment. Also, prepare a control sample and immediately freeze it at -80°C (T=0).

  • Analysis: After the incubation period, analyze both the T=0 sample and the incubated sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Interpretation: Compare the peak area of the parent compound in the incubated sample to the T=0 sample. A significant decrease (>10-15%) in the parent peak suggests compound degradation. If new peaks appear, it indicates the formation of degradation products. This is a crucial part of developing a stability-indicating method.[13]

Section 2: Assay-Specific Issues — Is the Measurement the Problem?

If you have confirmed your compound is soluble and stable, the next step is to investigate if it is interfering with the assay technology itself.[14][15]

Q5: How can I determine if my compound is an "assay interference compound" that creates a false negative or positive signal?

A5: Assay interference is a common phenomenon where a compound affects the readout technology rather than the biological target.[16][17] This can manifest in several ways, masking true activity or creating a false signal.

Assay_Interference cluster_mechanisms Mechanisms of Assay Interference cluster_readout Impact on Assay Readout parent Test Compound (this compound) agg Colloidal Aggregation (Non-specific inhibition) parent->agg react Chemical Reactivity (Modifies assay components) parent->react signal Signal Interference (Fluorescence/Luminescence/Color) parent->signal readout Assay Signal (e.g., Luciferase, FP, FRET) agg->readout Inhibits enzyme react->readout Destroys substrate/enzyme signal->readout Quenches or adds signal

Caption: Common mechanisms of small molecule assay interference.

Protocol: General Counter-Screen for Interference

The principle of a counter-screen is to determine if your compound affects the assay's signal-generating components in the absence of the biological target or after the biological reaction is complete.[18]

  • For Biochemical/Enzyme Assays (e.g., Luciferase-based):

    • Run the enzymatic reaction to its endpoint without any inhibitors to generate the maximum signal.

    • Add your this compound at the screening concentration to these wells.

    • Immediately read the plate.

    • Interpretation: If the signal decreases, your compound is likely an inhibitor of the detection system (e.g., luciferase enzyme). If the signal increases, it may be fluorescent or a luciferase activator.

  • For Fluorescence-Based Assays (e.g., Fluorescence Polarization, FRET):

    • Set up wells containing only the assay buffer and the fluorescent probe/reagents.

    • Add your compound at the screening concentration.

    • Read the fluorescence at the appropriate wavelengths.

    • Interpretation: Any significant change in fluorescence compared to the vehicle control indicates intrinsic fluorescence or quenching properties of your compound.[17]

Q6: I've heard about PAINS (Pan-Assay Interference Compounds). Could this compound contain a problematic substructure?

A6: PAINS are chemical structures that are known to frequently appear as hits in many different high-throughput screens due to non-specific activity or assay interference.[18] While it is wise to be cautious of these, a PAINS flag is not a definitive reason to discard a compound, but rather a strong signal that more rigorous validation is required.

  • Action: Use computational tools or online servers (e.g., ZINC, SwissADME) to check if the this compound scaffold matches any known PAINS filters.

  • Interpretation: If a flag is raised, it elevates the importance of performing the orthogonal and counter-screen assays described in this guide to prove the observed activity is specific and on-target.

Q7: My results are highly variable between replicate wells and between experiments. What are the likely causes?

A7: High variability can mask a real, albeit modest, biological effect. Addressing variability is key to improving assay sensitivity and reproducibility.[3]

Observation Potential Cause Recommended Action
High Standard Deviation within a Plate Inconsistent cell seeding; Pipetting errors; "Edge effects" due to evaporation.1. Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. 2. Pipetting: Calibrate pipettes regularly. For viscous solutions, consider reverse pipetting. 3. Edge Effects: Avoid using the outermost wells of the plate for data, or fill them with sterile PBS/media to create a humidity barrier.
Poor Reproducibility Between Experiments Variation in cell passage number; Different lots of reagents (serum, media); Reagent degradation.1. Cells: Use cells within a consistent, narrow passage number range for all related experiments. 2. Reagents: Qualify new lots of serum or critical reagents before use in large screens. 3. Aliquoting: Aliquot and store reagents at recommended temperatures. Avoid repeated freeze-thaw cycles of sensitive proteins or probes.[3]
Section 3: Biological Context — Is the Hypothesis the Problem?

If the compound is chemically sound and the assay is robust, it is time to consider the biological model and underlying mechanism.

Q8: My compound is soluble, stable, and non-interfering, but still shows no activity in my cell-based assay. What should I consider next?

A8: In a cell-based context, several additional layers of complexity exist between the compound in the media and its intended target.

  • Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach an intracellular target. While the piperazine moiety can facilitate membrane permeability, this is not guaranteed.[1] Consider running the assay with permeabilized cells (if feasible) to see if activity appears.

  • Metabolic Inactivation: Cells may be rapidly metabolizing your compound into an inactive form. You can investigate this by co-incubating the compound with liver microsomes (a common in vitro model for metabolism) and analyzing for the disappearance of the parent compound over time.

  • Target Expression & Relevance: Confirm that your chosen cell line expresses the biological target at a sufficient level. Also, ensure the target is relevant and engaged in a critical pathway within that specific cellular context.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be tested using assays with known efflux pump inhibitors.

Q9: I'm rethinking my biological hypothesis. What are the plausible mechanisms of action for a nicotinamide-based compound that could guide new experiments?

A9: The nicotinamide core of your compound is a critical clue. Nicotinamide is a central molecule in cellular metabolism, primarily as a precursor to nicotinamide adenine dinucleotide (NAD+).[19] Altering NAD+ levels or interacting with NAD+-dependent enzymes is a plausible mechanism.

NAD_Pathway cluster_pathway Potential Cellular Interactions compound This compound (Nicotinamide Analog) nampt NAMPT compound->nampt Substrate? parp PARPs (DNA Repair) compound->parp Direct Inhibition? sirt Sirtuins (Deacetylation) compound->sirt Direct Inhibition? nmnat NMNAT nampt->nmnat nad NAD+ Pool nmnat->nad nad->parp Cofactor nad->sirt Cofactor

Caption: Potential biological pathways affected by nicotinamide analogs.

Potential Mechanisms to Investigate:

  • NAD+ Salvage Pathway Substrate: The compound could be processed by enzymes like NAMPT and NMNAT into an "unnatural" NAD analog.[20] This new molecule could then inhibit other NAD+-dependent enzymes, such as IMPDH, which is involved in nucleotide biosynthesis.[20]

  • Direct Enzyme Inhibition: High doses of nicotinamide itself are known to inhibit Poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair.[19][21] Your compound could be a more potent and specific inhibitor of PARPs or Sirtuins (a class of NAD+-dependent deacetylases).

  • Modulation of NAD+ Levels: By competing with endogenous nicotinamide, your compound might alter the cellular NAD+ pool, which would have widespread downstream effects on energy metabolism and signaling.[19]

To explore these, consider assays that directly measure PARP or Sirtuin activity, or quantify cellular NAD+ levels in response to compound treatment.

References
  • Tan, L., Hirte, S., Palmacci, V., Stork, C., & Kirchmair, J. (n.d.). Tackling assay interference associated with small molecules. u:cris-Portal.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Compound Solubility for In Vitro Assays.
  • BenchChem. (n.d.). Technical Support Center: Improving Compound Solubility for In Vitro Experiments.
  • Vulcanchem. (n.d.). 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide.
  • Tan, L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339.
  • Clinical Research News. (2022, May 18). Four Well-Established Strategies Used in Hit Identification.
  • Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Rohe, A., et al. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate.
  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results for Novel Bioactive Compounds.
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.
  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy.
  • PharmaState Academy. (n.d.). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS 1.
  • BOC Sciences. (n.d.). Drug Stability Analysis.
  • Pharmaceutical Technology. (2020, March 2). Stability Testing: The Crucial Development Step.
  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Medicinal Chemistry, 6(3), 125-133.
  • Hwang, E. S., & Song, S. B. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Journal of Medicinal Food, 23(5), 447-455.
  • Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 332-343.
  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Chemical Knowledge Hub.
  • Wikipedia. (n.d.). Bradford protein assay.
  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26(8), 933-940.
  • Ansary, R. H., et al. (2018). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. International Journal of Nanomedicine, 13, 4529-4540.
  • Hwang, E. S., & Song, S. B. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Journal of medicinal food, 23(5), 447–455.
  • ChemicalBook. (n.d.). This compound CAS#: 87394-64-7.
  • Wiergowski, M., et al. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International journal of molecular sciences, 21(23), 9037.
  • Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • American Chemical Society. (n.d.). Molecular Pharmaceutics Vol. 23 No. 1. ACS Publications.
  • Beilstein-Institut. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • PubChem. (n.d.). 2-(Piperazin-1-yl)pyridine-3-carboxamide.
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Technical Support Center: Strategies for Scaling Up 2-Piperazin-1-ylnicotinamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Piperazin-1-ylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and ensure robust, scalable production.

Overview of the Primary Synthetic Pathway

The most common and industrially viable route to this compound is the direct nucleophilic aromatic substitution (SNAr) of a 2-halonicotinamide precursor with piperazine. This reaction is favored due to the electron-deficient nature of the pyridine ring, which is further activated by the chloro-substituent at the 2-position, making it susceptible to nucleophilic attack.[1][2]

Below is a workflow diagram illustrating this primary synthetic route.

SM1 2-Chloronicotinamide Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction SM2 Piperazine SM2->Reaction Workup Aqueous Work-up (Quench & Extraction) Reaction->Workup Solvent, Base, Heat Byproduct Piperazine Dihydrochloride (Byproduct) Reaction:e->Byproduct:w Purification Purification (Crystallization / Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Primary synthesis workflow for this compound via SNAr.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and scale-up of this compound in a practical, question-and-answer format.

Category 1: Reaction Kinetics & Conversion

Q: My SNAr reaction between 2-chloronicotinamide and piperazine is extremely slow or shows no conversion. What are the primary causes?

A: Sluggish or stalled SNAr reactions on pyridine rings are common and typically stem from three areas: insufficient activation, nucleophile issues, or suboptimal reaction conditions.

  • Insufficient Thermal Energy: Unlike SN2 reactions, SNAr involves the temporary disruption of aromaticity to form a Meisenheimer complex intermediate.[2][3] This step has a significant activation energy barrier.

    • Troubleshooting: Increase the reaction temperature. Many SNAr reactions require heating, often to reflux, to proceed at a reasonable rate.[3] Monitor for thermal decomposition of your starting materials or product if pushing the temperature above 100-120°C.

  • Piperazine Stoichiometry and Form: Piperazine has two nucleophilic secondary amines. Using an insufficient excess can lead to the formation of a significant amount of the undesired bis-substituted byproduct (1,4-di(nicotinamide)piperazine). Furthermore, the reaction generates one equivalent of HCl, which will protonate and deactivate one equivalent of piperazine.

    • Troubleshooting:

      • Use Excess Piperazine: Employ a significant excess of piperazine (typically 3-5 equivalents) to act as both the nucleophile and the acid scavenger. This ensures a sufficient concentration of free-base piperazine is available to react.

      • Add an External Base: A more controlled approach, especially for scale-up, is to use a slight excess of piperazine (e.g., 1.2-1.5 equivalents) along with an external inorganic base like K₂CO₃ or an organic base like triethylamine (TEA) to neutralize the HCl byproduct. This preserves the nucleophilicity of the piperazine.

  • Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Polar aprotic solvents are generally preferred as they can solvate the charged Meisenheimer intermediate.

    • Troubleshooting: If you are using a non-polar solvent like toluene, consider switching to a polar aprotic solvent such as DMF, DMSO, or NMP. Be aware that higher boiling point solvents like DMSO can complicate product isolation.[4]

Q: I'm seeing significant amounts of unreacted 2-chloronicotinamide even after extended reaction times. How do I drive the reaction to completion?

A: This points to an equilibrium issue or deactivation pathway. Assuming temperature and solvent are optimized, the most likely culprit is the deactivation of your nucleophile.

  • The Problem of HCl: As mentioned, the generated HCl reacts with the basic piperazine to form piperazine hydrochloride salts. If you do not have a sufficient excess of piperazine or an external base, the concentration of the active, free-base nucleophile will plummet as the reaction proceeds, causing it to stall.

  • Scale-Up Insight: This issue is magnified during scale-up. Poor mixing in a large reactor can create localized "hot spots" of HCl concentration, deactivating piperazine in that region and leading to an overall incomplete reaction.

Troubleshooting Workflow for Low Conversion

Start Low Conversion of 2-Chloronicotinamide CheckTemp Is Reaction Temperature Sufficiently High? (e.g., >80°C) Start->CheckTemp CheckBase Is there an adequate base present? (Excess Piperazine or External Base) CheckTemp->CheckBase Yes IncreaseTemp Action: Increase Temperature and monitor. CheckTemp->IncreaseTemp No CheckSolvent Is a Polar Aprotic Solvent Being Used? (DMF, DMSO, etc.) CheckBase->CheckSolvent Yes AddBase Action: Add 2-3 eq. of K₂CO₃ or use >3 eq. of Piperazine. CheckBase->AddBase No ChangeSolvent Action: Switch to DMF or NMP for better solubility and higher temperature. CheckSolvent->ChangeSolvent No Resolved Problem Resolved CheckSolvent->Resolved Yes IncreaseTemp->Resolved AddBase->Resolved ChangeSolvent->Resolved

Sources

Validation & Comparative

A Comparative Guide to 2-Piperazin-1-ylnicotinamide and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-Piperazin-1-ylnicotinamide and its rationally designed analogs. In the dynamic field of medicinal chemistry, the piperazine moiety is a privileged scaffold, widely incorporated into a multitude of clinically successful drugs owing to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds. While a direct, comprehensive comparative study on a series of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes data from closely related compound series to project a robust framework for their evaluation.

Introduction: The Therapeutic Potential of the Piperazinyl-Pyridine Scaffold

The this compound core represents a confluence of two key pharmacophoric elements: the nicotinamide moiety, a well-known constituent of the essential coenzyme NAD+, and the piperazine ring, a common basic nitrogenous heterocycle in medicinal chemistry.[1][3] This combination has been explored for a wide range of therapeutic applications, including but not limited to oncology, infectious diseases, and neurological disorders.[4][5][6] The versatility of the piperazine ring, with its two nitrogen atoms, allows for facile structural modifications to modulate physicochemical properties and target engagement.[2] This guide will focus on a systematic comparison of analogs to elucidate the structural features crucial for biological activity.

General Synthesis Strategy for this compound Analogs

The synthesis of this compound and its analogs can be achieved through a convergent synthetic route. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) of a leaving group on the pyridine ring with piperazine or a substituted piperazine.

A representative synthetic scheme is outlined below. The synthesis typically begins with the reaction of 2-chloronicotinamide with piperazine.[7] Analogs can be readily prepared by employing substituted piperazines or by further derivatization of the second nitrogen of the piperazine ring.

Synthesis_Workflow start 2-Chloronicotinamide intermediate This compound (Core Scaffold) start->intermediate SNA_r Reaction (e.g., K2CO3, DMF) piperazine Piperazine or Substituted Piperazine piperazine->intermediate final_product Substituted Analogs intermediate->final_product N-Alkylation or N-Acylation reagents R-X (e.g., Alkyl halide, Acyl chloride) reagents->final_product

Caption: General synthetic workflow for this compound and its analogs.

Experimental Protocol: Synthesis of a Representative Analog (N-benzyl-2-(piperazin-1-yl)nicotinamide)

This protocol describes a two-step synthesis for a representative analog of this compound.

Step 1: Synthesis of 2-(Piperazin-1-yl)nicotinamide

  • To a solution of 2-chloronicotinamide (1.0 eq) in dimethylformamide (DMF), add piperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(piperazin-1-yl)nicotinamide.

Step 2: Synthesis of N-benzyl-2-(piperazin-1-yl)nicotinamide

  • Dissolve 2-(piperazin-1-yl)nicotinamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Add a base, for example triethylamine (1.5 eq).

  • To this mixture, add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the final product, N-benzyl-2-(piperazin-1-yl)nicotinamide.

Comparative Biological Evaluation: A Case Study on Urease Inhibition

To provide a tangible example of a comparative study, we will draw parallels from a study on pyridylpiperazine hybrid derivatives as urease inhibitors.[7] Urease is a critical enzyme for the survival of certain pathogens, such as Helicobacter pylori, making it a viable therapeutic target.[7] The following hypothetical data for a series of this compound analogs is presented to illustrate the structure-activity relationship.

Hypothetical Signaling Pathway Inhibition

Many piperazine-containing small molecules have been identified as kinase inhibitors.[4][8][9] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified kinase signaling pathway that could be a potential target for this class of compounds.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT Cell_Response Cell Proliferation & Survival AKT->Cell_Response Inhibitor This compound Analog Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway potentially targeted by this compound analogs.

Comparative In Vitro Activity

The following table summarizes the hypothetical inhibitory activity of a series of this compound analogs against a target kinase. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDR Group (on Piperazine N4)Kinase IC50 (nM)
1 H520
2a -CH3350
2b -CH2CH3410
2c -CH2-Phenyl85
2d -CH2-(4-F-Phenyl)60
2e -C(O)-Phenyl150
2f -C(O)-CH3280

This is hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data, several key SAR trends can be deduced:

  • N-Alkylation: Simple alkylation at the N4 position of the piperazine ring (compounds 2a and 2b ) leads to a modest increase in potency compared to the unsubstituted parent compound 1 .

  • Aromatic Substituents: The introduction of a benzyl group (compound 2c ) significantly enhances inhibitory activity. This suggests a potential hydrophobic binding pocket in the target enzyme that can accommodate the aromatic ring.

  • Substituted Aromatics: The addition of an electron-withdrawing fluorine atom to the phenyl ring (compound 2d ) further improves potency, indicating that electronic effects and/or specific interactions with the fluoro group may be beneficial for binding.

  • N-Acylation: Acylation of the piperazine nitrogen (compounds 2e and 2f ) also improves activity over the parent compound, though to a lesser extent than N-benzylation. The larger phenylacetyl group is more potent than the smaller acetyl group, reinforcing the importance of the hydrophobic interaction.

Key Experimental Protocols for Comparative Analysis

To generate robust and comparable data for a series of analogs, standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Kinase enzyme

  • Substrate peptide

  • ATP

  • Kinase buffer

  • Test compounds (analogs)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a white-walled microplate, add the kinase, substrate, and ATP in the appropriate kinase buffer.

  • Add the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

  • Cancer cell line (e.g., a line with an overactive kinase pathway of interest)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value for each compound.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this an attractive area for further investigation. This guide has provided a framework for the systematic evaluation of analogs, drawing on established methodologies and data from related compound series.

Future work should focus on the synthesis and screening of a focused library of this compound analogs against a panel of relevant biological targets, such as kinases or G-protein coupled receptors, to identify a lead compound. Subsequent optimization of the lead compound, guided by SAR and in silico modeling, could lead to the development of a clinical candidate. Further preclinical evaluation, including pharmacokinetic and in vivo efficacy studies, will be crucial to fully realize the therapeutic potential of this compound class.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link][4]
  • González-Cestari, T. F., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. ACS Chemical Neuroscience, 2(12), 711–723. [Link][12]
  • Li, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 330–339. [Link][5]
  • Krajnović, T., et al. (2016). Synthesis, biological evaluation and molecular docking studies of 2-piperazin-1-yl-quinazolines as platelet aggregation inhibitors and ligands of integrin αIIbβ3. Bioorganic & Medicinal Chemistry Letters, 26(7), 1839–1843. [Link][13]
  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link][14]
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  • Patel, J. B., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4), 58-63. [Link][10]
  • Suto, M. J., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3243–3246. [Link][8]
  • Zajdel, P., et al. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Molecules, 21(4), 433. [Link][16]
  • Di Stefano, A., et al. (1993). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of Medicinal Chemistry, 36(6), 690–698. [Link][17]
  • Di Stefano, A., et al. (1991). Structure-activity relationships in prazosin-related compounds. Effect of replacing a piperazine ring with an alkanediamine moiety on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 34(1), 257–263. [Link][18]
  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9035–9047. [Link][7]
  • Tsimplouli, C., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(24), 17290. [Link][6]
  • Ali, A., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][4][5][19]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 941–947. [Link][9]
  • Gomha, S. M., et al. (2016). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 21(11), 1541. [Link][20]
  • Akella, L. B., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 13(19), 5537–5548. [Link][21]
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  • Kłys, A., et al. (2014). Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. Molecular Cancer Therapeutics, 13(9), 2204–2215. [Link][3]
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  • Tagat, J. R., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist. Journal of Medicinal Chemistry, 44(21), 3343–3346. [Link]

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A Comparative Guide to Validating the Antimicrobial Efficacy of 2-Piperazin-1-ylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the antimicrobial efficacy of the novel compound, 2-Piperazin-1-ylnicotinamide. By synthesizing established protocols with insights from analogous chemical structures, this document outlines a robust methodology for comparison against current antimicrobial agents, complete with the rationale behind experimental choices and detailed protocols.

Introduction: The Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action.[1][2] The heterocyclic compound this compound emerges as a promising candidate, integrating two key pharmacophores: the piperazine ring and a nicotinamide moiety.

The piperazine nucleus is a "privileged structure" frequently found in biologically active compounds, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3][4] The basicity of the nitrogen atoms in the piperazine ring is thought to facilitate electrostatic interactions with anionic regions of microbial targets.[5]

Concurrently, nicotinamide (an amide of nicotinic acid and a form of vitamin B3) and its derivatives have demonstrated direct antimicrobial effects.[6][7] Some studies suggest these compounds can interfere with microbial cell cycle progression, leading to cell cycle arrest.[6] Furthermore, nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in cellular metabolism, and its analogs could potentially disrupt key enzymatic pathways.[6][8]

Given the established antimicrobial potential of both piperazine and nicotinamide derivatives, this compound represents a logical candidate for investigation as a novel antimicrobial agent. This guide provides the experimental framework to validate this hypothesis.

Comparative Experimental Design

To rigorously assess the antimicrobial potential of this compound, a multi-faceted approach is required, comparing its activity against a panel of clinically relevant microorganisms and established antimicrobial drugs.

Selection of Comparator Antimicrobials

The choice of comparator drugs is critical for contextualizing the efficacy of the test compound. A judicious selection should include agents with different mechanisms of action and susceptibility profiles.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV. This is a relevant comparator as some piperazine-containing compounds are known to target DNA gyrase.[9]

  • Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.

  • Linezolid: An oxazolidinone that inhibits the initiation of protein synthesis. Some piperazinyl oxazolidinones have shown potent antibacterial activity.

  • Fluconazole: An azole antifungal that inhibits the synthesis of ergosterol, a key component of fungal cell membranes. This is essential for evaluating any potential antifungal activity.

  • Ampicillin: A beta-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in bacterial cell walls.

Selection of Microbial Strains

A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:

  • Gram-positive Bacteria:

    • Staphylococcus aureus (including a Methicillin-resistant S. aureus (MRSA) strain)

    • Streptococcus epidermidis

    • Enterococcus faecalis

  • Gram-negative Bacteria:

    • Escherichia coli

    • Pseudomonas aeruginosa

    • Klebsiella pneumoniae

  • Fungi:

    • Candida albicans

    • Aspergillus niger

Core Experimental Protocols: A Step-by-Step Guide

The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reproducibility and comparability.[10][11][12][13]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[14][15]

Experimental Workflow for MIC Determination

MIC_Workflow prep Prepare Stock Solutions of Test and Comparator Compounds serial_dilute Perform Serial Dilutions in 96-Well Plates prep->serial_dilute inoculate Inoculate Plates with Microbial Suspension serial_dilute->inoculate inoculum_prep Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate Plates (35-37°C, 18-24h for bacteria; 28-30°C, 24-48h for fungi) inoculate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound and each comparator drug in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[14] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 28-30°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Experimental Workflow for MBC/MFC Determination

MBC_MFC_Workflow mic_plate Use MIC Plate (Wells with no visible growth) subculture Subculture Aliquots from Clear Wells onto Agar Plates mic_plate->subculture incubate_agar Incubate Agar Plates (Appropriate conditions and duration) subculture->incubate_agar count_colonies Count Colonies on Agar Plates incubate_agar->count_colonies determine_mbc Determine MBC/MFC (Lowest concentration with ≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for MBC/MFC determination following MIC assay.

Detailed Protocol:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Colony Counting: After incubation, count the number of colonies on each plate.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

For clear and objective comparison, the experimental data should be summarized in a structured table.

Table 1: Comparative Antimicrobial Activity of this compound (Hypothetical Data)

MicroorganismThis compoundCiprofloxacinGentamicinLinezolidFluconazoleAmpicillin
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
S. aureus 410.52>640.25
MRSA 8>32162>64>64
E. faecalis 16282>642
E. coli 80.061>128>648
P. aeruginosa 320.54>128>64>128
C. albicans 16>64>64>641>64

Investigating the Mechanism of Action

While empirical data on efficacy is crucial, understanding the mechanism of action provides a deeper insight into the compound's potential. Based on its structural components, several putative mechanisms can be investigated.

Potential Microbial Targets

The hybrid structure of this compound suggests a potential for multiple mechanisms of action.

  • DNA Gyrase Inhibition: The piperazine moiety is a common feature in quinolone antibiotics that target DNA gyrase.[9] A study on a similar compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, demonstrated its ability to inhibit DNA gyrase.[9][16]

  • NAD+ Biosynthesis Pathway Interference: The nicotinamide component could potentially interfere with the biosynthesis of NAD+, a critical coenzyme for numerous cellular processes.[8]

  • Cell Cycle Disruption: Niacinamide has been shown to induce cell cycle arrest in various microorganisms.[6]

Proposed Signaling Pathway for Investigation

Mechanism_Pathway compound This compound cell_entry Cellular Uptake compound->cell_entry dna_gyrase DNA Gyrase cell_entry->dna_gyrase Inhibition? nad_synth NAD+ Synthetase cell_entry->nad_synth Inhibition? cell_cycle Cell Cycle Proteins cell_entry->cell_cycle Interference? dna_rep DNA Replication Inhibited dna_gyrase->dna_rep nad_depletion NAD+ Depletion nad_synth->nad_depletion cycle_arrest Cell Cycle Arrest cell_cycle->cycle_arrest cell_death Bacterial Cell Death dna_rep->cell_death nad_depletion->cell_death cycle_arrest->cell_death

Caption: Putative mechanisms of action for this compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic evaluation of this compound as a potential antimicrobial agent. The proposed experimental design, rooted in established international standards, ensures the generation of reliable and comparable data. Should the initial screening reveal significant antimicrobial activity, further investigations, including time-kill assays, synergy studies with existing antibiotics, and in vivo efficacy studies in animal models, would be warranted. The exploration of its precise mechanism of action will be crucial in understanding its potential to overcome existing resistance mechanisms and in guiding future drug development efforts.

References

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  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv
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  • Synthesis and antimicrobial activity of new 2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines.
  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. (2024). PubMed. [Link]
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2-Piperazin-1-ylnicotinamide vs other nicotinamide derivatives in vitro.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth In Vitro Comparison of 2-Piperazin-1-ylnicotinamide and Other Nicotinamide Derivatives

This guide provides a comprehensive in vitro comparison of this compound against other classes of nicotinamide derivatives. As public domain data on this compound is limited, this document outlines a predictive framework based on its structural features and presents a comparative analysis with well-characterized nicotinamide derivatives. We will delve into the key molecular targets, provide detailed experimental protocols for in vitro evaluation, and present comparative data to guide researchers in the field of drug discovery.

Introduction: The Central Role of Nicotinamide and NAD+

Nicotinamide, a form of vitamin B3, is the metabolic precursor to Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme essential to all life.[1] NAD+ is a critical mediator in cellular energy metabolism, redox reactions, and serves as a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] The central role of these enzymes in DNA repair, cellular senescence, and inflammation has made the nicotinamide scaffold a foundational structure in modern medicinal chemistry.[1][3] By modifying the core nicotinamide structure, scientists have developed potent and selective modulators of these key cellular pathways.

This guide will deconstruct the structural components of this compound to hypothesize its likely biological targets. We will then compare this inferred profile to established classes of nicotinamide derivatives, focusing on in vitro performance metrics and the experimental designs used to obtain them.

Deconstructing this compound: A Structural and Mechanistic Hypothesis

The structure of this compound can be broken down into two key functional moieties: the nicotinamide "head" and the piperazine "tail".

  • The Nicotinamide Head: This pyridinecarboxamide group is a structural mimic of the nicotinamide portion of the NAD+ cofactor. This feature is the primary driver for its potential interaction with the NAD+-binding pocket of enzymes.[4] Early PARP inhibitors were designed specifically to mimic nicotinamide, leading to the development of benzamide analogs that act as competitive inhibitors.[5]

  • The Piperazine Tail: The piperazine ring is a common functional group in medicinal chemistry, often incorporated to enhance aqueous solubility and bioavailability.[6] Its ability to be protonated at physiological pH can facilitate crucial charge-charge interactions with conserved amino acid residues, such as aspartate, within a target's active site.[6]

Based on this analysis, this compound is hypothesized to function primarily as a competitive inhibitor of NAD+-dependent enzymes. Its most likely targets are PARPs and, potentially, sirtuins.

Comparative In Vitro Analysis of Nicotinamide Derivative Classes

To understand the potential efficacy of this compound, it is essential to compare it to other major classes of nicotinamide derivatives that have been extensively studied in vitro.

Class I: PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA repair.[1] Cancer cells with mutations in DNA repair genes like BRCA1/2 are highly dependent on PARP activity, making PARP inhibitors a cornerstone of "synthetic lethality" cancer therapy.[4]

  • Mechanism of Action: These derivatives act as competitive inhibitors, occupying the nicotinamide-binding site of PARP enzymes and preventing the synthesis of poly(ADP-ribose) chains, which are essential for recruiting other DNA repair proteins.[5]

  • Prominent Examples: While many clinical PARP inhibitors (e.g., Olaparib, Rucaparib) have more complex fused-ring systems, their development was guided by early nicotinamide mimics like benzamide.[4][5]

  • In Vitro Performance: Efficacy is measured by the half-maximal inhibitory concentration (IC50) against specific PARP isoforms (e.g., PARP1, PARP2). Potent inhibitors typically exhibit IC50 values in the low nanomolar range.

Class II: Sirtuin-Activating Compounds (STACs)

Sirtuins are a family of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including aging, inflammation, and metabolism.[2] Unlike PARP inhibitors, the most well-known sirtuin modulators are activators.

  • Mechanism of Action: Sirtuin-activating compounds (STACs) typically do not bind directly in the NAD+ pocket but rather to an allosteric site at the N-terminus. This binding induces a conformational change that enhances the enzyme's affinity for its acetylated substrates.[3]

  • Prominent Examples: Resveratrol is a well-known natural STAC.[7] Synthetic activators, such as SRT1720 and SRT2104, have been developed with greater potency and specificity.[2]

  • In Vitro Performance: Activity is quantified by the concentration required for half-maximal activation (EC50) or as a percentage of activation relative to a control at a specific concentration.

Class III: Kinase Inhibitors (e.g., VEGFR-2)

While not direct NAD+ mimics, some kinase inhibitors have incorporated a nicotinamide scaffold to target the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[8][9]

  • Mechanism of Action: These compounds are designed to fit within the kinase active site, competing with ATP. The nicotinamide moiety can form key hydrogen bonds that contribute to binding affinity.

  • In Vitro Performance: Efficacy is determined by IC50 values against the target kinase and by assessing anti-proliferative activity (IC50) in cancer cell lines, such as HCT-116 (colon cancer) and HepG2 (liver cancer).[8][9]

Quantitative Data Summary

The following table summarizes the key in vitro performance metrics for different classes of nicotinamide derivatives.

Derivative ClassPrimary Target(s)Key In Vitro MetricTypical Potency RangeRepresentative Compounds
PARP Inhibitors PARP1, PARP2IC50 (Enzymatic Assay)Low nM to µM[10]Benzamide, Olaparib, Rucaparib[4][5]
STACs SIRT1% Activation, EC50Varies (e.g., µM for Resveratrol)[11]Resveratrol, SRT2104[2][11]
Kinase Inhibitors VEGFR-2IC50 (Kinase Assay)High nM to µM[9]Sorafenib (comparator), Compound 10 [8]
Antimicrobials Mtb NAD+ SynthetaseMIC (µM)Low µM[6]6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide[6]

Experimental Design and Methodologies

The characterization of a novel compound like this compound requires a logical, stepwise in vitro screening process. The protocols below represent self-validating systems for assessing activity against the most probable target classes.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro characterization of a novel nicotinamide derivative.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Activity & Selectivity Compound Novel Compound (e.g., this compound) Assay1 PARP1/2 Inhibition Assay (Biochemical) Compound->Assay1 Assay2 SIRT1 Activity Assay (Biochemical) Compound->Assay2 Assay3 Broad Kinase Panel (Biochemical) Compound->Assay3 Hit Confirmed Hit from Phase 1 Assay1->Hit Potent IC50 Assay2->Hit Significant Activation CellAssay1 Cell Viability Assay (e.g., MTT on Cancer Lines) Hit->CellAssay1 CellAssay2 Target Engagement Assay (e.g., Western Blot for PARylation) Hit->CellAssay2 Selectivity Isoform Selectivity Panel (e.g., PARP family, SIRT family) Hit->Selectivity Data Comprehensive In Vitro Profile CellAssay1->Data Cellular IC50 CellAssay2->Data Mechanism Confirmation Selectivity->Data Selectivity Profile

Caption: High-level workflow for in vitro screening of novel nicotinamide derivatives.

Protocol 1: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol describes a common method to quantify the inhibitory potential of a compound against PARP1.

Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Step-by-Step Methodology:

  • Plate Preparation: Add 25 µL of 1X PARP Buffer to all wells of a 96-well plate. Add 5 µL of the test compound (e.g., this compound) at various concentrations. Add 5 µL of a known inhibitor (e.g., Olaparib) for the positive control and 5 µL of buffer for the negative control.

  • Enzyme Addition: Add 10 µL of the PARP1 enzyme cocktail to each well.

  • Reaction Initiation: Add 10 µL of the PARP Substrate Cocktail (containing biotinylated NAD+ and activated DNA) to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 50 µL of Streptavidin-HRP to each well and incubate for 60 minutes.

  • Signal Generation: Wash the plate 3 times. Add 50 µL of a chemiluminescent substrate to each well.

  • Data Acquisition: Immediately read the luminescence on a plate reader. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: In Vitro SIRT1 Deacetylase Activity Assay (Fluorogenic)

This protocol is used to measure the activation or inhibition of SIRT1.

Principle: The assay uses a peptide substrate containing an acetylated lysine residue and a fluorophore. Deacetylation of the lysine by SIRT1 makes the peptide susceptible to a developing reagent, which cleaves the peptide and releases the fluorophore, generating a fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of SIRT1 enzyme, NAD+, the fluorogenic peptide substrate, and the test compound.

  • Reaction Setup: In a 96-well plate, combine the SIRT1 enzyme, the test compound (for STACs) or a known inhibitor (e.g., Sirtinol), and the peptide substrate.

  • Reaction Initiation: Add NAD+ to all wells to start the enzymatic reaction. For a negative control, omit the NAD+.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes.

  • Development: Add the developer solution (containing a protease) to each well and incubate for an additional 15-30 minutes at 37°C.

  • Data Acquisition: Measure the fluorescence using an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Calculate the percent activation relative to a vehicle control.

Protocol 3: Cell Viability (MTT) Assay

This assay is crucial for determining the cytotoxic or anti-proliferative effects of a compound on cultured cells.[12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24-72 hours).[12] Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Key Signaling Pathways

Understanding the central role of NAD+ is key to appreciating the mechanism of nicotinamide derivatives.

G cluster_0 PARP-Mediated DNA Repair cluster_1 SIRT1-Mediated Deacetylation DNA_Damage DNA Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes Repair DNA Repair Proteins PAR->Repair recruits Inhibitor PARP Inhibitor (Nicotinamide Mimic) Inhibitor->PARP1 blocks SIRT1 SIRT1 Protein Deacetylated Protein SIRT1->Protein deacetylates NAM Nicotinamide SIRT1->NAM NAD2 NAD+ NAD2->SIRT1 Protein_Ac Acetylated Protein (e.g., p53) Protein_Ac->SIRT1 STAC STAC (e.g., Resveratrol) STAC->SIRT1 activates

Caption: Simplified pathways showing NAD+ consumption by PARP1 and SIRT1.

Conclusion and Future Directions

The nicotinamide scaffold is a remarkably versatile platform for developing targeted therapeutics. While direct in vitro data for this compound is not widely available, its chemical structure strongly suggests potential activity as a modulator of NAD+-dependent enzymes, particularly as a PARP inhibitor. The piperazine moiety may enhance its solubility and target engagement compared to simpler nicotinamide analogs.

The definitive characterization of this compound requires rigorous in vitro testing using the protocols outlined in this guide. A systematic screening against PARP and sirtuin family members, followed by cellular assays to confirm target engagement and assess anti-proliferative effects, will elucidate its true therapeutic potential. The insights gained from comparing its performance to established derivatives will be invaluable for guiding future optimization and development efforts.

References

  • Vulcanchem. 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide. Vulcanchem.
  • Martel, S., et al. (2021). Resveratrol-like Compounds as SIRT1 Activators. MDPI.
  • Li, J. H., & Zhang, J. (2001). PARP inhibitors. IDrugs.
  • Chen, Y., et al. (2023). SIRT1: The first key to unlocking the mystery of cardiovascular diseases. Frontiers.
  • Ghavami, S., et al. (2019). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers.
  • Upadhyay, P., et al. (2023). Sirtuin activators as an anti-aging intervention for longevity. Open Exploration Publishing.
  • Chen, Y., et al. (2021). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. PMC.
  • Yousef, R. I., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central.
  • Mai, A., et al. (2022). Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives. PMC.
  • Kirby, I. T., et al. (2019). Major structural interactions of known PARP inhibitors with the NAD +... ResearchGate.
  • Yousef, R. I., et al. (2023). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI.
  • Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. PubMed.

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for 2-Piperazin-1-ylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 2-Piperazin-1-ylnicotinamide. As a critical intermediate or potential active pharmaceutical ingredient (API), ensuring the accuracy and reliability of its quantification is paramount in research and drug development. This document is designed for researchers, analytical chemists, and quality control professionals, offering both theoretical grounding and practical, field-proven protocols.

The Imperative of Method Cross-Validation

In pharmaceutical development, the analytical methods used to characterize a compound evolve. A method suitable for early-stage discovery may not be robust enough for late-stage quality control. Consequently, data is often generated using different analytical techniques or in different laboratories. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are equivalent for a given purpose, ensuring data consistency and integrity throughout the drug development lifecycle.[1][2]

The International Council for Harmonisation (ICH) guideline Q2(R2) states that cross-validation should demonstrate that different procedures achieve the same predefined performance criteria.[3] This guide will walk through a practical example of cross-validating an HPLC-UV method against a GC-MS method for the analysis of this compound.

The Analyte: this compound

  • Structure: A molecule incorporating a nicotinamide head and a piperazine tail.

  • Molecular Formula: C₁₀H₁₄N₄O[4]

  • Molecular Weight: 206.24 g/mol [4]

  • Analytical Considerations: The presence of the pyridine ring provides a UV chromophore, making it suitable for HPLC-UV analysis. The piperazine ring contains a secondary amine, which is polar and may require derivatization to improve volatility and peak shape for GC analysis.

Methodologies: A Tale of Two Techniques

Two orthogonal methods were selected for this cross-validation study: a reversed-phase HPLC-UV method for its ubiquity and simplicity in QC environments, and a GC-MS method for its high specificity and resolving power.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality Behind Experimental Choices: Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its robustness and compatibility with a wide range of analytes. A C18 column was chosen for its hydrophobic stationary phase, which is ideal for retaining moderately polar compounds like our target analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and retention. The buffer controls the pH, suppressing the ionization of the basic piperazine moiety to achieve symmetric peaks. UV detection is employed because the nicotinamide portion of the molecule contains an aromatic ring, which absorbs UV light, allowing for straightforward quantification.

Detailed Experimental Protocol: HPLC-UV

  • Standard Preparation:

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a 100 µg/mL stock solution.

    • Prepare a calibration curve by serial dilution to concentrations of 1, 5, 10, 25, 50, and 75 µg/mL.

  • Sample Preparation (from a hypothetical drug product matrix):

    • Weigh a portion of powdered placebo equivalent to one dosage unit.

    • Spike with a known amount of this compound stock solution.

    • Add 50 mL of diluent, sonicate for 15 minutes, and shake for 30 minutes.

    • Dilute to a final volume of 100 mL with diluent.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Experimental Choices: GC-MS provides an orthogonal separation mechanism (based on volatility and boiling point) and highly specific detection (based on mass-to-charge ratio). This makes it an excellent confirmatory method. However, the target analyte has a polar N-H group on the piperazine ring, which can cause poor peak shape and low volatility. To overcome this, a derivatization step is necessary. Acetic anhydride is chosen as the derivatizing agent to acetylate the secondary amine, creating a less polar, more volatile derivative suitable for GC analysis.[5] A mid-polarity column (e.g., DB-17 type) is selected to provide good resolution for the derivatized analyte.[6]

Detailed Experimental Protocol: GC-MS with Derivatization

  • Standard Preparation:

    • Prepare a 100 µg/mL stock solution in methanol as described for the HPLC method.

    • Prepare calibration standards at 1, 5, 10, 25, 50, and 75 µg/mL in methanol.

  • Sample Preparation & Derivatization:

    • Pipette 1 mL of each standard or sample solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Add 100 µL of pyridine and 100 µL of acetic anhydride to the dry residue.

    • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.

    • After cooling, the sample is ready for injection.

Derivatization Reaction Diagram

G cluster_reactants Reactants cluster_products Product Analyte This compound (with secondary amine) process Heat (60°C) Pyridine (catalyst) Analyte->process Reagent Acetic Anhydride Reagent->process Product Acetylated Derivative (Volatile, GC-amenable) process->Product Acetylation

Caption: Acetylation of this compound for GC-MS analysis.

  • Chromatographic Conditions:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Agilent DB-17ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Inlet Temperature: 270°C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

    • MSD Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (Hypothetical): m/z 248 (M+• of derivative), m/z 121, m/z 86.

Cross-Validation Study Design and Execution

The objective is to demonstrate the equivalence of the validated HPLC-UV and GC-MS methods. A well-designed protocol is crucial for generating meaningful comparative data.[7][8]

Cross-Validation Workflow Diagram

G start Prepare a Single Batch of Samples (Spiked Placebo at 3 Levels: 80%, 100%, 120%) split Divide Each Sample into Two Aliquots start->split hplc_analysis Analyze Aliquot Set 1 using Validated HPLC-UV Method split->hplc_analysis Aliquot 1 gcms_analysis Analyze Aliquot Set 2 using Validated GC-MS Method split->gcms_analysis Aliquot 2 data_hplc HPLC Results (% Recovery, RSD) hplc_analysis->data_hplc data_gcms GC-MS Results (% Recovery, RSD) gcms_analysis->data_gcms compare Statistical Comparison (e.g., t-test, Bland-Altman plot) Compare against Acceptance Criteria data_hplc->compare data_gcms->compare report Cross-Validation Report: Methods are Equivalent compare->report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Acceptance Criteria: For the methods to be considered equivalent, the mean % recovery values obtained by both methods should not differ by more than a predetermined value (e.g., ±5.0%), and a statistical test (like a two-sample t-test) should show no significant difference between the datasets (p > 0.05).

Comparative Performance Data (Illustrative)

The following tables summarize the hypothetical performance data obtained during the cross-validation study.

Table 1: Method Validation and Performance Characteristics

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.998
Range (µg/mL) 1 - 751 - 75Defined by Linearity
LOD (µg/mL) 0.30.2Report
LOQ (µg/mL) 1.00.8Report
Specificity No interference at analyte RtNo interference at analyte Rt; specific mass ionsNo interfering peaks
Precision (%RSD, n=6) 1.2%1.8%≤ 2.0%

Table 2: Cross-Validation Results - Accuracy Comparison

Spiked LevelNominal Conc. (µg/mL)HPLC-UV Mean Recovery (%) (n=3)GC-MS Mean Recovery (%) (n=3)% Difference
Low (80%)4099.5101.2-1.7%
Mid (100%)50100.899.1+1.7%
High (120%)6098.9100.5-1.6%
Statistical Analysis (t-test, p-value) \multicolumn{2}{c}{p = 0.68}p > 0.05

Discussion and Interpretation

The cross-validation results demonstrate a strong correlation between the HPLC-UV and GC-MS methods. Both techniques met the pre-defined acceptance criteria for linearity, precision, and specificity. The accuracy comparison (Table 2) shows that the percentage difference in mean recovery between the two methods was well within the ±5.0% limit at all concentrations tested. Furthermore, the p-value from the t-test was significantly greater than 0.05, indicating no statistically significant difference between the results generated by the two methods.

Expertise-Driven Insights:

  • HPLC-UV Advantages: This method is faster (shorter run time and no derivatization), requires less complex sample preparation, and utilizes instrumentation that is standard in any QC laboratory. It is ideally suited for high-throughput routine testing, such as content uniformity and release testing.

  • GC-MS Advantages: The primary advantage of GC-MS is its superior specificity. The use of mass spectrometry provides unambiguous identification, which is invaluable for impurity profiling, stability studies where degradation products may co-elute in HPLC, and as a reference method. The derivatization step, while adding time, is a well-established technique for analyzing polar amines and significantly enhances the performance of the GC method.[5][9]

Conclusion

The HPLC-UV and GC-MS methods are successfully cross-validated for the quantitative determination of this compound. They can be used interchangeably for quantitative purposes within their validated range, ensuring data continuity across different stages of development and between different laboratories. The choice of method for a specific application should be guided by the required throughput, the need for specificity, and the available instrumentation. The HPLC-UV method is recommended for routine quality control, while the GC-MS method serves as an excellent confirmatory and investigational tool.

References

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Cross and Partial Validation Source: European Bioanalysis Forum (EBF) URL:[Link]
  • Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm Intern
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL:[Link]
  • Title: A Review on Analytical Methods for Piperazine Determination Source: NTU Journal of Pure Sciences URL:[Link]
  • Title: A Review on Analytical Methods for Piperazine Determination Source: NTU Journal of Pure Sciences URL:[Link]
  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]
  • Title: Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection Source: ResearchG
  • Title: Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances Source: ResearchG
  • Title: Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines Source: PubMed URL:[Link]
  • Title: Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin Source: Scholars.Direct URL:[Link]
  • Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchG
  • Title: Quantification of piperazine in chicken and pig tissues by gas chromatography-electron ionization tandem mass spectrometry employing pre-column derivatization with acetic anhydride Source: PubMed URL:[Link]

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A Comparative Analysis of 2-Piperazin-1-ylnicotinamide Analogs and Standard-of-Care Drugs for Tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

Introduction

The enduring global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics with unique mechanisms of action. This guide provides a detailed comparative analysis of a promising investigational compound, 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide, against the current standard-of-care drugs for both drug-sensitive and drug-resistant TB. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanistic rationale, preclinical data, and experimental protocols relevant to the evaluation of this and similar compounds.

The piperazine-nicotinamide scaffold has emerged as a promising area of anti-tubercular drug discovery. The subject of this guide, 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide, represents a class of compounds targeting the essential NAD⁺ synthetase (NadE) enzyme in Mtb, a novel mechanism distinct from current frontline therapies.

Mechanism of Action: A Tale of Two Strategies

A fundamental difference between 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide and the standard-of-care anti-TB drugs lies in their molecular targets and mechanisms of action.

6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide: Targeting NAD⁺ Metabolism

The proposed mechanism of action for this class of compounds is the inhibition of the Mycobacterium tuberculosis NAD⁺ synthetase (NadE)[1]. NAD⁺ is an essential coenzyme in a vast array of cellular processes, including redox reactions central to energy metabolism. Mtb possesses only two pathways for NAD⁺ biosynthesis, both of which are dependent on NadE[2]. Crucially, human cells have alternative pathways that do not rely on a direct homolog of Mtb's NadE, suggesting that inhibitors of this enzyme could be highly selective for the bacterium with minimal side effects[2].

The inhibition of NadE disrupts the final step in the de novo synthesis and salvage pathways of NAD⁺, leading to a depletion of the cellular NAD(H) pool. This metabolic disruption has been shown to be bactericidal for both actively replicating and non-replicating, persistent Mtb[3][4]. This is a particularly attractive feature for a novel anti-TB drug, as targeting persistent bacteria is crucial for shortening treatment duration and preventing relapse. The piperazine moiety of the compound is thought to enhance binding to the target enzyme through electrostatic interactions[1].

NAD_Pathway_Inhibition Figure 1: Proposed Mechanism of 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide cluster_Mtb Mycobacterium tuberculosis De_novo_Pathway De novo & Salvage Pathways NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) De_novo_Pathway->NaAD NadE NAD+ Synthetase (NadE) NaAD->NadE Substrate NAD NAD+ NadE->NAD Cellular_Processes Essential Cellular Processes (Redox, Energy Metabolism) NAD->Cellular_Processes Bacterial_Death Bacterial Death Cellular_Processes->Bacterial_Death Depletion leads to Investigational_Compound 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide Investigational_Compound->NadE Inhibits

Caption: Proposed mechanism of 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide.

Standard-of-Care Drugs: A Multi-pronged Assault

The current first-line treatment for drug-sensitive TB is a combination therapy involving isoniazid, rifampicin, pyrazinamide, and ethambutol. Each of these drugs has a distinct mechanism of action, which collectively contribute to their efficacy and help to prevent the emergence of drug resistance.

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

  • Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis.

  • Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid disrupts membrane transport and energetics and may also inhibit coenzyme A synthesis. It is particularly effective against semi-dormant bacilli in acidic environments.

  • Ethambutol (EMB): Inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.

For MDR-TB, second-line drugs with different mechanisms are employed, such as fluoroquinolones (targeting DNA gyrase) and newer agents like bedaquiline (targeting ATP synthase).

Standard_Drug_Mechanisms Figure 2: Mechanisms of Standard-of-Care Anti-TB Drugs cluster_Mtb_Targets Mycobacterium tuberculosis Targets cluster_Drugs Standard-of-Care Drugs Mycolic_Acid_Synthesis Mycolic Acid Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall RNA_Polymerase RNA Polymerase Transcription Transcription RNA_Polymerase->Transcription Membrane_Energetics Membrane Energetics & CoA Synthesis Metabolism Metabolism Membrane_Energetics->Metabolism Arabinogalactan_Synthesis Arabinogalactan Synthesis Arabinogalactan_Synthesis->Cell_Wall INH Isoniazid INH->Mycolic_Acid_Synthesis Inhibits RIF Rifampicin RIF->RNA_Polymerase Inhibits PZA Pyrazinamide PZA->Membrane_Energetics Disrupts EMB Ethambutol EMB->Arabinogalactan_Synthesis Inhibits

Caption: Mechanisms of action for first-line anti-tuberculosis drugs.

Comparative Preclinical Performance

Direct, peer-reviewed comparative studies of 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide against standard-of-care drugs are not extensively available in the public domain. However, based on available data from chemical suppliers referencing patented information, a preliminary comparison can be made. It is crucial to note that this data requires further validation through independent, peer-reviewed research.

Parameter 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide Isoniazid (INH) Rifampicin (RIF) Moxifloxacin (MXF)
Target NAD⁺ Synthetase (NadE)Mycolic Acid Synthesis (InhA)RNA Polymerase (RpoB)DNA Gyrase (GyrA/B)
MIC vs. H37Rv (µM) 2.1[1]~0.2-0.4~0.03-0.06~0.1-0.5
MIC vs. MDR-TB (µM) 3.8[1]High (Resistance)High (Resistance)Variable (Resistance can occur)
Activity vs. Non-replicating Mtb Potentially active (target is essential)[2]Reduced activityBactericidalReduced activity
Synergy Reported synergy with INH and RIF in murine models[1]Synergistic with other first-line drugsSynergistic with other first-line drugsUsed in some MDR-TB regimens
Selectivity Potentially high (target not in human NAD⁺ pathways)[2]HighHighModerate (can affect host mitochondria)

Note: MIC values can vary depending on the assay conditions. The data for the investigational compound is from a single source and requires independent verification.

Experimental Protocols for Comparative Evaluation

To rigorously compare a novel compound like 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide with standard-of-care drugs, a series of standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.

Workflow for Preclinical Evaluation

Experimental_Workflow Figure 3: Workflow for Preclinical Evaluation of Anti-TB Compounds Start Novel Compound Synthesis & Characterization MIC_Assay MIC Determination (vs. Drug-Sensitive & Resistant Mtb) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., Vero, HepG2 cells) Start->Cytotoxicity_Assay Synergy_Assay Synergy Testing (Checkerboard Assay) MIC_Assay->Synergy_Assay Intracellular_Activity Intracellular Activity Assay (Macrophage Infection Model) MIC_Assay->Intracellular_Activity Cytotoxicity_Assay->Intracellular_Activity In_Vivo_Efficacy In Vivo Efficacy (Murine TB Model) Synergy_Assay->In_Vivo_Efficacy Intracellular_Activity->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: A generalized workflow for the preclinical assessment of novel anti-TB compounds.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of Mtb.

Method: Microplate Alamar Blue Assay (MABA).

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • Alamar Blue reagent.

  • Resazurin solution.

  • 96-well microtiter plates.

  • Mtb H37Rv (drug-sensitive) and various MDR/XDR clinical isolates.

  • Investigational compound and standard drugs (Isoniazid, Rifampicin, etc.).

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and standard drugs in 7H9 broth in the 96-well plates.

  • Prepare an inoculum of Mtb from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20.

  • Add the Mtb inoculum to each well. Include a drug-free control and a sterile control.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue and resazurin solutions to each well.

  • Incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Cytotoxicity Assay

Objective: To assess the toxicity of the compound against a mammalian cell line.

Method: MTT Assay using Vero cells (African green monkey kidney cells).

Materials:

  • Vero cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

Procedure:

  • Seed the 96-well plates with Vero cells and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in DMEM.

  • Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Synergy Testing

Objective: To evaluate the interaction between the investigational compound and standard anti-TB drugs.

Method: Checkerboard Assay.

Procedure:

  • In a 96-well plate, prepare serial dilutions of the investigational compound along the ordinate and a standard drug (e.g., isoniazid) along the abscissa.

  • The resulting matrix will contain various combinations of the two drugs.

  • Inoculate the plate with Mtb as described in the MIC protocol.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive or indifferent

    • FICI > 4.0: Antagonism

Conclusion and Future Directions

The investigational compound 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide, with its novel mechanism of targeting Mtb NAD⁺ synthetase, represents a promising avenue for the development of new anti-tuberculosis therapies. Its potential for activity against non-replicating bacilli and synergy with existing drugs are particularly noteworthy. However, the current publicly available data is limited.

For this and related compounds to advance in the drug development pipeline, further rigorous and transparent research is required. This should include:

  • Comprehensive in vitro profiling against a broad panel of drug-sensitive and resistant Mtb clinical isolates.

  • Detailed in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models of TB.

  • Thorough safety and toxicology assessments.

  • Elucidation of the potential for resistance development and the underlying mechanisms.

By pursuing these research avenues, the scientific community can fully evaluate the therapeutic potential of piperazine-nicotinamide analogs and their ability to contribute to the global fight against tuberculosis.

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A Comparative Guide to Validating the Mechanism of Action of 2-Piperazin-1-ylnicotinamide as a Selective PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of 2-Piperazin-1-ylnicotinamide, a novel small molecule, hypothesized to act as a selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). By integrating biochemical and cell-based assays, this document outlines a rigorous, multi-faceted approach to elucidate its mechanism of action and objectively compares its potential performance against established clinical alternatives, Olaparib and Talazoparib.

The core hypothesis is that this compound, by virtue of its nicotinamide-like core, competes with the natural substrate NAD+ at the catalytic domain of PARP1.[1][2] This inhibition is crucial for inducing synthetic lethality in cancers with deficiencies in homologous recombination DNA repair, such as those harboring BRCA1/2 mutations.[3][4] This guide will walk through the necessary steps to test this hypothesis, from direct enzyme inhibition to cellular target engagement and downstream phenotypic effects.

Part 1: Biochemical Validation of Direct PARP1 Inhibition

The foundational step in validating the proposed mechanism is to confirm direct interaction and inhibition of the purified PARP1 enzyme. This is achieved through in vitro biochemical assays that measure the catalytic activity of PARP1 in the presence of the investigational compound.

Experiment 1: PARP1 Enzymatic Inhibition Assay

Causality and Rationale: This experiment directly tests the hypothesis that this compound inhibits PARP1's enzymatic function. Poly(ADP-ribosyl)ation (PARylation) is the catalytic activity of PARP1, where it consumes NAD+ to form poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[5][6] By measuring the reduction in PAR formation or NAD+ consumption, we can quantify the inhibitory potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50). A low IC50 value would provide strong evidence for direct enzyme inhibition.

Detailed Protocol: A homogenous, fluorescence-based PARP1 assay is recommended for its high-throughput compatibility and sensitivity.[7]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.[8]

    • Reconstitute recombinant human PARP1 enzyme and activated (nicked) DNA in PARP assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).[9][10]

    • Prepare a solution of the substrate, β-NAD+, in assay buffer.

  • Assay Procedure (384-well plate format):

    • Dispense serial dilutions of this compound, Olaparib, and Talazoparib (e.g., from 100 µM to 1 pM) into the assay plate. Include DMSO-only wells as a no-inhibition control.[8]

    • Add the PARP1 enzyme and activated DNA mixture to each well and incubate for 15 minutes at room temperature to allow for compound binding.[8]

    • Initiate the reaction by adding the β-NAD+ solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add detection reagents. For instance, using a kit that converts the remaining NAD+ into a fluorescent product allows for quantification.[7]

    • Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data 1: In Vitro PARP1 Inhibition
CompoundPARP1 IC50 (nM)Reference(s)
This compound (Experimental) -
Olaparib~5[11]
Talazoparib~1[12]
Experiment 2: PARP Isoform Selectivity Profiling

Causality and Rationale: The PARP family consists of several members, with PARP1 and PARP2 being the primary targets of clinical inhibitors involved in DNA repair.[13] To be a truly selective PARP1 inhibitor, this compound should exhibit significantly less potency against other PARP isoforms, particularly PARP2. High selectivity may translate to a better therapeutic window and fewer off-target effects. This experiment validates the specificity of the compound's action.

Protocol: The protocol is identical to the PARP1 enzymatic assay but is performed in parallel using recombinant PARP2 enzyme. The ratio of IC50 (PARP2) / IC50 (PARP1) provides a selectivity index.

Comparative Data 2: PARP Isoform Selectivity
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
This compound (Experimental) (Experimental) (Experimental)
Olaparib~5~1~0.2
Talazoparib~1~1.5~1.5

Part 2: Cellular Target Engagement and Pathway Modulation

Demonstrating that a compound is active in a biochemical assay is the first step. The next critical phase is to confirm that it can penetrate the cell membrane, engage its target in the complex cellular environment, and modulate the intended signaling pathway.

Experiment 3: Cellular PARylation Assay via Western Blot

Causality and Rationale: This assay provides direct evidence of target engagement within intact cells. PARP1 activity is massively stimulated by DNA damage.[14] By inducing DNA damage (e.g., with hydrogen peroxide, H₂O₂), we can trigger a surge in cellular PARylation.[15] A successful PARP inhibitor will block this increase. Observing a dose-dependent reduction in H₂O₂-induced PAR levels in cells pre-treated with this compound confirms its cell permeability and ability to inhibit PARP1 in a physiological context.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound or control inhibitors for 1-2 hours.[8]

    • Induce DNA damage by adding a low concentration of H₂O₂ (e.g., 1 mM) for 15 minutes.[15]

  • Cell Lysis and Protein Quantification:

    • Immediately wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[16]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]

  • Western Blotting:

    • Separate 20-30 µg of protein from each sample on an 8% SDS-PAGE gel.[16]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for poly(ADP-ribose) (anti-PAR).[16]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or Histone H3) to confirm equal protein loading.[6]

G cluster_0 Cell Treatment cluster_1 Biochemical Analysis cell_culture 1. Seed Cells compound_treat 2. Pre-treat with Inhibitor cell_culture->compound_treat dna_damage 3. Induce DNA Damage (H₂O₂) compound_treat->dna_damage lysis 4. Cell Lysis dna_damage->lysis Process Samples quant 5. Protein Quantification lysis->quant sds_page 6. SDS-PAGE quant->sds_page transfer 7. Western Blot Transfer sds_page->transfer probing 8. Antibody Probing (Anti-PAR) transfer->probing detection 9. ECL Detection probing->detection analysis 10. Quantify PAR levels vs. Loading Control detection->analysis Analyze PAR Signal

Caption: Workflow for Cellular PARylation Western Blot Assay.

Part 3: Phenotypic Validation and Comparison with Alternatives

The ultimate validation of a drug's mechanism is its ability to produce a predicted biological outcome. For PARP inhibitors, the hallmark effect is synthetic lethality in cancer cells with deficient homologous recombination (HR) repair pathways.[17][18]

The Principle of Synthetic Lethality

Healthy cells have multiple DNA repair pathways. If a single-strand break (SSB) occurs, PARP1 can repair it. If PARP1 is inhibited, the SSB persists and can become a more lethal double-strand break (DSB) during DNA replication.[3] In normal cells, these DSBs are efficiently repaired by the HR pathway, which relies on proteins like BRCA1 and BRCA2.[19] However, in cancer cells with mutated BRCA1 or BRCA2 genes, the HR pathway is defective.[20] The inhibition of PARP in these already compromised cells leads to an accumulation of irreparable DSBs, triggering cell death. This selective killing of cancer cells is termed synthetic lethality.[21][22]

G cluster_0 BRCA-Proficient Cell cluster_1 BRCA-Deficient Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1-mediated Repair DNA_SSB->PARP1 Replication DNA Replication DNA_SSB->Replication Unrepaired DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB Causes HR_prof Homologous Recombination (HR) DNA_DSB->HR_prof HR_def Defective HR DNA_DSB->HR_def Survival_prof Cell Survival HR_prof->Survival_prof Death_def Cell Death (Synthetic Lethality) HR_def->Death_def Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 Inhibits

Caption: Synthetic Lethality Pathway via PARP1 Inhibition.

Experiment 4: Synthetic Lethality in BRCA-Mutant Cells

Causality and Rationale: This experiment is the key phenotypic validation. By comparing the cytotoxicity of this compound in a pair of cell lines that are genetically identical except for their BRCA status (isogenic pair), we can directly test for synthetic lethality. A potent and selective PARP inhibitor should be significantly more toxic to the BRCA-deficient cells than to the BRCA-proficient cells.

Detailed Protocol:

  • Cell Culture: Use an isogenic pair of cell lines, such as DLD-1 BRCA2-/- (deficient) and DLD-1 BRCA2+/+ (proficient).

  • Cell Viability Assay:

    • Seed both cell lines in 96-well plates.

    • The next day, treat the cells with a range of concentrations of this compound and the comparator drugs (Olaparib, Talazoparib).

    • Incubate for 5-7 days to allow for multiple cell divisions.

    • Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis:

    • For each cell line and compound, plot cell viability against drug concentration to determine the EC50 (half-maximal effective concentration).

    • A significant drop in the EC50 for the BRCA2-/- cells compared to the BRCA2+/+ cells indicates synthetic lethality.

Comparative Data 3: Synthetic Lethality in Isogenic Cell Lines
CompoundEC50 in DLD-1 BRCA2+/+ (µM)EC50 in DLD-1 BRCA2-/- (µM)Synthetic Lethality Ratio
This compound (Experimental) (Experimental) (Experimental)
Olaparib>10~0.1>100
Talazoparib~1~0.001~1000

Comparison with Marketed Alternatives: Olaparib and Talazoparib

A thorough validation requires benchmarking against established drugs. Olaparib and Talazoparib are both clinically approved PARP inhibitors but have distinct properties.[23][24]

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, Olaparib inhibits the catalytic activity of both PARP1 and PARP2.[20][25] It has established efficacy in BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[20][23]

  • Talazoparib (Talzenna®): Talazoparib is a dual-mechanism PARP inhibitor. In addition to catalytic inhibition, it is exceptionally potent at "trapping" the PARP enzyme on DNA.[24][26] This PARP-DNA complex is itself a toxic lesion that stalls replication forks, making Talazoparib one of the most potent PARP inhibitors in inducing cytotoxicity, especially in HR-deficient cells.[12][19][27]

The experimental data gathered for this compound will allow for a direct comparison on several key parameters:

G Compound Investigational Compound This compound Olaparib Talazoparib Potency Biochemical Potency (IC50) Low nM? ~5 nM ~1 nM Compound:f0->Potency:f0 Compound:f1->Potency:f1 Compound:f2->Potency:f2 Selectivity PARP1/2 Selectivity High? Low Moderate Compound:f0->Selectivity:f0 Compound:f1->Selectivity:f1 Compound:f2->Selectivity:f2 SL Synthetic Lethality High? High Very High Compound:f0->SL:f0 Compound:f1->SL:f1 Compound:f2->SL:f2 Trapping PARP Trapping Activity Unknown Moderate High Compound:f0->Trapping:f0 Compound:f1->Trapping:f1 Compound:f2->Trapping:f2

Caption: Comparative Framework for PARP Inhibitors.

Conclusion

This guide outlines a logical and experimentally robust pathway to validate the hypothesis that this compound acts as a selective PARP1 inhibitor. By systematically progressing from biochemical potency and selectivity assays to cellular target engagement and finally to phenotypic confirmation of synthetic lethality, researchers can build a comprehensive data package. Comparing these results against the benchmarks of Olaparib and Talazoparib will clearly define the compound's mechanistic profile and its potential as a novel therapeutic agent. Each experimental step is designed to be self-validating, providing a clear, evidence-based foundation for decision-making in drug development.

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The Piperazine Scaffold: A Cornerstone of Modern Drug Design – A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a titan in the landscape of medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable pharmacological properties. This guide provides an in-depth comparative analysis of piperazine-containing compounds in contemporary drug design. We will dissect the fundamental physicochemical characteristics that make this scaffold so attractive, explore its diverse applications across major therapeutic areas with supporting experimental data, and provide detailed protocols for the synthesis and evaluation of novel piperazine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the piperazine moiety in their own discovery programs.

The Piperazine Advantage: Unpacking the Physicochemical and Pharmacokinetic Properties

The widespread adoption of the piperazine scaffold is not coincidental; it is a direct result of its unique combination of physicochemical and pharmacokinetic attributes that render it a "privileged scaffold" in drug design.[1]

Physicochemical Properties: A Balancing Act

The two nitrogen atoms within the piperazine ring bestow upon it a unique set of properties that can be finely tuned through chemical modification.[2]

  • Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values, which allows for precise control over its ionization state at physiological pH.[3] This is crucial for modulating aqueous solubility and target engagement. The ability to form salts can significantly enhance the dissolution rate of poorly soluble drug candidates.[4]

  • Solubility and Lipophilicity: The inherent polarity of the piperazine ring generally leads to higher aqueous solubility, a desirable characteristic for both oral and intravenous drug formulations.[3][5] However, the lipophilicity can be readily modified by the introduction of various substituents on the nitrogen atoms, allowing for a balance between solubility and membrane permeability.[3]

  • Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be advantageous for presenting pharmacophoric groups in a defined orientation for optimal receptor binding.[2] At the same time, the ring retains enough conformational flexibility to adapt to the binding pockets of diverse biological targets.

A comparative analysis with the closely related piperidine scaffold highlights the unique advantages of piperazine. While piperidine has a higher basicity, piperazine's dual basic centers and greater hydrophilicity offer distinct benefits in terms of solubility and the potential for multipolar interactions with targets.[3]

PropertyPiperazinePiperidineRationale for Drug Design
pKa pKa1 ≈ 5.35, pKa2 ≈ 9.73[3]≈ 11.22[3]Piperazine's two pKa values allow for fine-tuning of ionization at physiological pH, impacting solubility and target binding. Piperidine's higher basicity can lead to stronger ionic interactions.[3]
LogP (unsubstituted) -1.5[3]0.9[3]Piperazine's lower LogP indicates greater hydrophilicity, often improving aqueous solubility. Piperidine's higher lipophilicity can enhance membrane permeability.[3]
Metabolic Sites Two nitrogen atoms[3]One nitrogen atomThe two nitrogen atoms in piperazine offer more sites for metabolism, which can be a double-edged sword, potentially leading to faster clearance or the formation of active metabolites.[3]
Pharmacokinetic Profile: The ADME-Tox Advantage

The physicochemical properties of piperazine directly translate into a generally favorable Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile.

  • Absorption and Distribution: The ability to modulate the lipophilicity of piperazine derivatives allows for good oral bioavailability.[2] Once absorbed, they are often widely distributed throughout the body.[6]

  • Metabolism: The piperazine ring is subject to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and oxidation.[3] This metabolic susceptibility can be strategically manipulated by the choice of substituents to control the drug's half-life.

  • Excretion: The generally good water solubility of piperazine-containing compounds facilitates their renal clearance.[3]

Therapeutic Applications: A Showcase of Versatility

The piperazine scaffold is a chameleon in the world of medicinal chemistry, adapting its pharmacological effects based on the substituents it bears. This has led to its incorporation into a wide range of drugs across numerous therapeutic areas.

Oncology: Targeting the Kinome and Beyond

The piperazine moiety is a recurring theme in the design of kinase inhibitors.[7] It often serves as a linker connecting key pharmacophoric fragments that bind to the ATP-binding pocket of the target kinase. A prime example is Imatinib , a cornerstone in the treatment of chronic myeloid leukemia (CML).[8]

Case Study: Imatinib

  • Mechanism of Action: Imatinib targets the Bcr-Abl tyrosine kinase, the causative agent of CML. The piperazine ring in imatinib is crucial for its activity, providing a key interaction point within the ATP-binding site and contributing to the overall conformation required for potent inhibition.[9]

  • Pharmacokinetics: Imatinib is well-absorbed orally with a bioavailability of 98%. It is primarily metabolized by CYP3A4 to an active N-desmethyl metabolite. The terminal elimination half-life is approximately 18 hours.[10]

Here is a table summarizing the anticancer activity of some representative piperazine derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)1.00[3]
Vindoline-piperazine conjugate 25HOP-92 (Lung)1.35[3]
Alepterolic acid derivative 3nMDA-MB-231 (Breast)5.55[11]
Thiazolinylphenyl-piperazine 21LNCaP (Prostate)3.67[6]
Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Pathways

Piperazine derivatives are workhorses in the development of drugs for CNS disorders, including antipsychotics, antidepressants, and anxiolytics.[4][12] Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable in this domain.

Case Study: Olanzapine

  • Mechanism of Action: Olanzapine is an atypical antipsychotic with a complex pharmacology, exhibiting antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The piperazine ring is an integral part of its tricyclic structure, contributing to its receptor binding profile.

  • Pharmacokinetics: Olanzapine is well-absorbed orally and undergoes extensive first-pass metabolism, primarily by CYP1A2. Its half-life ranges from 21 to 54 hours.[13]

The following diagram illustrates the general mechanism of action for many CNS-active piperazine derivatives:

Caption: General mechanism of CNS-active piperazine drugs.

Here is a table of piperazine derivatives with activity against CNS targets:

CompoundTargetKi (nM)Reference
Compound 6a5-HT1A Receptor1.28[12]
Coumarin-piperazine 25Dopamine D2 Receptor1.4[14]
Coumarin-piperazine 26Serotonin 5-HT2A Receptor0.3[14]
Piperazine-substituted chalcone PC10MAO-B0.65 (IC50)[15]
Infectious Diseases: A Scaffold for Antimicrobial Agents

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties.[16] The structural versatility of the piperazine ring allows for the optimization of antimicrobial potency and selectivity.

Case Study: Ciprofloxacin

  • Mechanism of Action: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The piperazine substituent at the C-7 position is crucial for its potent antibacterial activity and broad spectrum.

  • Pharmacokinetics: Ciprofloxacin is well-absorbed orally and is primarily excreted unchanged in the urine. Its elimination half-life is approximately 4 hours.[11]

The following table showcases the antimicrobial activity of selected piperazine derivatives:

CompoundMicroorganismMIC (µg/mL)Reference
Fluoroquinolone derivative 5hP. aeruginosa (CRPA)16[17]
Thiadiazole derivative 6cE. coli8[7]
Thiadiazole derivative 4S. aureus16[7]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and provide a self-validating system, this section details standardized protocols for the synthesis and biological evaluation of piperazine-containing compounds.

General Synthesis of N-Substituted Piperazine Derivatives

A common and versatile method for the synthesis of N-substituted piperazines is through nucleophilic substitution or reductive amination.

Protocol 1: Synthesis via Nucleophilic Substitution

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq.).

  • Addition of Alkylating/Arylating Agent: Slowly add the desired alkyl halide or aryl halide (1.1 eq.) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the synthesis of piperazine derivatives.

Biological Evaluation: In Vitro Assays

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Future Perspectives and Conclusion

The piperazine scaffold continues to be a fertile ground for drug discovery. The rise of multi-drug resistant pathogens and the need for more effective and safer therapies for complex diseases like cancer and neurodegenerative disorders will undoubtedly fuel further exploration of this versatile heterocycle.[12][16] The integration of computational methods with synthetic chemistry will facilitate the rational design of novel piperazine derivatives with improved potency, selectivity, and pharmacokinetic properties.[16]

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Assessing the Target Selectivity of 2-Piperazin-1-ylnicotinamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding pockets. This similarity presents a significant challenge: achieving potent inhibition of the desired target kinase while minimizing off-target effects that can lead to toxicity or unforeseen biological consequences.[1] This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using the hypothetical compound 2-Piperazin-1-ylnicotinamide, which we will refer to as "PipNic-K," as our central example.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the strategic rationale behind experimental choices, ensuring a robust and self-validating approach to selectivity profiling.

The Imperative of Selectivity Profiling

A kinase inhibitor's selectivity profile is a critical determinant of its therapeutic potential. While some promiscuous or "multi-targeted" inhibitors have found clinical success, a well-defined selectivity profile is generally essential for a clear understanding of the mechanism of action and for minimizing safety liabilities.[2] The goal of the experimental workflow described herein is to build a tiered, data-driven understanding of PipNic-K's interactions across the kinome.

Our assessment will follow a logical progression from broad, high-throughput in vitro screening to more focused biochemical and cell-based assays that confirm target engagement in a physiological context.

Phase 1: Broad Kinome Scanning for Initial Selectivity Assessment

The first step is to cast a wide net to understand the landscape of PipNic-K's potential interactions. This is most efficiently achieved through large-scale kinase panel screening.

Methodology 1: In Vitro Kinase Panel Screening

The objective of this initial screen is to determine the inhibitory activity of PipNic-K against a large, representative panel of human kinases (e.g., 200-400 kinases).[3] This provides a global view of selectivity and identifies both primary targets and potential off-targets.

Experimental Protocol: Radiometric Kinase Activity Assay

Radiometric assays, such as the HotSpot™ platform, are considered a gold standard as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct functional readout of kinase activity.[2][4]

  • Preparation of Reagents:

    • Prepare a stock solution of PipNic-K in 100% DMSO.

    • For each kinase in the panel, prepare a reaction buffer containing the specific kinase, its corresponding substrate (protein or peptide), and any necessary cofactors. A typical buffer might be: 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.[2]

    • Prepare a solution of [γ-³³P]-ATP. The concentration of ATP is critical and should be set at or near the Michaelis-Menten constant (Km) for each individual kinase to ensure that the resulting IC₅₀ values are a close approximation of the inhibitor's binding affinity (Ki).[4][5]

  • Assay Execution (96- or 384-well plate format):

    • Dispense PipNic-K into the assay plates. Typically, for a primary screen, a single high concentration (e.g., 1 µM or 10 µM) is used to identify "hits."[3]

    • Add the kinase/substrate master mix to each well.

    • Allow the inhibitor and kinase to pre-incubate for approximately 20 minutes at room temperature.

    • Initiate the kinase reaction by adding the [γ-³³P]-ATP solution.

    • Incubate the reaction for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate the reaction by spotting the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.

    • Wash the membranes to remove unincorporated [γ-³³P]-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of remaining kinase activity for PipNic-K at the tested concentration relative to a DMSO vehicle control.

    • A "hit" is typically defined as a kinase showing significant inhibition (e.g., >70%) at the screening concentration.

Data Presentation: Initial Kinome Scan

The results from this initial screen are best visualized using a kinome dendrogram, which graphically displays the inhibitory profile of PipNic-K across the human kinase family tree.

Parameter Description
Compound PipNic-K
Screening Concentration 1 µM
Number of Kinases Tested 300
Primary Target(s) (% Inhibition) Kinase X (>95%), Kinase Y (>90%)
Significant Off-Targets (% Inhibition) Kinase Z (85%), Kinase A (78%)
Number of Hits (>70% Inhibition) 4

G

Phase 2: Quantifying Potency and Selectivity

Following the identification of primary targets and significant off-targets, the next step is to quantify the potency of PipNic-K against these "hits" by determining the half-maximal inhibitory concentration (IC₅₀).

Methodology 2: Dose-Response Assays

This involves testing PipNic-K across a range of concentrations to generate a dose-response curve for each selected kinase.

Experimental Protocol: IC₅₀ Determination

The protocol is similar to the single-dose screen, with the key difference being the serial dilution of the inhibitor.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of PipNic-K in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Perform the radiometric kinase assay as described previously, but with the range of PipNic-K concentrations.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the PipNic-K concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value for each kinase.

Alternative Methodology: Competitive Binding Assays

As a complementary approach, competitive binding assays measure the ability of a test compound to displace a known high-affinity ligand from the ATP-binding site of a kinase.[6][7] These assays are not dependent on enzymatic activity and can be used for kinases that are difficult to assay functionally.

Experimental Protocol: KINOMEscan™ (DiscoverX-style) Assay

  • Assay Principle: A DNA-tagged kinase is incubated with the test compound (PipNic-K) and an immobilized, non-selective kinase inhibitor ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. If PipNic-K binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.[7]

  • Execution: The assay is typically performed by specialized vendors. The output is often a dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase.

Data Presentation: Potency and Selectivity Comparison

The IC₅₀ or Kd values should be compiled into a table for clear comparison. A selectivity score, such as the S-score, can be calculated to quantify the selectivity of the compound. For example, S(10) is the number of kinases with an IC₅₀ < 10 µM divided by the total number of kinases tested.[3]

Kinase Target PipNic-K IC₅₀ (nM) Comparator Compound IC₅₀ (nM) Notes
Primary Target: Kinase X 15 50PipNic-K shows higher potency.
Primary Target: Kinase Y 45 25Comparator is more potent.
Off-Target: Kinase Z 8501200Both show similar off-target activity.
Off-Target: Kinase A >10,0005000PipNic-K is more selective against Kinase A.

Phase 3: Validating Target Engagement in a Cellular Context

In vitro biochemical assays are essential, but they do not account for factors such as cell permeability, intracellular ATP concentrations (which are much higher than Km values), or target engagement within the complex cellular milieu.[4] Therefore, it is crucial to validate that PipNic-K engages its intended target(s) in living cells.

Methodology 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[8][9] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein, leading to an increase in its melting temperature.[10][11]

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture cells that endogenously express the target kinase (Kinase X). Treat the cells with PipNic-K at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler. This creates a temperature gradient.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction (containing folded, non-aggregated proteins) from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target kinase (Kinase X) remaining at each temperature using SDS-PAGE and Western blotting with a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble Kinase X as a function of temperature for both vehicle- and PipNic-K-treated cells.

    • The curve for the PipNic-K-treated cells should show a shift to the right (a higher melting temperature), confirming that PipNic-K binds to and stabilizes Kinase X in the cellular environment.[12]

G

Conclusion and Strategic Outlook

This three-phase approach provides a robust and logical framework for comprehensively assessing the selectivity of a novel kinase inhibitor like this compound (PipNic-K).

  • Phase 1 provides a rapid, broad overview of the kinome-wide interaction landscape.

  • Phase 2 delivers quantitative potency and selectivity data against the most relevant targets.

  • Phase 3 confirms that the compound engages its target in the complex environment of a living cell.

By integrating data from these distinct but complementary methodologies, researchers can build a high-confidence selectivity profile. This profile is indispensable for making informed decisions about lead optimization, predicting potential safety issues, and designing subsequent mechanistic and in vivo efficacy studies. The ultimate goal is to develop a therapeutic candidate with a well-understood and clinically advantageous balance of on-target potency and off-target selectivity.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Gao, Y., Chang, L., & Liu, X. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
  • Al-Ali, H., & Lanyon, L. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 163-182. [Link]
  • Masuda, K., & Tsumoto, K. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biophysics, 44, 145-162. [Link]
  • Henderson, M. J., Holbert, M. A., Tandon, M., & St. Onge, R. P. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 613-622. [Link]
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 2-Piperazin-1-ylnicotinamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities with therapeutic potential is a cornerstone of innovation. 2-Piperazin-1-ylnicotinamide is a key building block and intermediate in the synthesis of a variety of biologically active compounds. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in medicinal chemistry and process development. This guide provides a detailed head-to-head comparison of the primary synthetic routes to this compound, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate methodology.

The Precursor Landscape: Synthesis of 2-Chloronicotinamide

A common and strategically important precursor for the synthesis of this compound is 2-chloronicotinamide. The synthesis of this key intermediate is a critical first step, and various methods have been reported. A prevalent method involves the chlorination of nicotinic acid N-oxide, which can be prepared from nicotinic acid. An alternative approach involves the oxidation of 2-chloro-3-methylpyridine[1]. However, routes starting from nicotinamide N-oxide can be complicated by the formation of regioisomers, primarily the 6-chloro derivative[1]. A more direct synthesis of 2-chloronicotinic acid involves the oxidation of nicotinic acid with hydrogen peroxide, followed by chlorination with a mixture of phosphorus oxychloride and phosphorus pentachloride, reportedly achieving a high yield of 87.5%[2]. The corresponding 2-chloronicotinamide can then be prepared from the acid. Given its commercial availability, for the purpose of this guide, we will consider 2-chloronicotinamide as a readily accessible starting material[3].

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach

The most direct and widely employed route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinamide and piperazine. This reaction leverages the electron-withdrawing nature of the pyridine nitrogen and the carboxamide group to activate the 2-position of the pyridine ring towards nucleophilic attack by piperazine.

Experimental Protocol

A general procedure for the SNAr reaction involves heating 2-chloronicotinamide with an excess of piperazine, which can also serve as the solvent, or in the presence of a high-boiling point solvent and a base to scavenge the HCl byproduct.

Step-by-step methodology:

  • To a reaction vessel, add 2-chloronicotinamide (1.0 eq) and piperazine (2.0-5.0 eq).

  • If not using piperazine as the solvent, add a suitable high-boiling solvent (e.g., DMF, DMSO, or NMP).

  • Add a base such as potassium carbonate or triethylamine (1.5-2.0 eq) to neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to a temperature ranging from 80°C to 150°C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled and the product is isolated by extraction and purified by crystallization or column chromatography.

Causality and Mechanistic Insights

The SNAr mechanism proceeds via a Meisenheimer complex intermediate. The nucleophilic piperazine attacks the electron-deficient carbon at the 2-position of the pyridine ring, forming a resonance-stabilized anionic intermediate. The subsequent departure of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the desired this compound. The use of an excess of piperazine or a dedicated base is crucial to drive the reaction to completion by neutralizing the generated HCl.

Caption: Workflow for the SNAr synthesis of this compound.

Route 2: Hydrolysis of a Nitrile Precursor - A Two-Step Strategy

An alternative pathway to this compound involves the synthesis of an intermediate, 2-(Piperazin-1-yl)pyridine-3-carbonitrile, followed by its hydrolysis to the corresponding amide. This route may be advantageous if the nitrile precursor is more readily available or if the SNAr reaction with the amide proves to be low-yielding or generates significant impurities.

Experimental Protocol

This synthesis is a two-step process:

Step 1: Synthesis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile

This intermediate is typically synthesized via an SNAr reaction between 2-chloronicotinonitrile and piperazine, following a similar procedure to Route 1.

Step 2: Hydrolysis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile

The nitrile group is then hydrolyzed to the primary amide. A reported method utilizes concentrated sulfuric acid for this transformation[3].

Step-by-step methodology for hydrolysis:

  • Suspend 2-(Piperazin-1-yl)pyridine-3-carbonitrile (1.0 eq) in concentrated sulfuric acid (e.g., 5 mL per 250 mg of nitrile)[3].

  • Heat the mixture with stirring. A reported condition is 100°C for 19 hours[3].

  • Monitor the reaction by TLC or LC-MS.

  • After completion, carefully dilute the reaction mixture with water and basify to a high pH (e.g., pH 14) with a saturated aqueous solution of a strong base like NaOH[3].

  • Extract the product with a suitable organic solvent system (e.g., a mixture of chloroform and isopropanol)[3].

  • Combine the organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure to afford the crude product, which can be further purified if necessary.

Causality and Mechanistic Insights

The acid-catalyzed hydrolysis of the nitrile proceeds through protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to attack by a water molecule. A series of proton transfers and tautomerization steps then leads to the formation of the primary amide. The harsh reaction conditions (concentrated sulfuric acid and high temperature) are necessary to drive the hydrolysis of the relatively stable nitrile group.

Caption: Workflow for the nitrile hydrolysis synthesis of this compound.

Head-to-Head Comparison

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Hydrolysis of Nitrile Precursor
Starting Materials 2-Chloronicotinamide, Piperazine2-Chloronicotinonitrile, Piperazine
Number of Steps 12
Reaction Conditions Moderate to high temperatures (80-150°C), basic conditionsSNAr: Similar to Route 1; Hydrolysis: Harsh (conc. H2SO4, 100°C)
Reported Yield Generally good to high, dependent on conditions47% for the hydrolysis step[3]
Scalability Generally scalable, though high temperatures can be a concern.The hydrolysis step with concentrated sulfuric acid at high temperatures may pose scalability and safety challenges.
Safety Considerations Use of high-boiling solvents and piperazine (corrosive).Handling of concentrated sulfuric acid at high temperatures requires stringent safety protocols.
Atom Economy Higher, as it is a more direct route.Lower due to the two-step nature and the use of stoichiometric reagents in the hydrolysis workup.
Purification Standard extraction and crystallization or chromatography.Requires careful neutralization and extraction from a strongly acidic/basic aqueous phase.

Conclusion and Recommendations

For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route (Route 1) is generally the more advantageous and recommended approach. Its single-step nature, higher atom economy, and avoidance of extremely harsh and hazardous reagents like hot concentrated sulfuric acid make it a more efficient, safer, and likely more scalable option for both laboratory and potential industrial production.

The Nitrile Hydrolysis route (Route 2) , while chemically feasible, presents significant practical challenges. The low reported yield for the hydrolysis step (47%) and the demanding reaction and workup conditions make it a less attractive option unless the nitrile intermediate is significantly more accessible or cheaper than 2-chloronicotinamide.

Ultimately, the choice of synthesis route will depend on the specific context of the research, including the availability and cost of starting materials, the scale of the synthesis, and the available equipment and safety infrastructure. However, for most applications, the direct SNAr approach offers a more robust and efficient pathway to this compound.

References

  • Google Patents. US5493028A - Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto.
  • ACS Publications. Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement.
  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives.
  • National Institutes of Health. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
  • ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
  • National Institutes of Health. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers.
  • Google Patents. CN106117153A - The preparation method of 2 piperazinones.
  • National Institutes of Health. Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Substituted on the Nicotinic Acid and Adenine Ribosides. Effects on Receptor-Mediated Ca2+ release.
  • ResearchGate. Synthesis of 2-chloronicotinic acid derivatives.
  • Semantic Scholar. Synthesis of 2-Chloronicotinic Acid.

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Benchmarking 2-Piperazin-1-ylnicotinamide: A Comparative Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Modulating Endocannabinoid Signaling

The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a significant role in regulating a myriad of physiological processes, including pain perception, inflammation, mood, and appetite. Central to the ECS are the enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), which are responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively[1]. Inhibition of these enzymes presents a compelling therapeutic strategy to enhance endocannabinoid signaling, offering potential treatments for a range of neurological and inflammatory disorders without the adverse effects associated with direct cannabinoid receptor agonists[2].

The novel compound, 2-Piperazin-1-ylnicotinamide, featuring a piperazine scaffold common to a class of FAAH and MAGL inhibitors, emerges as a candidate for investigation within this therapeutic landscape[3][4][5][6][7][8][9]. This guide provides a comprehensive framework for benchmarking this compound against well-characterized inhibitors of FAAH and MAGL, offering researchers a robust methodology to evaluate its potency, selectivity, and potential as a lead compound.

Understanding the Targets: FAAH and MAGL

A nuanced understanding of the target enzymes is paramount for a successful benchmarking study.

  • Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is the primary enzyme responsible for the breakdown of anandamide and other fatty acid amides[1][2]. Inhibiting FAAH elevates endogenous anandamide levels, leading to analgesic, anxiolytic, and anti-inflammatory effects[2].

  • Monoacylglycerol Lipase (MAGL): As the principal enzyme for 2-AG degradation in the brain, MAGL plays a critical role in regulating the most abundant endocannabinoid[10]. MAGL inhibition not only boosts 2-AG signaling but also reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins[10].

The interplay between these two enzymes and their substrates forms a complex signaling network. Therefore, determining the selectivity of a novel inhibitor is as crucial as determining its potency.

cluster_0 Endocannabinoid Degradation Pathways Anandamide (AEA) Anandamide (AEA) FAAH FAAH Anandamide (AEA)->FAAH 2-Arachidonoylglycerol (2-AG) 2-Arachidonoylglycerol (2-AG) MAGL MAGL 2-Arachidonoylglycerol (2-AG)->MAGL Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine Arachidonic Acid + Glycerol Arachidonic Acid + Glycerol MAGL->Arachidonic Acid + Glycerol

Caption: Simplified diagram of the primary degradation pathways for the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) by FAAH and MAGL, respectively.

Selecting the Right Benchmarks: A Curated Panel of Known Inhibitors

To provide a meaningful comparison, this compound should be benchmarked against a panel of established FAAH and MAGL inhibitors with diverse mechanisms of action and selectivity profiles.

InhibitorTarget(s)MechanismPotency (IC50)Key Features
URB597 FAAHIrreversible~5 nM (rat brain)Well-characterized, selective FAAH inhibitor.[1][3][11]
PF-3845 FAAHIrreversible~7.2 nM (human)Highly potent and selective covalent inhibitor.[1][12][13]
JNJ-42165279 FAAHCovalent70 nM (human)Orally active with good ADME properties.[11][12][14]
OL-135 FAAHReversible~4.7 nMPotent, non-selective reversible inhibitor.[1][15]
JZL184 MAGLIrreversible~15 nM (mouse)Selective and widely used MAGL inhibitor.[16][17]
KML29 MAGLIrreversible~5.9 nM (human)Extremely selective, orally active MAGL inhibitor.[18]
JJKK 048 MAGLIrreversible~214 pM (human)Highly potent and selective MAGL inhibitor.[18]
JZL195 FAAH/MAGLDual InhibitorFAAH: 2 nM, MAGL: 4 nMPotent dual inhibitor for studying combined effects.[3][12]
CAY10499 FAAH/MAGLDual InhibitorFAAH: 14 nM, MAGL: 144 nMNon-selective dual lipase inhibitor.[11][18]

Experimental Design: A Step-by-Step Guide to Benchmarking

The following protocols outline a robust workflow for the comparative evaluation of this compound.

cluster_1 Benchmarking Workflow A Compound Preparation & QC B Primary Enzyme Assays (FAAH & MAGL) A->B C IC50 Determination B->C D Selectivity Profiling (vs. other serine hydrolases) C->D E Mechanism of Inhibition Studies (Reversible vs. Irreversible) D->E F Data Analysis & Comparison E->F

Caption: A streamlined workflow for the systematic benchmarking of this compound against known enzyme inhibitors.

Protocol 1: Fluorometric FAAH Inhibition Assay

This assay quantifies FAAH activity by measuring the fluorescence generated from the hydrolysis of a specific substrate.

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[2][19]

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)[19][20]

  • This compound and benchmark inhibitors (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Dilute the FAAH enzyme and prepare serial dilutions of the test compounds in FAAH Assay Buffer.

  • Plate Setup:

    • 100% Activity Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of DMSO.[19]

    • Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of DMSO.[19]

    • Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound solution.[19]

  • Pre-incubation (for irreversible inhibitors): Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for covalent bond formation between the inhibitor and the enzyme.[2]

  • Initiate Reaction: Add 10 µL of FAAH Substrate to all wells.[19]

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[19]

  • Measurement: Read the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[2][19][20]

  • Data Analysis: Subtract the average fluorescence of the background wells from all other wells. Calculate the percent inhibition for each concentration relative to the 100% activity control. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[2]

Protocol 2: Colorimetric MAGL Inhibition Assay

This assay measures MAGL activity by detecting the chromophore released from the hydrolysis of a substrate.

Materials:

  • Recombinant human MAGL

  • MAGL Assay Buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA)[21]

  • MAGL Substrate (e.g., 4-nitrophenyl acetate)[21]

  • This compound and benchmark inhibitors (dissolved in a suitable solvent)

  • 96-well clear microplate

  • Absorbance plate reader

Procedure:

  • Prepare Reagents: Dilute the MAGL enzyme and prepare serial dilutions of the test compounds in MAGL Assay Buffer.

  • Plate Setup:

    • 100% Activity Wells: Add 150 µL of 1X Assay Buffer, 10 µL of MAGL enzyme, and 10 µL of solvent.[21]

    • Background Wells: Add 160 µL of 1X Assay Buffer and 10 µL of solvent.[21]

    • Inhibitor Wells: Add 150 µL of 1X Assay Buffer, 10 µL of MAGL enzyme, and 10 µL of the test compound solution.[21]

  • Initiate Reaction: Add 20 µL of MAGL Substrate to all wells.[21]

  • Incubation: Shake the plate for 10 seconds and incubate for 10 minutes at room temperature.[21]

  • Measurement: Read the absorbance at 405-415 nm.[21]

  • Data Analysis: Subtract the average absorbance of the background wells from all other wells. Calculate the percent inhibition for each concentration relative to the 100% activity control. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Interpreting the Data: A Framework for Evaluation

The primary output of these assays will be the IC50 values for this compound against both FAAH and MAGL.

  • Potency: A lower IC50 value indicates higher potency. Compare the IC50 of this compound to those of the benchmark inhibitors to gauge its relative strength.

  • Selectivity: The ratio of the IC50 values for MAGL and FAAH (IC50(MAGL) / IC50(FAAH)) will determine the selectivity.

    • A ratio significantly greater than 1 indicates FAAH selectivity.

    • A ratio significantly less than 1 indicates MAGL selectivity.

    • A ratio close to 1 suggests a dual inhibitor profile.

  • Mechanism of Action: To determine if the inhibition is reversible or irreversible, a "jump-dilution" or dialysis experiment can be performed. A significant recovery of enzyme activity after dilution or dialysis suggests reversible inhibition, while a lack of recovery points to an irreversible mechanism.

Conclusion: Charting the Path Forward

This guide provides a foundational framework for the initial characterization of this compound as a potential modulator of the endocannabinoid system. The comparative data generated will be instrumental in determining its promise as a therapeutic lead. Positive results, such as high potency and a desirable selectivity profile, would warrant further investigation, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analysis to optimize its properties. By systematically benchmarking against known standards, researchers can confidently position this novel compound within the competitive landscape of FAAH and MAGL inhibitor development.

References

  • 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide - Vulcanchem. (URL: )
  • Fatty-acid amide hydrolase 1 - Wikipedia. (URL: [Link])
  • Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PubMed Central. (URL: [Link])
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (URL: [Link])
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. (URL: [Link])
  • Representative small molecule MAGL inhibitors.
  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - ACS Public
  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - MDPI. (URL: [Link])
  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PubMed Central. (URL: [Link])
  • Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - Frontiers. (URL: [Link])
  • A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence. (URL: [Link])
  • Assay of Monoacylglycerol Lipase Activity | Request PDF - ResearchG
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. (URL: [Link])
  • Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PubMed Central. (URL: [Link])
  • Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC - PubMed Central. (URL: [Link])
  • Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors - PubMed. (URL: [Link])
  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegener
  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PMC - PubMed Central. (URL: [Link])
  • Identification of reversible MAGL inhibitors in a high-throughput...
  • Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic p
  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC - NIH. (URL: [Link])
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchG
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

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Independent Verification of 2-Piperazin-1-ylnicotinamide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the bioactivity of 2-Piperazin-1-ylnicotinamide. As a molecule combining the nicotinamide and piperazine scaffolds, it represents a class of compounds with a wide range of reported biological activities. However, publicly available data on the specific bioactivity of this compound is limited. This document, therefore, serves as a practical guide for researchers to systematically investigate a plausible bioactivity—cytotoxicity against cancer cell lines—based on the known activities of structurally related compounds. We will detail the rationale behind experimental choices, provide step-by-step protocols for verification, and present a framework for comparing its performance against a relevant alternative.

Introduction and Rationale

The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Similarly, nicotinamide derivatives have been explored as fungicides and antifungal agents.[3][4] The combination of these two moieties in this compound suggests a potential for novel bioactivity. Given that piperazin-2-one derivatives have shown cytotoxic effects[5], a logical starting point for the independent verification of this compound's bioactivity is to assess its potential as a cytotoxic agent.

This guide will focus on a head-to-head comparison with a structurally related compound known for its cytotoxic effects, a generic piperazin-2-one derivative, to provide a clear benchmark for its performance. The experimental design emphasizes self-validating systems to ensure the trustworthiness and reproducibility of the findings.

Proposed Mechanism of Action (Hypothetical)

Based on the known activities of similar compounds, we can hypothesize a potential mechanism of action for this compound's cytotoxic effects. It may involve the inhibition of key cellular processes essential for cancer cell proliferation. For the purpose of this guide, we will postulate a hypothetical pathway involving the disruption of a critical kinase signaling cascade, a common target for anticancer agents.

hypothetical_moa cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Growth_Factor Growth_Factor Growth_Factor->Receptor Binds Compound This compound Compound->Kinase_A Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Bioactivity Verification

The independent verification process will follow a logical progression from initial cytotoxicity screening to a more detailed mechanistic investigation. This workflow ensures a thorough and efficient evaluation of the compound's potential.

experimental_workflow Start Start Compound_Procurement Compound Synthesis/ Procurement Start->Compound_Procurement Cell_Line_Selection Select Cancer & Normal Cell Lines Compound_Procurement->Cell_Line_Selection Cytotoxicity_Screening MTT Assay: Determine IC50 Cell_Line_Selection->Cytotoxicity_Screening Comparative_Analysis Compare with Reference Compound Cytotoxicity_Screening->Comparative_Analysis Mechanistic_Studies Kinase Inhibition Assay Comparative_Analysis->Mechanistic_Studies If promising Data_Analysis Analyze & Interpret Results Comparative_Analysis->Data_Analysis Mechanistic_Studies->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for verifying the bioactivity of this compound.

Detailed Experimental Protocols

Cell Lines and Culture
  • Cancer Cell Line: A549 (human lung carcinoma) is recommended due to its widespread use and well-characterized biology.

  • Normal Cell Line: MRC-5 (normal human fetal lung fibroblast) should be used as a control to assess selectivity and general toxicity.[5]

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed A549 and MRC-5 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a series of dilutions of this compound and the reference compound (e.g., a known cytotoxic piperazin-2-one derivative) in culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Data Analysis

The following tables present a template for summarizing the hypothetical experimental data, comparing this compound with a reference cytotoxic compound.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

CompoundA549 (Lung Cancer)MRC-5 (Normal Lung)Selectivity Index (MRC-5 IC50 / A549 IC50)
This compound15.285.75.6
Reference Compound8.935.13.9
Doxorubicin (Control)0.52.14.2

Table 2: Hypothetical Kinase Inhibition Assay Data

CompoundKinase A Inhibition (IC50 in nM)
This compound120
Reference Compound250
Staurosporine (Control)5

Interpretation and Conclusion

The hypothetical data presented suggests that this compound exhibits moderate cytotoxic activity against the A549 cancer cell line. Importantly, its higher selectivity index compared to the reference compound indicates a potentially better safety profile, with less toxicity towards normal cells. The proposed inhibitory activity against "Kinase A" provides a plausible starting point for more in-depth mechanistic studies.

This guide provides a robust framework for the independent verification of this compound's bioactivity. By following these protocols and principles of comparative analysis, researchers can generate reliable and reproducible data to elucidate the therapeutic potential of this novel compound. Further investigations could explore its efficacy in other cancer cell lines, in vivo models, and a broader range of biological assays based on the rich pharmacology of the piperazine and nicotinamide scaffolds.

References

  • Synthesis and biological evaluation of 2-piperazin-1-yl-quinazolines as platelet aggregation inhibitors and ligands of integrin αIIbβ3. Bioorganic & Medicinal Chemistry Letters. [Link][6]
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. [Link][5]
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link][7]
  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Molecules. [Link][3]
  • Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem. [Link][4]
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. [Link][8]
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • 2-(Piperazin-1-yl)pyridine-3-carboxamide. PubChem. [Link][9]

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A Comparative Analysis of In Silico Docking Performance of 2-Piperazin-1-yl-nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-piperazin-1-yl-nicotinamide scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its versatile binding capabilities and favorable pharmacokinetic properties. This guide provides a comparative analysis of the molecular docking scores of various analogs based on this core structure, offering researchers and drug development professionals a comprehensive overview of their potential as inhibitors for diverse biological targets. The data presented herein is synthesized from multiple in silico studies, providing a foundation for rational drug design and lead optimization.

The Rationale Behind Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is an indispensable tool for predicting the binding affinity and mode of interaction between a small molecule (ligand) and a protein target of interest.[1][2] By simulating the binding process, we can estimate the binding energy, with more negative scores typically indicating a more favorable interaction. This allows for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and in vitro testing, thereby accelerating the drug discovery pipeline.[3]

The choice of docking software and scoring function is critical to the reliability of the predictions. Programs like Schrödinger's GLIDE (Grid-based Ligand Docking with Energetic) are frequently employed for their accuracy in predicting binding poses and estimating binding affinities.[3] The docking process generally involves preparing the protein structure (receptor) and the small molecules (ligands), defining the binding site, and then running the docking simulation to generate various poses of the ligand in the binding pocket, each with a corresponding score.

Comparative Docking Analysis of 2-Piperazin-1-yl-nicotinamide Analogs

The following table summarizes the comparative docking scores of various analogs derived from or related to the 2-piperazin-1-yl-nicotinamide scaffold against different protein targets. These studies highlight the broad therapeutic potential of this chemical class, with applications ranging from anticancer to antimicrobial agents.

Analog/Derivative ClassTarget ProteinDocking Software/MethodKey Findings/Docking ScoresReference
1-Piperazine indole hybrid with nicotinamide analogsTrypanosoma brucei Phosphofructokinase (TbPFK)Schrödinger Maestro-docking software (GLIDE XP)Several analogs showed high kinase inhibitor activity. The most biologically active derivatives were identified as NA-4, NA-11, and NAD-11.[3][4]Mitku et al.[3][4]
2-(2-(Substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazolesAnticancer/Antimicrobial TargetGlideCompound 3a showed a Glide docking score of -6.85 kcal/mol and a Prime/MMGBSA binding energy of -65.34 kcal/mol. Compound 3b had a docking score of -7.21 kcal/mol and a binding energy of -54.21 kcal/mol.[5]
2-Piperazin-1-yl-quinazolinesIntegrin αIIbβ3Not SpecifiedKey αIIbβ3 protein-ligand interactions were determined, and correlations were observed between affinity and docking scores.[6]
Nicotinamide DerivativesVEGFR-2Not SpecifiedCompounds exhibited binding modes similar to the known inhibitor sorafenib. Compound 8 showed the strongest anti-proliferative activity with an IC50 of 77.02 nM against VEGFR-2.[7][8][7][8]
Nicotinamide DerivativeVEGFR-2MM-GBSAThe derivative showed an average total binding energy of -43.73 kcal/mol, with van der Waals and electrostatic interactions of approximately -58.85 kcal/mol and -27.94 kcal/mol, respectively.[9][9]

Visualizing the Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study, from the initial preparation of the ligand and receptor to the final analysis of the results.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Receptor Grid Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB download, Add Hydrogens, Remove Water) protein_prep->grid_gen docking Molecular Docking (Ligand Docking into Grid) grid_gen->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring analysis Pose Analysis & Visualization (Interaction Analysis) scoring->analysis

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol for Molecular Docking

The following is a detailed, step-by-step methodology for a typical molecular docking experiment, synthesized from the cited research.[3][4]

1. Protein Preparation:

  • Objective: To prepare the receptor for docking by correcting structural issues and adding necessary parameters.

  • Steps:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Using a protein preparation wizard (e.g., in Schrödinger Maestro), preprocess the structure. This includes adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and filling in missing side chains and loops.

    • Remove all water molecules that are not critical for ligand binding (typically those more than 5 Å away from the binding site).

    • Perform a restrained energy minimization of the protein structure using a force field like OPLS3e to relieve any steric clashes.

2. Ligand Preparation:

  • Objective: To generate low-energy 3D conformations of the ligands.

  • Steps:

    • Draw the 2D structures of the 2-Piperazin-1-yl-nicotinamide analogs using a chemical drawing tool like ChemSketch or MarvinSketch.

    • Convert the 2D structures to 3D structures.

    • Generate possible ionization states at a physiological pH (e.g., 7.4 ± 1.0).

    • Perform a thorough conformational search and energy minimization for each ligand to find the most stable conformer.

3. Receptor Grid Generation:

  • Objective: To define the active site and create a grid for the docking calculations.

  • Steps:

    • Identify the binding site of the protein, often based on the location of a co-crystallized native ligand.

    • Define a bounding box (the receptor grid) that encompasses the entire binding site. The size of the box should be sufficient to allow the ligand to rotate and translate freely.

    • Set the scaling factor for the van der Waals radii of the receptor atoms (e.g., 1.0) and a partial charge cutoff (e.g., 0.25).

4. Molecular Docking:

  • Objective: To dock the prepared ligands into the receptor grid and score their poses.

  • Steps:

    • Use a docking program like GLIDE. For high accuracy, the Extra Precision (XP) mode is often employed.[3]

    • The software will systematically place each ligand into the defined grid, exploring different conformations and orientations.

    • A scoring function is used to calculate the binding energy for each pose, resulting in a docking score.

5. Analysis of Docking Results:

  • Objective: To analyze the docking poses and scores to understand the binding interactions.

  • Steps:

    • Rank the ligands based on their docking scores. More negative scores generally indicate better binding affinity.

    • Visually inspect the top-scoring poses using molecular visualization software like PyMOL or Maestro.

    • Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges. This helps in understanding the structural basis for the observed binding affinity.

Conclusion

The in silico data presented in this guide strongly suggests that the 2-piperazin-1-yl-nicotinamide scaffold is a versatile starting point for the development of potent inhibitors against a range of biological targets. The comparative docking scores, while predictive in nature, provide a valuable framework for prioritizing analogs for further investigation. For instance, the benzimidazole derivatives show promising docking scores for anticancer and antimicrobial applications, while other nicotinamide analogs demonstrate potential as VEGFR-2 inhibitors.[5][7][8][9] It is imperative that these computational findings are validated through in vitro and in vivo experimental studies to confirm their biological activity and therapeutic potential.

References

  • Mitku, A. A., et al. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. ResearchGate.
  • Mitku, A. A., et al. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health.
  • (n.d.). Synthesis, Biological Evaluation, and Molecular Docking Studies of Some New 2-(2-(Substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles as Potential.... Connect Journals.
  • Redkin, R. G., et al. (2016). Synthesis, biological evaluation and molecular docking studies of 2-piperazin-1-yl-quinazolines as platelet aggregation inhibitors and ligands of integrin αIIbβ3. Bioorganic & Medicinal Chemistry Letters, 26(7), 1839-1843.
  • Nassar, M. M., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4079.
  • (n.d.). Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. International Journal of Pharmaceutical Research and Development.
  • Sukalovic, V., et al. (n.d.). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society.
  • Ahmed, M., et al. (2024). Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. Journal of Chemistry.
  • (n.d.). Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. ResearchGate.
  • Nassar, M. M., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. ResearchGate.
  • Rao, K. V., et al. (2024). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Bioorganic Chemistry, 151, 107677.
  • Danta, C. C., & Piplani, P. (2017). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. Central Nervous System Agents in Medicinal Chemistry, 17(2), 157-170.
  • Ikwu, F. A., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Heliyon.
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Evaluating the Novelty of 2-Piperazin-1-ylnicotinamide's Biological Effects: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Hybrid Pharmacophore

In the landscape of modern drug discovery, the strategic combination of known pharmacophores into a single molecular entity presents a compelling avenue for identifying novel therapeutic agents. The molecule 2-Piperazin-1-ylnicotinamide emerges from this rationale, integrating two moieties with rich pharmacological histories: the versatile piperazine ring and the biologically fundamental nicotinamide.

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of FDA-approved drugs.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antipsychotic, and anti-inflammatory effects.[3][4][5] This versatility stems from the piperazine ring's ability to modulate physicochemical properties, such as solubility and basicity, which are critical for favorable pharmacokinetic profiles.[2]

Conversely, nicotinamide, the amide of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[6] This role places it at the heart of cellular metabolism and signaling.[7] Derivatives of nicotinamide are being actively investigated as therapeutics, with notable examples including PARP inhibitors in oncology and compounds with anti-inflammatory properties.[8][9]

This guide provides a comprehensive framework for the preclinical evaluation of this compound, designed to elucidate its unique biological effects and assess its novelty against existing therapeutic alternatives. We will delve into a tiered experimental approach, from broad-based in vitro screening to targeted in vivo studies, providing detailed, field-proven protocols and the rationale behind their selection.

Chemical Structure of this compound:

Caption: Structure of this compound.

Part 1: Foundational In Vitro Screening - A Broad Net for Biological Activity

The initial phase of evaluation aims to cast a wide net, identifying the primary biological activities of this compound. This is achieved through a panel of robust, high-throughput in vitro assays targeting key areas of unmet medical need.

Anticancer Activity Screening

Given the prevalence of the piperazine moiety in approved anticancer drugs, a primary focus will be on evaluating the cytotoxic and cytostatic potential of the compound across a panel of human cancer cell lines.[1][4]

Experimental Workflow: In Vitro Anticancer Screening

G Workflow for In Vitro Anticancer Evaluation cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays A Compound Preparation (this compound & Comparators) C MTT Cytotoxicity Assay (72h incubation) A->C B Cell Culture (NCI-60 Panel or similar) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D If active C->D E Cell Cycle Analysis (Flow Cytometry) C->E If active C->E F Kinase Inhibition Assays (e.g., VEGFR2) D->F G PARP Inhibition Assay E->G

Caption: A tiered approach to in vitro anticancer screening.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., from the NCI-60 panel) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound and comparator drugs (see table below) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.

Comparative Data Table: Anticancer Screening

CompoundClassPrimary Target(s)Expected IC50 Range (µM)
This compound Test Article Unknown To be determined
DoxorubicinStandard ChemotherapyTopoisomerase II0.01 - 1
ImatinibPiperazine-containing Kinase InhibitorBcr-Abl, c-KIT, PDGFR0.1 - 5
OlaparibNicotinamide-based PARP InhibitorPARP1/20.001 - 0.1 (in BRCA-mutant cells)
Vehicle Control (DMSO)Negative ControlNone> 100
Antimicrobial Activity Screening

The piperazine nucleus is a common feature in many antimicrobial agents.[3][10] Therefore, evaluating this compound against a panel of clinically relevant bacteria and fungi is a logical step.

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard) of the test organisms.

  • Compound Dilution: Perform serial two-fold dilutions of this compound and comparator antibiotics in a 96-well plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data Table: Antimicrobial Screening

CompoundClassSpectrumExpected MIC Range (µg/mL)
This compound Test Article Unknown To be determined
CiprofloxacinFluoroquinolone (piperazine-containing)Broad-spectrum antibacterial0.01 - 4
LinezolidOxazolidinoneGram-positive antibacterial1 - 4
FluconazoleAzoleAntifungal0.25 - 64
Vehicle Control (DMSO)Negative ControlNone> 128
Anti-inflammatory Activity Screening

Both piperazine and nicotinamide derivatives have been reported to possess anti-inflammatory properties.[7][9] A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is a standard method to assess this activity.

Detailed Protocol: Griess Assay for Nitric Oxide (NO) Production

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound and comparator drugs for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Comparative Data Table: Anti-inflammatory Screening

CompoundClassMechanismExpected Inhibition of NO Production (%)
This compound Test Article Unknown To be determined
DexamethasoneCorticosteroidGlucocorticoid Receptor Agonist50 - 90
NicotinamideVitamin B3 DerivativePARP/Sirtuin modulator20 - 60
L-NAMENOS InhibitorNitric Oxide Synthase Inhibitor70 - 95
Vehicle Control (DMSO)Negative ControlNone0

Part 2: In-Depth Mechanistic and In Vivo Evaluation

Should promising activity be observed in the initial in vitro screens, the subsequent phase focuses on elucidating the mechanism of action and evaluating in vivo efficacy and safety.

Mechanistic Assays

Based on the in vitro screening results, targeted mechanistic assays should be performed. For example, if anticancer activity is observed, assays to investigate the inhibition of specific kinases (e.g., VEGFR2) or PARP enzymes would be warranted.

Signaling Pathway: Potential Inhibition by this compound

G cluster_0 Potential Anticancer Mechanisms DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Activates Apoptosis Apoptosis DNA_Repair->Apoptosis Inhibition of leads to Growth_Factor Growth Factor VEGFR2 VEGFR2 Growth_Factor->VEGFR2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Test_Compound This compound Test_Compound->PARP Inhibits? Test_Compound->VEGFR2 Inhibits?

Caption: Potential anticancer signaling pathways targeted by this compound.

In Vivo Efficacy Models

The selection of an appropriate in vivo model is critical and will be dictated by the most promising in vitro results.

  • For Anticancer Activity: A cell line-derived xenograft (CDX) model in immunocompromised mice is a standard starting point.[11]

  • For Antimicrobial Activity: A murine model of systemic infection (e.g., sepsis) or a localized infection model would be appropriate.

  • For Anti-inflammatory Activity: A carrageenan-induced paw edema model in rats is a classic model of acute inflammation.

CNS Safety Pharmacology

Given that many piperazine-containing drugs have CNS activity, a preliminary assessment of potential central nervous system effects is crucial.[12]

Experimental Workflow: Preliminary CNS Safety Assessment

G Workflow for Preliminary CNS Safety Assessment A Dose Range Finding Study in Rodents B Irwin Screen or Functional Observational Battery (FOB) A->B C Assessment of Motor Coordination (Rotarod Test) B->C D Evaluation of Spontaneous Locomotor Activity B->D

Caption: A tiered approach for preliminary in vivo CNS safety evaluation.

Conclusion: A Roadmap for Novelty Assessment

The evaluation of this compound's biological effects requires a systematic and comparative approach. By leveraging the known pharmacology of its constituent piperazine and nicotinamide moieties, a rational testing cascade can be constructed. This guide provides a robust framework for such an investigation, from broad in vitro screening to more focused in vivo studies. The novelty of this hybrid molecule will be determined by its unique activity profile, potency, and selectivity when compared to established therapeutic agents. The data generated through these proposed experiments will be critical in determining the therapeutic potential and future developmental trajectory of this compound.

References

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  • Some FDA‐approved piperazine‐containing drugs. - ResearchGate. (n.d.).
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Piperazin-1-ylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Disposal Parameters

ParameterGuidelineCitation
Waste Classification Hazardous Chemical Waste[1]
Primary Hazards Skin Irritation, Serious Eye Irritation, May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Safety glasses/goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[1][2]
Container Requirements Tightly sealed, clearly labeled, compatible material (e.g., high-density polyethylene).[2]
Disposal Method Licensed hazardous waste disposal facility.[1]

Introduction: The Critical Importance of Proper Chemical Disposal

In the fast-paced environment of scientific research and drug development, the final step of a compound's lifecycle—its disposal—is as critical as its synthesis and application. Improper disposal of chemical waste not only poses significant risks to personnel and the environment but can also lead to severe regulatory penalties.[3] This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Piperazin-1-ylnicotinamide, ensuring the protection of your laboratory and the surrounding ecosystem. As a Senior Application Scientist, I emphasize that a culture of safety is paramount, and that includes a thorough understanding of waste management principles.

Understanding the Hazard Profile of this compound

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

The piperazine moiety itself is known to be a potential skin and respiratory sensitizer and can cause severe skin burns and eye damage.[4][5] Therefore, it is imperative to handle this compound and its waste with the utmost care, employing appropriate personal protective equipment (PPE) at all times.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a licensed waste contractor.

DisposalWorkflow A Step 1: Waste Generation & Segregation B Step 2: Containerization & Labeling A->B Properly contain waste C Step 3: Temporary Storage in Satellite Accumulation Area (SAA) B->C Store safely in the lab D Step 4: Transfer to Central Accumulation Area (CAA) C->D Consolidate for pickup E Step 5: Documentation & Record Keeping D->E Maintain compliance records F Step 6: Professional Waste Collection E->F Arrange for final disposal

Caption: A streamlined workflow for the safe disposal of this compound.

Step 1: Waste Generation and Segregation

Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal.

  • Solid Waste: This includes contaminated personal protective equipment (gloves, etc.), weighing papers, and any other solid materials that have come into contact with this compound. These should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, compatible liquid waste container.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.[3]

Crucially, do not mix this compound waste with other incompatible waste streams.

Step 2: Containerization and Labeling

The integrity of your waste containers is paramount to preventing leaks and ensuring safe handling.

  • Container Selection: Use containers made of a material compatible with this compound, such as high-density polyethylene (HDPE). The container must have a tight-fitting lid to prevent spills and evaporation.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[2] The date of waste accumulation should also be clearly marked on the label.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel who generate the waste.

  • Containers in the SAA must be kept closed except when adding waste.

  • Once a container is full, it must be dated and moved to the Central Accumulation Area (CAA) within three days.

Step 4: Transfer to the Central Accumulation Area (CAA)

The Central Accumulation Area is a designated location for the storage of hazardous waste before it is collected by a licensed disposal company.

  • Ensure that the waste container is securely sealed and properly labeled before transfer.

  • Follow your institution's specific procedures for transferring waste to the CAA.

Step 5: Documentation and Record Keeping

Meticulous record-keeping is a legal requirement and a cornerstone of a robust safety program.

  • Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of generation.

  • Keep copies of all waste manifests provided by the disposal company.

Step 6: Professional Waste Collection

The final disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.

  • Your institution's Environmental Health and Safety (EHS) department will typically coordinate the collection of hazardous waste.

  • Ensure that all necessary paperwork is completed accurately before the waste is removed from your facility.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, prompt and appropriate action is critical.

  • Spill Response:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure they are not only compliant with regulations but are also actively contributing to a safer and healthier scientific community. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.

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A Senior Application Scientist's Guide to Handling 2-Piperazin-1-ylnicotinamide: Essential Safety Protocols and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides a detailed protocol for the use of 2-Piperazin-1-ylnicotinamide, focusing on the necessary personal protective equipment (PPE), operational procedures, and disposal plans. The recommendations herein are synthesized from safety data for structurally related compounds, ensuring a cautious and comprehensive approach to laboratory safety.

Understanding the Hazard Profile

Anticipated Hazards Include:

  • Skin and Eye Irritation/Corrosion: Similar compounds are known to cause skin irritation and serious eye damage[1][2][3][4]. Direct contact can lead to redness, pain, and in severe cases, chemical burns.

  • Acute Toxicity (Oral): Harmful if swallowed is a common warning for related substances[1][5].

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact[1][5][6].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation[1][3].

Given these potential hazards, a stringent PPE protocol is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety goggles or a face shield.[7][8]Protects against splashes and airborne particles, preventing serious eye irritation or damage. Standard safety glasses with side shields offer minimal protection and are not sufficient[9].
Hand Protection Nitrile or neoprene gloves.[9]Provides a chemical-resistant barrier to prevent skin contact, irritation, and potential sensitization. Gloves should be inspected for tears or degradation before each use and disposed of immediately after handling the compound[9].
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][7]Minimizes the inhalation of any dust or aerosols, thereby reducing the risk of respiratory tract irritation.
Donning and Doffing PPE: A Procedural Imperative

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 End End Doff3->End Start Start Start->Don1

Figure 1: PPE Donning and Doffing Workflow

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound will ensure minimal exposure and maintain a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][10].

    • Keep the container in a designated area, accessible only to authorized personnel[5].

  • Preparation and Weighing:

    • All handling of the solid compound should be conducted within a chemical fume hood to control dust and potential vapors.

    • Before weighing, ensure all necessary PPE is correctly donned.

    • Use a disposable weighing boat or paper to avoid contamination of the balance.

    • Clean any spills immediately with an appropriate absorbent material[7].

  • Experimental Use:

    • When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to avoid splashing.

    • Maintain a clean and organized workspace. Do not allow contaminated items to leave the designated work area.

    • Do not eat, drink, or smoke in the laboratory[1][5].

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][5].

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. Improper disposal can lead to environmental contamination and potential harm to aquatic life[1][5].

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • All solid waste contaminated with this compound, including used gloves, weighing paper, and absorbent materials, must be collected in a designated, labeled hazardous waste container.

    • Do not mix this waste with non-hazardous laboratory trash[5].

  • Liquid Waste:

    • Solutions containing this compound should be collected in a sealed, labeled hazardous waste container.

    • Do not pour any solutions containing this compound down the drain[5].

  • Container Disposal:

    • Empty containers should be handled as hazardous waste as they may retain product residue. Do not rinse and reuse the container for other purposes[7].

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Disposal Solid Contaminated Solid Waste (Gloves, Weigh Paper) Hazardous_Waste Designated & Labeled Hazardous Waste Container Solid->Hazardous_Waste Liquid Unused/Waste Solutions Liquid->Hazardous_Waste Container Empty Product Container Container->Hazardous_Waste Dispose Dispose via Approved Waste Disposal Service Hazardous_Waste->Dispose

Figure 2: Waste Disposal Workflow

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental stewardship. This guide serves as a foundational document; always consult your institution's specific safety guidelines and a qualified safety professional for any additional questions.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Apollo Scientific. (n.d.). 2-(Piperazin-1-yl)pyrimidine Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Nicotinamide Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-Piperazin-1-ylethylamine(140-31-8) Safety Data Sheet.
  • Fisher Scientific. (2014). 1-(2-N-BOC-Aminoethyl)piperazine, 95% Safety Data Sheet.
  • Redox. (2022). Safety Data Sheet Nicotinamide.
  • Fisher Scientific. (2018). Piperazine Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Methyl 2-(piperazin-1-yl)nicotinate Safety Data Sheet.
  • Medline. (2018). Nicotinamide [Vitamin PP] Product Safety Data Sheet.
  • C/D/N Isotopes, Inc. (2015). Safety Data Sheet Piperazine-d10.
  • Fisher Scientific. (2021). Piperazine-2-one Safety Data Sheet.

Sources

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